Fmoc-D-Lys(Mmt)-OH
Description
The exact mass of the compound N-alpha-Fmoc-N-epsilon-4-methoxytrityl-D-lysine is 640.29372238 g/mol and the complexity rating of the compound is 961. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-6-[[(4-methoxyphenyl)-diphenylmethyl]amino]hexanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C41H40N2O5/c1-47-32-25-23-31(24-26-32)41(29-14-4-2-5-15-29,30-16-6-3-7-17-30)42-27-13-12-22-38(39(44)45)43-40(46)48-28-37-35-20-10-8-18-33(35)34-19-9-11-21-36(34)37/h2-11,14-21,23-26,37-38,42H,12-13,22,27-28H2,1H3,(H,43,46)(H,44,45)/t38-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTYHQVFFQRDJSN-KXQOOQHDSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NCCCCC(C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NCCCC[C@H](C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C41H40N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
640.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
A Comprehensive Technical Guide to Fmoc-D-Lys(Mmt)-OH: Strategy and Application in Advanced Peptide Synthesis
Abstract
This technical guide provides an in-depth analysis of N-α-Fmoc-N-ε-(4-methoxytrityl)-D-lysine, or Fmoc-D-Lys(Mmt)-OH, a cornerstone reagent for the synthesis of complex and modified peptides. Moving beyond basic protocols, this document elucidates the chemical principles behind its orthogonal protecting groups, provides detailed, field-tested methodologies for its application, and offers expert insights into troubleshooting and optimization. The focus is on empowering researchers to leverage the unique properties of this amino acid derivative for the creation of branched peptides, site-specifically labeled conjugates, and other sophisticated molecular constructs.
The Principle of Orthogonal Protection: The Strategic Value of this compound
In the multistep process of Solid-Phase Peptide Synthesis (SPPS), the success of the entire endeavor hinges on a robust protecting group strategy.[1] The core principle of "orthogonality" is the use of multiple classes of protecting groups, each of which can be removed under specific chemical conditions without affecting the others.[2][3] This allows for precise, regioselective chemical manipulation at various stages of the synthesis.
This compound is a highly specialized building block designed explicitly for such orthogonal schemes. It incorporates two critical protecting groups with distinct labilities:
-
α-Amino (N-α) Protection: The Fmoc (9-fluorenylmethyloxycarbonyl) group, which is labile to basic conditions (e.g., piperidine). This is the temporary protecting group removed at each cycle of peptide chain elongation in the widely used Fmoc/tBu SPPS strategy.[4][5]
-
Side-Chain (N-ε) Protection: The Mmt (4-methoxytrityl) group, which is an exceptionally acid-sensitive group. It can be cleaved under very mild acidic conditions (e.g., 1-2% Trifluoroacetic Acid) that leave standard acid-labile side-chain protecting groups (like Boc, tBu, Trt) and the acid-labile resin linker intact.[6][7]
This dual-protection scheme enables the peptide chemist to first assemble the main peptide backbone using standard Fmoc chemistry. Then, at a strategic point, the Mmt group on a specific D-lysine residue can be selectively removed to unmask the side-chain amine for further modification, such as building a second peptide chain (branching), attaching a fluorescent label, or conjugating a drug molecule.[6][8] The use of the D-enantiomer can also be a deliberate design choice to increase the resulting peptide's resistance to enzymatic degradation.
The Chemistry of Selective Deprotection
A deep understanding of the deprotection mechanisms is critical for troubleshooting and optimizing synthetic outcomes.
The Fmoc Group: The Workhorse of SPPS
The Fmoc group is removed via a base-catalyzed β-elimination reaction.[9][10] A secondary amine, typically 20% piperidine in DMF, abstracts the acidic proton on the fluorene ring system.[11] This induces the collapse of the carbamate, releasing the free N-terminal amine, carbon dioxide, and dibenzofulvene, which is subsequently scavenged by the piperidine base.[4][11]
Caption: Base-catalyzed β-elimination mechanism for Fmoc group removal.
The Mmt Group: The Key to Orthogonality
The Mmt group's utility stems from its extreme acid lability, which is significantly greater than that of other trityl-based (e.g., Trt) or tert-butyl-based (e.g., Boc, tBu) protecting groups.[6][12] This allows for its selective removal with a dilute solution of trifluoroacetic acid (TFA) in a non-polar solvent like dichloromethane (DCM).
Mechanism of Mmt Cleavage: The cleavage is an acid-catalyzed SN1-type reaction. The ether oxygen of the Mmt group is protonated by the acid, creating a good leaving group. The subsequent departure of the lysine side-chain amine generates a highly stable, resonance-delocalized 4-methoxytrityl carbocation. The distinct yellow-orange color of this cation provides a useful visual indicator of the reaction's progress.
To prevent the Mmt cation from reattaching to the newly liberated amine or reacting with sensitive residues like tryptophan, a scavenger such as triisopropylsilane (TIS) is essential.[12] TIS reduces the carbocation to an inert hydrocarbon.
Caption: Stepwise workflow for the selective removal of the Mmt group on-resin.
Validated Experimental Protocols
The following protocols are presented as robust starting points. Optimization may be required depending on the peptide sequence and complexity.
Reagents and Materials
| Reagent/Material | Recommended Grade/Purity | Purpose |
| This compound | >98% (HPLC) | Amino acid building block |
| SPPS Resin (e.g., Rink Amide) | 100-200 mesh | Solid support |
| Dichloromethane (DCM) | Anhydrous, Peptide Synthesis Grade | Solvent, washing |
| Dimethylformamide (DMF) | Peptide Synthesis Grade | Solvent, washing |
| Piperidine | Reagent Grade | Fmoc deprotection |
| Trifluoroacetic acid (TFA) | Reagent Grade, >99% | Mmt deprotection, final cleavage |
| Diisopropylethylamine (DIPEA) | Reagent Grade | Base for coupling & neutralization |
| Triisopropylsilane (TIS) | >98% | Carbocation scavenger |
| Coupling Reagents (HBTU, HATU) | >98% | Amide bond formation |
Protocol 1: Incorporation of this compound into SPPS
This protocol describes a single coupling cycle.
-
Pre-Coupling Deprotection: If starting with an Fmoc-protected resin, deprotect the N-terminal Fmoc group using 20% piperidine in DMF (1 x 3 min, followed by 1 x 10 min).
-
Washing: Wash the resin thoroughly with DMF (6x), DCM (3x), and DMF (3x) to remove all traces of piperidine.
-
Activation Solution: In a separate vessel, pre-activate this compound (3-5 eq. relative to resin loading) with a coupling agent like HBTU (0.95 eq. relative to amino acid) and DIPEA (2 eq. relative to coupling agent) in DMF for 2-5 minutes.
-
Coupling Reaction: Add the activation solution to the resin. Agitate via nitrogen bubbling or orbital shaking for 1-2 hours at room temperature.
-
Confirmation of Completion: Take a small sample of resin beads and perform a Kaiser test. A negative result (yellow/colorless beads) indicates complete coupling. If the test is positive (blue beads), the coupling reaction should be repeated.
-
Washing: Wash the resin with DMF (3x) and DCM (3x) to prepare for the next cycle.
Protocol 2: Selective On-Resin Deprotection of the Mmt Group
This protocol is performed after the full peptide backbone has been synthesized and while the N-terminal Fmoc group is still on (to protect the α-amine).
-
Resin Preparation: Swell the peptide-resin in DCM for 20 minutes. Drain.
-
Deprotection Cocktail: Prepare a fresh solution of 1-2% TFA and 2-5% TIS in anhydrous DCM . The concentration of TFA is critical; higher concentrations risk cleaving other acid-labile groups.
-
Iterative Deprotection:
-
Add the deprotection cocktail to the resin (enough to cover it).
-
Agitate for 2 minutes. The solution should turn yellow/orange. Drain.
-
Repeat this treatment 5 to 10 times, or until the drained solution is colorless, indicating complete removal of the Mmt group.[13]
-
-
Washing: Wash the resin thoroughly with DCM (6x) to remove all acid and cleaved Mmt-scavenger adduct.
-
Neutralization: Wash the resin with a solution of 10% DIPEA in DMF (3 x 2 min) to neutralize the trifluoroacetate salt of the newly exposed ε-amine.
-
Final Wash: Wash the resin with DMF (3x) and DCM (3x).
-
Confirmation of Deprotection: Perform a Kaiser test. A strong positive result (dark blue beads) confirms the presence of the free primary amine on the lysine side chain, which is now ready for subsequent functionalization.
Field-Proven Insights & Troubleshooting
| Problem | Potential Cause(s) | Expert Recommendation(s) |
| Incomplete Mmt Deprotection (Weak Kaiser test) | Insufficient acid exposure; Inactive TFA. | Increase the number of 2-minute deprotection cycles. Do NOT increase TFA concentration, as this compromises orthogonality. Use fresh, high-quality TFA. |
| Premature cleavage of other protecting groups (e.g., Boc, tBu) | TFA concentration is too high; extended exposure time. | Strictly adhere to 1-2% TFA. The entire deprotection protocol should be completed efficiently. If synthesizing a particularly acid-sensitive sequence, consider alternative deprotection cocktails like AcOH/TFE/DCM.[14] |
| Incomplete Side-Chain Conjugation | Steric hindrance; inefficient coupling chemistry for the attached moiety. | For subsequent coupling on the side chain, use a highly efficient coupling agent like HATU. Double coupling may be necessary. Ensure the attached molecule is sufficiently soluble in the reaction solvent. |
| No yellow color observed during Mmt deprotection | This compound was not successfully incorporated in the first place. | Revisit the results of the Kaiser test from the initial incorporation step. If that step failed, the peptide must be re-synthesized. |
Conclusion
This compound is more than just a protected amino acid; it is an enabling tool for advanced synthetic strategies. Its value is defined by the finely tuned lability of the Mmt group, which provides a critical orthogonal handle for site-specific chemical modification. By mastering the principles and protocols outlined in this guide, researchers in drug discovery, chemical biology, and materials science can confidently design and execute the synthesis of highly complex and functional peptide-based molecules, pushing the boundaries of their respective fields.
References
- Title: Principles of Orthogonal Protection in Solid-Phase Peptide Synthesis: An In-depth Technical Guide Source: Benchchem URL
- Title: Fmoc-D-Lys(Mmt)
- Title: Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism Source: Total Synthesis URL
- Title: Fluorenylmethyloxycarbonyl protecting group Source: Wikipedia URL
-
Title: Orthogonal and safety-catch protecting group strategies in solid-phase peptide synthesis Source: ResearchGate URL: [Link]
-
Title: Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis Source: PubMed URL: [Link]
- Title: The Chemical Properties and Applications of Fmoc-Lys(Mmt)
- Title: Overview of Solid Phase Peptide Synthesis (SPPS)
- Title: Fmoc-D-Lys(Mmt)
- Title: A Researcher's Guide to Orthogonal Protecting Groups in Peptide Synthesis Source: Benchchem URL
- Title: Fmoc-D-Lys(Mtt)
- Title: Fmoc-Lys(MMt)
- Title: Fmoc Deprotection Definition - Organic Chemistry Key Term Source: Fiveable URL
- Title: Terminology of Antibody Drug for Fmoc Deprotection Source: GenScript URL
-
Title: Preparation of the very acid-sensitive Fmoc-Lys(Mtt)-OH. Application in the synthesis of side-chain to side-chain cyclic peptides and oligolysine cores suitable for the solid-phase assembly of MAPs and TASPs Source: PubMed URL: [Link]
- Title: A Researcher's Guide to the Selective Deprotection of Mmt in Multifunctional Compounds Source: Benchchem URL
- Title: How To: Measure and Optimize the Removal of MMT Protecting Groups Source: Biotage URL
-
Title: Protecting group Source: Wikipedia URL: [Link]
Sources
- 1. Protecting group - Wikipedia [en.wikipedia.org]
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- 3. peptide.com [peptide.com]
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- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. nbinno.com [nbinno.com]
- 7. Fmoc-Lys(Mmt)-OH Novabiochem 159857-60-0 [sigmaaldrich.com]
- 8. nbinno.com [nbinno.com]
- 9. total-synthesis.com [total-synthesis.com]
- 10. fiveable.me [fiveable.me]
- 11. genscript.com [genscript.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. biotage.com [biotage.com]
- 14. Preparation of the very acid-sensitive Fmoc-Lys(Mtt)-OH. Application in the synthesis of side-chain to side-chain cyclic peptides and oligolysine cores suitable for the solid-phase assembly of MAPs and TASPs - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Chemical Properties and Applications of Fmoc-D-Lys(Mmt)-OH
Introduction
In the field of solid-phase peptide synthesis (SPPS), the strategic use of orthogonal protecting groups is paramount for the creation of complex, modified, and branched peptides. Fmoc-D-Lys(Mmt)-OH, a derivative of the non-natural D-enantiomer of lysine, stands as a cornerstone reagent for such advanced synthetic strategies. It is specifically engineered for Fmoc-based SPPS, providing a unique combination of a base-labile α-amino protecting group (Fmoc) and a hyper-acid-sensitive side-chain protecting group (Mmt). This dual protection scheme allows for the selective deprotection of the ε-amino group of the lysine side chain while the peptide remains anchored to the solid support, opening pathways for site-specific modifications that are otherwise challenging to achieve.
This guide provides an in-depth exploration of the chemical properties, strategic applications, and validated protocols associated with this compound. It is intended for researchers, chemists, and drug development professionals who seek to leverage this versatile building block to construct sophisticated peptide architectures, from fluorescently labeled probes to peptide-drug conjugates and complex immunogens.
Section 1: Core Chemical and Physical Properties
This compound is characterized by the presence of a 9-fluorenylmethyloxycarbonyl (Fmoc) group on its α-amino nitrogen and a 4-methoxytrityl (Mmt) group protecting the ε-amino nitrogen of the D-lysine side chain. The electron-donating methoxy group on one of the trityl phenyl rings renders the Mmt group exceptionally labile to mild acidic conditions.
Caption: Chemical structure of this compound.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 2044710-18-9[1] |
| Molecular Formula | C₄₁H₄₀N₂O₅[1][2] |
| Molecular Weight | 640.8 g/mol [1] |
| Appearance | White to off-white powder |
| Purity | Typically ≥95% (HPLC) |
| Storage Conditions | Store at -20°C, sealed, away from light and moisture[1][3] |
| Solubility | Soluble in common SPPS solvents like Dimethylformamide (DMF), Dichloromethane (DCM), and N-Methyl-2-pyrrolidone (NMP) |
Section 2: The Principle of Orthogonal Protection
The utility of this compound is rooted in the principle of orthogonality, where different protecting groups on the same molecule can be removed under distinct chemical conditions without affecting one another. This allows for precise, stepwise chemical manipulation.
-
Fmoc Group (α-Amine): This group is stable to acidic conditions but is readily cleaved by a mild base, typically a 20-50% solution of piperidine in DMF. This deprotection is the fundamental repeating step in Fmoc-SPPS to elongate the peptide chain.[4]
-
Mmt Group (ε-Amine): The Mmt group is stable to the basic conditions used for Fmoc removal. However, it is exceptionally sensitive to mild acidic conditions, allowing for its removal without cleaving the peptide from most acid-labile resins (like Wang or 2-Chlorotrityl resins) or affecting other acid-labile side-chain protecting groups like tert-butyl (tBu) or trityl (Trt).[5][6]
-
Resin Linkage & Other Side-Chains: Final cleavage from the resin and removal of more robust side-chain protecting groups (e.g., Boc, tBu, Pbf) requires strong acid, typically a cocktail containing 95% Trifluoroacetic Acid (TFA).
The Mmt group is significantly more acid-labile than the related Mtt (4-methyltrityl) and Trt (trityl) groups, providing a superior level of selectivity.[5]
Caption: Orthogonality of protecting groups in this compound.
Section 3: Selective Deprotection of the Mmt Group
The selective cleavage of the Mmt group is the key experimental step that unlocks the potential of this amino acid derivative. The reaction proceeds via the formation of a resonance-stabilized 4-methoxytrityl cation.
Causality Behind Experimental Choices:
-
Mild Acid: A very low concentration of TFA (typically 1-2%) in an inert solvent like DCM is sufficient to protonate the ether oxygen of the Mmt group, initiating cleavage.[7] The high acid sensitivity of Mmt allows for this selective removal while more robust groups like Boc or the resin linkage remain intact.[6][7]
-
Carbocation Scavengers: The liberated Mmt cation is a potent electrophile that can cause side reactions, such as alkylation of sensitive residues like tryptophan and methionine, or re-attachment to the newly freed ε-amino group.[5] To prevent this, a scavenger such as Triisopropylsilane (TIS) is essential. TIS efficiently quenches the carbocation, forming a stable byproduct and ensuring a clean deprotection.[5]
-
Repetitive Treatments: The Mmt cleavage is often a reversible reaction. To drive the reaction to completion, it is performed with multiple short treatments rather than a single long one. This ensures that the liberated Mmt cations are washed away between steps, maximizing deprotection efficiency.[5] A visual cue for the reaction's progress is the appearance of a distinct yellow color upon addition of the acid, which is characteristic of the Mmt cation.[5]
Experimental Protocol: On-Resin Mmt Deprotection
This protocol is a robust method for the selective removal of the Mmt group from a peptide synthesized on a solid support.
Materials:
-
Fmoc-D-Lys(Mmt)-containing peptide-resin
-
Deprotection Solution: 1-2% (v/v) TFA and 2-5% (v/v) TIS in anhydrous DCM.
-
Washing Solvents: Dichloromethane (DCM), Dimethylformamide (DMF).
-
Neutralization Solution: 10% (v/v) Diisopropylethylamine (DIPEA) in DMF.
-
Reaction vessel suitable for SPPS.
Procedure:
-
Swell the Resin: Swell the peptide-resin in DCM for 20-30 minutes in the reaction vessel.
-
Drain: Drain the DCM from the vessel.
-
First Deprotection: Add the Deprotection Solution (approx. 10 mL per gram of resin) and agitate gently for 10-15 minutes at room temperature. The solution may turn yellow.[5]
-
Drain and Wash: Drain the solution and wash the resin thoroughly with DCM (3 x resin volume).
-
Repeat Deprotection: Repeat steps 3 and 4 at least two to four more times to ensure complete removal of the Mmt group.[5]
-
Final Wash: After the final deprotection step, wash the resin extensively with DCM (3-5 times).
-
Neutralize: Wash the resin with the Neutralization Solution (2 times) followed by thorough washes with DMF (3-5 times) to prepare the resin for the subsequent reaction on the lysine side chain.
Caption: Workflow for the on-resin selective deprotection of the Mmt group.
Section 4: Applications in Advanced Peptide Synthesis
The ability to unmask a reactive amine at a specific site on the peptide backbone enables numerous advanced applications:
-
Branched Peptides: The newly exposed ε-amino group can serve as an initiation point for the synthesis of a second, distinct peptide chain, creating branched or "dendrimeric" peptide structures.[6]
-
Site-Specific Labeling: The free amine is a nucleophilic handle for attaching various molecules, such as fluorescent dyes (e.g., FITC), biotin for affinity purification, or chelating agents for radiolabeling.[4]
-
PEGylation: Covalent attachment of polyethylene glycol (PEG) chains to the lysine side chain can improve the pharmacokinetic properties of therapeutic peptides, such as increasing solubility and in vivo half-life.[4]
-
Synthesis of Cyclic Peptides: The lysine side chain can be used as an anchor point for cyclization with another residue or the peptide's terminus, creating structurally constrained and often more stable cyclic peptides.
Section 5: Analytical Characterization
Rigorous analytical control is essential to validate the integrity of the starting material and to monitor the efficiency of the Mmt deprotection and subsequent derivatization steps.
-
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) is the primary tool for assessing purity.[8]
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5-5 µm particle size).
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Analysis: The bulky, hydrophobic Fmoc and Mmt groups cause the protected peptide to have a significantly longer retention time than its deprotected counterparts. Successful Mmt removal can be monitored by the disappearance of the initial peak and the appearance of a new, more polar (earlier eluting) peak corresponding to the Fmoc-Lys(H)-peptide.
-
-
Mass Spectrometry (MS): Electrospray Ionization (ESI) or MALDI-TOF mass spectrometry should be used to confirm the molecular weight of the initial this compound reagent and to verify the mass of the peptide after each synthetic step. This provides definitive confirmation of Mmt removal and successful coupling of any subsequent modifications.
Conclusion
This compound is a powerful and indispensable tool in modern peptide chemistry. Its key feature—the hyper-acid-labile Mmt protecting group—provides chemists with the tactical advantage of orthogonal control, enabling the precise and efficient synthesis of complex, site-specifically modified peptides. A thorough understanding of its chemical properties and the rationale behind the deprotection protocols, particularly the crucial role of carbocation scavengers, is essential for leveraging its full potential in research, diagnostics, and therapeutic drug development.
References
- A Researcher's Guide to the Selective Deprotection of Mmt in Multifunctional Compounds. Benchchem.
- This compound | 2044710-18-9. BroadPharm.
- Fmoc-D-Lys(Mtt)-OH: Understanding its Properties and Applications in Peptide Chemistry. NINGBO INNO PHARMCHEM CO.,LTD.
- The Chemical Properties and Applications of Fmoc-Lys(Mmt)-OH. NINGBO INNO PHARMCHEM CO.,LTD.
- The deprotection of Lys(Mtt) revisited. ResearchGate.
- Technical Support Information Bulletin 1181 - Selective Removal of Mtt Protecting Group From Amines. Aapptec Peptides.
- Fmoc-Lys(Mmt)-OH Novabiochem 159857-60-0. Sigma-Aldrich.
- Fmoc-D-Lys(Mtt)-OH [198544-94-4]. Aapptec Peptides.
- Fmoc-Lys(Mmt)-OH. Advanced ChemTech.
- Fmoc-Lys(MMt)-OH. Precise PEG.
- Selecting Orthogonal Building Blocks. Sigma-Aldrich.
- Fmoc-Lys(MMt)-OH. Cusabio.
- The Importance of Lysine Protection: A Deep Dive into Fmoc-Lys(Mmt)-OH. NINGBO INNO PHARMCHEM CO.,LTD.
- A Comparative Guide to the HPLC Analysis of Peptides Synthesized with Fmoc-Lys(Trt)-OH. Benchchem.
Sources
- 1. This compound, 2044710-18-9 | BroadPharm [broadpharm.com]
- 2. advancedchemtech.com [advancedchemtech.com]
- 3. cusabio.com [cusabio.com]
- 4. nbinno.com [nbinno.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. nbinno.com [nbinno.com]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
An In-depth Technical Guide to Fmoc-D-Lys(Mmt)-OH: Structure, Properties, and Application in Advanced Peptide Synthesis
This guide provides a comprehensive technical overview of N-α-Fmoc-N-ε-(4-methoxytrityl)-D-lysine, commonly referred to as Fmoc-D-Lys(Mmt)-OH. It is intended for researchers, scientists, and professionals in the fields of peptide chemistry, drug development, and materials science who are leveraging solid-phase peptide synthesis (SPPS) for the creation of complex and modified peptides. This document delves into the core chemical attributes of this versatile building block and provides a field-proven protocol for its strategic application.
Foundational Principles: The Strategic Advantage of Orthogonal Protection
In the intricate process of multi-step peptide synthesis, the strategic use of protecting groups is paramount to achieving the desired final molecule with high fidelity.[1] The core principle of modern Fmoc-based solid-phase peptide synthesis (SPPS) relies on an orthogonal protection scheme, where different protecting groups can be selectively removed under distinct chemical conditions.[2]
This compound is a prime example of a building block designed for such a strategy. It features two key protecting groups:
-
The Fmoc (9-fluorenylmethyloxycarbonyl) group: Protecting the α-amino group, it is famously labile to basic conditions, typically a solution of piperidine in a polar aprotic solvent like dimethylformamide (DMF).[3] Its removal is the fundamental step for sequential amino acid coupling in the growing peptide chain.
-
The Mmt (4-methoxytrityl) group: Protecting the ε-amino group of the D-lysine side chain, the Mmt group is characterized by its extreme sensitivity to mild acidic conditions.[1][4] This high acid lability allows for its selective cleavage while other acid-labile groups, such as tert-butyl (tBu) or even the more robust trityl (Trt) group, remain intact.[5]
This orthogonality between the base-labile Fmoc group and the highly acid-labile Mmt group is the cornerstone of this compound's utility. It provides the synthetic chemist with a "chemical handle" to precisely unmask the lysine side chain at any desired point in the synthesis, enabling a host of advanced applications.[1]
Core Chemical and Physical Properties
A thorough understanding of the physicochemical properties of this compound is essential for its successful application. The key data for this compound are summarized in the table below.
| Property | Value | References |
| Chemical Name | N-α-(9-Fluorenylmethoxycarbonyl)-N-ε-(4-methoxytrityl)-D-lysine | |
| Molecular Formula | C₄₁H₄₀N₂O₅ | [6][7][8] |
| Molecular Weight | 640.77 g/mol | [7] |
| Monoisotopic Mass | 640.29 g/mol | [7] |
| CAS Number | 2044710-18-9 | [6] |
| Appearance | White to off-white powder | |
| Solubility | Soluble in DMF, DMSO, and other polar organic solvents | |
| Storage | -20°C, sealed in a dry, dark place | [6] |
Molecular Structure and Visualization
The structural arrangement of the Fmoc and Mmt protecting groups on the D-lysine core is depicted below. The D-configuration indicates the stereochemistry at the alpha-carbon.
Caption: Chemical structure of this compound.
Experimental Protocol: On-Resin Selective Deprotection of the Mmt Group
The following protocol details a validated method for the selective removal of the Mmt group from the lysine side chain while the peptide remains anchored to the solid support. This procedure is designed to be self-validating through visual cues and is robust for most standard SPPS resins.
Objective: To selectively deprotect the ε-amino group of a D-lysine residue for subsequent on-resin modification, such as peptide branching, cyclization, or label conjugation.
Materials:
-
Peptide-resin containing an this compound residue
-
Dichloromethane (DCM), peptide synthesis grade
-
Deprotection Solution: 1-2% (v/v) Trifluoroacetic acid (TFA) in DCM
-
Scavenger: Triisopropylsilane (TIS)
-
Washing Solution: Dichloromethane (DCM)
-
Neutralization Solution (optional, if subsequent coupling is immediate): 5% (v/v) N,N-Diisopropylethylamine (DIEA) in DMF
-
Solid-phase synthesis reaction vessel
-
Inert gas (Nitrogen or Argon)
Methodology:
Step 1: Resin Swelling
-
Action: Add the peptide-resin to the reaction vessel and wash thoroughly with DCM (3 x resin volume) for 2-3 minutes per wash. This step is crucial to swell the resin beads, ensuring that all reactive sites are accessible to the reagents.
-
Causality: Proper swelling of the polystyrene or other polymeric support is essential for efficient diffusion of reagents and removal of byproducts. Incomplete swelling can lead to incomplete deprotection.
Step 2: Mmt Group Cleavage
-
Action: Prepare the deprotection cocktail by adding 1-2% TFA and 2-5% TIS to DCM. Drain the swelling DCM from the resin and immediately add the deprotection solution (approximately 10 mL per gram of resin).
-
Causality: TFA is the acid catalyst that cleaves the Mmt group. The Mmt group is significantly more acid-labile than other protecting groups like Boc or the resin linker due to the stabilizing effect of the methoxy group on the trityl cation intermediate.[1] TIS is a critical scavenger that quenches the highly reactive Mmt carbocation released during cleavage, preventing side reactions with sensitive amino acid residues like tryptophan or methionine.[5]
-
Self-Validation: Upon addition of the acidic solution, the formation of the Mmt cation will typically impart a distinct yellow or orange color to the solution. The disappearance of this color upon repeated treatments is a visual indicator of the reaction's progression towards completion.[5]
Step 3: Reaction and Monitoring
-
Action: Gently agitate the resin suspension at room temperature for 2-3 minutes. Drain the deprotection solution. Repeat this treatment 5-10 times, collecting the filtrate each time.
-
Causality: Multiple short treatments are more effective than a single long incubation. This approach ensures a high concentration of fresh reagent in each step and efficiently removes the cleaved Mmt cation, driving the equilibrium towards complete deprotection.[9]
Step 4: Thorough Washing
-
Action: After the final deprotection treatment, wash the resin extensively with DCM (5-7 times with 3x resin volume) to remove all traces of TFA, TIS, and the cleaved Mmt group.
-
Causality: Residual acid can interfere with subsequent base-catalyzed coupling reactions. Thorough washing is critical for the success of the next synthetic step.
Step 5: Neutralization and Preparation for Next Step
-
Action: If the next step is an amine coupling, wash the resin with DMF (3x resin volume) and then treat with a neutralization solution (e.g., 5% DIEA in DMF) before proceeding.
-
Causality: This step ensures that the newly deprotected ε-amino group is in its free base form, which is necessary for efficient nucleophilic attack during the subsequent acylation reaction.
Workflow Visualization: Synthesis of a Branched Peptide
The following diagram illustrates the logical workflow for utilizing this compound to synthesize a branched peptide on a solid support.
Caption: Workflow for branched peptide synthesis.
Conclusion
This compound is an indispensable tool in modern peptide chemistry, enabling the synthesis of complex molecular architectures that are central to advancements in drug discovery, diagnostics, and biomaterials. Its utility is rooted in the orthogonal stability of the Fmoc and Mmt protecting groups. The robust and verifiable protocol for selective Mmt deprotection provided in this guide empowers researchers to confidently and efficiently perform site-specific modifications on peptide scaffolds. A thorough understanding of the principles and methodologies outlined herein is key to harnessing the full potential of this versatile building block.
References
-
Precise PEG. (n.d.). Fmoc-Lys(MMt)-OH. Retrieved from [Link][8]
-
ResearchGate. (2025). The deprotection of Lys(Mtt) revisited. Retrieved from [Link][9]
-
Ningbo Inno Pharmchem Co.,Ltd. (n.d.). The Importance of Lysine Protection: A Deep Dive into Fmoc-Lys(Mmt)-OH. Retrieved from [Link][1]
-
Biotage. (2023, January 30). How To: Measure and Optimize the Removal of MMT Protecting Groups. Retrieved from [Link]
-
CEM Corporation. (n.d.). Microwave Synthesis of Branched Peptides with Fmoc-Lys(iVDde)-OH. Retrieved from [Link]
-
PubMed. (1995). Preparation of the very acid-sensitive Fmoc-Lys(Mtt)-OH. Application in the synthesis of side-chain to side-chain cyclic peptides and oligolysine cores suitable for the solid-phase assembly of MAPs and TASPs. Retrieved from [Link]
-
ResearchGate. (n.d.). A Highly Efficient Method for Synthesis of Fmoc-Lysine(Mmt)-OH. Retrieved from [Link][4]
-
Ningbo Inno Pharmchem Co.,Ltd. (n.d.). Fmoc-D-Lys(Mtt)-OH: Understanding its Properties and Applications in Peptide Chemistry. Retrieved from [Link][3]
-
Next Peptide. (n.d.). This compound. Retrieved from [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. biotage.com [biotage.com]
- 3. nbinno.com [nbinno.com]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. This compound, 2044710-18-9 | BroadPharm [broadpharm.com]
- 7. cblpatras.gr [cblpatras.gr]
- 8. precisepeg.com [precisepeg.com]
- 9. researchgate.net [researchgate.net]
A-Technical-Guide-to-N-α-Fmoc-N-ε-4-methoxytrityl-D-lysine-Strategic-Applications-in-Advanced-Peptide-Synthesis
Abstract
N-α-(9-Fluorenylmethoxycarbonyl)-N-ε-(4-methoxytrityl)-D-lysine, commonly abbreviated as Fmoc-D-Lys(Mmt)-OH, represents a cornerstone building block in modern solid-phase peptide synthesis (SPPS). Its unique orthogonal protecting group strategy, featuring a base-labile Fmoc group for temporary N-α protection and a hyper-acid-sensitive Mmt group for side-chain protection, enables sophisticated synthetic routes that are otherwise unattainable. This guide provides an in-depth analysis of the chemical principles, strategic applications, and field-proven protocols for the effective utilization of this compound. We will explore the causality behind its synthetic advantages, detailing its role in the on-resin, site-specific modification of peptides, which is critical for the development of branched peptides, antibody-drug conjugates, and fluorescently labeled probes.
Introduction: The Imperative for Orthogonal Protection in Peptide Synthesis
In the landscape of chemical peptide synthesis, particularly Fmoc-based SPPS, the success of constructing complex peptides hinges on a robust and orthogonal protecting group strategy.[1] Lysine, with its primary ε-amino group (N-ε), presents a synthetic challenge and an opportunity.[2] While essential for the peptide's structure and function, this nucleophilic side chain must be masked during chain elongation to prevent undesired branching.[2] However, this same functional group is an ideal handle for introducing modifications such as labels, secondary peptide chains, or drug payloads.[3]
This compound is a D-enantiomer of lysine engineered to meet this challenge. It employs two strategically chosen protecting groups:
-
N-α-Fmoc (9-Fluorenylmethoxycarbonyl): This group provides temporary protection of the alpha-amino group. It is stable to acidic conditions but is readily cleaved by a mild base, typically a solution of piperidine in N,N-dimethylformamide (DMF), allowing for the sequential addition of amino acids to the growing peptide chain.[3][4]
-
N-ε-Mmt (4-methoxytrityl): This group protects the side-chain ε-amino group. The Mmt group is part of the trityl family of protecting groups but is distinguished by its extreme acid lability due to the electron-donating methoxy group.[5] It can be selectively removed using very dilute acid solutions (e.g., 1-2% trifluoroacetic acid) under conditions that leave other more robust acid-labile groups (like Boc or the resin linker) intact.[2][6][7] This orthogonality is the key to its utility.[8]
This guide will dissect the unique properties conferred by this protection scheme and provide detailed workflows for its application in advanced peptide synthesis.
Physicochemical and Handling Properties
A clear understanding of the reagent's properties is fundamental to its successful application.
| Property | Value | Source |
| Synonyms | This compound, Fmoc-D-Lys(4-methoxytrityl)-OH | [9] |
| Molecular Formula | C41H40N2O5 | [9] |
| Molecular Weight | 640.8 g/mol | [9] |
| Appearance | Beige or off-white powder | [9] |
| Purity | ≥ 99% (Chiral HPLC, HPLC recommended) | [9] |
| Solubility | Soluble in DMF, DCM | [10] |
| Storage Conditions | 0 - 8 °C, desiccated | [9] |
Expert Insight: Due to the extreme acid sensitivity of the Mmt group, it is critical to avoid acidic conditions during storage and handling. Coupling reactions should ideally be performed using base-mediated methods, such as those employing HBTU/DIPEA or PyBOP/DIPEA, to prevent premature deprotection.[11]
The Chemistry of Orthogonal Deprotection
The strategic power of this compound lies in the differential stability of its two protecting groups. This allows for a multi-dimensional synthetic approach on the solid support.
N-α-Fmoc Group Removal: The Engine of SPPS
The Fmoc group is the workhorse of the synthesis, enabling iterative chain elongation. Its removal is a classic example of base-catalyzed β-elimination.
-
Mechanism: A secondary amine base, typically 20% piperidine in DMF, abstracts the acidic proton on the fluorene ring. This initiates an elimination cascade, releasing the N-α-amine as a free base, along with dibenzofulvene (DBF) and carbon dioxide.[1][12] The piperidine also serves as a scavenger for the electrophilic DBF byproduct, preventing it from reacting with the newly liberated amine.[1]
-
Causality: The choice of piperidine is deliberate. It is a strong enough base to efficiently remove the Fmoc group within minutes but not so strong as to cause deleterious side reactions, such as racemization of the C-terminal amino acid. Standard protocols involve two treatments (e.g., 5-10 minutes each) to ensure complete deprotection.[4]
N-ε-Mmt Group Removal: The Key to Side-Chain Access
The selective removal of the Mmt group is what makes this reagent invaluable for complex peptide architectures.[3]
-
Mechanism: The Mmt group is cleaved via an acid-catalyzed process. The extreme lability stems from the stability of the 4-methoxytrityl carbocation that is formed as a leaving group.[8] This reaction is typically performed on-resin using a very dilute solution of trifluoroacetic acid (TFA) (1-2%) in dichloromethane (DCM).[6][13]
-
Causality & Selectivity: The stability of the Mmt cation is significantly greater than that of other trityl-based (Trt) or tert-butyl-based (Boc, tBu) protecting groups. This thermodynamic difference allows for its removal with minimal cleavage of other protecting groups or the peptide from acid-sensitive resins like 2-chlorotrityl chloride resin.[5][6][14] The addition of a carbocation scavenger, such as triisopropylsilane (TIS), is crucial to prevent the highly reactive Mmt cation from re-attaching to the lysine side chain or alkylating other sensitive residues like tryptophan.[6][8] The disappearance of the distinctive yellow-orange color of the Mmt cation can serve as a visual indicator of reaction progress.[6][8]
Diagram: Orthogonal Deprotection Strategy
The following diagram illustrates the independent removal of the Fmoc and Mmt groups, which is central to the utility of this compound.
Caption: Orthogonal deprotection workflow for this compound.
Experimental Protocols & Workflows
The following protocols are presented as a self-validating system for researchers.
Protocol 1: Incorporation of this compound into a Peptide Chain
This protocol details the standard coupling of the amino acid derivative onto a resin-bound peptide with a free N-terminal amine.
-
Resin Preparation: Swell the peptide-resin (1 eq.) in DMF for 30-60 minutes in a suitable reaction vessel. Drain the DMF.
-
Amino Acid Activation: In a separate vessel, dissolve this compound (3 eq.) in DMF. Add a coupling reagent such as HATU (2.9 eq.) and a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) (6 eq.). Allow the activation to proceed for 2-5 minutes at room temperature.
-
Causality: Using excess reagents drives the coupling reaction to completion, which is a key advantage of the solid-phase approach.[4] HATU is a highly efficient coupling reagent that minimizes racemization.
-
-
Coupling Reaction: Add the activated amino acid solution to the swollen resin. Agitate the mixture at room temperature for 1-2 hours.
-
Monitoring & Washing: Perform a qualitative test (e.g., Kaiser test) to confirm the absence of free primary amines.[4] A negative result (yellow beads) indicates complete coupling. If the test is positive, a second coupling may be required.
-
Wash: Once coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (3-5 times) and DCM (3-5 times) to remove all soluble reagents and byproducts. The resin is now ready for the next N-α-Fmoc deprotection cycle.
Protocol 2: Selective On-Resin Deprotection of the N-ε-Mmt Group
This is the critical step that enables site-specific modification. It should only be performed after the full-length peptide has been synthesized and while the final N-α-Fmoc group is still attached (or after it has been re-protected if necessary).
-
Resin Preparation: Swell the Mmt-protected peptidyl-resin in DCM for 30 minutes. Drain the DCM.
-
Deprotection Cocktail Preparation: Prepare a fresh solution of 1-2% TFA (v/v) and 5% TIS (v/v) in DCM.
-
Causality: TIS is a critical scavenger. Without it, the cleaved Mmt cation can re-alkylate the desired amine or other nucleophilic side chains, leading to failed modifications and impure products.[6]
-
-
Deprotection Reaction: Add the deprotection cocktail to the resin (approx. 10 mL per gram of resin). Agitate gently at room temperature. The solution will typically turn yellow/orange as the Mmt cation is released.
-
Iterative Treatment: After 2-3 minutes, drain the solution and repeat the treatment with fresh deprotection cocktail. Perform 5-10 short treatments until no more yellow color is observed upon addition of fresh reagent.[6] This iterative process ensures complete removal while minimizing acid contact time.
-
Neutralization and Washing: Wash the resin thoroughly with DCM (3x). Perform a neutralization wash with 10% DIPEA in DMF (2x, 5 min each) to quench any residual acid.
-
Final Wash: Wash the resin extensively with DMF (5x) to prepare it for the subsequent on-resin modification step. The N-ε-amine of the target D-lysine residue is now available for reaction.
Diagram: On-Resin Side-Chain Modification Workflow
This diagram visualizes the process of preparing a peptide for site-specific functionalization using the selective Mmt deprotection protocol.
Sources
- 1. peptide.com [peptide.com]
- 2. nbinno.com [nbinno.com]
- 3. nbinno.com [nbinno.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Novel solid-phase strategy for the synthesis of ligand-targeted fluorescent-labelled chelating peptide conjugates as a theranostic tool for cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. peptide.com [peptide.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. chemimpex.com [chemimpex.com]
- 10. chembk.com [chembk.com]
- 11. Selecting Orthogonal Building Blocks [sigmaaldrich.com]
- 12. luxembourg-bio.com [luxembourg-bio.com]
- 13. peptide.com [peptide.com]
- 14. researchgate.net [researchgate.net]
A Technical Guide to Fmoc-D-Lys(Mmt)-OH: Principles and Applications in Advanced Peptide Synthesis
This guide provides an in-depth exploration of N-α-Fmoc-N-ε-(4-methoxytrityl)-D-lysine (Fmoc-D-Lys(Mmt)-OH), a critical building block in modern solid-phase peptide synthesis (SPPS). We will delve into its fundamental properties, the strategic advantages of its protecting group scheme, and detailed protocols for its application in the synthesis of complex and modified peptides. This document is intended for researchers, chemists, and professionals in drug development who are looking to leverage advanced peptide chemistry techniques.
Core Properties and Specifications
This compound is a derivative of the amino acid D-lysine, engineered for use in Fmoc-based SPPS. Its structure incorporates two key protecting groups: the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group at the α-amino position and the highly acid-labile 4-methoxytrityl (Mmt) group on the ε-amino side chain. This dual-protection scheme is fundamental to its utility in complex synthetic strategies.
A summary of its core physicochemical properties is presented below:
| Property | Value | Source(s) |
| Molecular Weight | 640.77 g/mol | [1] |
| Chemical Formula | C₄₁H₄₀N₂O₅ | [1][2][3] |
| Primary CAS Number | 2044710-18-9 | [2] |
| Alternate CAS Numbers | 159857-60-0 (often for L-isomer) | [1][3] |
| Appearance | White to off-white powder | |
| Primary Application | Fmoc Solid-Phase Peptide Synthesis | [4] |
| Storage Conditions | -20°C, desiccated | [2] |
Note on CAS Numbers: Several CAS numbers are associated with Fmoc-Lys(Mmt)-OH derivatives. The number 159857-60-0 is frequently cited, often in the context of the L-isomer.[1][3] The CAS number 2044710-18-9 is specifically listed for the D-isomer by some suppliers.[2] Researchers should verify the specific isomer and associated CAS number with their supplier.
The Principle of Orthogonal Protection: The Fmoc/Mmt Strategy
The cornerstone of this compound's utility is the concept of orthogonal protection . This principle allows for the selective removal of one type of protecting group in the presence of another, enabling precise, site-specific modifications to a peptide chain.[4][5]
The Fmoc and Mmt groups possess distinct chemical labilities:
-
The Fmoc Group: Protects the α-amino group, which is involved in peptide bond formation. It is stable to acidic conditions but is readily cleaved by mild bases, typically a 20% solution of piperidine in a polar aprotic solvent like dimethylformamide (DMF).[4][6] This deprotection step is performed repeatedly during the stepwise elongation of the peptide chain.
-
The Mmt Group: Protects the ε-amino group of the lysine side chain. The Mmt group is significantly more sensitive to acid than other trityl-based groups like Mtt (4-methyltrityl) and the more robust Boc (tert-butoxycarbonyl) group. It can be selectively cleaved under very mild acidic conditions, such as 1% trifluoroacetic acid (TFA) in dichloromethane (DCM), which leave acid-labile resin linkers (e.g., Wang) and other side-chain protecting groups (like Boc, tBu) intact.[4][7][8]
This differential stability is the key to its function, allowing the chemist to unmask the lysine side chain at any desired point in the synthesis for further modification.
Caption: Orthogonal cleavage of Fmoc and Mmt protecting groups.
Key Applications in Advanced Peptide Synthesis
The ability to selectively deprotect the lysine side chain opens a vast array of possibilities for creating complex peptide architectures.
-
Synthesis of Branched Peptides: The exposed ε-amino group can serve as an anchor point for the synthesis of a second, distinct peptide chain.[4] This is invaluable for creating constructs like multiple antigenic peptides (MAPs) for immunological studies or for developing multivalent ligands.
-
Site-Specific Labeling and Conjugation: Once the Mmt group is removed, the free amine can be functionalized with a variety of molecules, including:
-
Fluorescent probes (e.g., FITC) for imaging studies.
-
Biotin tags for affinity purification or detection.
-
Polyethylene glycol (PEG) chains to improve solubility and pharmacokinetic properties.[6]
-
Chelating agents for radiolabeling.
-
-
Peptide Cyclization: The lysine side chain can be used as one of the anchor points for on-resin, side-chain-to-side-chain or side-chain-to-terminus cyclization, a common strategy to improve peptide stability and conformational rigidity.
Validated Experimental Protocols
The following protocols are designed to be self-validating, incorporating monitoring steps to ensure reaction completion and maximize yield and purity.
Protocol 1: Incorporation of this compound into a Peptide Sequence
This protocol describes the standard coupling of the amino acid derivative onto a resin-bound peptide chain with a free N-terminal amine.
-
Resin Preparation: Swell the peptide-resin in DMF for 30-60 minutes. Perform a Kaiser test on a small sample of resin beads to confirm the presence of a free primary amine (a positive test gives a deep blue color).
-
Activation of this compound:
-
In a separate vessel, dissolve this compound (3 eq. relative to resin loading), a coupling agent like HBTU (2.9 eq.), and HOBt (3 eq.) in DMF.
-
Add a non-nucleophilic base, typically diisopropylethylamine (DIPEA) (6 eq.), to the activation mixture.
-
Allow the activation to proceed for 5-10 minutes. Causality Note: Pre-activation ensures the formation of the highly reactive HOBt-ester, which minimizes the risk of racemization and side reactions. Due to the acid sensitivity of the Mmt group, base-mediated coupling methods are recommended.
-
-
Coupling Reaction:
-
Drain the DMF from the swollen resin.
-
Add the activated amino acid solution to the resin.
-
Agitate the reaction vessel at room temperature for 2-4 hours.
-
-
Reaction Monitoring and Validation:
-
After the initial coupling time, take a small resin sample, wash it thoroughly with DMF and DCM, and perform a Kaiser test.
-
A negative Kaiser test (beads remain colorless or yellowish) indicates complete coupling. If the test is positive, continue the coupling for another 1-2 hours or perform a double coupling.
-
-
Washing: Once the coupling is complete, drain the reaction solution and wash the resin extensively with DMF (3x), DCM (3x), and DMF (3x) to remove excess reagents and byproducts. The resin is now ready for the next Fmoc deprotection cycle.
Protocol 2: Selective On-Resin Deprotection of the Mmt Group
This protocol details the selective removal of the Mmt group to expose the lysine side-chain amine.
-
Resin Preparation: Wash the fully assembled, N-terminally protected peptide-resin with DCM (5x) to ensure it is free of DMF and water.
-
Deprotection Cocktail Preparation: Prepare a solution of 1-2% TFA in DCM. To prevent the re-attachment of the cleaved Mmt cation, a scavenger such as 2% triisopropylsilane (TIS) should be included.[9] A common cocktail is 1:2:97 (v/v/v) TFA:TIS:DCM.[9]
-
Cleavage Reaction:
-
Add the deprotection cocktail to the resin (approx. 10 mL per gram of resin).
-
Agitate the mixture gently at room temperature.
-
-
Reaction Monitoring and Validation:
-
The cleavage of trityl-based groups often produces a characteristic orange or yellow color due to the formation of the trityl cation.
-
Perform the cleavage in short, repeated cycles. After a 30-minute treatment, drain the solution, and take a few resin beads.[8] Wash them with DCM and add a drop of the cleavage cocktail. An immediate orange color indicates residual Mmt groups.[9]
-
Repeat the 30-minute treatment cycles until this colorimetric test is negative, signifying complete deprotection. The Mmt group is considerably more labile than Mtt, so cleavage is often rapid.
-
-
Quenching and Washing:
-
Once cleavage is complete, drain the acidic solution.
-
Wash the resin immediately with DCM (3x) to remove residual acid.
-
Neutralize the resin by washing with a solution of 10% DIPEA in DMF (2x) to quench any remaining acidic species and ensure the side-chain amine is in its free base form.
-
Wash the resin thoroughly with DMF (3x) and DCM (3x). The resin is now ready for side-chain modification.
-
Caption: Workflow for using this compound in SPPS.
References
-
Fmoc-D-Lys(Mtt)-OH: Understanding its Properties and Applications in Peptide Chemistry. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
-
This compound. CBL Patras. [Link]
-
Fmoc-D-Lys(Mtt)-OH [198544-94-4]. Aapptec Peptides. [Link]
-
The Importance of Lysine Protection: A Deep Dive into Fmoc-Lys(Mmt)-OH. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
-
The Chemical Properties and Applications of Fmoc-Lys(Mmt)-OH. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
-
A Highly Efficient Method for Synthesis of Fmoc-Lysine(Mmt)-OH. ResearchGate. [Link]
-
The deprotection of Lys(Mtt) revisited. ResearchGate. [Link]
-
Amino Acid Derivatives for Peptide Synthesis. CordenPharma. [Link]
-
Selective Removal of Mtt Protecting Group From Amines. Aapptec Peptides. [Link]
- Preparation method of Fmoc-Lys (Mtt) -OH.
-
Preparation of the very acid-sensitive Fmoc-Lys(Mtt)-OH. Application in the synthesis of side-chain to side-chain cyclic peptides and oligolysine cores suitable for the solid-phase assembly of MAPs and TASPs. PubMed. [Link]
Sources
- 1. One moment, please... [cblpatras.gr]
- 2. This compound, 2044710-18-9 | BroadPharm [broadpharm.com]
- 3. precisepeg.com [precisepeg.com]
- 4. nbinno.com [nbinno.com]
- 5. researchgate.net [researchgate.net]
- 6. nbinno.com [nbinno.com]
- 7. nbinno.com [nbinno.com]
- 8. Preparation of the very acid-sensitive Fmoc-Lys(Mtt)-OH. Application in the synthesis of side-chain to side-chain cyclic peptides and oligolysine cores suitable for the solid-phase assembly of MAPs and TASPs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. peptide.com [peptide.com]
An In-depth Technical Guide to the Orthogonal Protection Strategy Using Fmoc-D-Lys(Mmt)-OH
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
In the sophisticated landscape of Solid-Phase Peptide Synthesis (SPPS), achieving complex molecular architectures such as branched, cyclic, or site-specifically labeled peptides requires a robust and precise chemical strategy. The principle of orthogonal protection is fundamental to this endeavor, allowing for the selective removal of specific protecting groups without affecting others.[1][2][3] This guide provides a detailed examination of the use of N-α-Fmoc-D-Lysine(N-ε-Monomethoxytrityl)-OH (Fmoc-D-Lys(Mmt)-OH), a critical building block for introducing selective functionality. We will explore the unique chemical properties of the Monomethoxytrityl (Mmt) group, present field-proven protocols for its selective on-resin cleavage, and discuss its strategic application in advanced peptide synthesis.
Introduction: The Imperative of Orthogonal Protection
The core concept of orthogonal protection in SPPS involves the use of multiple classes of protecting groups that can be removed under distinct chemical conditions.[1][3] In the widely adopted Fmoc/tBu strategy, the Nα-amino group is protected by the base-labile Fmoc group, which is removed at each cycle of synthesis, while side-chain protecting groups (like t-butyl, Boc, and Trityl) are stable to base but are removed during the final, strongly acidic cleavage of the peptide from the resin.[2]
However, for modifications during the synthesis—such as building a second peptide chain off a lysine side-chain—a third class of "semi-permanent" protecting group is required.[1] This group must be stable to the base used for Fmoc removal (e.g., piperidine) and also resistant to the final strong acid cleavage if desired, yet be removable by a unique, mild set of conditions. The Mmt group, used to protect the ε-amino group of lysine, is a premier example of such a group.[4]
The Monomethoxytrityl (Mmt) Group: A Tool for Precision Chemistry
The Mmt group is a member of the trityl family of protecting groups, which are known for their acid lability.[5] Its structure, featuring a methoxy substituent on one of the phenyl rings, significantly increases its sensitivity to acid compared to the standard trityl (Trt) and even the 4-methyltrityl (Mtt) groups.[6]
Key Properties of the Mmt Group:
-
High Acid Lability: The Mmt group is exceptionally sensitive to mild acidic conditions, allowing for its removal with very dilute concentrations of trifluoroacetic acid (TFA).[4][7][8]
-
Orthogonality: It is completely stable to the basic conditions (e.g., 20% piperidine in DMF) used for Fmoc group removal and stable to the coupling reagents used in SPPS.[4][7] This orthogonality is the cornerstone of its utility.[8]
-
Visual Monitoring: Upon cleavage, the released Mmt cation imparts a distinct yellow or orange color to the reaction solution, providing a useful visual indicator of deprotection.[7]
The enhanced acid sensitivity of Mmt is due to the electron-donating nature of the methoxy group, which stabilizes the carbocation formed during acid-catalyzed cleavage.[6] The established order of acid lability is: Mmt > Mtt > Trt .[5][6] This fine-tuning of lability allows chemists to select the appropriate trityl derivative for their specific synthetic strategy.
Core Workflow: Selective On-Resin Deprotection of the Mmt Group
The primary application of this compound is to unmask the lysine side-chain amine at a specific point in the synthesis, enabling further modification while the peptide remains attached to the solid support. This is achieved by exploiting the Mmt group's high sensitivity to dilute acid.
The Deprotection Mechanism and Reagents
The cleavage is an acid-catalyzed SN1 reaction. The acid protonates the protected amine, facilitating the departure of the highly stabilized Mmt carbocation. A critical component of the deprotection cocktail is a scavenger , such as triisopropylsilane (TIS) or triethylsilane (TES).[7][9] The scavenger's role is to trap the highly reactive Mmt cation, preventing it from re-attaching to the desired amine or causing side reactions with sensitive residues like Tryptophan or Methionine.[7][10]
The standard reagent is a dilute solution of TFA in Dichloromethane (DCM).
Orthogonal Protection Scheme Visualization
The following diagram illustrates the orthogonal relationship between the Fmoc, Mmt, and standard side-chain protecting groups (e.g., tBu) within an SPPS workflow.
Caption: Orthogonal relationship of protecting groups in SPPS.
Validated Experimental Protocol: On-Resin Mmt Cleavage
This protocol describes a robust, field-proven method for the selective removal of the Mmt group from the lysine side-chain of a peptide bound to a solid support.
Materials:
-
Mmt-protected peptide-resin
-
Deprotection Solution: 1-2% (v/v) Trifluoroacetic acid (TFA) and 2-5% (v/v) Triisopropylsilane (TIS) in Dichloromethane (DCM). Prepare fresh.
-
Dichloromethane (DCM), peptide synthesis grade
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
10% (v/v) Diisopropylethylamine (DIEA) in DMF (Neutralization solution)
-
Reaction vessel suitable for SPPS (e.g., fritted syringe or automated synthesizer vessel)
Procedure:
-
Swell the Resin: Swell the peptide-resin in DCM for 20-30 minutes. Drain the solvent.
-
Initial Deprotection: Add the freshly prepared Deprotection Solution (1-2% TFA, 2-5% TIS in DCM) to the resin (approx. 10 mL per gram of resin).
-
Agitate: Gently agitate the resin suspension at room temperature. A faint yellow color in the solution indicates the release of the Mmt cation.
-
Reaction Time: Continue agitation for 2-3 minutes. Drain the solution. Causality Note: Short, repeated treatments are more effective and minimize potential side reactions compared to a single, prolonged exposure.
-
Repeat Treatments: Repeat steps 2-4 for a total of 5-10 cycles. Monitor the color of the drained solution; the reaction is complete when the solution remains colorless after addition to the resin.[7]
-
DCM Wash: Wash the resin thoroughly with DCM (5 x resin volume) to remove residual acid and cleaved Mmt-scavenger adducts.
-
Neutralization: Wash the resin with the 10% DIEA in DMF solution (2 x 2 minutes) to neutralize any residual acid.
-
Final Wash: Wash the resin thoroughly with DMF (3x) followed by DCM (3x) to prepare for the subsequent coupling step or to be dried.
Data Presentation: Mmt Cleavage Condition Comparison
| Reagent Cocktail | Typical Time | Efficacy | Selectivity Notes |
| 1% TFA, 2-5% TIS in DCM | 5-10 x 2 min | >95% | Highly selective over tBu, Boc, Trt, and Mtt groups. The gold standard for Mmt removal.[7][11][12] |
| 2% TFA, 5% TIS in DCM | 5 x 10 min | High | Effective, but slightly increased risk of minor side-chain deprotection on very acid-sensitive resins/groups.[7][13] |
| Acetic Acid/TFE/DCM (1:2:7 v/v/v) | 1-2 hours | Moderate to High | A milder alternative, capable of removing Mmt while leaving the Mtt group intact.[11][14] |
Workflow for Branched Peptide Synthesis
The following diagram outlines the workflow for synthesizing a branched peptide using this compound as the branching point.
Caption: Workflow for branched peptide synthesis via Mmt deprotection.
Troubleshooting and Field-Proven Insights
-
Incomplete Cleavage: If Mmt removal is sluggish, increase the number of TFA treatments rather than the concentration or duration of a single treatment. Ensure reagents, especially DCM, are anhydrous.
-
Premature Deprotection: The Mmt group is extremely acid-labile. Avoid acidic additives during coupling steps (e.g., excess HOBt) prior to the intended deprotection point. When coupling Fmoc-Lys(Mmt)-OH itself, base-mediated methods like PyBOP/DIEA are recommended.
-
Scavenger Choice: TIS is the most common and effective scavenger. In its absence, the Mmt cation can lead to alkylation of sensitive residues.[7]
-
Resin Compatibility: While the dilute TFA conditions are mild, be mindful when using hyper-acid-sensitive resins (e.g., 2-Chlorotrityl chloride resin). A preliminary test cleavage is always recommended to ensure the peptide is not prematurely cleaved from the support.[12]
Conclusion
The orthogonal protection strategy employing this compound is an indispensable tool for the modern peptide chemist. The extreme acid lability of the Mmt group provides a surgical tool for unmasking a specific functional site amidst a sea of other protected groups.[14] By understanding the chemical principles behind its selective cleavage and adhering to validated protocols, researchers can confidently synthesize complex, multi-functional peptides, pushing the boundaries of drug discovery and materials science.[8][15]
References
- Benchchem. Principles of Orthogonal Protection in Solid-Phase Peptide Synthesis: An In-depth Technical Guide.
- Benchchem. A Researcher's Guide to the Selective Deprotection of Mmt in Multifunctional Compounds.
- ResearchGate. Orthogonal and safety-catch protecting group strategies in solid-phase...
- AAPPTec. Overview of Solid Phase Peptide Synthesis (SPPS).
- Benchchem. Orthogonal Protection in Peptide Synthesis: A Technical Guide for Researchers.
- NINGBO INNO PHARMCHEM CO.,LTD. The Importance of Lysine Protection: A Deep Dive into Fmoc-Lys(Mmt)-OH.
- ChemPep. Fmoc Solid Phase Peptide Synthesis.
- NINGBO INNO PHARMCHEM CO.,LTD. Fmoc-D-Lys(Mtt)-OH: Understanding its Properties and Applications in Peptide Chemistry.
- Sigma-Aldrich. Protocols for the Fmoc SPPS of Cysteine-Containing Peptides.
- Sigma-Aldrich. Fmoc-Lys(Mmt)-OH Novabiochem.
- Sigma-Aldrich. Selecting Orthogonal Building Blocks.
- AAPPTec. Practical Synthesis Guide to Solid Phase Peptide Chemistry.
- NINGBO INNO PHARMCHEM CO.,LTD. The Chemical Properties and Applications of Fmoc-Lys(Mmt)-OH.
- PubMed. A rapid and efficient method for the synthesis of selectively S-Trt or S-Mmt protected Cys-containing peptides.
- CEM. Microwave Synthesis of Branched Peptides with Fmoc-Lys(iVDde)-OH.
- ResearchGate. A Highly Efficient Method for Synthesis of Fmoc-Lysine(Mmt)-OH.
- Sigma-Aldrich. Fmoc-Lys(Mmt)-OH Novabiochem 159857-60-0.
- Benchchem. Protocol for Selective Deprotection of the Mtt Group.
- AAPPTec. Amino Acid Derivatives for Peptide Synthesis.
- Biotage. How To: Measure and Optimize the Removal of MMT Protecting Groups.
- Sigma-Aldrich. Fmoc-Lys(Mmt)-OH Novabiochem 159857-60-0.
- SBS Genetech. Fmoc-Lys(MMt)-OH | 159857-60-0.
- Precise PEG. Fmoc-Lys(MMt)-OH.
- BroadPharm. Fmoc-Lys(MMt)-OH, 159857-60-0.
- NIH. Understanding Acid Lability of Cysteine Protecting Groups - PMC.
- BroadPharm. This compound | 2044710-18-9.
- ResearchGate. A rapid and efficient method for the synthesis of selectively S-Trt or S-Mmt protected Cys-containing peptides.
- CBL Patras. This compound.
- Next Peptide. This compound.
- Benchchem. Role of Mtt protecting group in peptide synthesis.
- Sigma-Aldrich. Fmoc Resin Cleavage and Deprotection.
- PubMed. Preparation of the very acid-sensitive Fmoc-Lys(Mtt)-OH. Application in the synthesis of side-chain to side-chain cyclic peptides and oligolysine cores suitable for the solid-phase assembly of MAPs and TASPs.
- AAPPTec. Amino Acid Sidechain Deprotection.
- PubMed. Acid-labile protecting groups for the synthesis of lipidated peptides.
- ACS Publications. TFA Cleavage Strategy for Mitigation of S-tButylated Cys-Peptide Formation in Solid-Phase Peptide Synthesis.
- Thermo Fisher Scientific. Introduction to Cleavage Techniques.
- ResearchGate. Peptide Global Deprotection/Scavenger-Induced Side Reactions | Request PDF.
Sources
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- 2. peptide.com [peptide.com]
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- 9. Acid-labile protecting groups for the synthesis of lipidated peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. Fmoc-Lys(Mmt)-OH Novabiochem 159857-60-0 [sigmaaldrich.com]
- 12. Preparation of the very acid-sensitive Fmoc-Lys(Mtt)-OH. Application in the synthesis of side-chain to side-chain cyclic peptides and oligolysine cores suitable for the solid-phase assembly of MAPs and TASPs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. biotage.com [biotage.com]
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- 15. nbinno.com [nbinno.com]
The Methoxytrityl Group on Lysine: A Technical Guide to Strategic Deprotection in Complex Peptide Synthesis
For researchers, scientists, and drug development professionals navigating the complexities of peptide synthesis, the strategic selection of protecting groups is paramount. The ε-amino group of lysine, a frequent site for conjugation, branching, and cyclization, demands a protecting group that is both steadfast during chain elongation and selectively removable under exceptionally mild conditions. This guide provides an in-depth technical overview of the 4-methoxytrityl (Mmt) group, a cornerstone for advanced orthogonal strategies in modern peptide chemistry. We will explore the causality behind its application, provide field-proven protocols, and offer a comparative analysis to empower your synthetic designs.
The Imperative for Orthogonal Protection: Why Mmt on Lysine?
In the landscape of Solid-Phase Peptide Synthesis (SPPS), particularly within the widely adopted Fmoc/tBu strategy, the ability to deprotect a single side chain while all others, including the N-terminal Fmoc group, remain intact is a powerful capability.[1][2] This principle of "orthogonality" is the bedrock for creating sophisticated peptide architectures. The lysine side chain, with its primary amine, is a versatile handle for such modifications.[3][4][5]
The Methoxytrityl (Mmt) group, a member of the trityl family of acid-labile protecting groups, is engineered for this precise purpose.[6][7] Its defining feature is its extreme acid lability, far surpassing that of other common acid-labile groups like tert-butoxycarbonyl (Boc), trityl (Trt), and even its close relative, the 4-methyltrityl (Mtt) group.[7][8] This heightened sensitivity is conferred by the electron-donating effect of the methoxy substituent on one of the phenyl rings, which stabilizes the resulting trityl cation upon cleavage.[7]
This unique characteristic allows for the selective deprotection of the Lys(Mmt) side chain using very dilute acid, conditions under which the tBu-based side-chain protecting groups and the peptide's linkage to acid-sensitive resins remain completely stable.[1][9] This strategic advantage is indispensable for:
-
On-resin cyclization: Forming lactam bridges between the lysine side chain and a carboxylic acid side chain.
-
Branched peptide synthesis: Growing a second peptide chain from the lysine side chain.[10]
-
Site-specific labeling: Attaching fluorophores, biotin, or other reporter molecules to a specific lysine residue.[11]
-
Synthesis of peptide-drug conjugates: Linking cytotoxic agents or other therapeutic moieties.
The Chemistry of Methoxytrityl: Protection and Deprotection
The Mmt group is introduced to the ε-amino group of lysine via reaction with 4-methoxytrityl chloride.[7] The resulting Fmoc-Lys(Mmt)-OH is a valuable building block for SPPS.[11][12]
Deprotection Mechanism
The cleavage of the Mmt group is an acid-catalyzed process. The reaction is initiated by protonation of the protected amine, which facilitates the cleavage of the C-N bond to release the free amine and a stable Mmt carbocation.[13] This carbocation imparts a characteristic yellow-orange color to the reaction solution, which can serve as a visual indicator of deprotection.[8][13]
To prevent side reactions, such as the re-attachment of the Mmt cation to the deprotected amine or to other nucleophilic residues like tryptophan and methionine, a carbocation scavenger such as triisopropylsilane (TIS) is crucial.[8][13]
Diagram: Mmt Deprotection Mechanism
Caption: Acid-catalyzed deprotection of Mmt from a lysine side chain.
Comparative Analysis of Trityl-Based Protecting Groups
The choice between Mmt, Mtt, and Trt for lysine side-chain protection is dictated by the required degree of acid lability. The electron-donating nature of the substituents on the phenyl rings dictates the stability of the resulting carbocation and, consequently, the ease of cleavage.
| Protecting Group | Structure | Relative Acid Lability | Typical Deprotection Conditions |
| Methoxytrityl (Mmt) | 4-methoxy-triphenylmethyl | Highest | 1-2% TFA in DCM; AcOH/TFE/DCM (1:2:7)[7] |
| Methyltrityl (Mtt) | 4-methyl-triphenylmethyl | Intermediate | 1% TFA in DCM (requires multiple treatments)[13][14] |
| Trityl (Trt) | Triphenylmethyl | Lowest | >50% TFA in DCM[9] |
This data highlights that Mmt is the protecting group of choice when exceptionally mild deprotection conditions are required to preserve other acid-sensitive functionalities within the peptide.[7]
Experimental Protocols
The following protocols are provided as a starting point and may require optimization based on the specific peptide sequence and solid support.
On-Resin Deprotection of Lys(Mmt)
This protocol describes the selective removal of the Mmt group from a peptide synthesized on a solid support.
Materials:
-
Mmt-protected peptidyl-resin
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Deprotection Cocktail: 1-2% TFA and 1-5% TIS in DCM (v/v/v), freshly prepared
-
Dimethylformamide (DMF) for washing
Procedure:
-
Swell the Mmt-protected peptidyl-resin in DCM in a suitable reaction vessel for 20-30 minutes.
-
Drain the DCM.
-
Add the freshly prepared deprotection cocktail to the resin (e.g., 10 mL per gram of resin).
-
Agitate the resin gently for 15-30 minutes at room temperature. The disappearance of the yellow color of the Mmt cation can be used as a visual indicator of reaction completion.[8]
-
Repeat the treatment 2-3 times to ensure complete deprotection.
-
Wash the resin thoroughly with DCM (3-5 times).
-
Wash the resin with DMF (3-5 times) to prepare for the subsequent on-resin modification or peptide chain elongation.
Diagram: On-Resin Lys(Mmt) Deprotection Workflow
Caption: Workflow for the selective on-resin deprotection of Lys(Mmt).
Coupling of Fmoc-Lys(Mmt)-OH
Due to the high acid sensitivity of the Mmt group, care must be taken during the coupling step to avoid premature deprotection. Base-mediated coupling methods are recommended.[7]
Recommended Coupling Reagents:
-
PyBOP®/DIPEA
-
HBTU/DIPEA
-
HATU/DIPEA
It is advisable to avoid acidic conditions during the coupling and subsequent workup steps.
Conclusion
The Methoxytrityl group is an invaluable tool for the synthesis of complex peptides and bioconjugates. Its extreme acid lability allows for a high degree of orthogonality, enabling the selective modification of lysine side chains with precision and control. By understanding the chemical principles governing its use and employing validated protocols, researchers can confidently incorporate Fmoc-Lys(Mmt)-OH into their synthetic strategies to achieve their desired molecular architectures.
References
-
Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Importance of Lysine Protection: A Deep Dive into Fmoc-Lys(Mmt)-OH. Retrieved from [Link]
-
AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Retrieved from [Link]
-
ResearchGate. (2000). The deprotection of Lys(Mtt) revisited. Retrieved from [Link]
-
Mikami, T., Majima, S., Song, H., & Bode, J. W. (2023). Biocompatible Lysine Protecting Groups for the Chemoenzymatic Synthesis of K48/K63 Heterotypic and Branched Ubiquitin Chains. ACS Central Science. Retrieved from [Link]
-
ACS Publications. (2023). Biocompatible Lysine Protecting Groups for the Chemoenzymatic Synthesis of K48/K63 Heterotypic and Branched Ubiquitin Chains. ACS Central Science. Retrieved from [Link]
-
CEM Corporation. (n.d.). Automated Deprotection of Orthogonal and Non-Standard Lysine Protecting Groups. Retrieved from [Link]
-
CBL Patras. (n.d.). The Abundant Versatility of the 4-Methoxytrityl Group. Retrieved from [Link]
- Kates, S. A., & Albericio, F. (Eds.). (2000). Solid-Phase Synthesis: A Practical Guide. CRC press.
-
National Institutes of Health. (2018). Novel solid-phase strategy for the synthesis of ligand-targeted fluorescent-labelled chelating peptide conjugates as a theranostic tool for cancer. Scientific Reports. Retrieved from [Link]
- Tong, X., & Hong, A. (2001). A Highly Efficient Method for Synthesis of Fmoc-Lysine(Mmt)-OH. Letters in Peptide Science, 8(3-5), 145-147.
-
Chem-Impex. (n.d.). Nα-Fmoc-Nε-4-methoxyyltrityl-L-lysine. Retrieved from [Link]
-
Royal Society of Chemistry. (1993). Dimethoxytrityl and 4,4′,4″-trimethoxytrityl as protecting groups for amino functions; selectivity for primary amino groups and application in 15N-labelling. Journal of the Chemical Society, Perkin Transactions 1. Retrieved from [Link]
-
Chem-Impex. (n.d.). Nα-Fmoc-Nε-4-methoxyyltrityl-D-lysine. Retrieved from [Link]
-
AAPPTec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Retrieved from [Link]
-
Biotage. (2023). How To: Measure and Optimize the Removal of MMT Protecting Groups. Retrieved from [Link]
-
ACS GCI Pharmaceutical Roundtable. (2020). Deprotection. Retrieved from [Link]
-
Royal Society of Chemistry. (2021). Site-selective lysine conjugation methods and applications towards antibody–drug conjugates. Chemical Communications. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Preparation of the very acid-sensitive Fmoc-Lys(Mtt)-OH. Application in the synthesis of side-chain to side-chain cyclic peptides and oligolysine cores suitable for the solid-phase assembly of MAPs and TASPs. Retrieved from [Link]
-
National Institutes of Health. (2021). Site-selective lysine conjugation methods and applications towards antibody–drug conjugates. Chemical Communications. Retrieved from [Link]
-
National Institutes of Health. (2021). Development and Recent Advances in Lysine and N-Terminal Bioconjugation for Peptides and Proteins. Molecules. Retrieved from [Link]
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- 3. Site-selective lysine conjugation methods and applications towards antibody–drug conjugates - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. Site-selective lysine conjugation methods and applications towards antibody–drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development and Recent Advances in Lysine and N-Terminal Bioconjugation for Peptides and Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
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- 14. researchgate.net [researchgate.net]
The Sentinel of Synthesis: An In-depth Technical Guide to Fmoc-D-Lys(Mmt)-OH
For the discerning researcher in the vanguard of peptide synthesis and drug development, the precise orchestration of molecular architecture is paramount. The selection of orthogonal protecting groups is not merely a procedural choice but a strategic decision that dictates the feasibility and elegance of a synthetic route. Among the repertoire of available tools, Nα-Fmoc-Nε-(4-methoxytrityl)-D-lysine (Fmoc-D-Lys(Mmt)-OH) emerges as a cornerstone for the construction of complex peptides, enabling site-specific modifications with finesse. This guide provides a comprehensive exploration of the solubility and stability of this compound, grounded in both theoretical principles and practical, field-proven insights to empower your synthetic endeavors.
The Strategic Advantage of the Methoxytrityl (Mmt) Group
The utility of this compound is intrinsically linked to the unique properties of the 4-methoxytrityl (Mmt) protecting group on the ε-amino function of D-lysine. The Mmt group belongs to the family of acid-labile trityl protecting groups, but with a finely tuned sensitivity that sets it apart. The presence of an electron-donating methoxy group on one of the phenyl rings enhances the stability of the trityl cation formed during acid-mediated cleavage. This makes the Mmt group significantly more susceptible to acidolysis than its counterparts, the 4-methyltrityl (Mtt) and the parent trityl (Trt) groups.[1][2]
This heightened acid lability is the linchpin of its strategic application in solid-phase peptide synthesis (SPPS). It allows for the selective deprotection of the lysine side chain under exceptionally mild acidic conditions, leaving the Nα-Fmoc group and other more robust acid-labile side-chain protecting groups, such as tert-butoxycarbonyl (Boc) and tert-butyl (tBu), completely intact.[3] This orthogonality is the gateway to sophisticated molecular designs, including the synthesis of branched peptides, cyclic peptides, and the site-specific conjugation of moieties like fluorophores, biotin, or polyethylene glycol (PEG).
Solubility Profile: A Practical Perspective
The dissolution of amino acid derivatives is a critical, yet often overlooked, parameter in ensuring efficient and complete coupling reactions during SPPS. Poor solubility can lead to incomplete reactions, resulting in deletion sequences that complicate purification and reduce overall yield. While comprehensive, quantitative solubility data for this compound across a wide range of solvents is not extensively documented in publicly available literature, a qualitative understanding based on its structural features and empirical observations from the field can guide solvent selection.
Fmoc-protected amino acids are generally sparingly soluble in water but exhibit good solubility in polar aprotic solvents commonly used in peptide synthesis.[4]
Table 1: Qualitative Solubility of this compound in Common Organic Solvents
| Solvent | Abbreviation | General Solubility | Expert Insights & Causality |
| N,N-Dimethylformamide | DMF | Good to Excellent | A polar aprotic solvent that effectively solvates the protected amino acid. However, be aware that DMF can degrade over time to produce dimethylamine, which can lead to premature Fmoc deprotection.[5] |
| N-Methyl-2-pyrrolidone | NMP | Good to Excellent | More polar and less volatile than DMF, often favored for its superior solvating power, particularly for hydrophobic or aggregation-prone sequences. Some Fmoc-amino acids may show greater decomposition in NMP over extended periods compared to DMF.[5] |
| Dichloromethane | DCM | Limited to Moderate | Less polar than DMF and NMP, and generally not the primary solvent for dissolving Fmoc-amino acids for coupling. It is more commonly used in washing steps and for the cleavage of the Mmt group. |
| Tetrahydrofuran | THF | Limited | Its lower polarity makes it a less effective solvent for dissolving this relatively large and polar molecule. |
| Dimethyl Sulfoxide | DMSO | Good to Excellent | A highly polar aprotic solvent that can be an excellent choice for dissolving difficult-to-solubilize Fmoc-amino acids. |
Self-Validating Protocol for Quantitative Solubility Determination
Given the variability in purity and crystalline form of commercially available reagents, it is best practice to experimentally determine the solubility of this compound in your specific solvent and at your desired working temperature.
Objective: To accurately determine the solubility of this compound in a chosen solvent at a specific temperature.
Materials:
-
This compound
-
Solvent of interest (e.g., DMF, NMP)
-
Analytical balance
-
Vortex mixer
-
Thermostatic shaker or water bath
-
Centrifuge
-
Syringe filters (0.22 µm, solvent-compatible)
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
Methodology:
-
Preparation of a Saturated Solution:
-
Accurately weigh an excess amount of this compound into a clean, dry vial.
-
Add a precise volume of the chosen solvent to the vial.
-
Seal the vial tightly and place it in a thermostatic shaker set to the desired temperature (e.g., 25 °C).
-
Agitate the mixture for a sufficient time (e.g., 24 hours) to ensure equilibrium is reached.
-
-
Sample Preparation:
-
After equilibration, cease agitation and allow any undissolved solid to settle.
-
Carefully withdraw a known volume of the supernatant using a syringe and filter it through a 0.22 µm syringe filter into a clean vial. This step is crucial to remove any particulate matter.
-
Dilute the filtered supernatant with a known volume of the solvent to bring the concentration within the linear range of the HPLC calibration curve.
-
-
HPLC Analysis:
-
Prepare a series of standard solutions of this compound of known concentrations in the same solvent.
-
Inject the standard solutions and the diluted sample onto the HPLC system. A reverse-phase C18 column is typically suitable, with UV detection at a wavelength where the Fmoc group has strong absorbance (e.g., 265 nm or 301 nm).
-
Construct a calibration curve by plotting the peak area of the standards against their known concentrations.
-
-
Calculation of Solubility:
-
Determine the concentration of this compound in the diluted sample by interpolating its peak area on the calibration curve.
-
Calculate the original concentration in the saturated supernatant, accounting for the dilution factor. This value represents the solubility of this compound in the chosen solvent at the specified temperature.
-
Stability Profile: A Guide to Handling and Storage
The stability of this compound is a critical factor influencing its shelf-life and its performance in peptide synthesis. The stability is primarily governed by the lability of the Fmoc and Mmt protecting groups under various chemical and physical conditions.
Chemical Stability: The Orthogonality Window
The Mmt group's stability is relative and its selective cleavage is achieved by exploiting the differential acid lability of the protecting groups employed in Fmoc-SPPS.
-
Stability to Basic Conditions: The Mmt group is stable to the basic conditions used for the removal of the Nα-Fmoc group (typically 20% piperidine in DMF). This is the cornerstone of its utility in the Fmoc/tBu orthogonal protection strategy.
-
High Acid Lability: The Mmt group is highly sensitive to acidic conditions. It can be selectively cleaved using very dilute solutions of trifluoroacetic acid (TFA) in dichloromethane (DCM), typically in the range of 1-2%.[3][6] The addition of a carbocation scavenger, such as triisopropylsilane (TIS), is highly recommended to prevent side reactions with sensitive residues like tryptophan and methionine.
-
Milder Cleavage Conditions: Even milder conditions can be employed for Mmt cleavage, such as a mixture of acetic acid/trifluoroethanol (TFE)/DCM (e.g., 1:2:7 v/v/v).[2][6] This can be advantageous when working with particularly acid-sensitive peptide sequences or resins.
-
Orthogonality to Other Protecting Groups: The conditions for Mmt removal are mild enough to leave other acid-labile groups, such as Boc, tBu, and even the more stable Mtt and Trt groups, largely intact.[2] The general order of acid lability for these trityl-based groups is Mmt > Mtt > Trt.[1]
Thermal and pH Stability
Recommended Storage and Handling
To ensure the integrity and reactivity of this compound, the following storage and handling guidelines are recommended:
-
Storage Temperature: Store in a freezer at temperatures between -20°C and -80°C for long-term storage.[7][8][9] For short-term storage (up to one week), refrigeration at 4°C is acceptable.[7]
-
Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to minimize exposure to moisture and oxygen.
-
Light: Keep in a dark place, as the Fmoc group can be photolabile.
-
Handling: Allow the container to warm to room temperature before opening to prevent condensation of moisture, which could lead to hydrolysis. Weigh out the desired amount quickly and reseal the container tightly. For solutions, it is recommended to prepare them fresh for each use. If storage of a solution is necessary, store at -20°C or -80°C and use within one month.[10]
Experimental Protocol: Selective On-Resin Deprotection of the Mmt Group
The selective removal of the Mmt group from the lysine side chain is a pivotal step for subsequent on-resin modifications. The following protocol provides a robust and validated method for this procedure.
Objective: To selectively cleave the Mmt protecting group from the ε-amino group of a D-lysine residue in a peptide sequence assembled on a solid support.
Materials:
-
Peptidyl-resin containing an this compound residue
-
Dichloromethane (DCM), peptide synthesis grade
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
N,N-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Reaction vessel for solid-phase synthesis
Deprotection Cocktail (prepare fresh): 1% TFA (v/v) and 5% TIS (v/v) in DCM.
Methodology:
-
Resin Swelling: Swell the peptidyl-resin in DCM (approximately 10 mL per gram of resin) for 20-30 minutes in the reaction vessel.
-
DCM Wash: Drain the DCM from the resin.
-
Mmt Cleavage:
-
Add the freshly prepared deprotection cocktail to the resin.
-
Gently agitate the resin for 2 minutes. The appearance of a yellow-orange color in the solution is indicative of the release of the Mmt cation.
-
Drain the deprotection solution.
-
Repeat the treatment with the deprotection cocktail 9-12 times to ensure complete removal of the Mmt group. Monitor the disappearance of the yellow-orange color as an indicator of reaction completion.
-
-
DCM Wash: Wash the resin thoroughly with DCM (3-5 times) to remove residual acid and scavenger.
-
Neutralization: Wash the resin with a solution of 10% DIPEA in DMF (v/v) (2 times) to neutralize any remaining acidic species.
-
DMF Wash: Wash the resin with DMF (3-5 times) to prepare it for the subsequent coupling reaction or modification.
Workflow Visualization:
Caption: On-resin selective deprotection of the Mmt group.
Conclusion
This compound is an invaluable building block for the synthesis of complex peptides, offering a strategic avenue for site-specific modifications. A thorough understanding of its solubility and stability is crucial for its effective utilization. While quantitative solubility data may require empirical determination, a qualitative understanding of its behavior in common SPPS solvents provides a solid foundation for protocol development. The well-defined chemical stability of the Mmt group, particularly its high acid lability, allows for its selective removal under mild conditions, preserving the integrity of the peptide and other protecting groups. By leveraging the insights and protocols outlined in this guide, researchers can confidently incorporate this compound into their synthetic strategies to create novel and sophisticated peptide-based molecules for a wide range of applications in research and drug development.
References
-
Cusabio. Fmoc-Lys(MMt)-OH. [Link]
-
ResearchGate. Thermal stability of monomethoxytrityl (MMTr) protecting group as hydroxyl protection?. [Link]
-
Ningbo Inno Pharmchem Co., Ltd. Fmoc-D-Lys(Mtt)-OH: Understanding its Properties and Applications in Peptide Chemistry. [Link]
-
ResearchGate. Solubility of Fmoc protected amino acids used in Project C. [Link]
-
CBL Patras. The Abundant Versatility of the 4-Methoxytrityl Group. [Link]
-
ResearchGate. Alternatives to the 4,4 ′-dimethoxytrityl (DMTr) protecting group. [Link]
-
ResearchGate. (a) Cys thiol protection with the 4-methoxyltrityl (Mmt) protecting.... [Link]
-
National Institutes of Health. Novel solid-phase strategy for the synthesis of ligand-targeted fluorescent-labelled chelating peptide conjugates as a theranostic tool for cancer. [Link]
-
Ningbo Inno Pharmchem Co., Ltd. The Importance of Lysine Protection: A Deep Dive into Fmoc-Lys(Mmt)-OH. [Link]
- Google Patents.
-
Biotage. How To: Measure and Optimize the Removal of MMT Protecting Groups. [Link]
-
National Institutes of Health. Development of a method for environmentally friendly chemical peptide synthesis in water using water-dispersible amino acid nanoparticles. [Link]
-
National Institutes of Health. Dipropyleneglycol Dimethylether, New Green Solvent for Solid-Phase Peptide Synthesis: Further Challenges to Improve Sustainability in the Development of Therapeutic Peptides. [Link]
-
Aapptec Peptides. Fmoc-D-Lys(Mtt)-OH [198544-94-4]. [Link]
-
CBL Patras. This compound. [Link]
-
ResearchGate. (PDF) Controlling Segment Solubility In Large Protein Synthesis. [Link]
-
AAPPTec. Solvents for Solid Phase Peptide Synthesis. [Link]
Sources
- 1. cblpatras.gr [cblpatras.gr]
- 2. Novel solid-phase strategy for the synthesis of ligand-targeted fluorescent-labelled chelating peptide conjugates as a theranostic tool for cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. Development of a method for environmentally friendly chemical peptide synthesis in water using water-dispersible amino acid nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. peptide.com [peptide.com]
- 6. Fmoc-Lys(Mmt)-OH Novabiochem 159857-60-0 [sigmaaldrich.com]
- 7. cusabio.com [cusabio.com]
- 8. This compound, 2044710-18-9 | BroadPharm [broadpharm.com]
- 9. Fmoc-Lys(MMt)-OH, 159857-60-0 | BroadPharm [broadpharm.com]
- 10. medchemexpress.com [medchemexpress.com]
An In-depth Technical Guide to Fmoc Solid-Phase Peptide Synthesis (SPPS)
For researchers, scientists, and drug development professionals, solid-phase peptide synthesis (SPPS) employing 9-fluorenylmethoxycarbonyl (Fmoc) chemistry stands as a pivotal technology.[1] Its robustness, efficiency, and amenability to automation have made it the predominant method for the chemical synthesis of peptides for a vast array of applications, from basic research to the development of novel therapeutics.[1][2] This in-depth technical guide elucidates the core principles of Fmoc SPPS, providing a detailed examination of the fundamental chemistry, experimental protocols, and critical considerations for successful peptide synthesis.
The Principle of Orthogonality: The Cornerstone of Fmoc SPPS
The success of Fmoc SPPS lies in the concept of orthogonal protection .[3][4][5] This strategy utilizes multiple classes of protecting groups within a single synthetic scheme, where each class can be selectively removed under distinct chemical conditions without affecting the others.[3][4][5] In Fmoc SPPS, this is primarily achieved through a two-tiered system:
-
Temporary Nα-Amino Protecting Group: The Fmoc group is used for the temporary protection of the alpha-amino group of the incoming amino acid. It is stable to acidic conditions but is readily removed by a mild base, typically piperidine.[2][4][6]
-
Permanent Side-Chain Protecting Groups: Reactive amino acid side chains are protected by groups, such as tert-butyl (tBu), that are stable to the basic conditions used for Fmoc removal but are cleaved by strong acid (e.g., trifluoroacetic acid, TFA) during the final step.[3][7]
This orthogonal scheme ensures that the peptide chain can be elongated in a controlled, stepwise manner and that sensitive side chains remain protected until the final cleavage from the solid support.[3][8]
The Solid Support: An Anchor for Synthesis
SPPS revolutionized peptide synthesis by anchoring the first amino acid to an insoluble polymeric support, or resin.[1][9][10] This solid-phase approach allows for the use of excess reagents to drive reactions to completion, with purification at each step simplified to mere filtration and washing to remove soluble byproducts and unreacted reagents.[1][10][11]
Resin Selection: Dictating the C-Terminus
The choice of resin is critical as it determines the C-terminal functionality of the final peptide.[1][6][12]
| Resin Type | C-Terminal Functionality | Common Cleavage Condition |
| Wang Resin | Carboxylic Acid | 95% TFA[6][10] |
| 2-Chlorotrityl (2-CTC) Resin | Carboxylic Acid (or protected peptide fragments) | Dilute TFA (e.g., 1% in DCM)[7][13] |
| Rink Amide Resin | Amide | 95% TFA[6][10] |
Table 1: Common Resins in Fmoc SPPS and their characteristics.
Resin Handling: The First Crucial Step
Before synthesis can begin, the resin must be swelled in an appropriate solvent, typically N,N-dimethylformamide (DMF) or dichloromethane (DCM).[1][9] This swelling process is essential to ensure that the reactive sites within the polymer matrix are accessible to reagents.[1][9] Insufficient swelling can lead to poor reaction kinetics and incomplete synthesis.[9]
The Fmoc-SPPS Cycle: A Step-by-Step Elucidation
Fmoc SPPS is a cyclical process, with each cycle resulting in the addition of one amino acid to the growing peptide chain.[1][11][14] A complete cycle consists of three main stages: deprotection, coupling, and washing.
Step 1: Nα-Fmoc Deprotection
The cycle begins with the removal of the temporary Fmoc protecting group from the N-terminus of the resin-bound peptide.
-
Mechanism: The deprotection proceeds via a base-catalyzed β-elimination mechanism.[2][15] A secondary amine base, most commonly a 20% solution of piperidine in DMF, abstracts the acidic proton from the C9 position of the fluorene ring.[15][16] This leads to elimination, releasing the free N-terminal amine, carbon dioxide, and a reactive dibenzofulvene (DBF) intermediate.[2][15][16] The excess piperidine then acts as a scavenger, trapping the electrophilic DBF to form a stable adduct, which prevents it from reacting with the newly liberated amine.[2][15]
Caption: Base-catalyzed β-elimination mechanism for Fmoc deprotection.
Experimental Protocol: Fmoc Deprotection
-
To the swelled peptide-resin in a reaction vessel, add a 20% (v/v) solution of piperidine in DMF.[1][17]
-
Agitate the mixture for 5-10 minutes at room temperature.[1][17]
-
Drain the deprotection solution.
-
Repeat the treatment with 20% piperidine in DMF for another 5-10 minutes to ensure complete removal of the Fmoc group.[1]
-
Drain the solution and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine and the DBF adduct.[18]
Step 2: Amino Acid Coupling
Following deprotection, the next Fmoc-protected amino acid is coupled to the newly exposed N-terminal amine.
-
Mechanism: The formation of the peptide bond (an amide bond) requires the activation of the carboxylic acid group of the incoming amino acid.[1][19] This is achieved using coupling reagents, which convert the carboxyl group into a more reactive species, making it susceptible to nucleophilic attack by the free amine of the growing peptide chain.[1][19]
Caption: General workflow for amino acid activation and coupling.
Common Coupling Reagents
The choice of coupling reagent is critical for achieving high efficiency and minimizing side reactions, particularly racemization.[19] Aminium/uronium salts are the most widely used activators in modern Fmoc SPPS.
| Reagent Class | Examples | Stoichiometry (AA:Reagent:Base) | Reaction Time | Notes |
| Aminium/Uronium | HBTU, HATU, HCTU | 1 : 0.95 : 2 | 15-60 min | Fast, highly efficient, and the most commonly used.[17][19][20] |
| Phosphonium | PyBOP, PyAOP | 1 : 1 : 2 | 30-90 min | High efficiency with low racemization risk.[17][20] |
| Carbodiimide | DIC (+ Additive) | 1 : 1 : 1 (AA:DIC:Additive) | 1-4 hours | Used with additives like HOBt or Oxyma to suppress racemization.[21] |
Table 2: Comparison of Common Coupling Reagents in Fmoc SPPS.
Experimental Protocol: Amino Acid Coupling (using HATU)
-
In a separate vial, dissolve the Fmoc-amino acid (3-5 equivalents relative to resin loading) and HATU (0.95 eq. to the amino acid) in DMF.
-
Add a hindered base, such as N,N-diisopropylethylamine (DIEA) (2 eq. to the amino acid), to the vial.[22][23]
-
Allow the mixture to pre-activate for 2-5 minutes.
-
Add the activated amino acid solution to the deprotected peptide-resin.
-
Agitate the reaction vessel for 30-60 minutes at room temperature. For sterically hindered amino acids, longer coupling times (2 hours or more) may be necessary.[11]
-
Drain the coupling solution.
-
Wash the resin thoroughly with DMF (3-5 times).[17]
Monitoring the Reaction
To ensure the synthesis is proceeding correctly, it is crucial to monitor the completion of the coupling and deprotection steps.[11][21] The most common method is the qualitative Kaiser test (or ninhydrin test), which detects the presence of free primary amines.[14][21]
-
Positive Test (Blue Beads): Indicates the presence of free amines, meaning the coupling reaction is incomplete.
-
Negative Test (Yellow/Colorless Beads): Indicates the absence of free amines, confirming a successful coupling.
If a coupling reaction is incomplete (positive Kaiser test), a "double coupling" is performed, where the coupling step is repeated with fresh reagents before proceeding.[24] If this fails, unreacted amines must be "capped" by acetylation (e.g., with acetic anhydride) to prevent the formation of deletion peptide impurities.[24]
Final Cleavage and Deprotection
Once the desired peptide sequence has been assembled, the final step is to cleave the peptide from the resin and remove all the side-chain protecting groups simultaneously.[25][26]
-
Reagents: This is typically achieved using a strong acid cocktail, most commonly based on Trifluoroacetic Acid (TFA).[25][26][27]
-
Scavengers: During the cleavage process, the acid-labile side-chain protecting groups are released as highly reactive carbocations.[25][26] These can cause unwanted modifications to sensitive amino acid residues like Tryptophan, Methionine, Cysteine, and Tyrosine.[25][26] To prevent these side reactions, "scavengers" are added to the cleavage cocktail to trap these reactive species.[25][28]
Common Cleavage Cocktails
The composition of the cleavage cocktail must be tailored to the amino acid sequence of the peptide.[25][28]
| Cocktail Name | Composition | Application |
| TFA/TIS/H₂O | 95% / 2.5% / 2.5% | A general-purpose, non-malodorous cocktail suitable for most peptides.[18][25] |
| Reagent K | TFA/Thioanisole/H₂O/Phenol/EDT | A more robust cocktail for peptides containing multiple sensitive residues, especially Cysteine.[18][25] |
Table 3: Common Cleavage Cocktails for Final Deprotection.
Experimental Protocol: Final Cleavage
CAUTION: This procedure must be performed in a well-ventilated fume hood.
-
Wash the final peptide-resin thoroughly with DCM and allow it to dry under vacuum.[18]
-
Prepare the appropriate cleavage cocktail fresh.[28]
-
Add the cleavage cocktail to the dried resin (approx. 10 mL per gram of resin).[18]
-
Allow the reaction to proceed for 2-4 hours at room temperature with occasional agitation.[18]
-
Filter the resin to collect the filtrate containing the cleaved peptide.[18]
-
Wash the resin with a small amount of fresh TFA.
-
Precipitate the crude peptide by adding the combined filtrate to cold diethyl ether.[18]
-
Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether two more times.
-
Dry the crude peptide pellet under vacuum. The peptide is now ready for purification, typically by reverse-phase high-performance liquid chromatography (RP-HPLC).[18]
Common Challenges and Field-Proven Insights
While Fmoc SPPS is a powerful technique, several challenges can arise. Understanding the causality behind these issues is key to troubleshooting and ensuring a successful synthesis.
-
Aspartimide Formation: A major side reaction, especially in sequences containing Aspartic acid (Asp), is the formation of a cyclic aspartimide intermediate.[8] This is promoted by exposure to the base (piperidine) during deprotection and can lead to a mixture of byproducts.[8] Using faster deprotection times or adding additives like Oxyma to the piperidine solution can mitigate this issue.[8]
-
Diketopiperazine Formation: At the dipeptide stage, the newly deprotected N-terminal amine can attack the ester linkage to the resin, cleaving the dipeptide as a cyclic diketopiperazine.[17][21] This is particularly problematic when Proline is the second amino acid.[21] Using sterically hindered resins like 2-CTC resin can suppress this side reaction.[17]
-
Peptide Aggregation: As the peptide chain elongates, it can fold and form intermolecular hydrogen bonds, leading to aggregation.[8] This can cause poor resin swelling and incomplete reactions. Switching to more polar solvents like N-Methyl-2-pyrrolidone (NMP), increasing reaction temperature (including microwave-assisted synthesis), or incorporating "disrupting" elements like pseudoproline dipeptides can help overcome aggregation.[24]
-
Racemization: Loss of stereochemical integrity can occur, particularly at the Cysteine and Histidine residues, during the activation step.[8] Using highly efficient coupling reagents like HATU and minimizing the pre-activation time helps to reduce racemization.[19][21]
By understanding the fundamental chemistry and meticulously controlling the reaction conditions at each stage of the cycle, researchers can leverage the power of Fmoc SPPS to synthesize a vast range of peptides with high purity and yield, enabling continued innovation in science and medicine.
References
-
Behrendt, R., White, P., & Offer, J. (2016). Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science, 22(1), 4-27. Available at: [Link]
-
Peptide Port. (n.d.). Fmoc Solid Phase Peptide Synthesis Protocol. Available at: [Link]
-
Subirós-Funosas, R., Albericio, F., & El-Faham, A. (2013). Linkers, resins, and general procedures for solid-phase peptide synthesis. Methods in Molecular Biology, 1047, 23-41. Available at: [Link]
-
Albericio, F., & Carpino, L. A. (1997). Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. Journal of Peptide Research, 50(5), 337-355. Available at: [Link]
-
Ontores. (n.d.). The Role of HOBt and HBTU in Peptide Coupling Reactions. Available at: [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Orthogonal Protection in Peptide Synthesis: The Strategic Advantage of Z(2-Cl)-OSu. Available at: [Link]
-
Nowick, J. S. (2018). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine. Available at: [Link]
-
Machado, D., et al. (2013). Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. Protein & Peptide Letters, 20(8), 845-853. Available at: [Link]
-
Amblard, M., et al. (2006). Methods and protocols of modern solid phase peptide synthesis. Molecular Biotechnology, 33(3), 239-254. Available at: [Link]
-
Calbiochem-Novabiochem. (n.d.). Cleavage, Deprotection, and Isolation of Peptides after Fmoc Synthesis. Available at: [Link]
-
Calbiochem-Novabiochem. (n.d.). Cleavage, Deprotection, and Isolation of Peptides After Fmoc Synthesis. Available at: [Link]
-
The Peptide Synthesis Experts. (2021). HBTU, DIPEA Peptide Coupling Mechanism. YouTube. Available at: [Link]
-
The Peptide Synthesis Experts. (2020). HATU, DIPEA Peptide Coupling Mechanism. YouTube. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 3. Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. nbinno.com [nbinno.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 7. researchgate.net [researchgate.net]
- 8. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biosynth.com [biosynth.com]
- 10. chempep.com [chempep.com]
- 11. Fmoc Solid Phase Peptide Synthesis Protocol - Peptide Port [peptideport.com]
- 12. Linkers, resins, and general procedures for solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. chem.uci.edu [chem.uci.edu]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. luxembourg-bio.com [luxembourg-bio.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. The Role of HOBt and HBTU in Peptide Coupling Reactions - Creative Peptides [creative-peptides.com]
- 20. bachem.com [bachem.com]
- 21. chempep.com [chempep.com]
- 22. youtube.com [youtube.com]
- 23. m.youtube.com [m.youtube.com]
- 24. pdf.benchchem.com [pdf.benchchem.com]
- 25. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]
- 26. pdf.benchchem.com [pdf.benchchem.com]
- 27. chemistry.du.ac.in [chemistry.du.ac.in]
- 28. researchgate.net [researchgate.net]
Methodological & Application
Fmoc-D-Lys(Mmt)-OH protocol for solid-phase peptide synthesis
An In-Depth Technical Guide to the Application of Fmoc-D-Lys(Mmt)-OH in Solid-Phase Peptide Synthesis
Authored by: A Senior Application Scientist
Introduction: The Imperative of Orthogonal Protection in Modern Peptide Synthesis
Solid-Phase Peptide Synthesis (SPPS) has revolutionized the way we create peptides, enabling the routine assembly of linear amino acid sequences. However, the synthesis of complex peptides—those featuring branches, cyclic structures, or site-specific modifications—requires a more sophisticated approach. The cornerstone of this advanced synthesis is the concept of orthogonal protecting groups.[1] An ideal protecting group strategy allows for the selective removal of one type of protecting group under specific conditions while all other protecting groups remain intact.[1]
The Fmoc/tBu strategy is a widely adopted orthogonal system where the Nα-Fmoc (9-fluorenylmethyloxycarbonyl) group is removed by a base (e.g., piperidine), and the side-chain protecting groups (e.g., tert-Butyl) are cleaved by a strong acid (e.g., trifluoroacetic acid).[1][2] This guide focuses on a key reagent that introduces a third level of orthogonality: This compound . The monomethoxytrityl (Mmt) group, protecting the ε-amino group of D-lysine, is highly acid-labile and can be removed under exceptionally mild acidic conditions that do not affect the tBu-based protecting groups or the peptide's linkage to most acid-sensitive resins.[3] This unique property makes this compound an indispensable tool for creating peptides with intricate architectures and functionalities.[4][5]
This document provides a comprehensive protocol for the effective use of this compound in SPPS, grounded in the principles of chemical reactivity and supported by field-proven methodologies.
This compound: Physicochemical Profile and Strategic Advantages
This compound is a derivative of the non-canonical D-lysine amino acid, which is often incorporated into peptides to enhance their stability against enzymatic degradation. Its strategic value is derived from the unique properties of the Mmt protecting group.
| Property | Value |
| Chemical Name | Nα-(9-Fluorenylmethoxycarbonyl)-Nε-(4-methoxytrityl)-D-lysine |
| Molecular Formula | C₄₁H₄₀N₂O₅ |
| Molecular Weight | ~640.8 g/mol |
| Appearance | White to off-white or light yellow powder |
| Key Protecting Groups | Nα-Fmoc: Base-labile (removed by piperidine) |
| Nε-Mmt: Exceptionally acid-labile (removed by dilute TFA) |
The Hierarchy of Trityl Protecting Groups
The Mmt group belongs to the trityl family of protecting groups, which are widely used for the protection of amine, hydroxyl, and thiol functionalities. Their lability to acid is modulated by the presence of electron-donating methoxy groups on the phenyl rings. The general order of acid lability is a critical factor in designing orthogonal protection schemes.[6]
| Protecting Group | Abbreviation | Relative Acid Lability | Typical Deprotection Conditions |
| Trityl | Trt | Least Labile | >50% TFA in DCM |
| 4-Methyltrityl | Mtt | Moderately Labile | 1-5% TFA in DCM |
| 4-Methoxytrityl | Mmt | Most Labile | 0.5-2% TFA in DCM; Acetic Acid/TFE/DCM [3][7] |
This high acid sensitivity is the primary advantage of the Mmt group, allowing for its selective removal without premature cleavage of other acid-labile groups like Boc, tBu, or even the peptide from hyper-acid-sensitive resins like 2-chlorotrityl chloride resin.[7]
Experimental Protocols
The following protocols are designed to provide a robust framework for the incorporation and selective deprotection of this compound in a standard Fmoc-based SPPS workflow.
Workflow Overview: SPPS with this compound
Caption: SPPS workflow incorporating this compound for site-specific modification.
Protocol 1: Standard Fmoc-SPPS Amino Acid Coupling
This protocol outlines a single coupling cycle. The peptide chain is assembled by repeating these steps.
-
Resin Preparation: Swell the appropriate resin (e.g., Rink Amide for C-terminal amides, Wang for C-terminal acids) in N,N-Dimethylformamide (DMF) for at least 30 minutes in a suitable reaction vessel.[8]
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add a solution of 20% piperidine in DMF to the resin.
-
Agitate for 5-10 minutes.
-
Drain the solution.
-
Repeat the piperidine treatment for another 10-15 minutes to ensure complete deprotection.[9]
-
-
Washing: Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine. A ninhydrin test can be performed to confirm the presence of a free primary amine.
-
Amino Acid Activation and Coupling:
-
In a separate vial, dissolve the Fmoc-amino acid (3-5 equivalents relative to resin loading) and an activating agent (e.g., HBTU, 3-5 eq.) in DMF.
-
Add a base, typically N,N-Diisopropylethylamine (DIPEA) (6-10 eq.), to the activation mixture.
-
Immediately add the activated amino acid solution to the resin.
-
Agitate at room temperature for 1-2 hours.[8]
-
-
Washing: Wash the resin with DMF (3-5 times) to remove excess reagents. A ninhydrin test can be performed to confirm the completion of the coupling reaction (negative result).
-
Repeat: Return to Step 2 to couple the next amino acid in the sequence.
Protocol 2: Selective On-Resin Deprotection of the Mmt Group
This protocol is performed after the this compound residue has been incorporated into the peptide chain and the N-terminal Fmoc group of this residue has been removed.
Critical: Ensure the peptide is anchored to a resin that is stable to the mild acid conditions (e.g., Rink Amide, Wang).
-
Resin Preparation: Wash the peptide-resin thoroughly with Dichloromethane (DCM) (3-5 times) to ensure it is free of DMF. Swell the resin in DCM for 15-20 minutes.[3]
-
Prepare Deprotection Cocktail: Prepare a fresh solution of 1-2% Trifluoroacetic acid (TFA) and 5% Triisopropylsilane (TIS) in DCM (v/v/v).[3]
-
Causality: TFA is the cleaving agent. TIS is a critical carbocation scavenger. The Mmt group is cleaved as an Mmt cation, which is highly reactive and can alkylate sensitive residues like Tryptophan or Methionine. TIS quenches this cation, preventing side reactions.[3]
-
-
Mmt Cleavage:
-
Drain the DCM from the resin.
-
Add the deprotection cocktail to the resin (e.g., 10 mL per gram of resin).
-
Agitate gently. A characteristic yellow-orange color from the Mmt cation may be observed.
-
Allow the reaction to proceed for 2-3 minutes.
-
Drain the cocktail.
-
Repeat the treatment (Step 3c-3e) multiple times (typically 5-10 times) until the yellow color is no longer observed in the drained solution.[3][10] This iterative process ensures complete deprotection.[10]
-
-
Washing and Neutralization:
-
Wash the resin thoroughly with DCM (5-7 times) to remove all traces of TFA.
-
Wash with a 10% DIPEA solution in DMF to neutralize any residual acid.
-
Wash thoroughly with DMF (5-7 times) to prepare the resin for the subsequent reaction.
-
The ε-amino group of the D-lysine residue is now free and available for site-specific modification.
Orthogonal Protection Scheme Visualization
Caption: Orthogonality of Fmoc, Mmt, and tBu/Trt protecting groups in SPPS.
Applications in Advanced Peptide Design
The ability to selectively unmask the lysine side chain on the solid support opens a vast landscape of synthetic possibilities:
-
Branched Peptides: A second peptide chain can be synthesized directly onto the deprotected ε-amino group of the D-lysine residue.[4][5]
-
Site-Specific Labeling: Fluorescent dyes, biotin, chelating agents, or other reporter molecules can be precisely attached to the lysine side chain.[4][11]
-
PEGylation: The attachment of polyethylene glycol (PEG) chains to improve the pharmacokinetic properties of therapeutic peptides can be performed on-resin.[4]
-
Synthesis of Cyclic Peptides: The lysine side chain can be used as an anchor point for on-resin cyclization with the N-terminus or another side chain, forming lactam-bridged cyclic structures.[5][7]
Troubleshooting and Key Considerations
-
Incomplete Mmt Deprotection: If subsequent modification reactions are inefficient, incomplete Mmt removal may be the cause. Increase the number of TFA treatments or the duration of each treatment. Biotage has shown that 5 treatments of 10 minutes each can significantly improve deprotection efficiency.[10]
-
Side Reactions during Deprotection: The absence of a scavenger (TIS) can lead to undesired alkylation of sensitive residues. Always include a scavenger in the Mmt deprotection cocktail.[3]
-
Stability on Resin: While the Mmt group is designed for selective removal, ensure that the chosen resin linker is sufficiently stable to the repeated mild acid treatments. Standard Wang and Rink Amide resins are generally compatible.[7]
-
Coupling of this compound: Due to the extreme acid sensitivity of the Mmt group, it is advisable to use base-mediated coupling methods like HBTU/DIPEA or PyBOP/DIPEA rather than carbodiimide methods that may use acidic additives.
Conclusion
This compound is more than just a protected amino acid; it is a strategic tool that empowers chemists to transcend the limitations of linear peptide synthesis. By providing a highly sensitive handle that is orthogonal to both the Fmoc and tBu protection schemes, it facilitates the rational design and synthesis of complex, multifunctional peptides for advanced applications in research, diagnostics, and drug development. The protocols and principles outlined in this guide provide a validated framework for leveraging the unique capabilities of this versatile reagent.
References
- A Researcher's Guide to the Selective Deprotection of Mmt in Multifunctional Compounds. Benchchem.
- The Importance of Mmt Protection in Peptide Synthesis with Fmoc-D-Cys(Mmt)-OH. NINGBO INNO PHARMCHEM CO.,LTD.
- Fmoc-D-Lys(Mtt)-OH: Understanding its Properties and Applications in Peptide Chemistry. NINGBO INNO PHARMCHEM CO.,LTD.
- Mtt Protecting Group: A Superior Choice for Orthogonal Protection Strategies in Complex Peptide Synthesis. Benchchem.
- How To: Measure and Optimize the Removal of MMT Protecting Groups. Biotage.
- Aletras A, Barlos K, Gatos D, Koutsogianni S, Mamos P. Preparation of the very acid-sensitive Fmoc-Lys(Mtt)-OH. Application in the synthesis of side-chain to side-chain cyclic peptides and oligolysine cores suitable for the solid-phase assembly of MAPs and TASPs. Int J Pept Protein Res. 1995 May;45(5):488-96.
- Microwave-Assisted Solid-Phase Peptide Synthesis Based on the Fmoc Protecting Group Strategy (CEM). ResearchGate.
- A rapid and efficient method for the synthesis of selectively S-Trt or S-Mmt protected Cys-containing peptides. ResearchGate.
- Protocols for the Fmoc SPPS of Cysteine-Containing Peptides. Sigma-Aldrich.
- Selecting Orthogonal Building Blocks. Sigma-Aldrich.
- Kumar V, Vats K, Mishra AK, Hazari PP. Novel solid-phase strategy for the synthesis of ligand-targeted fluorescent-labelled chelating peptide conjugates as a theranostic tool for cancer. Sci Rep. 2018 Oct 18;8(1):15433.
- An In-depth Technical Guide to Fmoc-L-Orn(Mmt)-OH in Peptide Synthesis. Benchchem.
- Al Shaer D, Albericio F, de la Torre BG. Protocol for efficient solid-phase synthesis of peptides containing 1-hydroxypyridine-2-one (1,2-HOPO). MethodsX. 2020;7:101034.
- Fmoc-Lys(MMt)-OH. BroadPharm.
- Fmoc-D-Lys(Mtt)-OH. Aapptec Peptides.
- Practical Synthesis Guide to Solid Phase Peptide Chemistry.
- Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Luxembourg Bio Technologies.
- Applications of Fmoc-Lys(IVDDE)-OH. ChemicalBook.
- Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol.
- Preparation method of Fmoc-Lys (Mtt) -OH. Google Patents.
- Protecting Groups in Peptide Synthesis. Biosynth.
- Synthesis of novel MMT/acyl-protected nucleo alanine monomers for the preparation of DNA/alanyl-PNA chimeras. National Library of Medicine.
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- 7. Preparation of the very acid-sensitive Fmoc-Lys(Mtt)-OH. Application in the synthesis of side-chain to side-chain cyclic peptides and oligolysine cores suitable for the solid-phase assembly of MAPs and TASPs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
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Application Note & Protocols: Selective Cleavage of the Mmt Side Chain Protection from Fmoc-D-Lys(Mmt)-OH
For: Researchers, scientists, and drug development professionals engaged in solid-phase peptide synthesis (SPPS) and the development of complex peptide architectures.
Abstract
The 4-methoxytrityl (Mmt) group is a highly acid-labile protecting group frequently employed for the ε-amino function of lysine in Fmoc-based solid-phase peptide synthesis (SPPS). Its principal advantage lies in its orthogonality to both the base-labile Nα-Fmoc protection and the more robust acid-labile side-chain protecting groups such as tert-butyloxycarbonyl (Boc) and tert-butyl (tBu).[1][2] This unique characteristic permits the selective deprotection of the lysine side chain while the peptide remains anchored to the solid support, opening avenues for site-specific modifications.[1][3][4] This guide provides a detailed exposition of the principles, protocols, and critical parameters governing the selective cleavage of the Mmt group from Fmoc-D-Lys(Mmt)-OH.
Introduction: The Principle of Orthogonal Protection
In the synthesis of complex peptides, such as branched or cyclic peptides, or those requiring site-specific conjugation of labels or other molecules, an orthogonal protection strategy is indispensable.[3][5] Orthogonality in this context means that different protecting groups can be removed under distinct chemical conditions without affecting others.[5][6] The Fmoc/tBu strategy is a cornerstone of modern SPPS, where the Nα-Fmoc group is removed by a mild base (e.g., piperidine), and the side-chain protections (like Boc, tBu) are cleaved with strong acid (e.g., high concentration of trifluoroacetic acid) during the final cleavage from the resin.[5][7]
The Mmt group integrates into this strategy as a "super" acid-labile group.[4][8] Its heightened sensitivity to acid is conferred by the electron-donating methoxy group on the trityl moiety, which stabilizes the resulting carbocation upon cleavage.[2] This allows for its removal under exceptionally mild acidic conditions that leave other acid-labile groups, including the related 4-methyltrityl (Mtt) and trityl (Trt) groups, as well as Boc and tBu groups, largely intact.[1][2][9]
The general order of acid lability for common trityl-based protecting groups is: Mmt > Mtt > Trt .[2][10]
Mechanism of Mmt Cleavage
The cleavage of the Mmt group is an acid-catalyzed process. The reaction is initiated by the protonation of the ε-nitrogen of the lysine side chain. This facilitates the cleavage of the carbon-nitrogen bond, leading to the formation of the resonance-stabilized Mmt carbocation and the free amine.[1] This liberated Mmt cation is intensely yellow-orange, providing a useful visual indicator of the deprotection reaction's progress.[1][11]
To prevent potential side reactions, such as the re-attachment of the Mmt cation to the deprotected amine or alkylation of sensitive residues like tryptophan, a carbocation scavenger is crucial.[1][11][12] Triisopropylsilane (TIS) is the most commonly used scavenger in this context.[11][13]
Below is a diagram illustrating the orthogonal protection strategy in Fmoc-based SPPS, highlighting the selective deprotection of the Lys(Mmt) side chain.
Caption: Orthogonal deprotection workflow in SPPS.
Comparative Cleavage Conditions
The selection of the deprotection cocktail is critical for achieving high selectivity and yield. While dilute TFA is most common, other milder reagents can be employed for particularly sensitive sequences. The following table summarizes various reported conditions for the on-resin deprotection of the Mmt group.
| Reagent Cocktail | Concentration | Typical Reaction Time | Scavenger | Notes |
| Trifluoroacetic Acid (TFA) in Dichloromethane (DCM) | 0.5 - 2% (v/v) | 5 x 2 min to 2 x 30 min | 1-5% TIS | The most common and robust method. Multiple short treatments are often more effective than a single long one.[10][11][13][14] |
| Acetic Acid (AcOH) / Trifluoroethanol (TFE) / DCM | 1:2:7 (v/v/v) | 30 - 60 min | None typically required | A milder alternative to TFA, suitable for highly acid-sensitive peptides.[2] |
| 1M Hydroxybenzotriazole (HOBt) in DCM/TFE | 1:1 (v/v) | ~60 min | None | A very mild condition, useful when even trace TFA is detrimental.[2] |
Detailed Experimental Protocols
Prerequisites: All procedures should be performed in a properly ventilated fume hood. All solvents and reagents should be of peptide synthesis grade. The peptide-resin must be washed thoroughly to remove residual DMF, which can neutralize the acid, before commencing deprotection.
Protocol 1: Standard Mmt Cleavage using Dilute TFA
This is the most widely used method for Mmt deprotection on solid support.
Materials:
-
Mmt-protected peptide-resin
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Deprotection Solution: 1% TFA (v/v) and 2% TIS (v/v) in DCM. Prepare fresh.
-
Washing Solution: 1% Diisopropylethylamine (DIEA) in N,N-Dimethylformamide (DMF)
Procedure:
-
Resin Swelling: Swell the Mmt-protected peptide-resin in DCM (approx. 10 mL per gram of resin) in a suitable reaction vessel for 20-30 minutes.
-
Solvent Removal: Drain the DCM from the reaction vessel.
-
Deprotection: Add the freshly prepared Deprotection Solution to the resin.
-
Agitation: Gently agitate or shake the suspension at room temperature. The solution will typically turn yellow, indicating the release of the Mmt cation.[11]
-
Reaction Time: Continue agitation for 2-3 minutes. Drain the solution.
-
Repetitive Treatment: Repeat steps 3-5 four to five more times to ensure complete removal of the Mmt group.[11] Total treatment time can range from 10 to 30 minutes.[15]
-
Monitoring (Optional but Recommended): To check for completion, take a few resin beads, wash them with DCM, and add a drop of neat TFA. An immediate bright orange or yellow color indicates residual Mmt groups, signifying that further deprotection cycles are needed.[15]
-
Washing: After the final deprotection step, wash the resin thoroughly with DCM (3-5 times).
-
Neutralization: Wash the resin with the 1% DIEA in DMF solution (2 times) to neutralize any residual acid.
-
Final Wash: Wash the resin with DMF (3 times) to prepare for the subsequent on-resin modification or chain elongation.
Protocol 2: Mild Mmt Cleavage using Acetic Acid/TFE
This protocol is an alternative for sequences containing other highly acid-labile functionalities where TFA must be avoided.[2]
Materials:
-
Mmt-protected peptide-resin
-
Dichloromethane (DCM)
-
Trifluoroethanol (TFE)
-
Acetic Acid (AcOH)
-
Deprotection Solution: AcOH/TFE/DCM (1:2:7 v/v/v).
Procedure:
-
Resin Swelling: Swell the peptide-resin in DCM for 20-30 minutes and then drain.
-
Deprotection: Add the AcOH/TFE/DCM deprotection solution to the resin.
-
Agitation: Agitate the mixture at room temperature for 30-60 minutes.
-
Solvent Removal: Drain the deprotection solution.
-
Washing: Wash the resin thoroughly with DCM (3-5 times).
-
Final Wash: Wash the resin with DMF (3 times) to prepare for the next synthetic step.
Troubleshooting and Key Considerations
-
Incomplete Deprotection: This is the most common issue. Increase the number of TFA treatments rather than the duration of a single treatment. Ensure the resin was adequately washed and free of basic solvents like DMF before starting.
-
Side Reactions: The presence of a scavenger like TIS is critical, especially for peptides containing tryptophan or methionine, to prevent re-alkylation by the Mmt cation.[11]
-
Visual Monitoring: The disappearance of the yellow color upon repeated washes with the deprotection solution is a good qualitative indicator of reaction completion.[11] However, the optional bead test with neat TFA is more definitive.[15]
-
Orthogonality Check: While highly selective, prolonged exposure to even dilute TFA can cause minor premature cleavage of other acid-labile groups (e.g., Trt) or the peptide from a hyper-acid sensitive linker (e.g., 2-chlorotrityl resin).[9] It is advisable to perform test cleavages to optimize conditions for a specific peptide sequence.
Conclusion
The selective cleavage of the Mmt protecting group from the side chain of this compound is a robust and reliable procedure that is fundamental to the synthesis of advanced and functionalized peptides. By understanding the underlying chemical principles and carefully selecting the appropriate deprotection conditions, researchers can effectively unmask the lysine side chain for site-specific modifications. The standard protocol utilizing 1-2% TFA in DCM with a TIS scavenger remains the most effective method for the vast majority of applications, providing a powerful tool for drug development and biochemical research.
References
- Benchchem. (n.d.). Protocol for Selective Deprotection of the Mtt Group.
- Benchchem. (n.d.). A Researcher's Guide to the Selective Deprotection of Mmt in Multifunctional Compounds.
- Benchchem. (n.d.). Application Note: Selective Deprotection of the Mtt Group from Nε-L-Lys(Mtt)-OH.
- Generic Manufacturer Website. (n.d.). Amino Acid Derivatives for Peptide Synthesis.
- Aapptec Peptides. (n.d.). Amino Acid Sidechain Deprotection.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Importance of Mmt Protection in Peptide Synthesis with Fmoc-D-Cys(Mmt)-OH.
- CEM Corporation. (n.d.). Automated Deprotection of Orthogonal and Non-Standard Lysine Protecting Groups.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemical Properties and Applications of Fmoc-Lys(Mmt)-OH.
- Biotage. (2023, January 30). How To: Measure and Optimize the Removal of MMT Protecting Groups.
- Benchchem. (n.d.). Mtt vs. Mmt: A Comparative Guide to Lysine Side-Chain Protection in Peptide Synthesis.
- Bourel, L., et al. (2000). The deprotection of Lys(Mtt) revisited. Journal of Peptide Science.
- Albericio, F., et al. (2013). Understanding Acid Lability of Cysteine Protecting Groups. Molecules.
- Sigma-Aldrich. (n.d.). Selecting Orthogonal Building Blocks.
- Biosynth. (n.d.). Protecting Groups in Peptide Synthesis.
- AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis.
- Barlos, K., et al. (1996). Synthesis of the very acid-sensitive Fmoc-Cys(Mmt)-OH and its application in solid-phase peptide synthesis. International Journal of Peptide and Protein Research, 47(3), 148-53.
- Sigma-Aldrich. (n.d.). Selecting Orthogonal Building Blocks.
- AAPPTEC. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS).
- Wipf, P., & Lynch, J. (2010). Thermal Cleavage of the Fmoc Protection Group. CHIMIA International Journal for Chemistry, 64(4), 201-203.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Importance of Lysine Protection: A Deep Dive into Fmoc-Lys(Mmt)-OH.
- CEM Corporation. (2019, February 22). Automated HE-SPPS of Modified and Pharmaceutically Relevant Peptides [Video]. YouTube.
- Sigma-Aldrich. (n.d.). Fmoc Resin Cleavage and Deprotection.
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- 8. Synthesis of the very acid-sensitive Fmoc-Cys(Mmt)-OH and its application in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
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Application Note: High-Efficiency Removal of the Mmt Protecting Group Using 1% Trifluoroacetic Acid
Abstract
The 4-methoxytrityl (Mmt) group is an indispensable acid-labile protecting group for primary amines, frequently utilized for the Nα-amino group of amino acids and the side chains of lysine, ornithine, and cysteine in peptide synthesis.[1][2] Its key advantage lies in its facile removal under exceptionally mild acidic conditions, which allows for the preservation of other more robust acid-sensitive groups like tert-butyloxycarbonyl (Boc).[1] This orthogonality is crucial for complex synthetic strategies, such as on-resin side-chain modification. This application note provides a comprehensive guide to the selective deprotection of the Mmt group using a 1% solution of trifluoroacetic acid (TFA) in dichloromethane (DCM), detailing the underlying mechanism, optimized protocols for solid-phase and solution-phase applications, and critical parameters for ensuring high yield and purity.
Introduction: The Strategic Role of the Mmt Group
In the multistep, precision-driven field of peptide and organic synthesis, the strategic use of protecting groups is fundamental.[1][3] The 4-methoxytrityl (Mmt) group provides a distinct advantage due to its heightened sensitivity to acid. It is considerably more labile than the widely used Boc group and allows for selective deprotection.[1][3] This tiered lability enables orthogonal deprotection schemes, which are vital for advanced synthetic routes like the on-resin cyclization of peptides or the synthesis of branched structures.[2][4]
The use of a dilute (1%) TFA solution in a solvent like DCM creates a finely controlled acidic environment. This condition is potent enough to efficiently cleave the Mmt group while leaving other acid-sensitive groups, such as Boc and tert-butyl (tBu) esters, intact.[1] This high degree of selectivity is the primary reason for the Mmt group's widespread use in modern synthetic chemistry.
Mechanism of Deprotection
The removal of the Mmt group is an acid-catalyzed cleavage reaction. The process begins when a proton from TFA protonates the ether oxygen of the Mmt group.[5][6] This step converts the protected amine into a good leaving group, leading to the formation of a highly stabilized Mmt carbocation (Mmt⁺).[5] The stability of this cation is due to resonance delocalization across its three aromatic rings, with one ring being further activated by the electron-donating para-methoxy group. This high stability explains the group's extreme acid lability. The released Mmt cation is electrophilic and must be trapped by a scavenger to prevent unwanted side reactions, such as the alkylation of sensitive residues like tryptophan.[1]
Caption: Mechanism of acid-catalyzed Mmt group removal.
Experimental Protocols
Reagent Preparation
Deprotection Solution (1% TFA in DCM with Scavenger):
-
To 94 mL of anhydrous Dichloromethane (DCM), carefully add 1 mL of Trifluoroacetic Acid (TFA).
-
Add 5 mL of Triisopropylsilane (TIS) as a scavenger.[4] TIS is crucial for quenching the reactive Mmt cation, thereby preventing side reactions.[1][7]
-
Mix thoroughly. This solution should be prepared fresh before each use to ensure optimal reactivity.
Caution: TFA is highly corrosive and volatile. Always handle it inside a chemical fume hood while wearing appropriate personal protective equipment (PPE), including acid-resistant gloves and safety glasses.
Protocol for Solid-Phase Peptide Synthesis (SPPS)
This protocol is designed for a standard peptide synthesis resin (e.g., 100 mg) bearing an Mmt-protected amino acid. The procedure involves repeated, short treatments to ensure complete removal while minimizing acid exposure to other protecting groups.
Workflow:
Caption: Workflow for Mmt deprotection on solid support.
Step-by-Step Procedure:
-
Resin Swelling: Swell the Mmt-protected peptide-resin in DCM for 15-30 minutes in a suitable reaction vessel.[1]
-
Initial Wash: Drain the solvent and wash the resin three times with fresh DCM to remove impurities.
-
Deprotection Cycles:
-
Post-Deprotection Wash: Wash the resin thoroughly with DCM (at least 3 times) to remove residual acid and the scavenged Mmt product.[1]
-
Neutralization: To deprotonate the resulting amine salt and prepare for the next coupling step, wash the resin twice with a solution of 10% N,N-Diisopropylethylamine (DIPEA) in N,N-Dimethylformamide (DMF).[4]
-
Final Wash: Wash the resin three times with DMF to remove excess base.[9]
-
Verification (Optional): The presence of a free primary amine can be confirmed using a Kaiser test. A positive result (blue beads) indicates successful deprotection.[9]
Protocol for Solution-Phase Synthesis
This protocol is suitable for a substrate (e.g., 1 mmol) dissolved in an appropriate solvent.
Step-by-Step Procedure:
-
Dissolution: Dissolve the Mmt-protected compound in anhydrous DCM.
-
Scavenger Addition: Add 2-5 molar equivalents of TIS to the solution.
-
Deprotection: While stirring at room temperature, slowly add the 1% TFA in DCM solution.
-
Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 30 minutes.[1]
-
Quenching: Upon completion, neutralize the reaction by adding a weak base, such as pyridine, or by washing with a saturated aqueous solution of sodium bicarbonate.
-
Work-up:
-
If using an aqueous quench, separate the organic layer.
-
Wash the organic layer with brine, then dry over anhydrous sodium sulfate (Na₂SO₄).
-
Filter the drying agent and concentrate the solution under reduced pressure.
-
-
Purification: Purify the crude product by a suitable method, such as flash column chromatography, to isolate the deprotected compound.
Selectivity and Optimization
The primary advantage of using 1% TFA is its high selectivity for the Mmt group over other acid-labile protecting groups commonly used in peptide synthesis.
Table 1: Relative Acid Lability of Common Protecting Groups
| Protecting Group | Typical Cleavage Reagent | Relative Lability |
| Mmt | 1% TFA in DCM | Very High [2][4] |
| Trt (Trityl) | 1-5% TFA in DCM | High[1] |
| Boc | 25-50% TFA in DCM | Moderate[3] |
| tBu (tert-butyl) | >20% TFA in DCM | Moderate[4] |
| Pbf (Pbf) | >90% TFA | Low[10] |
Key Considerations:
-
Reaction Time: While highly selective, prolonged exposure to 1% TFA can lead to minor cleavage of other sensitive groups like Boc. It is essential to monitor the reaction and limit the exposure time to what is necessary for complete Mmt removal.[1]
-
Scavengers: The use of a scavenger like TIS is critical to prevent re-attachment of the Mmt group or alkylation of sensitive residues.[1][5] Thioanisole can also be effective.[11]
-
Solvent: DCM is the preferred solvent due to its ability to swell resins and dissolve a wide range of protected peptides.[1]
Troubleshooting
| Issue | Possible Cause | Recommended Solution |
| Incomplete Deprotection | Insufficient deprotection time/cycles. Old or improperly prepared TFA solution. | Increase the number of deprotection cycles (SPPS) or extend the reaction time (solution-phase) with careful monitoring. Always use a freshly prepared deprotection solution.[8] |
| Partial Loss of Boc Group | Over-exposure to acid. TFA concentration is too high. | Reduce the duration of each deprotection cycle. Verify the TFA concentration is correct (1%). Perform the reaction at 0 °C to decrease the rate of Boc cleavage. |
| Low Yield after Work-up | Side reactions from unscavenged Mmt cations. Product loss during aqueous work-up. | Ensure an adequate amount of scavenger (TIS) is used.[1] For water-soluble products, avoid aqueous washes and quench with a volatile base like pyridine before concentrating. |
Conclusion
The selective removal of the Mmt protecting group with 1% TFA in DCM is a highly effective and reliable method that is central to many advanced peptide synthesis strategies. By adhering to the optimized protocols for reagent preparation, deprotection cycles, and the essential use of scavengers, researchers can efficiently and cleanly unmask amine functionalities. This controlled deprotection enables complex molecular manipulations while preserving the integrity of other acid-sensitive protecting groups, facilitating the successful synthesis of intricate target molecules.
References
- BenchChem. A Researcher's Guide to the Selective Deprotection of Mmt in Multifunctional Compounds. Benchchem.
- Practical Synthesis Guide to Solid Phase Peptide Chemistry.
- BenchChem. Optimizing Mtt Group Removal with 1% TFA: A Technical Support Center. Benchchem.
- Hebei Boze Chemical Co., Ltd. BOC Protection and Deprotection.
- Sigma-Aldrich. Protocols for the Fmoc SPPS of Cysteine-Containing Peptides. Sigma-Aldrich.
- Sigma-Aldrich. Fmoc Resin Cleavage and Deprotection. Sigma-Aldrich.
- Amblard, F., et al. Methods and protocols of modern solid phase peptide synthesis. Molecular Biotechnology, vol. 33, 2006.
- BenchChem. Application Notes and Protocols for Solid-Phase Peptide Synthesis Utilizing Methyl Glycinate. Benchchem.
- Nowick, J.S. Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Chemistry.
- Biotage. How To: Measure and Optimize the Removal of MMT Protecting Groups. Biotage. 2023-01-30.
- BenchChem. A Comparative Guide to Boc and Other Acid-Labile Protecting Groups. Benchchem.
- Reddit. My PI is on my case for not knowing the mechanism of deprotection of the Mtt group from lysine (in TFA, DCM ,TIS), but when I search on google I cannot find anything. I would really appreciate some guidance! r/chemistry. 2023-09-21.
- Stetsenko, D.A., et al. Synthesis of novel MMT/acyl-protected nucleo alanine monomers for the preparation of DNA/alanyl-PNA chimeras. Beilstein Journal of Organic Chemistry, vol. 7, 2011, pp. 1636-1643.
- Thermo Fisher Scientific. Introduction to Cleavage Techniques.
- Request PDF. Reduction of cysteine- S -protecting groups by triisopropylsilane.
- Sigma-Aldrich. Fmoc Resin Cleavage and Deprotection. Sigma-Aldrich.
- Isidro-Llobet, A., et al. TFA Cleavage Strategy for Mitigation of S-tButylated Cys-Peptide Formation in Solid-Phase Peptide Synthesis. ACS Omega, vol. 4, no. 7, 2019, pp. 11467-11475.
- Hartwig, S., et al. SUPPORTING INFORMATION. The Royal Society of Chemistry.
- BOC Sciences. Amino Acid Protection & Deprotection Services.
- Organic Chemistry Portal. Protective Groups.
- Chemistry Steps. Boc Protecting Group for Amines.
- Singh, A., et al. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances, vol. 10, no. 41, 2020, pp. 24531-24536.
- Reddit. Method to remove Boc in the presence of t-butylester. r/Chempros. 2025-01-14.
- Singh, A., et al. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances, vol. 10, no. 41, 2020, pp. 24531-24536.
- Palladino, P., & Stetsenko, D. New TFA-free cleavage and final deprotection in fmoc solid-phase peptide synthesis: dilute HCl in fluoro alcohol. Organic Letters, vol. 14, no. 24, 2012, pp. 6342-6345.
- Singh, A., et al. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances, vol. 10, no. 41, 2020, pp. 24531-24536.
- Palladino, P., & Stetsenko, D. New TFA-free cleavage and final deprotection in fmoc solid-phase peptide synthesis: dilute HCl in fluoro alcohol. PubMed. 2012-12-21.
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- 11. researchgate.net [researchgate.net]
Application Note & Protocol: Strategic Synthesis of Branched Peptides Utilizing Fmoc-D-Lys(Mmt)-OH
Abstract
The construction of complex peptide architectures is a cornerstone of modern drug discovery and biomaterials science. Branched peptides, in particular, offer significant advantages over their linear counterparts, including enhanced proteolytic stability, improved bioavailability, and the potential for multivalent interactions with biological targets.[1][2] This guide provides a comprehensive technical overview and detailed protocols for the synthesis of branched peptides using Fmoc-D-Lys(Mmt)-OH, a critical building block that enables precise, site-specific peptide chain elongation. We will delve into the principles of orthogonal protection, the strategic advantages of the 4-methoxytrityl (Mmt) protecting group, and step-by-step methodologies for solid-phase peptide synthesis (SPPS), selective deprotection, and final product characterization. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the power of branched peptide structures in their work.
Introduction: The Significance of Branched Peptides and Orthogonal Protection
Peptides are promising therapeutic candidates, but their clinical utility can be hampered by short in-vivo half-lives due to rapid degradation by proteases.[2] Branched peptide structures, often built upon a lysine core, can mitigate this issue by creating sterically hindered molecules that are more resistant to enzymatic cleavage.[2][3] This enhanced stability, combined with the ability to present multiple copies of a bioactive sequence, makes branched peptides highly valuable for applications in vaccine development, targeted drug delivery, and as antimicrobial agents.[1][3][4]
The successful synthesis of these complex molecules hinges on the principle of orthogonal protection .[5][6] This strategy employs a set of protecting groups that can be removed under distinct chemical conditions, allowing for the selective deprotection and modification of specific sites within a growing peptide chain.[6][7] In the context of Fmoc-based SPPS, the primary Nα-amino group is protected by the base-labile Fmoc group, while side-chain functional groups are typically protected by acid-labile groups like tert-butyl (tBu) or trityl (Trt).[5][8]
This compound is a specialized amino acid derivative that perfectly embodies this principle. The structure features:
-
An Fmoc (9-fluorenylmethyloxycarbonyl) group on the α-amino nitrogen, which is removed at each synthesis cycle by a mild base (e.g., piperidine).[9]
-
An Mmt (4-methoxytrityl) group on the ε-amino nitrogen of the D-lysine side chain. The Mmt group is highly acid-labile and can be selectively removed under very mild acidic conditions that do not affect the more robust tBu or Trt side-chain protecting groups, nor cleave the peptide from the resin.[10][11][12]
This orthogonality is the key to creating a branch point. After incorporating this compound into the primary peptide sequence, the Mmt group can be selectively cleaved on-resin, exposing the ε-amino group for the synthesis of a second peptide chain.
The Chemistry of Mmt Deprotection
The selective removal of the Mmt group is an acid-catalyzed process that generates a stable Mmt carbocation.[13] This reaction is typically performed using a dilute solution of trifluoroacetic acid (TFA) in a non-polar solvent like dichloromethane (DCM).[10] The high sensitivity of the Mmt group to acid allows for its removal with as little as 1-2% TFA, conditions under which other acid-labile groups remain intact.[10][14]
A critical component of the deprotection cocktail is a carbocation scavenger , such as triisopropylsilane (TIS).[10] The Mmt cation is electrophilic and can re-attach to the deprotected amine or react with sensitive amino acid residues like tryptophan and methionine. TIS effectively quenches this reactive species, preventing side reactions and ensuring a clean deprotection.[10][13] The progress of the deprotection can often be visually monitored by the appearance of a yellow-orange color from the Mmt cation in the solution.[10][13]
Experimental Protocols
Materials and Reagents
-
Resin: Pre-loaded Wang or 2-chlorotrityl chloride (2-CTC) resin with the first amino acid.
-
Amino Acids: Fmoc-protected amino acids, including this compound.
-
Solvents: Peptide synthesis grade N,N-Dimethylformamide (DMF) and Dichloromethane (DCM).
-
Coupling Reagents: HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).[15][16]
-
Base: N,N-Diisopropylethylamine (DIPEA).
-
Fmoc Deprotection: 20% (v/v) Piperidine in DMF.
-
Mmt Deprotection Cocktail: 1-2% (v/v) TFA and 2-5% (v/v) TIS in DCM.[10]
-
Cleavage Cocktail: 95% TFA, 2.5% TIS, 2.5% H₂O.
-
Washing Solvents: Methanol (MeOH), Diethyl ether (cold).
-
Analysis: HPLC-grade acetonitrile and water, TFA.
Workflow Visualization
Sources
- 1. Branched Peptides Synthesis for Enhanced Stability - Creative Peptides [creative-peptides.com]
- 2. Branched peptides as therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Evolution of branched peptides as novel biomaterials - Journal of Materials Chemistry B (RSC Publishing) DOI:10.1039/D4TB01897D [pubs.rsc.org]
- 5. peptide.com [peptide.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Protecting Groups in Peptide Synthesis | Springer Nature Experiments [experiments.springernature.com]
- 8. researchgate.net [researchgate.net]
- 9. nbinno.com [nbinno.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. peptide.com [peptide.com]
- 12. researchgate.net [researchgate.net]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Preparation of the very acid-sensitive Fmoc-Lys(Mtt)-OH. Application in the synthesis of side-chain to side-chain cyclic peptides and oligolysine cores suitable for the solid-phase assembly of MAPs and TASPs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 16. chempep.com [chempep.com]
Application Note: A Practical Guide to Site-Specific Peptide Labeling Using Fmoc-D-Lys(Mmt)-OH
Abstract: Site-specific modification of peptides is a cornerstone of modern drug development, enabling the creation of targeted therapeutics, advanced imaging agents, and sophisticated research tools. This application note provides a comprehensive guide to the use of Fmoc-D-Lys(Mmt)-OH for the precise, site-specific labeling of peptides. We will delve into the strategic advantages of employing a D-enantiomer of lysine and the unique chemical properties of the 4-methoxytrityl (Mmt) protecting group. Detailed, field-proven protocols for solid-phase peptide synthesis (SPPS), selective on-resin Mmt deprotection, and subsequent labeling of the lysine side chain are provided, along with expert insights into the causality behind critical experimental steps.
Introduction: The Imperative for Precision in Peptide Modification
Peptides have emerged as a powerful class of therapeutics due to their high specificity and low toxicity. However, their utility can be significantly expanded through conjugation with other molecules, such as fluorophores, cytotoxic drugs, or polyethylene glycol (PEG). Achieving a uniform product where the label is attached to a specific site is paramount for consistent efficacy and predictable pharmacokinetics. The incorporation of an orthogonally protected amino acid, such as this compound, into a peptide sequence during SPPS is a robust strategy to achieve this precision.[1][2]
The Strategic Advantage of D-Lysine
The use of D-amino acids, the non-natural mirror images of their L-counterparts, offers a significant advantage in therapeutic peptide design. Peptides containing D-amino acids exhibit enhanced stability against enzymatic degradation by proteases, which are stereospecific for L-amino acids.[3][4][5][6] This increased proteolytic resistance can lead to a longer in vivo half-life and improved bioavailability of the peptide conjugate.[4][5]
The Mmt Group: A Tool for Orthogonal Protection
The 4-methoxytrityl (Mmt) group is an acid-labile protecting group used for the side chain of lysine.[7][8] Its key feature is its extreme sensitivity to mild acidic conditions, allowing for its removal without affecting other more robust acid-labile protecting groups like tert-butoxycarbonyl (Boc) or the bond linking the peptide to the resin.[7][8][9] This "orthogonal" protection strategy is the foundation for site-specific modification while the peptide is still anchored to the solid support.[1][2] The order of acid lability for common trityl-based protecting groups is generally Mmt > Mtt > Trt.[7][10]
The Chemistry of Site-Specific Labeling with this compound
The overall strategy involves three main phases, all performed on the solid support:
-
Peptide Synthesis: The peptide is assembled using standard Fmoc-based SPPS, with this compound incorporated at the desired labeling site.
-
Selective Mmt Deprotection: The Mmt group is selectively removed from the D-lysine side chain using a very dilute acid solution, exposing a primary amine.
-
On-Resin Labeling: The exposed amine is then reacted with an activated label of choice.
This workflow is depicted in the diagram below:
Figure 1: Workflow for site-specific peptide labeling. This diagram illustrates the three key phases: solid-phase synthesis, selective deprotection of the Mmt group, and on-resin conjugation of the label.
Detailed Protocols
The following protocols are designed for researchers and drug development professionals. They provide a self-validating system with checkpoints to ensure success at each stage.
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) Incorporating this compound
This protocol outlines the manual synthesis of a peptide on a Rink Amide resin. The choice of resin will determine if the final peptide has a C-terminal amide or carboxylic acid.
Materials:
-
Fmoc-Rink Amide MBHA resin
-
Fmoc-protected amino acids (including this compound)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine
-
Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)
-
N,N-Diisopropylethylamine (DIPEA)
-
Kaiser test kit (for monitoring coupling completion)
Procedure:
-
Resin Swelling: Swell the resin in DMF for 30-60 minutes in a synthesis vessel.
-
Fmoc Deprotection: Remove the Fmoc group by treating the resin with 20% piperidine in DMF (v/v) for 5 minutes, followed by a second treatment for 15 minutes.
-
Washing: Wash the resin thoroughly with DMF (5 x 1 min) and DCM (3 x 1 min).
-
Amino Acid Coupling:
-
In a separate tube, pre-activate the Fmoc-amino acid (3 eq. to resin loading), HBTU (2.9 eq.), and HOBt (3 eq.) in DMF. Add DIPEA (6 eq.) and allow to react for 1-2 minutes.
-
Add the activated amino acid solution to the resin and shake for 1-2 hours at room temperature.
-
-
Coupling Confirmation: Perform a Kaiser test. A blue bead color indicates an incomplete reaction (free primary amines), while a yellow/colorless result signifies successful coupling. If the test is positive, repeat the coupling step.
-
Washing: Wash the resin with DMF (3 x 1 min) and DCM (3 x 1 min).
-
Repeat Cycles: Repeat steps 2-6 for each amino acid in the peptide sequence. At the desired labeling position, use this compound in the coupling step (step 4).
-
Final Fmoc Deprotection: After the final amino acid coupling, perform a final Fmoc deprotection (step 2) to expose the N-terminal amine, unless an N-terminal modification is planned.
Protocol 2: Selective On-Resin Deprotection of the Mmt Group
This is the most critical step for achieving site-specificity. The conditions are mild enough to cleave the Mmt group while leaving other protecting groups and the resin linkage intact.[8][9]
Materials:
-
Mmt-protected peptide-resin from Protocol 1
-
Deprotection Cocktail: 1-2% Trifluoroacetic acid (TFA) and 2-5% Triisopropylsilane (TIS) in DCM (v/v/v). Note: TIS is a carbocation scavenger crucial for preventing side reactions with sensitive residues like Tryptophan or Methionine.[8]
-
DCM for washing
-
DMF for washing
Procedure:
-
Resin Preparation: Swell the Mmt-protected peptide-resin in DCM.
-
Deprotection Reaction:
-
Treat the resin with the deprotection cocktail (e.g., 10 mL per gram of resin) for 2 minutes at room temperature with gentle agitation.
-
A transient yellow or orange color in the solution indicates the release of the Mmt cation, providing a visual confirmation of the reaction.[8]
-
Drain the solution and repeat the treatment 4-5 times to ensure complete deprotection.[11]
-
-
Washing:
-
Wash the resin thoroughly with DCM (5 x 1 min) to remove all traces of acid and cleaved Mmt groups.
-
Wash the resin with DMF (3 x 1 min) to prepare for the subsequent labeling step.
-
Data Presentation: Mmt Deprotection Conditions
| Reagent/Condition | Typical Concentration | Deprotection Time | Selectivity | Notes |
| 1% TFA, 5% TIS in DCM | 1% (v/v) TFA | 5 x 2 min | Highly selective over Trt, Mtt, Boc, and tBu groups.[8] | The repeated, short treatments minimize potential side reactions. The yellow color of the Mmt cation is a useful visual indicator. |
| Acetic acid/TFE/DCM | 1:2:7 (v/v/v) | 30-60 min | High | An alternative mild condition, though reaction times are longer. |
Protocol 3: On-Resin Labeling of the Deprotected D-Lysine
With the D-lysine side-chain amine now exposed, it can be coupled with a variety of labels. This protocol describes a general method using an N-hydroxysuccinimide (NHS) ester-activated label, a common strategy for labeling primary amines.[12]
Materials:
-
Deprotected peptide-resin from Protocol 2
-
Label of choice (e.g., Biotin-NHS, Fluorescein-NHS)
-
DMF
-
DIPEA
-
DCM
Procedure:
-
Label Activation (if necessary): If the label is not already activated, it may need to be pre-activated. For NHS esters, this is not required.
-
Label Coupling:
-
Dissolve the activated label (e.g., NHS-ester, 2-3 eq.) and DIPEA (2-3 eq.) in DMF. Note: The base (DIPEA) is added to neutralize any residual acid and to deprotonate the ammonium salt of the lysine side chain, facilitating the reaction.
-
Add the solution to the peptide-resin.
-
Allow the reaction to proceed for 4-24 hours at room temperature with gentle agitation. The reaction time will vary depending on the label and the peptide sequence.
-
-
Monitoring the Reaction: The completion of the labeling reaction can be monitored by taking a small sample of the resin, cleaving the peptide, and analyzing it via HPLC and Mass Spectrometry.
-
Washing: Wash the resin extensively with DMF (5 x 1 min) and DCM (5 x 1 min) to remove any unreacted label and by-products.
-
Final Cleavage and Deprotection:
-
Prepare a cleavage cocktail appropriate for the resin and other side-chain protecting groups (e.g., 95% TFA, 2.5% TIS, 2.5% water).
-
Treat the dried resin with the cleavage cocktail for 2-3 hours.
-
Precipitate the labeled peptide in cold diethyl ether, pellet by centrifugation, and dry the final product.
-
Purify the labeled peptide using reverse-phase HPLC.
-
Figure 2: Logical relationship of the experimental stages. This diagram shows the transformation of the peptide from its initial state on the resin to the final, purified labeled product.
Conclusion and Best Practices
The use of this compound provides a reliable and efficient method for the site-specific labeling of peptides. The orthogonality of the Mmt group is the key to this strategy, allowing for precise modification on the solid phase.[1][2] By incorporating a D-amino acid, the resulting peptide conjugate also benefits from enhanced biological stability.[3][6]
Key Takeaways for Success:
-
Purity of Reagents: Use high-quality reagents, especially this compound, to ensure high coupling efficiency.
-
Scavengers are Essential: Always include a scavenger like TIS during Mmt deprotection to prevent side reactions.[8]
-
Thorough Washing: Meticulous washing between steps is critical to prevent carryover of reagents and ensure a pure final product.
-
Reaction Monitoring: Use tools like the Kaiser test for coupling and HPLC/MS for labeling and final product analysis to validate each stage of the process.
This application note provides a robust framework for researchers to design and synthesize precisely labeled peptides for a wide range of applications in science and medicine.
References
-
The Unexpected Advantages of Using D-Amino Acids for Peptide Self-Assembly into Nanostructured Hydrogels for Medicine. PubMed Central.[Link]
-
Should My Peptides Have D-Amino Acids? LifeTein.[Link]
-
The Significance of D-Amino Acids in Peptide Therapeutics: Featuring Fmoc-D-Asp-OH. NINGBO INNO PHARMCHEM CO.,LTD.[Link]
-
The Unexpected Advantages of Using D-Amino Acids for Peptide Self- Assembly into Nanostructured Hydrogels for Medicine. PubMed.[Link]
-
Amino Acid Derivatives for Peptide Synthesis. Anaspec.[Link]
-
Inspiration from the mirror: D-amino acid containing peptides in biomedical approaches. RSC Publishing.[Link]
-
The Importance of Mmt Protection in Peptide Synthesis with Fmoc-D-Cys(Mmt)-OH. NINGBO INNO PHARMCHEM CO.,LTD.[Link]
-
How To: Measure and Optimize the Removal of MMT Protecting Groups. Biotage.[Link]
-
On-the-Resin N-Terminal Modification of Long Synthetic Peptides. PMC - NIH.[Link]
Sources
- 1. peptide.com [peptide.com]
- 2. biosynth.com [biosynth.com]
- 3. The Unexpected Advantages of Using D-Amino Acids for Peptide Self-Assembly into Nanostructured Hydrogels for Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. lifetein.com [lifetein.com]
- 5. nbinno.com [nbinno.com]
- 6. Inspiration from the mirror: D-amino acid containing peptides in biomedical approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. nbinno.com [nbinno.com]
- 10. peptide.com [peptide.com]
- 11. biotage.com [biotage.com]
- 12. On-the-Resin N-Terminal Modification of Long Synthetic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Site-Specific Fluorescent Labeling of Peptides Using Fmoc-D-Lys(Mmt)-OH
Introduction: The Power of Precision in Peptide Labeling
Fluorescently labeled peptides are indispensable tools in biochemical and cellular research, enabling sensitive detection and quantification in applications ranging from enzyme activity assays to cellular imaging.[1][2] Achieving site-specific incorporation of a fluorescent dye is paramount to preserving the peptide's native biological activity and ensuring the reproducibility of experimental results. Indiscriminate labeling, particularly at the N-terminus or on multiple lysine residues, can lead to steric hindrance, altered binding affinities, and ambiguous data.[2][]
This application note provides a detailed guide for the strategic incorporation of fluorescent dyes into synthetic peptides using Fmoc-D-Lys(Mmt)-OH. The 4-methyltrityl (Mtt) group is a highly acid-labile protecting group for the ε-amino function of lysine, offering a critical layer of orthogonality in standard Fmoc-based solid-phase peptide synthesis (SPPS).[4][5] This orthogonality allows for the selective deprotection of a single lysine side chain while the peptide remains anchored to the solid support, creating a unique handle for conjugation with an amine-reactive fluorescent dye.[6][7] This method ensures that the label is positioned precisely where intended, yielding a homogenous final product with well-defined properties.
The Principle of Orthogonal Protection
In Fmoc SPPS, a three-tiered system of protecting groups is typically employed to orchestrate the sequential assembly of amino acids.[8][9][10]
-
Temporary Nα-Protecting Group: The Fmoc (9-fluorenylmethyloxycarbonyl) group, which is removed at the beginning of each coupling cycle using a mild base, typically piperidine.[4]
-
Permanent Side-Chain Protecting Groups: Acid-labile groups (e.g., tBu, Boc, Trt) that protect reactive amino acid side chains throughout the synthesis and are removed during the final cleavage from the resin with strong acid (e.g., 95% Trifluoroacetic Acid - TFA).[8]
-
Auxiliary Orthogonal Protecting Groups: These groups, such as Mmt, are stable to the conditions used for removing both the Fmoc group (base) and the permanent side-chain protecting groups (strong acid), but can be removed under specific, mild conditions.[5][9]
The Mmt group's key feature is its extreme acid sensitivity, allowing for its quantitative removal with very dilute TFA (typically 1-2%) while leaving other acid-labile groups like tert-butyl (tBu) and Boc intact.[11] This selective deprotection is the cornerstone of on-resin side-chain modification.
Figure 1. Orthogonal protection scheme in Fmoc-SPPS.
Experimental Protocols
This section outlines the complete workflow, from peptide synthesis to final purification.
Part 1: Solid-Phase Peptide Synthesis (SPPS)
The initial peptide sequence is assembled on a suitable solid support (e.g., Rink Amide resin for a C-terminal amide) using a standard automated or manual Fmoc-SPPS protocol.
-
Resin Swelling: Swell the resin in dimethylformamide (DMF) for 30-60 minutes.
-
Fmoc Deprotection: Treat the resin with 20% (v/v) piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes to remove the Fmoc group from the resin or the previously coupled amino acid.[7]
-
Washing: Wash the resin thoroughly with DMF (5x) and Dichloromethane (DCM) (3x).
-
Amino Acid Coupling:
-
In a separate vessel, pre-activate the next Fmoc-protected amino acid (3-5 equivalents relative to resin loading) with a coupling agent like HBTU (0.95 eq. to the amino acid) and an organic base such as N,N-Diisopropylethylamine (DIEA) (2 eq. to the coupling agent) in DMF.[7]
-
Add the activated amino acid solution to the resin and allow the coupling reaction to proceed for 1-2 hours at room temperature.
-
Incorporation of the Labeling Site: At the desired position in the sequence, use This compound in the coupling step.
-
-
Washing: Wash the resin with DMF (3x) and DCM (3x).
-
Cycle Repetition: Repeat steps 2-5 for each amino acid in the sequence.
-
Final Fmoc Deprotection: After the last amino acid is coupled, perform a final Fmoc deprotection (Step 2) to reveal the N-terminal amine. At this stage, the N-terminus can be acetylated or left as a free amine, as required.
Part 2: On-Resin Mmt Group Deprotection
This step is critical and must be performed carefully to avoid premature cleavage of other side-chain protecting groups.
-
Resin Preparation: After SPPS is complete, wash the peptidyl-resin thoroughly with DCM (5x) to ensure it is free of DMF.
-
Deprotection Cocktail Preparation: Prepare a fresh solution of 1-2% (v/v) Trifluoroacetic acid (TFA) in DCM. It is highly recommended to include a cation scavenger, such as 2-5% Triisopropylsilane (TIS), to quench the released Mmt cations, which appear as a characteristic orange/yellow color.[6]
-
Selective Deprotection:
-
Add the Mmt deprotection cocktail to the resin.
-
Gently agitate the suspension. Perform the deprotection in short, repeated cycles (e.g., 5-10 treatments of 2 minutes each).[6]
-
After each treatment, drain the solution and add a fresh portion of the cocktail. The disappearance of the yellow color upon addition of fresh reagent indicates the reaction is nearing completion.
-
-
Neutralization and Washing:
-
Wash the resin with DCM (5x).
-
Neutralize the resin by washing with a solution of 10% (v/v) DIEA in DMF to quench any residual acid.
-
Wash the resin thoroughly with DMF (5x) followed by DCM (5x) to prepare for the dye coupling step.
-
Part 3: Fluorescent Dye Conjugation
With the ε-amino group of the target D-Lysine now exposed, the fluorescent dye can be coupled. The choice of dye will depend on the application, but it must be an amine-reactive derivative (e.g., NHS-ester, isothiocyanate).[][12][]
-
Dye Solution Preparation: Dissolve the amine-reactive fluorescent dye (1.5-2.0 equivalents relative to resin loading) and a suitable base like DIEA (3-4 equivalents) in a minimal amount of anhydrous DMF or NMP. Note: Some dyes may have poor solubility and require co-solvents like DMSO.[1]
-
Coupling Reaction:
-
Add the dye solution to the deprotected peptidyl-resin.
-
Protect the reaction vessel from light by wrapping it in aluminum foil, as many fluorescent dyes are photolabile.
-
Allow the reaction to proceed for 4-12 hours (or overnight) at room temperature with gentle agitation.
-
-
Monitoring and Washing:
-
The completion of the coupling can be monitored using a qualitative ninhydrin (Kaiser) test. A negative test (beads remain colorless) indicates successful conjugation to the primary amine.
-
Once complete, wash the resin extensively with DMF (5x), DCM (5x), and Methanol (3x) to remove all unreacted dye and byproducts.
-
Dry the resin under vacuum.
-
Part 4: Final Cleavage and Purification
-
Cleavage from Resin: Treat the dried, labeled peptidyl-resin with a final cleavage cocktail, such as Reagent K (TFA/phenol/water/thioanisole/ethanedithiol, 82.5:5:5:5:2.5 v/v) for 2-4 hours at room temperature. This step removes all remaining side-chain protecting groups and cleaves the peptide from the solid support.[14]
-
Peptide Precipitation: Precipitate the cleaved peptide in cold diethyl ether.
-
Purification: Centrifuge the suspension, decant the ether, and dry the crude peptide pellet. Purify the fluorescently labeled peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Verification: Confirm the identity and purity of the final product by mass spectrometry (e.g., LC-MS) and analytical HPLC.
Workflow Visualization
Sources
- 1. Peptide Labeling [sigmaaldrich.com]
- 2. Fluorescent Peptides: A Guide for Life Science Researchers - AltaBioscience [altabioscience.com]
- 4. nbinno.com [nbinno.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. biotage.com [biotage.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. peptide.com [peptide.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. biosynth.com [biosynth.com]
- 11. Preparation of the very acid-sensitive Fmoc-Lys(Mtt)-OH. Application in the synthesis of side-chain to side-chain cyclic peptides and oligolysine cores suitable for the solid-phase assembly of MAPs and TASPs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Lysine based Conjugation Strategy - Creative Biolabs [creative-biolabs.com]
- 14. Applications of Fmoc-Lys(IVDDE)-OH_Chemicalbook [chemicalbook.com]
Topic: Fmoc-D-Lys(Mmt)-OH for Creating Peptide Libraries
An Application Note and Protocol Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Imperative of Lysine Side-Chain Modification
In the landscape of peptide chemistry and drug discovery, the ability to create complex, multi-functional molecules is paramount. Peptides are no longer simple linear chains of amino acids; they are sophisticated constructs designed for enhanced stability, targeted delivery, and multivalent binding. The synthesis of branched peptides, cyclic peptides, and peptides conjugated to labels (e.g., fluorescent dyes, biotin) or functional moieties (e.g., PEG, drug payloads) requires a level of chemical precision that hinges on the concept of orthogonal protection.[1][2][3]
At the heart of this synthetic versatility lies the strategic management of reactive amino acid side chains. Lysine, with its primary ε-amino group, presents a unique handle for molecular elaboration. However, to harness its potential, this side chain must be masked by a protecting group that can be removed selectively, without disturbing any other protecting groups or the solid-phase resin anchor. This is the essence of an orthogonal protection strategy.[1][4]
This guide focuses on Fmoc-D-Lys(Mmt)-OH , a derivative of D-lysine that has become an indispensable tool for just such a purpose. The 9-fluorenylmethyloxycarbonyl (Fmoc) group on the α-amine provides temporary, base-labile protection for standard peptide chain elongation. The 4-methoxytrityl (Mmt) group protecting the ε-amine, however, is the key to its strategic utility. The Mmt group is exceptionally acid-labile, allowing for its removal under remarkably mild acidic conditions that leave other, more robust acid-labile groups (like tert-butyl) completely intact.[4][5][6] This guide will detail the principles, protocols, and field-proven insights for leveraging this compound to construct sophisticated peptide libraries and other complex peptidic structures.
Pillar 1: The Principle of Orthogonal Protection in SPPS
Solid-Phase Peptide Synthesis (SPPS) is a cyclical process involving the repeated deprotection of the N-terminal α-amine followed by the coupling of the next amino acid in the sequence.[7] The success of this process, especially for complex peptides, relies on an orthogonal protection scheme, where different classes of protecting groups can be removed by distinct chemical mechanisms.[1][2]
In the most common Fmoc/tBu strategy:
-
Nα-Amino Protection: The Fmoc group is used. It is stable to acid but is readily cleaved by a mild base, typically a solution of piperidine in DMF.[8]
-
Side-Chain Protection: Functional groups on amino acid side chains (including the ε-amino group of lysine) are typically protected by acid-labile groups such as tert-butyl (tBu), tert-butyloxycarbonyl (Boc), and trityl (Trt). These are stable to the piperidine used for Fmoc removal but are cleaved at the end of the synthesis using a strong acid cocktail, most commonly containing trifluoroacetic acid (TFA).[7]
The Mmt group of this compound fits into this scheme as a "hyper-labile" acid-sensitive group. Its sensitivity to acid is significantly greater than that of standard side-chain protecting groups, creating a third dimension of orthogonality. This allows for the selective deprotection of the lysine side-chain while the peptide remains fully protected and anchored to the resin.[5]
Comparative Lability of Lysine Side-Chain Protecting Groups
The choice of a lysine side-chain protecting group is a critical decision dictated by the desired synthetic outcome. The Mmt group is part of a family of trityl-based protectors, with lability fine-tuned by aromatic substitution. The electron-donating methoxy group makes Mmt significantly more acid-labile than the methyl-substituted Mtt or the unsubstituted Trt.[5]
| Protecting Group | Structure | Cleavage Conditions | Orthogonality & Use Case |
| Mmt (4-methoxytrityl) | Methoxy-substituted trityl | Highly acid-labile. 1-2% TFA in DCM; AcOH/TFE/DCM (1:2:7). | Orthogonal to Fmoc, tBu, Boc, and Mtt. Ideal for selective on-resin modification under very mild conditions. |
| Mtt (4-methyltrityl) | Methyl-substituted trityl | Very acid-labile. 1-5% TFA in DCM; HFIP.[9] | Orthogonal to Fmoc, tBu, and Boc. Offers slightly more stability than Mmt, useful if Mmt proves too labile for a specific sequence.[5] |
| Boc (tert-butyloxycarbonyl) | Boc group | Strong acid. >50% TFA. Cleaved during final global deprotection. | Not orthogonal to other standard side-chain groups (e.g., tBu). Standard protection for routine linear synthesis. |
| ivDde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl) | Dde derivative | Hydrazine-labile. 2-5% hydrazine in DMF.[10] | Orthogonal to Fmoc (base) and all acid-labile groups. An alternative strategy for branching when acid sensitivity is a concern. |
| Alloc (Allyloxycarbonyl) | Allyl-based carbamate | Pd(0) catalyst (e.g., Pd(PPh₃)₄) and a scavenger.[11] | Orthogonal to Fmoc and acid-labile groups. Provides a completely different deprotection mechanism (organometallic). |
Pillar 2: Protocols and Field-Proven Methodologies
The following protocols are designed to be self-validating systems. Each major step includes checkpoints, such as the Kaiser test, to ensure the reaction has proceeded to completion before continuing. This minimizes the accumulation of deletion sequences and side products, which is critical for the purity of the final peptide library.
Protocol 1: Incorporation of this compound into the Peptide Chain
The extreme acid sensitivity of the Mmt group necessitates careful selection of coupling reagents. Standard carbodiimide methods (e.g., DIC/HOBt) can contain acidic impurities. Therefore, base-mediated activation using aminium/uronium or phosphonium salt reagents is strongly recommended to prevent premature Mmt deprotection.[5]
Materials:
-
Fmoc-deprotected peptide-resin
-
This compound (3-5 eq. relative to resin loading)
-
Coupling agent: HATU (3-5 eq.) or PyBOP® (3-5 eq.)
-
Base: N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine (6-10 eq.)
-
Solvent: Anhydrous, amine-free N,N-Dimethylformamide (DMF)
-
Kaiser test kit
Procedure:
-
Resin Preparation: Ensure the N-terminal Fmoc group of the peptide-resin has been completely removed (verified by a positive Kaiser test) and the resin has been thoroughly washed with DMF.
-
Activation: In a separate vessel, dissolve this compound and the coupling agent (e.g., HATU) in DMF. Add the base (e.g., DIPEA) and allow the mixture to pre-activate for 2-5 minutes. The solution will typically change color.
-
Coupling: Add the activated amino acid solution to the peptide-resin. Agitate the reaction vessel at room temperature for 1-2 hours.
-
Validation: Take a small sample of beads and perform a Kaiser test. A negative result (colorless or yellow beads) indicates complete coupling. If the test is positive (blue beads), the coupling step should be repeated ("double coupling").
-
Washing: Once coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (3-5 times) to remove excess reagents. The resin is now ready for the next Fmoc deprotection and coupling cycle.
Protocol 2: Selective On-Resin Deprotection of the Mmt Group
This is the critical step that leverages the unique properties of this compound. The goal is to quantitatively remove the Mmt group without affecting any other protecting groups or cleaving the peptide from an acid-sensitive resin. This is best achieved by using a dilute acid solution with repeated, short exposures rather than a single long one.[12]
Materials:
-
Peptide-resin containing a Lys(Mmt) residue
-
Deprotection Solution: 1-2% Trifluoroacetic Acid (TFA) and 5% Triisopropylsilane (TIS) in Dichloromethane (DCM). Prepare fresh.
-
Neutralization Solution: 10% DIPEA in DMF.
-
Solvents: DCM, DMF.
Procedure:
-
Resin Swelling: Wash the peptide-resin with DCM (3-5 times) and allow it to swell in DCM for 20-30 minutes.
-
Deprotection: Drain the DCM. Add the freshly prepared Deprotection Solution to the resin and agitate for 2 minutes. The solution will often turn yellow/orange as the Mmt cation is released.
-
Drain and Repeat: Drain the solution. Repeat step 2 between 5 to 10 times. The number of repetitions is sequence-dependent and may require optimization.[12] Monitor the color of the drained solution; the reaction is typically complete when the solution remains colorless.
-
Washing: Wash the resin thoroughly with DCM (3-5 times) to remove residual acid and the scavenged Mmt cations.
-
Neutralization: Wash the resin with DMF (2 times), then treat with 10% DIPEA in DMF for 5-10 minutes to neutralize the protonated ε-amine.
-
Final Wash: Wash the resin thoroughly with DMF (3-5 times). The resin now has a free lysine side-chain amine and is ready for modification.
Protocol 3: On-Resin Branching - Synthesis of a Second Peptide Chain
Following the selective deprotection of the Mmt group, the newly exposed ε-amino group serves as an anchor point for building a second peptide chain, creating a branched construct. The synthesis of this second chain follows the standard Fmoc-SPPS procedure outlined in Protocol 1.
Sources
- 1. peptide.com [peptide.com]
- 2. biosynth.com [biosynth.com]
- 3. Orthogonal ligation strategies for peptide and protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. nbinno.com [nbinno.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. nbinno.com [nbinno.com]
- 9. Preparation of the very acid-sensitive Fmoc-Lys(Mtt)-OH. Application in the synthesis of side-chain to side-chain cyclic peptides and oligolysine cores suitable for the solid-phase assembly of MAPs and TASPs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. kohan.com.tw [kohan.com.tw]
- 11. merckmillipore.com [merckmillipore.com]
- 12. biotage.com [biotage.com]
Application Notes & Protocols: A Step-by-Step Guide to Using Fmoc-D-Lys(Mmt)-OH in Solid-Phase Peptide Synthesis
Introduction: The Strategic Advantage of Orthogonal Protection
In the intricate field of Solid-Phase Peptide Synthesis (SPPS), the ability to perform site-specific modifications on a growing peptide chain is paramount for creating complex biomolecules, from fluorescently labeled probes to branched peptide constructs and cyclic analogues.[1][2] The key to this precision lies in an orthogonal protection strategy, where different protecting groups can be removed under distinct chemical conditions without affecting others.[3]
Fmoc-D-Lys(Mmt)-OH is a specialized amino acid derivative that embodies this principle. It features two critical protecting groups: the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group on the α-amino nitrogen, which is standard for chain elongation in Fmoc-based SPPS, and the highly acid-labile 4-methoxytrityl (Mmt) group on the ε-amino nitrogen of the D-lysine side chain.[1] The Mmt group's defining characteristic is its exceptional sensitivity to mild acidic conditions, allowing for its selective removal while the peptide remains anchored to the resin and other acid-labile groups (like Boc, tBu, or Trt) stay intact.[2][4][5] This guide provides a comprehensive, field-proven methodology for the effective incorporation and selective deprotection of this compound in your SPPS workflow.
Physicochemical Properties of this compound
A clear understanding of the reagent's properties is the foundation of its successful application.
| Property | Value | Source(s) |
| Chemical Name | N-α-Fmoc-N-ε-4-methoxytrityl-D-lysine | [6] |
| Molecular Formula | C₄₁H₄₀N₂O₅ | [7][8] |
| Molecular Weight | 640.77 g/mol | [6] |
| CAS Number | 2044710-18-9 | [7] |
| Appearance | White to off-white powder | [6] |
| Storage | Store at -20°C, sealed and protected from light | [7][9] |
The Chemistry of Mmt: Principles of Selective Cleavage
The utility of the Mmt group stems from its position on the acid lability spectrum. The cleavage is an acid-catalyzed Sₙ1 reaction that generates a stable Mmt carbocation. The stability of this cation is enhanced by the electron-donating methoxy group, rendering the Mmt group significantly more acid-labile than related trityl groups.
Order of Acid Lability: Mmt > Mtt (4-methyltrityl) > Trt (trityl) > Boc (tert-butyloxycarbonyl)[4][10]
This hierarchy is the cornerstone of its orthogonal use. The Mmt group can be quantitatively cleaved using very dilute concentrations of trifluoroacetic acid (TFA) (e.g., 0.5-2% in Dichloromethane) or other mild acidic cocktails.[2][4][11] Under these conditions, more robust acid-labile groups like Boc, tBu, and the common Wang resin linkage remain fully protected.[2]
During cleavage, the released Mmt carbocation is highly reactive and can cause side reactions, particularly with nucleophilic residues like Tryptophan or Methionine. To prevent this, a carbocation scavenger , such as triisopropylsilane (TIS), is crucial.[4][12] TIS efficiently quenches the carbocation, preventing its deleterious re-attachment to the peptide.
Experimental Protocols
Protocol 1: Incorporation of this compound into the Peptide Sequence
This protocol outlines the standard coupling of this compound onto a deprotected N-terminal amine of the growing peptide-resin.
Materials:
-
Peptide-resin with a free N-terminal amine
-
This compound
-
Coupling Reagent (e.g., HBTU, HATU, PyBOP®)
-
Base: N,N-Diisopropylethylamine (DIPEA) or Collidine
-
Solvent: Anhydrous, amine-free N,N-Dimethylformamide (DMF)
Procedure:
-
Resin Preparation: Swell the peptide-resin in DMF for 30-60 minutes in a suitable reaction vessel.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (v/v) twice (e.g., 1 x 3 min, 1 x 7 min) to remove the N-terminal Fmoc group. Wash the resin thoroughly with DMF (5-6 times).
-
Activation Mixture Preparation: In a separate vial, dissolve this compound (3 eq.), the coupling reagent (e.g., HBTU, 2.9 eq.), and an additive like HOBt (3 eq.) in DMF. Add DIPEA (6 eq.) to the mixture.
-
Expert Insight: Due to the high acid sensitivity of the Mmt group, it is advisable to use base-mediated coupling methods.[13] Pre-activation for a few minutes before adding to the resin is often beneficial.
-
-
Coupling Reaction: Add the activation mixture to the washed, deprotected peptide-resin. Agitate the reaction vessel at room temperature for 1-2 hours.
-
Washing: Drain the reaction mixture and wash the resin thoroughly with DMF (3-5 times) and Dichloromethane (DCM) (3 times) to remove excess reagents.
-
Confirmation (Optional): Perform a Kaiser test on a small sample of beads. A negative result (yellow beads) indicates complete coupling.
Protocol 2: Selective On-Resin Deprotection of the Mmt Group
This is the critical step for exposing the lysine side-chain for subsequent modification. The release of the Mmt cation produces a distinct yellow-orange color, providing a useful visual indicator of the reaction's progress.[10]
Materials:
-
Mmt-protected peptide-resin
-
Deprotection Cocktail: 1-2% Trifluoroacetic Acid (TFA) and 2-5% Triisopropylsilane (TIS) in Dichloromethane (DCM) (v/v/v). Prepare fresh.
-
Washing Solvents: DCM, DMF
-
Neutralization Solution: 5% DIPEA in DMF (v/v)
Procedure:
-
Resin Swelling: Swell the Mmt-protected peptide-resin in DCM for 20-30 minutes.
-
Initial Deprotection: Drain the DCM and add the freshly prepared Deprotection Cocktail (approx. 10 mL per gram of resin). Agitate gently for 2 minutes. The solution should turn yellow as the Mmt cation is released.[4]
-
Iterative Treatments: Drain the colored solution. Repeat step 2 multiple times (typically 5-10 cycles of 2 minutes each). Continue until the solution remains colorless upon addition, indicating complete removal of the Mmt group.
-
Causality Note: Multiple short treatments are more effective than a single long one. This strategy maintains a high concentration gradient of the cleaving reagent and efficiently removes the cleaved Mmt cation, driving the reaction to completion. Based on optimization studies, 5 treatments of 10 minutes each have shown high deprotection efficiency.[14]
-
-
Thorough Washing: Wash the resin extensively with DCM (3-5 times) to remove all traces of TFA and the cleaved Mmt-TIS adduct.
-
Neutralization: Wash the resin with the neutralization solution (5% DIPEA in DMF) for 5-10 minutes.
-
Final Wash: Wash the resin thoroughly with DMF (3-5 times) and then with DCM (3 times). The resin is now ready for the next step (e.g., side-chain modification).
Alternative Mild Deprotection Conditions:
| Reagent Cocktail | Typical Conditions | Selectivity Notes | Reference(s) |
| 1% TFA in DCM | 5-12 washes, 2 min each | Highly selective over Trt, Boc, tBu. | [2][5] |
| Acetic acid/TFE/DCM (1:2:7 v/v/v) | 1 x 60 min | Even milder than dilute TFA; leaves Mtt group intact. | [2][13] |
| 0.6 M HOBt in DCM/TFE (1:1 v/v) | Not specified | Alternative mild condition. | [4] |
Workflow Visualization: SPPS with this compound
The following diagram illustrates the logical flow of incorporating this compound for site-specific modification.
Caption: Workflow for SPPS using this compound.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Incomplete Mmt Deprotection | - Insufficient deprotection cycles or time.- Reagent degradation (TFA cocktail not fresh).- Steric hindrance in a complex peptide sequence. | - Increase the number of deprotection treatments (e.g., from 5 to 10).[14]- Prepare the TFA/TIS/DCM solution immediately before use.- Slightly increase the treatment time for each cycle (e.g., from 2 to 5 minutes). |
| Loss of Other Acid-Labile Groups (e.g., Boc, Trt) | - TFA concentration is too high.- Prolonged exposure to the deprotection cocktail.- Peptide sequence is particularly sensitive. | - Lower the TFA concentration to 0.5-1%.- Use an alternative, milder cocktail like Acetic acid/TFE/DCM.[2][13]- Ensure rapid, iterative treatments rather than a single long exposure. |
| Peptide Darkens During Mmt Deprotection | - Mmt cation reacting with sensitive residues (e.g., Trp).- Insufficient scavenger in the cocktail. | - Ensure an adequate concentration of TIS (at least 2%, preferably 5%) is used in the deprotection cocktail.[4][12]- Perform the deprotection quickly and wash thoroughly immediately after. |
| Low Yield of Final Modified Peptide | - Premature cleavage of the peptide from a highly acid-sensitive resin (e.g., 2-chlorotrityl resin).- Incomplete coupling of the modification to the lysine side-chain. | - For highly acid-labile resins, use the mildest possible Mmt deprotection conditions (e.g., Acetic acid/TFE/DCM).- After side-chain deprotection, perform a test to confirm the presence of a free amine (e.g., Chloranil test) before proceeding with the modification step. |
References
-
Fmoc-D-Lys(Mtt)-OH: Understanding its Properties and Applications in Peptide Chemistry. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
-
The deprotection of Lys(Mtt) revisited. ResearchGate. [Link]
-
How To: Measure and Optimize the Removal of MMT Protecting Groups. Biotage. [Link]
-
Preparation of the very acid-sensitive Fmoc-Lys(Mtt)-OH. Application in the synthesis of side-chain to side-chain cyclic peptides and oligolysine cores suitable for the solid-phase assembly of MAPs and TASPs. PubMed. [Link]
-
A rapid and efficient method for the synthesis of selectively S-Trt or S-Mmt protected Cys-containing peptides. PubMed. [Link]
-
The Importance of Mmt Protection in Peptide Synthesis with Fmoc-D-Cys(Mmt)-OH. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
-
This compound. CBL Patras. [Link]
-
This compound. Next Peptide. [Link]
-
Fmoc-D-Lys(Mtt)-OH [198544-94-4]. Aapptec Peptides. [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. Preparation of the very acid-sensitive Fmoc-Lys(Mtt)-OH. Application in the synthesis of side-chain to side-chain cyclic peptides and oligolysine cores suitable for the solid-phase assembly of MAPs and TASPs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. biosynth.com [biosynth.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Fmoc-Lys(Mmt)-OH Novabiochem 159857-60-0 [sigmaaldrich.com]
- 7. This compound, 2044710-18-9 | BroadPharm [broadpharm.com]
- 8. This compound | Next Peptide [nextpeptide.com]
- 9. peptide.com [peptide.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. nbinno.com [nbinno.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Selecting Orthogonal Building Blocks [sigmaaldrich.com]
- 14. biotage.com [biotage.com]
Troubleshooting & Optimization
Mmt Protecting Group Technical Support Center: Troubleshooting Premature Deprotection
Prepared by: Gemini, Senior Application Scientist Last Updated: January 7, 2026
Welcome to the technical support center for the Monomethoxytrityl (Mmt) protecting group. The Mmt group is an invaluable tool for the orthogonal protection of amine and thiol side-chains, particularly for Lysine (Lys) and Cysteine (Cys) residues in Fmoc-based Solid-Phase Peptide Synthesis (SPPS). Its key advantage is its extreme sensitivity to mild acid, allowing for its removal while more robust acid-labile groups (like Boc and tBu) and the peptide-resin linkage remain intact.[1][2]
However, this high acid lability is also its primary vulnerability, often leading to premature cleavage during routine synthetic steps if proper precautions are not taken. This guide provides in-depth troubleshooting advice, detailed protocols, and the chemical reasoning behind them to help you maintain the integrity of your Mmt-protected residues throughout your synthesis.
Frequently Asked Questions & Troubleshooting Guide
Q1: I'm observing significant loss of my Mmt group before the intended final deprotection step. What are the most common culprits?
A1: Premature Mmt deprotection is almost always caused by unintended exposure to acidic conditions, which can be surprisingly pervasive in an SPPS workflow. The Mmt group is cleaved via an acid-catalyzed mechanism that results in a stabilized carbocation. Even trace amounts of acid can lead to cumulative loss over many cycles. The primary sources of accidental acid exposure are:
-
Degraded Solvents: N,N-Dimethylformamide (DMF), the most common solvent in SPPS, can degrade over time to produce formic acid and dimethylamine.[3][4] Formic acid is sufficiently acidic to cleave the highly labile Mmt group.
-
Acidic Coupling Additives: Certain additives used during amino acid activation, such as 1-Hydroxybenzotriazole (HOBt), are acidic and can cause Mmt loss. In fact, HOBt itself has been reported as a reagent for Mmt removal under specific conditions.
-
Repetitive Fmoc-Deprotection Cycles: While the piperidine solution used for Fmoc removal is basic, the repeated washing steps and the quality of the DMF solvent used in this step can contribute to gradual Mmt loss if the solvent has degraded.
Below is a diagram illustrating the common pathways that can lead to the unwanted loss of the Mmt protecting group.
Caption: Common pathways leading to premature Mmt group cleavage during SPPS.
Q2: My main suspect is the Fmoc-deprotection step. How can I perform this step safely without compromising the Mmt group?
A2: This is a very common concern. The issue is not the piperidine base itself, which is essential for Fmoc removal, but rather the solvent it's dissolved in and the overall process hygiene.[5]
Core Directive: Minimize Acid Exposure from Your Solvent.
The primary cause of Mmt loss during this step is the use of aged or poorly stored DMF. DMF degradation produces acidic impurities that attack the Mmt group.[4]
Protocol: Mmt-Safe Fmoc Deprotection
-
Reagent Preparation:
-
Use High-Purity DMF: Always use fresh, high-purity, low-amine, and low-water content DMF. If you suspect your DMF is old, it can be "regenerated" by sparging with nitrogen gas or by vacuum sonication to remove dissolved acidic gases and volatile amines.[3][4]
-
Prepare Fresh Reagent: Prepare your 20% piperidine in DMF solution fresh daily. Do not store it for extended periods.
-
-
Deprotection Procedure (for 0.1 mmol scale):
-
Swell the peptide-resin in 5 mL of fresh DMF for 10 minutes. Drain.
-
Add 5 mL of 20% piperidine in DMF to the resin.
-
Agitate gently for 3 minutes. Drain.
-
Add a second 5 mL aliquot of 20% piperidine in DMF.
-
Agitate for 7-10 minutes. Drain the vessel.
-
Crucial Washing Step: Wash the resin thoroughly with fresh, high-purity DMF (5 x 5 mL). This ensures all piperidine and the dibenzofulvene-piperidine adduct are removed, preventing side reactions in the subsequent coupling step.
-
-
Verification (Optional):
-
After the first few Fmoc-deprotection cycles, you can perform a quick test. Take a very small sample of resin, cleave the peptide, and analyze by LC-MS to confirm the Mmt group is still present.
-
Q3: Could my coupling reagents be the problem? Which coupling strategies are safest for Mmt-protected residues?
A3: Yes, the coupling step is another critical point of failure. The use of acidic additives or coupling reagents that generate acidic byproducts can easily cleave the Mmt group.
Expert Insight: The choice of coupling method is critical. Due to the extreme acid sensitivity of the Mmt group, base-mediated coupling methods are strongly recommended over those that use acidic additives like HOBt.[2]
Data Summary: Coupling Reagent Compatibility with Mmt Group
| Coupling Method | Reagent Cocktail | Mmt Safety Profile | Rationale |
| Highly Recommended | PyBOP / DIPEA | Excellent | Base-mediated activation. Does not generate acidic species that threaten the Mmt group. |
| Recommended | HBTU / HATU / HCTU + DIPEA | Good | Primarily base-driven activation. While these reagents contain a benzotriazole moiety, the reaction environment is basic, which protects the Mmt group. |
| Use with Caution | DIC / HOBt | Poor to Fair | HOBt is acidic and can cause significant Mmt cleavage. Not recommended for sensitive sequences. |
| Not Recommended | DIC / Oxyma | Poor | Oxyma is also an acidic additive, similar in function to HOBt, and poses a high risk to the Mmt group. |
Protocol: Mmt-Safe Amino Acid Coupling (PyBOP)
-
Reagent Preparation (for 0.1 mmol scale):
-
In a separate vial, dissolve the incoming Fmoc-amino acid (0.5 mmol, 5 eq) and PyBOP (0.5 mmol, 5 eq) in 2 mL of fresh DMF.
-
Add N,N-Diisopropylethylamine (DIPEA) (1.0 mmol, 10 eq).
-
Allow the solution to pre-activate for 2-5 minutes.
-
-
Coupling Procedure:
-
Drain the DMF from the washed peptide-resin (from the Mmt-Safe Fmoc Deprotection step).
-
Add the pre-activated amino acid solution to the resin.
-
Agitate for 45-60 minutes at room temperature.
-
Drain the coupling solution and wash the resin thoroughly with fresh DMF (3 x 5 mL).
-
Q4: How can I definitively confirm that the Mmt group is being lost prematurely? Is there a quick analytical test?
A4: Analytical verification is crucial for troubleshooting. Relying on the final product analysis alone can be misleading. A simple on-resin test can give you a clear answer. The release of the Mmt cation produces a characteristic yellow color, which is a good visual clue, but LC-MS provides definitive proof.[1]
Workflow: Analytical Verification of Mmt Integrity
Caption: Workflow for analytical verification of Mmt group integrity during synthesis.
Protocol: Quick Cleavage Test
-
After 3-4 cycles of synthesis, remove a small sample of the peptide-resin (approx. 2-5 mg).
-
Place the resin in a 1.5 mL microcentrifuge tube.
-
Add 200 µL of a standard cleavage cocktail (e.g., 95% TFA, 2.5% Water, 2.5% TIS).
-
Let it stand for 1 hour at room temperature.
-
Filter the cleavage solution away from the resin beads (e.g., using a cotton-plugged pipette tip) into a new tube.
-
Precipitate the peptide with cold diethyl ether. Centrifuge to pellet the peptide.
-
Decant the ether, air-dry the peptide pellet, and re-dissolve in a suitable solvent (e.g., 50% Acetonitrile/Water) for LC-MS analysis.
-
Check the resulting mass spectrum for the expected mass of the Mmt-protected peptide fragment. If you see a significant peak corresponding to the mass of the peptide minus the Mmt group (272.3 Da), you have confirmed premature deprotection.
Q5: I've implemented all these precautions, but my sequence is still showing Mmt loss. What are my alternatives?
A5: In some cases, particularly with sterically hindered couplings that require longer reaction times or specific sequences that promote aggregation, the cumulative exposure can still be too much for the Mmt group. In these situations, switching to a more robust protecting group is the most logical path forward.
Data Summary: Alternative Orthogonal Protecting Groups for Lysine
| Protecting Group | Chemical Name | Removal Condition | Orthogonality Notes |
| Mtt | 4-Methyltrityl | 1-2% TFA in DCM, often requires longer exposure than Mmt.[2] | Slightly more stable to acid than Mmt. A good first alternative if only minor Mmt loss is observed. |
| ivDde | 1-(4,4-Dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl | 2% Hydrazine in DMF.[6] | Completely orthogonal to acid-labile groups. Removed by mild hydrazinolysis. An excellent, robust alternative. |
| Boc | tert-Butoxycarbonyl | High concentration TFA (e.g., >50%).[6] | Not truly orthogonal in the same way, as it is removed during the final cleavage step with most linkers. Use if side-chain modification is not required. |
Recommendation: For sequences that prove incompatible with Mmt, the ivDde group is often the best alternative. Its removal mechanism (hydrazinolysis) is completely independent of the acid- and base-labile steps of standard Fmoc-SPPS, providing a truly orthogonal system.[6]
References
- Ningbo Inno Pharmchem Co.,Ltd. (n.d.). The Importance of Mmt Protection in Peptide Synthesis with Fmoc-D-Cys(Mmt)-OH.
- BenchChem. (2025). A Researcher's Guide to the Selective Deprotection of Mmt in Multifunctional Compounds.
- BenchChem. (2025). Mtt vs. Mmt: A Comparative Guide to Lysine Side-Chain Protection in Peptide Synthesis.
- AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis.
- Biotage. (2023, January 30). How To: Measure and Optimize the Removal of MMT Protecting Groups.
-
Chemistry LibreTexts. (2021, March 5). 13.10: Protecting Groups in Organic Synthesis. Retrieved from [Link]
- Suzhou Highfine Biotech. (2025, July 11). Amino protecting group—triphenylmethyl series.
-
Paquet, A., et al. (n.d.). Methods for Removing the Fmoc Group. Springer Nature Experiments. Retrieved from [Link]
-
Chandrudu, S., et al. (2018). Regeneration of Aged DMF for Use in Solid-Phase Peptide Synthesis. Journal of Peptide Science. Retrieved from [Link]
-
McCabe, D. J., & Grealis, J. (2018). Regeneration of aged DMF for use in solid-phase peptide synthesis. Journal of Peptide Science, 25(1), e3139. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. scispace.com [scispace.com]
- 4. Regeneration of aged DMF for use in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Methods for Removing the Fmoc Group | Springer Nature Experiments [experiments.springernature.com]
- 6. peptide.com [peptide.com]
Side reactions associated with Fmoc-D-Lys(Mmt)-OH
Welcome to the technical support guide for Fmoc-D-Lys(Mmt)-OH. This resource is designed for researchers, scientists, and drug development professionals who utilize this versatile amino acid derivative in solid-phase peptide synthesis (SPPS). Here, we address common challenges and side reactions associated with the 4-methoxytrityl (Mmt) protecting group, providing in-depth troubleshooting advice and validated protocols to ensure the success of your synthesis.
Introduction to the Mmt Protecting Group
This compound is a critical building block for the synthesis of complex peptides, such as branched or cyclic peptides, and for site-specific labeling.[1][2][3] The strategic advantage of the Mmt group lies in its high acid lability, allowing for its selective removal under very mild acidic conditions that leave other acid-labile groups, like tert-butyl (tBu) and tert-butyloxycarbonyl (Boc), intact.[4][5][6] This "orthogonal" protection strategy is fundamental to achieving sophisticated peptide architectures.[1]
However, the high sensitivity of the Mmt group can also be a source of side reactions if not handled with precision. This guide will help you navigate these potential issues.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I'm observing a lower yield of my final peptide than expected, and HPLC analysis shows multiple impurity peaks. Could this be related to the Mmt group?
A1: Yes, this is a common issue that can stem from several side reactions related to the Mmt group. The two most likely culprits are premature deprotection of the Mmt group during synthesis or incomplete Mmt removal during the selective deprotection step.
Troubleshooting Steps:
-
Review Synthesis Cycles: The Mmt group is stable to the standard 20% piperidine in DMF used for Fmoc removal.[3][4] However, prolonged exposure or the use of stronger bases like DBU could potentially lead to minor Mmt loss.[7] Check your synthesis logs for any deviations from standard protocols.
-
Assess Mmt Deprotection Efficiency: Incomplete removal of the Mmt group before a planned side-chain modification will result in a mixed population of peptides, significantly complicating purification and lowering the yield of the desired product.[8] It is crucial to ensure complete deprotection.
-
Check for Premature Cleavage of Other Groups: If your deprotection conditions are too harsh, you may be prematurely cleaving other acid-labile protecting groups (e.g., Boc, tBu) or even causing partial cleavage from a highly acid-sensitive resin.[5][6][8]
Q2: During the selective Mmt deprotection step, my reaction solution turns yellow/orange. What does this mean, and when is the reaction complete?
A2: The characteristic yellow-orange color is a positive visual indicator that the Mmt group is being cleaved.[4] The color is due to the formation of the stable Mmt carbocation in the acidic solution.[4]
Monitoring the Reaction:
-
Visual Cue: The persistence of the yellow-orange color indicates that the deprotection is ongoing.[4]
-
Completion Test: To confirm completion, take a small sample of resin beads, wash them thoroughly with DCM, and then add a drop of the deprotection cocktail or neat TFA.[8][9] If no significant color develops, the reaction is considered complete.[4] If the solution turns yellow, further deprotection cycles are required.
Q3: I suspect incomplete Mmt deprotection. What are the common causes and how can I optimize the protocol?
A3: Incomplete deprotection is a frequent problem and can be caused by several factors.[8]
Common Causes & Solutions:
| Cause | Explanation & Solution |
| Insufficient Deprotection Time/Cycles | The rate of Mmt removal can be sequence-dependent and affected by steric hindrance.[8] Solution: Instead of one long exposure, perform multiple shorter deprotection cycles (e.g., 5-10 cycles of 2-3 minutes each).[8] This has been shown to be more effective.[8][10] |
| Inadequate Resin Swelling | If the resin is not properly swollen, the deprotection reagents cannot efficiently access all the Mmt-protected sites. Solution: Ensure the resin is swollen in a suitable solvent like dichloromethane (DCM) for at least 30 minutes before starting the deprotection.[5][8] |
| Degraded Reagents | An improperly prepared or old deprotection cocktail can be ineffective. Solution: Always use freshly prepared deprotection solution, particularly the TFA dilution.[4] |
Sources
- 1. nbinno.com [nbinno.com]
- 2. kohan.com.tw [kohan.com.tw]
- 3. nbinno.com [nbinno.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. peptide.com [peptide.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. peptide.com [peptide.com]
- 10. biotage.com [biotage.com]
Technical Support Center: Troubleshooting Low Yield in Branched Peptide Synthesis
Welcome to our dedicated technical support center for branched peptide synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, actionable solutions to common challenges encountered during the synthesis of these complex molecules. Branched peptides, such as multiple antigenic peptides (MAPs), are powerful tools in immunology, drug delivery, and materials science.[1][2][3][4] However, their unique architecture presents specific synthetic hurdles that can lead to frustratingly low yields.
This resource is structured in a question-and-answer format to directly address the specific issues you may be facing at the bench. We will delve into the root causes of these problems and provide field-proven strategies to overcome them, ensuring the scientific integrity and success of your experiments.
Frequently Asked Questions (FAQs)
Q1: My final yield of branched peptide is significantly lower than expected. What are the most likely causes?
Low yield in branched peptide synthesis is a common issue stemming from several factors inherent to their complex, three-dimensional structure.[5] The primary culprits are often:
-
Steric Hindrance: As the peptide branches grow, the increasing molecular crowding around the reaction sites on the resin can physically block incoming activated amino acids.[5][6][7] This is particularly problematic for bulky amino acids and at later stages of synthesis on a densely packed resin.[7][8][9]
-
Incomplete Deprotection: Failure to completely remove the Nα-amino protecting group (e.g., Fmoc) from all branches before the next coupling step is a major source of truncated or deleted sequences, drastically reducing the yield of the full-length product.[8][10]
-
Aggregation: Branched peptides, especially those with hydrophobic residues or multiple antigenic peptides (MAPs) with repeating epitopes, are prone to inter- and intra-chain aggregation on the solid support.[1][2][11][12][13] This aggregation can render the reactive sites inaccessible to reagents.[10]
-
Side Reactions: The increased complexity and longer synthesis times for branched peptides can amplify the occurrence of side reactions such as aspartimide formation or diketopiperazine formation, which cap the growing chains and reduce the final yield.[8][10]
-
Purification Losses: The purification of crude branched peptides can be challenging due to their size and the presence of closely related impurities, leading to significant product loss during chromatographic separation.[8][14]
Q2: How can I overcome steric hindrance during the synthesis of a highly branched peptide?
Addressing steric hindrance is critical for improving coupling efficiency and overall yield.[5][6] Here are several strategies, ranging from simple adjustments to more advanced techniques:
-
Optimize Coupling Conditions:
-
Extend Coupling Times: For sterically hindered residues, simply increasing the reaction time can allow the coupling reaction to proceed to completion.[8]
-
Double Coupling: After the initial coupling reaction, drain the vessel and add a fresh solution of the activated amino acid to drive the reaction to completion.[8][9]
-
Use Potent Coupling Reagents: Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HCTU (O-(1H-6-Chlorobenzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) are generally more effective than HBTU or DIC/HOBt for difficult couplings.[8]
-
-
Choose the Right Resin:
-
Low-Substitution Resins: Using a resin with a lower substitution level increases the distance between peptide chains, reducing steric hindrance.[9]
-
Specialized Resins: Resins with enhanced swelling properties, such as PEG-based resins or 2-chlorotrityl chloride resin, can improve reagent accessibility.[5][13]
-
-
Microwave-Assisted Synthesis: Microwave energy can accelerate coupling reactions and help overcome steric barriers by increasing molecular motion.[7][11][15]
Q3: I suspect incomplete Fmoc deprotection is causing truncated sequences. How can I ensure complete removal of the Fmoc group on all branches?
Incomplete deprotection is a frequent issue, especially with the increasing number of branches. To ensure complete and uniform deprotection:
-
Extend Deprotection Time: Increase the incubation time with the piperidine solution or perform a second deprotection step.[8][10]
-
Use Fresh Deprotection Solution: The piperidine solution can degrade over time, losing its efficacy. Always use a freshly prepared solution.[8]
-
Monitor Deprotection: While challenging for multiple branches, monitoring the deprotection of a linear analog of your peptide sequence can help optimize the required deprotection time.
-
Consider Alternative Bases: For particularly difficult sequences, stronger bases or alternative deprotection cocktails may be necessary, but these should be used with caution to avoid side reactions.
Q4: My branched peptide is aggregating on the resin. What methods can I use to disrupt this?
Peptide aggregation is a major obstacle that can halt a synthesis.[13] The following strategies can help mitigate this issue:
-
Solvent Choice:
-
"Kinking" Residues: The introduction of pseudoproline dipeptides or proline residues at strategic points in the sequence can disrupt the formation of stable secondary structures like β-sheets that lead to aggregation.[11][16]
-
Elevated Temperature Synthesis: Performing the synthesis at a higher temperature can provide enough energy to disrupt the hydrogen bonds that cause aggregation.[10]
Troubleshooting Guide: Symptom-Based Solutions
This section provides a more granular approach to troubleshooting based on the analytical data you might be observing.
| Symptom | Potential Cause(s) | Recommended Action(s) |
| Mass Spectrometry (MS) shows a series of peaks corresponding to deletion sequences (missing single amino acids). | Incomplete coupling of specific amino acids. | - Perform a double coupling for the problematic residue(s).[8][9] - Switch to a more potent coupling reagent (e.g., HATU, HCTU).[8] - For β-branched amino acids (Val, Ile, Thr), extend the coupling time.[8][15] |
| MS shows a major peak corresponding to the peptide truncated at a specific point on all branches. | Incomplete Fmoc deprotection at that step. | - Increase the deprotection time or perform a second deprotection.[8][10] - Ensure the piperidine solution is fresh.[8] |
| The crude peptide is highly insoluble and difficult to purify. | Severe on-resin aggregation. | - Re-synthesize using NMP instead of DMF.[9][13] - Incorporate pseudoproline dipeptides if the sequence allows.[11][16] - Consider a convergent synthesis approach where branches are synthesized separately and then ligated to the core.[5] |
| MS shows unexpected masses, possibly corresponding to side reactions. | Side reactions such as aspartimide formation or oxidation. | - For Asp-Gly or Asp-Ser sequences, add HOBt to the piperidine deprotection solution to suppress aspartimide formation.[8] - For sensitive residues like Met or Cys, ensure proper side-chain protection and use scavengers during cleavage.[8] |
Advanced Strategies for Complex Branched Peptides
For particularly challenging syntheses, more advanced strategies may be required.
Convergent vs. Divergent Synthesis
The standard approach of building the branches directly on the resin is known as a divergent synthesis .[5] While straightforward, it is more prone to the issues of steric hindrance and aggregation as the peptide grows.[5]
An alternative is the convergent synthesis approach. In this method, the peptide branches are synthesized and purified individually as linear peptides. These purified branches are then coupled to the core scaffold in solution or on the solid phase.[5] This strategy offers several advantages:
-
Reduced Steric Hindrance: The coupling of the final branches to the core is a single-step reaction, minimizing cumulative steric effects.[5]
-
Easier Purification: Purifying the linear peptide branches is often simpler than purifying the final, complex branched product.
-
Higher Purity: Starting with purified branches leads to a cleaner final product.
The convergent approach often relies on chemoselective ligation techniques, such as native chemical ligation (NCL), which allow for the specific and efficient joining of unprotected peptide fragments.[5][17][18]
Orthogonal Protection Schemes
A robust orthogonal protection strategy is the cornerstone of successful branched peptide synthesis.[19][20][21] This involves using protecting groups for the branching point side chain that can be removed under conditions that do not affect the Nα-amino protecting group or other side-chain protecting groups.[21]
| Protecting Group Combination | Nα-Protection (Temporary) | Branching Point Side Chain (Orthogonal) | Other Side Chains (Permanent) | Cleavage Conditions |
| Fmoc/tBu with Alloc | Fmoc (Base-labile) | Alloc (Removed by Pd(0)) | tBu, Boc, Trt (Acid-labile) | Fmoc: Piperidine Alloc: Pd(PPh₃)₄ Side Chains/Resin: TFA |
| Fmoc/tBu with Dde | Fmoc (Base-labile) | Dde (Removed by hydrazine) | tBu, Boc, Trt (Acid-labile) | Fmoc: Piperidine Dde: Hydrazine in DMF Side Chains/Resin: TFA |
Expert Tip: The choice of orthogonal protecting group is critical. For example, the Alloc group is widely used but requires careful handling of the palladium catalyst. The Dde group is an alternative that is removed under milder, non-metallic conditions.[5]
Experimental Protocols
Protocol 1: Standard Solid-Phase Peptide Synthesis (SPPS) Cycle for a Single Branch
This protocol outlines a single coupling and deprotection cycle using Fmoc chemistry.
-
Resin Swelling: Swell the resin (e.g., Rink Amide resin) in DMF for at least 30 minutes.[10]
-
Fmoc Deprotection:
-
Wash the resin with DMF (3 times).
-
Add 20% piperidine in DMF to the resin and agitate for 10-20 minutes at room temperature.[10]
-
Wash the resin thoroughly with DMF (5-6 times) to remove all traces of piperidine.
-
-
Amino Acid Coupling:
-
In a separate vessel, dissolve the Fmoc-protected amino acid (3-5 equivalents) and a coupling agent (e.g., HATU; 3-5 equivalents) in DMF.[10]
-
Add a base (e.g., DIPEA; 6-10 equivalents) to the amino acid solution to activate it.[10]
-
Add the activated amino acid solution to the resin and agitate for 1-2 hours at room temperature.[10]
-
Monitor the coupling reaction for completeness using a qualitative test like the Kaiser test.
-
-
Washing: Wash the resin with DMF (3 times) to remove excess reagents and byproducts.[10]
-
Repeat: Repeat steps 2-4 for each amino acid in the peptide sequence.
Protocol 2: Cleavage and Precipitation
-
Resin Preparation: Wash the final peptide-resin with dichloromethane (DCM) and dry it under vacuum.
-
Cleavage: Prepare a cleavage cocktail appropriate for the protecting groups used. A common cocktail is 95% Trifluoroacetic Acid (TFA), 2.5% Water, and 2.5% Triisopropylsilane (TIPS).
-
Reaction: Add the cleavage cocktail to the resin and agitate for 2-4 hours at room temperature.
-
Peptide Precipitation:
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the peptide by adding the filtrate to cold diethyl ether.[10]
-
Centrifuge the mixture to pellet the peptide.[10]
-
Wash the peptide pellet with cold diethyl ether to remove scavengers and dissolved protecting groups.[10]
-
-
Drying: Dry the peptide pellet under vacuum.
Visualization of Workflows
Diagram 1: Divergent Branched Peptide Synthesis Workflow
Caption: Divergent synthesis builds branches sequentially on a core.
Diagram 2: Troubleshooting Logic for Low Yield
Caption: A logical flow for diagnosing and solving low yield issues.
Analytical Characterization
Accurate characterization of the crude and purified branched peptide is essential to diagnose synthesis problems and confirm the identity of the final product.
-
High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC (RP-HPLC) is the primary tool for assessing the purity of the crude product and for purification.[14][22][23][24] The complexity of the crude mixture in branched peptide synthesis often requires careful optimization of the gradient and column chemistry to achieve good separation.[8][14]
-
Mass Spectrometry (MS): Techniques like MALDI-TOF or ESI-MS are indispensable for confirming the molecular weight of the desired product and identifying impurities such as deletion or truncated sequences.[23][25][26][27]
-
Amino Acid Analysis (AAA): AAA can be used to confirm the amino acid composition of the final purified peptide, providing an additional layer of verification.[23]
By systematically addressing these common challenges with the strategies and protocols outlined in this guide, you can significantly improve the yield and purity of your branched peptide syntheses, accelerating your research and development efforts.
References
-
Albericio, F. (2000). Orthogonal protecting groups for Nα-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. PubMed. Available at: [Link]
-
Amblard, M., et al. (n.d.). Orthogonal and safety-catch protecting group strategies in solid-phase... ResearchGate. Available at: [Link]
-
AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). AAPPTec. Available at: [Link]
-
Lu, Y., et al. (2025). Evolution of branched peptides as novel biomaterials. RSC Publishing. Available at: [Link]
- Brik, A., et al. (n.d.). ligation methods for peptide and protein synthesis with applications to b-peptide assembli. Unknown Source.
- Liu, L., et al. (n.d.).
-
Li, J., et al. (2021). Construction of diverse peptide structural architectures via chemoselective peptide ligation. RSC Publishing. Available at: [Link]
-
Tam, J. P., et al. (2000). Orthogonal ligation strategies for peptide and protein. PubMed. Available at: [Link]
-
CD Formulation. (n.d.). Multiple Antigenic Peptide (MAP) Synthesis. CD Formulation. Available at: [Link]
-
LifeTein. (n.d.). Multiple Antigenic Peptides and Dendrimers. LifeTein. Available at: [Link]
-
Atherton, E., et al. (n.d.). Active esters and resins in peptide synthesis: the role of steric hindrance. RSC Publishing. Available at: [Link]
- Unknown Author. (2024). 5 Common Challenges In Custom Peptide Synthesis & How To Overcome Them. Unknown Source.
-
Moucheron, C., et al. (2000). Sequencing of a branched peptide using matrix-assisted laser desorption/ionization time-of-flight mass spectrometry. PubMed. Available at: [Link]
-
Scienmag. (2025). Immobilized Reactors Revolutionize Sterically Hindered Peptide Synthesis. Scienmag. Available at: [Link]
-
St. Amant, A. H., et al. (n.d.). Recent Advances in the Synthesis of C-Terminally Modified Peptides. PMC. Available at: [Link]
- Unknown Author. (n.d.).
-
Kowalczyk, W., et al. (2011). Synthesis of multiple antigenic peptides (MAPs)-strategies and limitations. PubMed. Available at: [Link]
-
Neuland Labs. (2018). Overcoming Challenges in Complex Peptide Purification. Neuland Labs. Available at: [Link]
-
Phenomenex. (n.d.). A Look into the Peptide Purification Industry from the VP of R&D at Bachem Inc., USA. Phenomenex. Available at: [Link]
-
Yamamoto, H., et al. (2022). Synthesis of Peptides with the Formation of Highly Sterically Hindered Peptide Bonds. ResearchGate. Available at: [Link]
-
QYAOBIO. (n.d.). Synthesis of Multi Antigenic Peptides. QYAOBIO. Available at: [Link]
-
Biondaro, S., et al. (2020). Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. PMC. Available at: [Link]
-
ResolveMass Laboratories Inc. (2025). Peptide Characterization Techniques and Applications. ResolveMass Laboratories Inc.. Available at: [Link]
-
Quora. (2025). What are the common challenges faced in peptide purification using chromatography? Quora. Available at: [Link]
-
International Journal of Science and Research Archive. (2025). Analytical techniques for peptide-based drug development: Characterization, stability and quality control. International Journal of Science and Research Archive. Available at: [Link]
-
ResearchGate. (2025). Analytical techniques for peptide-based drug development: Characterization, stability and quality control. ResearchGate. Available at: [Link]
-
Biotage. (2023). What do you do when your peptide synthesis fails? Biotage. Available at: [Link]
-
Reddit. (2018). Solid Phase Synthesis-- What are the major problems in the lab? Reddit. Available at: [Link]
-
ACS Publications. (n.d.). Sustainability Challenges in Peptide Synthesis and Purification: From R&D to Production. The Journal of Organic Chemistry. Available at: [Link]
-
Master Organic Chemistry. (2019). Introduction to Peptide Synthesis. Master Organic Chemistry. Available at: [Link]
Sources
- 1. Multiple Antigenic Peptide (MAP) - Therapeutic Proteins & Peptides - CD Formulation [formulationbio.com]
- 2. lifetein.com [lifetein.com]
- 3. qyaobio.com [qyaobio.com]
- 4. Multiple Antigenic Peptides - Creative Peptides-Peptide Drug Discovery [pepdd.com]
- 5. Evolution of branched peptides as novel biomaterials - Journal of Materials Chemistry B (RSC Publishing) DOI:10.1039/D4TB01897D [pubs.rsc.org]
- 6. Active esters and resins in peptide synthesis: the role of steric hindrance - Journal of the Chemical Society D: Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 7. scienmag.com [scienmag.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. blog.mblintl.com [blog.mblintl.com]
- 12. Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 13. biotage.com [biotage.com]
- 14. Overcoming Challenges in Complex Peptide Purification | Neuland Labs [neulandlabs.com]
- 15. reddit.com [reddit.com]
- 16. masterorganicchemistry.com [masterorganicchemistry.com]
- 17. ethz.ch [ethz.ch]
- 18. [PDF] Construction of diverse peptide structural architectures via chemoselective peptide ligation | Semantic Scholar [semanticscholar.org]
- 19. Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. peptide.com [peptide.com]
- 21. pdf.benchchem.com [pdf.benchchem.com]
- 22. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 23. resolvemass.ca [resolvemass.ca]
- 24. researchgate.net [researchgate.net]
- 25. Sequencing of a branched peptide using matrix-assisted laser desorption/ionization time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. polarispeptides.com [polarispeptides.com]
- 27. ijsra.net [ijsra.net]
Technical Support Center: Mmt (4-methoxytrityl) Group Deprotection
Welcome to the technical support guide for the successful cleavage and confirmation of the 4-methoxytrityl (Mmt) protecting group. This resource is designed for researchers, chemists, and drug development professionals who utilize Mmt for the protection of amines, thiols, and hydroxyls, particularly within solid-phase peptide synthesis (SPPS). Here, we address common challenges and provide robust, validated protocols to ensure complete and efficient deprotection.
Frequently Asked Questions (FAQs)
Q1: What makes the Mmt group a useful protecting group?
The 4-methoxytrityl (Mmt) group is a valuable tool in organic synthesis, especially in peptide manufacturing, due to its high sensitivity to mild acidic conditions.[1][2] This characteristic allows for its selective removal in the presence of other acid-labile groups that require stronger acidic conditions for cleavage, such as tert-butoxycarbonyl (Boc) and trityl (Trt).[1] This orthogonality is crucial for complex synthetic strategies where specific protecting groups need to be removed at different stages. For instance, the Mmt group is frequently used to protect the side chain of cysteine residues, enabling controlled deprotection to facilitate the formation of disulfide bonds at a desired point in the synthesis.[3]
Q2: My Mmt deprotection appears incomplete. What are the most common causes?
Incomplete Mmt deprotection is a frequent issue that can often be traced back to several key factors:
-
Insufficient Acid Concentration or Reaction Time: The standard protocol of 1-2% Trifluoroacetic Acid (TFA) in Dichloromethane (DCM) is generally effective, but "difficult" sequences or steric hindrance around the Mmt-protected site may require optimization.[1][3][4]
-
Reagent Degradation: The acid component, typically TFA, can degrade or be of insufficient purity. Always use fresh, high-quality reagents.
-
Inadequate Scavenging: The Mmt cation released during deprotection is a potent electrophile that can re-attach to the deprotected functional group or react with sensitive amino acid residues like tryptophan and methionine.[1][5] The absence or insufficient concentration of a scavenger is a primary cause of apparent incomplete deprotection and side product formation.
-
Resin Aggregation (for SPPS): In solid-phase synthesis, peptide chain aggregation can physically block access of the deprotection reagents to the Mmt group.[6] This leads to slow or incomplete removal.[6]
-
Reaction Equilibrium: Trityl group removal can be a reversible process. Efficient trapping of the released Mmt cation by a scavenger is essential to drive the reaction to completion.
Troubleshooting Guide: Ensuring Complete Mmt Removal
Problem 1: Thin-Layer Chromatography (TLC) analysis shows a persistent starting material spot.
Causality: A lingering spot corresponding to your Mmt-protected starting material on a TLC plate is the most direct evidence of an incomplete reaction. This indicates that the deprotection conditions were not sufficient to fully cleave the Mmt group.
Troubleshooting Protocol:
-
Extend Reaction Time: Continue the reaction for an additional 10-15 minutes and re-analyze by TLC. Some sequences require longer exposure to the acidic conditions.
-
Increase Reagent Equivalents/Concentration: If extending the time is ineffective, consider increasing the concentration of TFA slightly (e.g., from 1% to 2%). For solution-phase reactions, ensure sufficient equivalents of the acidic reagent are present.
-
Repeat Deprotection Steps: For solid-phase synthesis, it is often more effective to perform multiple, short treatments with fresh deprotection solution rather than a single long one.[1][7] A typical protocol involves 5 treatments of 10 minutes each.[7]
-
Verify Reagent Quality: Prepare a fresh deprotection solution using high-purity TFA and anhydrous DCM.
Problem 2: Mass Spectrometry (LC-MS) reveals a mixture of desired product and starting material.
Causality: LC-MS is a highly sensitive technique that can detect even small amounts of unreacted starting material that may not be easily visible by TLC.[8][9] This confirms that the deprotection has not gone to completion.
Analytical Confirmation Workflow:
dot graph TD { graph [rankdir="LR", splines=ortho, nodesep=0.4]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9];
} caption { label="LC-MS workflow for Mmt deprotection confirmation."; font-size: 10; } enddot Caption: LC-MS workflow for Mmt deprotection confirmation.
Step-by-Step Protocol: LC-MS Analysis
-
Sample Preparation: Quench a small aliquot of the reaction mixture. For SPPS, cleave a small sample of resin beads. Dilute the sample appropriately in a suitable solvent (e.g., acetonitrile/water).
-
Method Setup: Use a standard reverse-phase (e.g., C18) HPLC method. The Mmt-protected starting material will be significantly more hydrophobic and thus have a longer retention time than the deprotected product.
-
Data Acquisition: Monitor for the expected molecular weights ([M+H]⁺) of both the starting material and the final product.
-
Interpretation: Complete removal is confirmed by the absence of the mass peak corresponding to the Mmt-protected species. The presence of both peaks confirms an incomplete reaction.[7]
Problem 3: NMR Spectroscopy shows residual Mmt signals.
Causality: ¹H NMR spectroscopy provides unambiguous structural confirmation. The aromatic protons of the Mmt group have characteristic signals in the ¹H NMR spectrum. Their persistence post-reaction is definitive proof of incomplete deprotection.
Key Diagnostic Signals:
| Group | Typical ¹H NMR Chemical Shift (δ, ppm) | Appearance |
| Mmt Aromatic Protons | ~6.8 - 7.5 | Complex multiplet |
| Mmt Methoxy Protons (-OCH₃) | ~3.8 | Sharp singlet |
| Deprotected -NH, -SH, -OH | Variable (depends on solvent, concentration) | Broad or sharp signal |
Troubleshooting Protocol: NMR Analysis
-
Acquire Spectrum: After workup and purification of your compound, acquire a high-resolution ¹H NMR spectrum.[10][11]
-
Signal Integration: Integrate the characteristic aromatic region of the Mmt group against a known proton signal on your core molecule.[11]
-
Confirmation: The complete disappearance of the signals at ~3.8 ppm (methoxy singlet) and the complex multiplets between 6.8-7.5 ppm confirms full deprotection.[12][13] Any residual signal in these regions indicates the percentage of remaining Mmt-protected material.
Best Practices & Experimental Protocols
Protocol 1: Standard On-Resin Mmt Deprotection (SPPS)
This protocol is optimized for the removal of Mmt from cysteine side chains on a solid support.
Reagents:
-
Deprotection Cocktail: 1-2% TFA, 5% Triisopropylsilane (TIS) in DCM (v/v/v).
-
Dichloromethane (DCM) for washing.
-
N,N-Dimethylformamide (DMF) for washing.
Procedure:
-
Swell the Mmt-protected peptide-resin in DCM in a suitable reaction vessel.
-
Drain the DCM.
-
Add the deprotection cocktail to the resin (approx. 10 mL per gram of resin).
-
Agitate gently for 2-3 minutes. A yellow color from the released Mmt cation may be observed if TIS is omitted, but the use of a scavenger is highly recommended.[1]
-
Drain the deprotection solution.
-
Repeat steps 3-5 four more times for a total of five treatments to ensure completeness.[7]
-
Wash the resin thoroughly with DCM (3x).
-
Wash the resin with DMF (3x) to prepare for the next coupling step or subsequent modification.
dot graph G { graph [splines=ortho, nodesep=0.5, ranksep=0.3]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, margin="0.2,0.1", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];
} enddot Caption: On-resin Mmt deprotection workflow.
Protocol 2: Monitoring Deprotection by TLC
Materials:
-
TLC plate (e.g., Silica Gel 60 F254).
-
Developing chamber.
-
Mobile Phase (e.g., a mixture of ethyl acetate and hexanes; optimize for your compound).
-
Visualization method (UV lamp, potassium permanganate stain, etc.).
Procedure:
-
Before starting the reaction (t=0), spot your Mmt-protected starting material on the TLC plate.
-
After the reaction begins, take small aliquots at regular intervals (e.g., 15 min, 30 min, 60 min).
-
Spot each aliquot on the TLC plate alongside the starting material.
-
Develop the TLC plate in the chosen mobile phase.
-
Visualize the spots. The deprotected product should have a lower Rf value (be more polar) than the Mmt-protected starting material. The reaction is complete when the starting material spot is no longer visible.[14]
References
-
The Importance of Mmt Protection in Peptide Synthesis with Fmoc-D-Cys(Mmt)-OH. NINGBO INNO PHARMCHEM CO., LTD. Available at: [Link]
-
Amino Acid Derivatives for Peptide Synthesis. [Source Type: Web Page]. Available at: [Link]
-
How To: Measure and Optimize the Removal of MMT Protecting Groups. Biotage. Available at: [Link]
-
The Abundant Versatility of the 4-Methoxytrityl Group. CBL Patras. Available at: [Link]
-
Automated reaction monitoring by direct analysis mass spectrometry using the 4000 MiD® and MiDasTM. Microsaic Systems. Available at: [Link]
-
Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC. Available at: [Link]
-
Trityl Protecting Group: Trityl Chloride Protection & Deprotection. Total Synthesis. Available at: [Link]
-
Application Note — Thermal-Aqueous Deprotection of 5′-Trityl Amino Modifiers. Glen Research. Available at: [Link]
-
5'-MMT-AMINO-MODIFIERS. Glen Research. Available at: [Link]
-
Synthesis of novel MMT/acyl-protected nucleo alanine monomers for the preparation of DNA/alanyl-PNA chimeras. National Institutes of Health. Available at: [Link]
-
Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery. [Source Type: Web Page]. Available at: [Link]
-
Reductive Demercuration in Deprotection of Trityl Thioethers, Trityl Amines, and Trityl Ethers. ResearchGate. Available at: [Link]
-
ANALYTICAL METHODS FOR THE DEGRADATION OF PHYTOCONSTITUENTS. [Source Type: Web Page]. Available at: [Link]
-
Trityl Protection. Common Organic Chemistry. Available at: [Link]
-
Amino Acid Sidechain Deprotection. Aapptec Peptides. Available at: [Link]
-
Deprotection - Volume 1 - Deprotect to Completion. Glen Research. Available at: [Link]
-
Amino acid deletion products resulting from incomplete deprotection of the Boc group from Npi-benzyloxymethylhistidine residues during solid-phase peptide synthesis. PubMed. Available at: [Link]
-
A rapid and efficient method for the synthesis of selectively S-Trt or S-Mmt protected Cys-containing peptides. PubMed. Available at: [Link]
-
NMR Spectroscopy Interpretation (Example). YouTube. Available at: [Link]
-
LC-MS/MS for Bioanalytical Peptide and Protein Quantification. YouTube. Available at: [Link]
-
4.7: NMR Spectroscopy. Chemistry LibreTexts. Available at: [Link]
-
NMR Spectroscopy in Under 8 Minutes. YouTube. Available at: [Link]
-
Everything You Need To Know About NMR Spectra | MCAT Content. YouTube. Available at: [Link]
-
Proton NMR Spectroscopy - How To Draw The Structure Given The Spectrum. YouTube. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. cblpatras.gr [cblpatras.gr]
- 3. nbinno.com [nbinno.com]
- 4. peptide.com [peptide.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. peptide.com [peptide.com]
- 7. biotage.com [biotage.com]
- 8. microsaic.com [microsaic.com]
- 9. ijmr.net.in [ijmr.net.in]
- 10. Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery [dspace.library.uvic.ca]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. youtube.com [youtube.com]
- 13. youtube.com [youtube.com]
- 14. Synthesis of novel MMT/acyl-protected nucleo alanine monomers for the preparation of DNA/alanyl-PNA chimeras - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Improving Solubility of Peptides Containing D-Lys(Mmt)
Introduction: Understanding the Challenge
Researchers working with chemically synthesized peptides often encounter solubility issues, which can complicate everything from purification to final application. These challenges are frequently magnified when the peptide sequence contains specific modifications, such as the incorporation of a D-amino acid and the use of bulky, hydrophobic protecting groups. This guide focuses on a particularly challenging combination: peptides containing D-Lysine protected with a 4-methoxytrityl (Mmt) group .
The difficulty arises from a confluence of factors:
-
Hydrophobicity of Mmt: The Mmt group is a large, non-polar moiety.[1] Its presence on the D-Lysine side chain significantly increases the overall hydrophobicity of the peptide, reducing its affinity for aqueous solutions.[2]
-
Peptide Aggregation: Hydrophobic peptides have a strong tendency to aggregate by forming intermolecular secondary structures like β-sheets.[3] The presence of a D-amino acid can disrupt typical helical structures, sometimes further promoting aggregation.
-
Premature Cleavage vs. Insolubility: The Mmt group is highly acid-labile, designed for selective removal under mild acidic conditions while the peptide is still on the resin.[4][5] However, if the fully protected, cleaved peptide is insoluble, it becomes difficult to handle and purify.
This technical guide provides answers to frequently asked questions and detailed troubleshooting protocols to help you navigate and overcome these solubility challenges.
Part 1: Frequently Asked Questions & Troubleshooting
Section 1.1: Issues During Cleavage & Post-Cleavage Workup
Q1: My crude peptide, after cleavage from the resin with a standard TFA cocktail, has precipitated and won't redissolve. What happened?
A1: This is a classic sign of peptide aggregation driven by the high hydrophobicity of the full-protected peptide, including the D-Lys(Mmt) residue. When the peptide is cleaved from the hydrophilic solid support, it crashes out of the non-polar trifluoroacetic acid (TFA) solution.
-
Causality: The standard cleavage cocktail (e.g., 95% TFA) is designed to remove most side-chain protecting groups and cleave the peptide from the resin.[6] However, the Mmt group is so acid-labile that it may also be partially or fully cleaved. Regardless, the resulting peptide, or a mixture of Mmt-on and Mmt-off peptides, can be highly insoluble.
-
Troubleshooting Steps:
-
Immediate Action: Before attempting to dry the peptide, try to dissolve the precipitate directly in the cleavage filtrate using a strong organic solvent like Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF).[7][8] Once dissolved, proceed with ether precipitation. The co-solvent can help prevent severe aggregation during this step.
-
For Future Syntheses - Selective Mmt Deprotection: The most robust solution is to remove the Mmt group on-resin before the final global deprotection and cleavage step.[4] This exposes the hydrophilic amine of the lysine side chain, significantly improving the solubility of the final crude peptide. See Protocol 1 for a detailed methodology.
-
Q2: I see a yellow color in my TFA cleavage solution. Is this normal?
A2: Yes, the appearance of a distinct yellow color is a visual indicator of the release of the Mmt cation (4-methoxytrityl carbocation) from the lysine side chain.[4] This confirms that the Mmt group is being cleaved by the acid. While this is expected during selective on-resin deprotection, seeing it during the final global cleavage simply confirms the lability of the group.
Section 1.2: Issues During HPLC Purification
Q3: My crude peptide dissolves in DMSO, but it precipitates when I dilute it with the initial HPLC mobile phase (e.g., 95% Water/5% Acetonitrile with 0.1% TFA). How can I inject my sample?
A3: This is a common problem for hydrophobic peptides. The sudden change in solvent polarity from a strong organic solvent to a highly aqueous mobile phase causes the peptide to crash out.
-
Causality: The peptide is soluble in a strong solvent like DMSO but not in the weak initial mobile phase required for good binding and separation on a reverse-phase column.
-
Troubleshooting Workflow:
}
Decision workflow for HPLC sample preparation.
Q4: My peptide peak is broad or shows significant tailing during preparative HPLC. What can I do to improve peak shape?
A4: Poor peak shape for hydrophobic peptides is often due to on-column aggregation or slow kinetics.
-
Causality: The peptide molecules may be interacting with each other on the stationary phase, leading to a heterogeneous population that doesn't elute cleanly.
-
Troubleshooting Steps:
-
Increase Column Temperature: Raising the column temperature (e.g., to 40-60°C) is a highly effective strategy.[9] Increased temperature improves solubility in the mobile phase, reduces mobile phase viscosity, and disrupts aggregation, leading to sharper peaks and better recovery.[9]
-
Change Organic Modifier: If you are using acetonitrile (ACN), consider switching to or adding isopropanol (IPA) or ethanol.[9][10] Alcohols can be better at solubilizing certain hydrophobic peptides and can alter selectivity.
-
Use Alternative Solvents: For extremely difficult cases, solvents like hexafluoroisopropanol (HFIP) can be used as a mobile phase additive to break up strong secondary structures, though it is expensive and requires a dedicated HPLC system.[11]
-
Section 1.3: Issues with Final, Lyophilized Product
Q5: My purified, lyophilized peptide is a fluffy solid, but it won't dissolve in water or buffer for my assay. What are my options?
A5: This is the final and most critical solubility hurdle. The peptide has likely formed stable aggregates during lyophilization. The strategy here is to follow a systematic dissolution protocol.
-
Causality: During the removal of water and organic solvents via lyophilization, peptide molecules are brought into close proximity, facilitating the formation of strong intermolecular hydrogen bonds and hydrophobic interactions, resulting in aggregation.
-
Systematic Dissolution Protocol: Always test solubility on a small aliquot of your peptide first.[12]
}
Systematic protocol for dissolving final peptide.
-
Additional Tips:
Part 2: Key Experimental Protocols
Protocol 1: On-Resin Selective Deprotection of Lys(Mmt)
This protocol is performed after peptide synthesis is complete but before the final cleavage from the resin. It selectively removes the Mmt group, dramatically improving the solubility of the crude peptide.
Rationale: The Mmt group is significantly more sensitive to acid than other common side-chain protecting groups like Boc, tBu, and Trt.[4] By using a very dilute solution of TFA, we can selectively cleave the Mmt group while leaving all other protecting groups and the resin linkage intact. The addition of a scavenger like triisopropylsilane (TIS) is crucial to "trap" the released Mmt carbocation and prevent it from re-attaching to other nucleophilic residues like Tryptophan.[4][6]
Materials:
-
Mmt-protected peptide-resin in a reaction vessel.
-
Deprotection Solution: 1-2% TFA (v/v) and 5% TIS (v/v) in Dichloromethane (DCM) .
-
Dichloromethane (DCM) for washing.
-
Dimethylformamide (DMF) for washing.
Step-by-Step Methodology:
-
Swell the Resin: Swell the peptide-resin in DCM for 15-20 minutes. Drain the solvent.
-
First Deprotection: Add the Deprotection Solution to the resin (approx. 10 mL per gram of resin). Agitate gently for 2 minutes. You should observe a yellow color appear in the solution.[4]
-
Drain: Drain the deprotection solution.
-
Repeat: Repeat steps 2 and 3 between 3 to 5 times.[4][14] Monitor the color of the drained solution; the reaction is complete when the solution no longer turns yellow upon addition.
-
Wash Thoroughly: Wash the resin extensively to remove all traces of acid and scavenger.
-
Wash with DCM (3x).
-
Wash with DMF (3x).
-
-
Proceed to Cleavage: Dry the resin under a stream of nitrogen or in a vacuum desiccator. The resin is now ready for final cleavage using your standard global deprotection cocktail (e.g., TFA/H₂O/TIS 95:2.5:2.5).[6]
Protocol 2: Small-Scale Peptide Solubility Screening
Before dissolving your entire batch of purified peptide, perform this small-scale test to find the optimal solvent system.
Materials:
-
Lyophilized peptide.
-
A panel of solvents (see table below).
-
Small microcentrifuge tubes.
-
Vortexer and benchtop sonicator.
Step-by-Step Methodology:
-
Aliquot: Weigh out a small, consistent amount of peptide (e.g., 0.1-0.5 mg) into several microcentrifuge tubes.
-
Solvent Addition: Add a small, measured volume of the first solvent (e.g., 100 µL of sterile water) to achieve a target concentration (e.g., 1-5 mg/mL).
-
Agitate: Vortex the tube for 30 seconds. If not dissolved, sonicate for 2-5 minutes.[13]
-
Observe: Check for a clear, particle-free solution.
-
Iterate: If the peptide is not soluble, move to the next solvent in the hierarchy (see Table 1). For co-solvents (like DMSO), start with a very small volume (e.g., 10 µL), ensure dissolution, and then slowly add the aqueous buffer dropwise while vortexing.[12]
-
Document: Record the solvent system that successfully dissolves your peptide for future use.
Table 1: Recommended Solvent Hierarchy for Solubility Screening
| Step | Solvent System | Rationale & Comments | Reference |
| 1 | Sterile Deionized Water | Ideal starting point for all peptides. | [7] |
| 2 | Aqueous Buffer (e.g., PBS pH 7.4) | For peptides that require specific pH or salt concentration. | [15] |
| 3 | 10% Acetic Acid in Water | For peptides with a net positive charge (basic). The acidic pH protonates basic residues, increasing solubility. | [7][15] |
| 4 | 1-5% Ammonium Hydroxide in Water | For peptides with a net negative charge (acidic). The basic pH deprotonates acidic residues. | [12] |
| 5 | Minimal DMSO, then dilute with Water/Buffer | For highly hydrophobic or neutral peptides. DMSO is a strong organic solvent that disrupts aggregation. Use a final concentration of <1% for most cell-based assays. | [8][12] |
| 6 | Minimal DMF, then dilute with Water/Buffer | An alternative to DMSO, especially for peptides containing Cys or Met, as DMSO can cause oxidation. | [7] |
| 7 | 6M Guanidine Hydrochloride (GdnHCl) | A strong chaotropic agent that disrupts secondary structures. Use only if compatible with downstream applications. | [9][15] |
References
-
Pratesi, C. R. (2013). Answer to "Does anybody have an idea of how to purify hydrophobic peptides by HPLC which are hard to solublize in initial HPLC conditions?". ResearchGate. [Link]
-
Waters Corporation. Peptide Isolation – Method Development Considerations. Waters Corporation Technical Note. [Link]
-
JPT Peptide Technologies. (n.d.). Peptide Solubilization. JPT Technical Support. [Link]
-
GenScript. (2024). Mastering the Art of Hydrophobic Peptide Synthesis: Solutions and Innovations. GenScript Blog. [Link]
-
CEM Corporation. (2018). Automated Deprotection of Orthogonal and Non-Standard Lysine Protecting Groups. CEM Application Note. [Link]
-
LifeTein®. (n.d.). How to dissolve, handle and store synthetic peptides. LifeTein® Technical Support. [Link]
-
Biotage. (2023). How To: Measure and Optimize the Removal of MMT Protecting Groups. Biotage Blog. [Link]
-
Innovagen. (n.d.). Peptide Solubility Guidelines - How to solubilize a peptide. Innovagen Technical Support. [Link]
-
Singh, S. K., et al. (2018). A rapid and efficient method for the synthesis of selectively S-Trt or S-Mmt protected Cys-containing peptides. ResearchGate. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Importance of Mmt Protection in Peptide Synthesis with Fmoc-D-Cys(Mmt)-OH. [Link]
-
Albericio, F., & Kruger, H. G. (2012). Solid-Phase Peptide Synthesis, the State of the Art: Challenges and Opportunities. In Peptide-based materials. Royal Society of Chemistry. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Importance of Lysine Protection: A Deep Dive into Fmoc-Lys(Mmt)-OH. [Link]
- Milton, R. C. de L., & Milton, S. C. F. (1990). Synthesis of d-Ala17-phGnRH(14–36). International Journal of Peptide and Protein Research.
Sources
- 1. nbinno.com [nbinno.com]
- 2. The Solubility Challenge in Peptide Therapeutics | Blog | Biosynth [biosynth.com]
- 3. Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. nbinno.com [nbinno.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. lifetein.com [lifetein.com]
- 8. bachem.com [bachem.com]
- 9. waters.com [waters.com]
- 10. researchgate.net [researchgate.net]
- 11. genscript.com [genscript.com]
- 12. jpt.com [jpt.com]
- 13. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 14. biotage.com [biotage.com]
- 15. bachem.com [bachem.com]
Technical Support Center: Purification Strategies for Mmt-Containing Peptides
Welcome to the Technical Support Center for the purification of monomethoxytrityl (Mmt)-containing peptides. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting solutions for common challenges encountered during the purification of these sensitive molecules. The Mmt protecting group is a valuable tool in peptide synthesis, particularly for orthogonal protection strategies, but its lability requires careful consideration during purification.[1][2][3] This resource combines established protocols, scientific principles, and practical field-proven insights to help you navigate these complexities successfully.
I. Frequently Asked Questions (FAQs)
This section addresses common questions regarding the properties and handling of Mmt-containing peptides.
Q1: What is the Mmt protecting group and why is it used in peptide synthesis?
The 4-methoxytrityl (Mmt) group is a highly acid-labile protecting group commonly used for the side chains of amino acids like lysine, ornithine, and cysteine during solid-phase peptide synthesis (SPPS).[1][3][4] Its primary advantage lies in its "orthogonal" nature, meaning it can be selectively removed under very mild acidic conditions that do not affect other protecting groups like Boc (tert-butyloxycarbonyl) or the peptide's linkage to the resin.[2][5][6] This allows for specific modifications, such as on-resin cyclization or branching, while the rest of the peptide remains protected.[1][4]
Q2: How does the lability of the Mmt group compare to other trityl-based protecting groups?
The acid lability of trityl-based protecting groups generally follows this order: Mmt > Mtt (4-methyltrityl) > Trt (trityl).[2] The Mmt group is the most sensitive to acid, making it ideal for selective deprotection when other acid-labile groups are present.[2][4]
Q3: What are the standard conditions for Mmt group removal?
The Mmt group can be cleaved using a dilute solution of trifluoroacetic acid (TFA) in dichloromethane (DCM), typically ranging from 0.5% to 2% TFA.[1][5] It is crucial to include a scavenger, such as triisopropylsilane (TIS), to prevent the reactive trityl cation from causing side reactions with sensitive residues like tryptophan.[5]
Q4: Can I monitor the removal of the Mmt group during the reaction?
Yes, the cleavage of the Mmt group releases the Mmt cation, which has a distinct yellow color.[5] The disappearance of this color can serve as a visual indicator of the reaction's progress. Additionally, the released Mmt cation can be quantified spectrophotometrically to monitor the reaction.[7]
Q5: What are the most common impurities encountered when working with Mmt-containing peptides?
After synthesis and cleavage, crude peptide mixtures can contain various impurities, including:
-
Deletion and truncated sequences: Shorter peptide fragments resulting from incomplete coupling or deprotection steps.[8][9]
-
Incompletely deprotected peptides: Peptides that still retain some of their protecting groups.[8][9]
-
Side-product adducts: Modifications to the peptide caused by reactive species generated during cleavage.[10]
-
Reagents from synthesis: Residual coupling agents, scavengers, and cleavage cocktail components.[8]
II. Troubleshooting Guide
This section provides solutions to specific problems you may encounter during the purification of Mmt-containing peptides.
Problem 1: Premature cleavage of the Mmt group during synthesis or handling.
-
Cause: The high acid lability of the Mmt group makes it susceptible to cleavage by even trace amounts of acid.[5] This can occur during the repeated TFA treatments for Fmoc group removal in SPPS if conditions are not carefully controlled.
-
Solution:
-
Use highly purified reagents and solvents: Ensure that all solvents and reagents used in synthesis are free of acidic impurities.
-
Minimize exposure to acidic conditions: When not performing the specific Mmt-cleavage step, maintain neutral or slightly basic conditions.
-
Alternative deprotection reagents: For extremely sensitive sequences, consider using alternative, non-acidic methods for Fmoc removal if compatible with your overall strategy.
-
Problem 2: The Mmt-protected peptide shows poor solubility in standard HPLC solvents.
-
Cause: The bulky and hydrophobic nature of the Mmt group can significantly alter the solubility of a peptide, sometimes leading to aggregation or precipitation in aqueous solutions.
-
Solution:
-
Optimize the initial dissolution solvent: Try dissolving the crude peptide in a small amount of a stronger organic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) before diluting with the HPLC mobile phase.
-
Modify the mobile phase: Increase the initial percentage of the organic solvent (e.g., acetonitrile) in your HPLC gradient. Consider adding a small amount of a different organic modifier, like isopropanol, which can sometimes improve the solubility of hydrophobic peptides.[11]
-
Use a different ion-pairing agent: While TFA is standard, in some cases, other ion-pairing agents might offer better solubility characteristics.
-
Problem 3: Co-elution of the Mmt-peptide with closely related impurities during RP-HPLC.
-
Cause: Impurities with similar hydrophobicity to the target Mmt-peptide, such as deletion sequences or isomers, can be difficult to separate using standard HPLC gradients.[11]
-
Solution:
-
Shallow the gradient: A slower, more gradual increase in the organic solvent percentage can improve the resolution between closely eluting peaks.[12]
-
Change the stationary phase: If a C18 column does not provide adequate separation, consider a different stationary phase, such as C8 or phenyl-hexyl, which offer different selectivities.
-
Alter the mobile phase pH: Adjusting the pH of the mobile phase (if compatible with your peptide and column) can change the ionization state of the peptide and impurities, potentially leading to better separation.
-
Problem 4: Low recovery of the purified Mmt-peptide after lyophilization.
-
Cause: Hydrophobic peptides can sometimes adhere to glassware or lyophilizer components, leading to product loss. Additionally, very small amounts of purified peptide may be difficult to see and collect after lyophilization.
-
Solution:
-
Pre-treat glassware: Silanizing glassware can reduce the adherence of hydrophobic peptides.
-
Add a bulking agent: For very small quantities of peptide, adding a volatile bulking agent like tert-butanol to the solution before lyophilization can result in a more substantial and visible powder that is easier to handle.
-
Rinse collection vessels: After initial collection, rinse the lyophilization flask with a small amount of a suitable solvent to recover any remaining peptide.
-
III. Experimental Protocols & Workflows
This section provides detailed step-by-step protocols for key procedures involving Mmt-containing peptides.
Protocol 1: On-Resin Mmt Group Cleavage
This protocol describes the selective removal of the Mmt group from a peptide that is still attached to the solid support, a common step before on-resin cyclization or modification.[5]
Materials:
-
Mmt-protected peptide-resin
-
Deprotection solution: 1-2% TFA and 2-5% TIS in DCM (v/v/v)
-
Dichloromethane (DCM) for washing
-
Dimethylformamide (DMF) for washing
-
Nitrogen for drying
Procedure:
-
Swell the Mmt-protected peptide-resin in DCM in a suitable reaction vessel for at least 30 minutes.[13]
-
Drain the DCM and add the deprotection solution to the resin.
-
Agitate the resin gently for 10-15 minutes at room temperature. A yellow color in the solution indicates the release of the Mmt cation.
-
Drain the deprotection solution.
-
Repeat steps 3 and 4 two to four more times, or until the yellow color is no longer observed.[5]
-
Wash the resin thoroughly with DCM (3-5 times the resin volume).
-
Wash the resin with DMF (3-5 times the resin volume) to prepare for the next synthetic step.
Workflow for Purification of a Head-to-Tail Cyclized Mmt-Peptide
This workflow outlines the general strategy for the synthesis and purification of a cyclized peptide where the Mmt group was used for side-chain protection.
Caption: Workflow for Mmt-peptide synthesis and purification.
Protocol 2: Reversed-Phase HPLC Purification of Mmt-Peptides
This protocol provides a general guideline for the purification of Mmt-containing peptides using preparative RP-HPLC.[8][12]
Materials:
-
Crude Mmt-peptide
-
Mobile Phase A: 0.1% TFA in HPLC-grade water
-
Mobile Phase B: 0.1% TFA in HPLC-grade acetonitrile
-
Preparative RP-HPLC system with a C18 column
Procedure:
-
Sample Preparation: Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., a small amount of Mobile Phase B or DMSO) and then dilute with Mobile Phase A. Filter the sample through a 0.45 µm filter before injection.
-
Method Development (Analytical Scale): First, optimize the separation on an analytical RP-HPLC column. Inject a small amount of the crude peptide and run a scouting gradient (e.g., 5-95% B over 30 minutes) to determine the approximate elution time of the target peptide.
-
Preparative Run: Scale up the optimized method to your preparative column. A common starting point is a shallow gradient around the elution percentage determined in the analytical run (e.g., a 1% per minute increase in Mobile Phase B).
-
Fraction Collection: Collect fractions as the peaks elute from the column.
-
Fraction Analysis: Analyze the collected fractions using analytical RP-HPLC and/or mass spectrometry to determine which fractions contain the pure target peptide.[14]
-
Pooling and Lyophilization: Combine the pure fractions and freeze-dry to obtain the final purified peptide powder.[12]
Decision Tree for Purification Strategy
The choice of purification strategy can depend on the properties of the Mmt-peptide and the nature of the impurities.
Caption: Decision tree for Mmt-peptide purification.
IV. Data Presentation
Table 1: Stability of Mmt Group under Various Acidic Conditions
This table summarizes the relative stability of the Mmt group compared to other common protecting groups under different acidic conditions, which is crucial for planning an orthogonal synthesis strategy.
| Protecting Group | 1% TFA in DCM | 20% Piperidine in DMF | 95% TFA (Cleavage Cocktail) |
| Fmoc | Stable | Labile | Stable |
| Mmt | Labile | Stable | Labile |
| Boc | Stable | Stable | Labile |
| tBu | Stable | Stable | Labile |
| Trt | Labile | Stable | Labile |
This table provides a qualitative comparison. Actual cleavage kinetics can vary based on the specific peptide sequence and reaction conditions.
V. References
-
The Importance of Mmt Protection in Peptide Synthesis with Fmoc-D-Cys(Mmt)-OH. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]
-
How To: Measure and Optimize the Removal of MMT Protecting Groups. (2023, January 30). Biotage. Retrieved from [Link]
-
Amino Acid Derivatives for Peptide Synthesis. (n.d.). AAPPTec. Retrieved from [Link]
-
Musumeci, D., et al. (2006). Synthesis of novel MMT/acyl-protected nucleo alanine monomers for the preparation of DNA/alanyl-PNA chimeras. Monatshefte für Chemie - Chemical Monthly, 137(3), 357-368. Retrieved from [Link]
-
The Importance of Lysine Protection: A Deep Dive into Fmoc-Lys(Mmt)-OH. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]
-
Practical Synthesis Guide to Solid Phase Peptide Chemistry. (n.d.). AAPPTec. Retrieved from [Link]
-
Aggregation, Racemization and Side Reactions in Peptide Synthesis. (n.d.). AAPPTec. Retrieved from [Link]
-
Kumar, S. A., et al. (2019). TFA Cleavage Strategy for Mitigation of S-tButylated Cys-Peptide Formation in Solid-Phase Peptide Synthesis. ACS Omega, 4(4), 7565-7574. Retrieved from [Link]
-
The kinetics of the removal of the N-methyltrityl (Mtt) group during the synthesis of branched peptides. (2025, August 6). ResearchGate. Retrieved from [Link]
-
Amblard, M., Fehrentz, J. A., Martinez, J., & Subra, G. (2006). Methods and protocols of modern solid phase peptide synthesis. Molecular Biotechnology, 33(3), 239-254. Retrieved from [Link]
-
Amblard, M., Fehrentz, J. A., Martinez, J., & Subra, G. (2006). Methods and protocols of modern solid phase Peptide synthesis. Molecular biotechnology, 33(3), 239–254. Retrieved from [Link]
-
Mechanism of Peptide Purity Analysis. (n.d.). MtoZ Biolabs. Retrieved from [Link]
-
Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. (2007, December 13). Luxembourg Bio Technologies. Retrieved from [Link]
-
Peptide Purification. (n.d.). AAPPTec. Retrieved from [Link]
-
Peptide Purity & Yield Optimizing in SPPS. (2020, November 4). Gyros Protein Technologies. Retrieved from [Link]
-
Learn important facts about Peptide Quality & Purity. (n.d.). JPT. Retrieved from [Link]
-
Analytical techniques for peptide-based drug development: Characterization, stability and quality control. (2025, February 24). International Journal of Science and Research Archive, 6(2), 23-34. Retrieved from [Link]
-
Protein purification troubleshooting guide. (n.d.). Cytiva. Retrieved from [Link]
-
Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). (n.d.). UCI Chemistry. Retrieved from [Link]
-
Sustainability Challenges in Peptide Synthesis and Purification: From R&D to Production. (2019, April 19). The Journal of Organic Chemistry, 84(8), 4615-4628. Retrieved from [Link]
-
pH-Dependent Adsorption of Peptides on Montmorillonite for Resisting UV Irradiation. (2020, April 20). ACS Omega, 5(17), 9988-9995. Retrieved from [Link]
-
Advances in Therapeutic Peptides Separation and Purification. (2022). Molecules, 27(21), 7545. Retrieved from [Link]
-
Overcoming Challenges in Complex Peptide Purification. (2018, June 1). Neuland Labs. Retrieved from [Link]
-
Protein purification troubleshooting guide. (n.d.). Dutscher. Retrieved from [Link]
-
Preparative purification methods for deprotected peptides. (2024, April 3). Reddit. Retrieved from [Link]
-
Challenges in recombinant protein purification PD. (2025, March 3). Cytiva Life Sciences. Retrieved from [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. nbinno.com [nbinno.com]
- 4. peptide.com [peptide.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. biosynth.com [biosynth.com]
- 7. Synthesis of novel MMT/acyl-protected nucleo alanine monomers for the preparation of DNA/alanyl-PNA chimeras - PMC [pmc.ncbi.nlm.nih.gov]
- 8. bachem.com [bachem.com]
- 9. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 10. peptide.com [peptide.com]
- 11. mdpi.com [mdpi.com]
- 12. peptide.com [peptide.com]
- 13. chemistry.du.ac.in [chemistry.du.ac.in]
- 14. Peptide Purification and Product Analysis | AltaBioscience [altabioscience.com]
Technical Support Center: Global Deprotection & Cleavage
A Senior Application Scientist's Guide to Avoiding Side-Chain Modifications
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals engaged in solid-phase peptide synthesis (SPPS). Global deprotection is a critical final step where seemingly minor issues can lead to significant losses in yield and purity. Here, we address common challenges in a direct Q&A format, providing not just solutions, but the chemical reasoning behind them to empower your experimental design.
Section 1: Foundational Concepts
Before troubleshooting, it's crucial to understand the underlying principles. The final cleavage in Fmoc-based SPPS uses a strong acid, typically trifluoroacetic acid (TFA), to remove side-chain protecting groups and cleave the peptide from the resin. This process generates highly reactive electrophilic species, primarily carbocations (e.g., tert-butyl cations from tBu groups), which can irreversibly modify nucleophilic amino acid side chains.[1][2] The key to a clean deprotection is an effective "scavenger" cocktail that traps these cations before they cause damage.[1][3]
This strategy is part of a broader concept known as orthogonal protection . In an ideal orthogonal scheme, different classes of protecting groups (Nα-amino, side-chain, and linker) can be removed under distinct conditions without affecting the others.[4][5] In Fmoc SPPS, the base-labile Fmoc group is orthogonal to the acid-labile side-chain protecting groups, forming a "bis-orthogonal" strategy.[6]
Section 2: Troubleshooting Guide & FAQs
This section is structured by common problems observed during and after global deprotection.
Category A: Tryptophan (Trp) Modification Issues
The electron-rich indole side chain of Tryptophan makes it highly susceptible to electrophilic attack and oxidation.[7][8]
Q1: My final peptide has a major impurity with a mass increase of +56 Da. What is it and how do I prevent it?
A1: This is a classic case of tert-butylation of the tryptophan indole ring. The tert-butyl (tBu) cation, generated from protecting groups like Boc, tBu, and Pbf, is a powerful electrophile that readily alkylates Trp.[7]
-
Causality: During TFA treatment, a tBu protecting group is protonated and leaves as a stable tert-butyl carbocation. Without a scavenger, this cation will attack the electron-rich indole ring of Trp.
-
Preventative Strategy: The most effective solution is to incorporate a highly efficient carbocation scavenger in your cleavage cocktail. Triisopropylsilane (TIS) is the industry standard for this purpose.[1][9] TIS functions by donating a hydride to the carbocation, irreversibly reducing it to the inert gas isobutane.[1][9] A standard "odorless" cleavage cocktail is TFA/TIS/H₂O (95:2.5:2.5) .[10][11][12]
-
Pro-Tip: For maximum protection, especially in long or complex syntheses, use Fmoc-Trp(Boc)-OH during synthesis.[7][8][13] The Boc group shields the indole nitrogen, preventing side reactions. During cleavage, the Boc group is removed, but its proximity provides localized protection.[8]
Q2: My Trp-containing peptide turned a purple/brown color during cleavage and I see multiple unexpected peaks in the HPLC.
A2: This indicates oxidation of the tryptophan side chain and potentially other side reactions. The strong acidic environment of TFA can promote oxidation, especially with prolonged exposure.
-
Causality: The indole ring can be oxidized to form various products, including N-formylkynurenine and oxindolylalanine (Oia), which contribute to discoloration and chromatographic complexity.[14]
-
Preventative Strategy: Minimize cleavage time and ensure your reagents are fresh. Including a thiol-based scavenger like 1,2-ethanedithiol (EDT) can help create a reducing environment, though it has a strong odor.[15][16] The combination in "Reagent K" (TFA/Phenol/H₂O/Thioanisole/EDT) is highly effective for sensitive peptides.[15][17] TIS is also known to be effective at preventing acid-catalyzed oxidation of tryptophan.[13]
Q3: I'm using an Arginine-rich peptide with Arg(Pbf) and seeing Trp modification. Are they related?
A3: Yes, this is a known and sequence-dependent issue. The sulfonyl-based protecting groups on Arginine (Pbf, Pmc) can be transferred to the Trp indole ring during cleavage.[8][13][18] This side reaction is most pronounced when Arg and Trp are separated by one amino acid.[18]
-
Causality: The Pbf group is cleaved as a sulfonyl cation, which is another potent electrophile that can attack Trp.
-
Preventative Strategy:
"text-align: center; font-size: 12px; margin-top: 5px;">Figure 1: Competitive pathways for reactive cations during TFA cleavage.
Category B: Methionine (Met) & Cysteine (Cys) Issues
These sulfur-containing amino acids are prone to oxidation and alkylation.
Q4: My peptide contains Methionine, and I see a +16 Da impurity. What happened?
A4: This is oxidation of the methionine thioether to methionine sulfoxide (Met(O)).[20][21] This can occur during cleavage and even during subsequent handling if exposed to air.[21][22]
-
Causality: The thioether side chain of Met is easily oxidized under acidic conditions.[20]
-
Preventative Strategy: Use a cleavage cocktail with a reducing agent. Thioanisole is a common choice.[22] For peptides highly prone to oxidation, a specialized cocktail like Reagent H (TFA/Phenol/Thioanisole/EDT/H₂O/DMS/Ammonium Iodide) can be used, as it is specifically designed to prevent Met oxidation.[11][22]
-
Corrective Action: If oxidation has already occurred, it can often be reversed post-purification by treating the peptide with a reducing agent like N-methylmercaptoacetamide or ammonium iodide in TFA.
Q5: My Cysteine-containing peptide shows a +56 Da adduct after cleavage.
A5: Similar to Tryptophan, the free thiol group on a deprotected Cysteine is nucleophilic and susceptible to alkylation by tert-butyl cations, forming an S-tert-butylated adduct.[2]
-
Causality: The mechanism is identical to Trp alkylation: electrophilic attack by carbocations generated from protecting groups.
-
Preventative Strategy: A robust scavenger system is essential. Thiol-based scavengers like 1,2-ethanedithiol (EDT) or dithiothreitol (DTT) are highly effective.[2][16][23][24] They not only scavenge cations but also help keep the cysteine in its reduced thiol form, preventing disulfide bond formation. A cocktail of TFA/TIS/H₂O/EDT (92.5:2.5:2.5:2.5) is a good starting point.[16] TIS has also been shown to act as a mild reducing agent that can directly facilitate the removal of some S-protecting groups.[9]
Category C: Aspartate (Asp) Related Problems
Aspartic acid presents a unique challenge that occurs during synthesis but is often discovered after cleavage.
Q6: My peptide has a major peak with the correct mass but a slightly different retention time, and a -18 Da peak. What is this?
A6: This is very likely due to aspartimide formation .[25][26][27] This side reaction is one of the most persistent challenges in Fmoc SPPS.[28]
-
Causality: During the piperidine-mediated Fmoc deprotection steps of the synthesis, the backbone amide nitrogen following an Asp residue can attack the side-chain ester, forming a five-membered succinimide ring (the aspartimide).[25][27] This aspartimide is unstable. During the final TFA cleavage, it can be hydrolyzed, but the ring can open in two ways, regenerating the correct α-aspartyl peptide or forming a β-aspartyl peptide (an isomer with the same mass). The aspartimide intermediate itself is the -18 Da (loss of H₂O) species.[25][27]
-
Which sequences are at risk? The reaction is highly sequence-dependent. The most susceptible sequences are Asp-Gly , Asp-Asn, and Asp-Ser, where the residue following Asp is sterically unhindered.[25][27]
-
Preventative Strategy: This must be addressed during synthesis, not at the cleavage step.
-
Use modified protecting groups: Instead of the standard Fmoc-Asp(OtBu)-OH, use a protecting group designed to sterically hinder the cyclization, such as Fmoc-Asp(OMpe)-OH or Fmoc-Asp(OBno)-OH .
-
Modify Deprotection Conditions: Adding a small percentage (e.g., 0.1 M) of an acid scavenger like HOBt to the piperidine deprotection solution can suppress aspartimide formation, although this may slow down the Fmoc removal.
-
Section 3: Protocols & Data Tables
Table 1: Scavenger Cocktail Reference Guide
| Reagent Name | Composition (v/v or w/v) | Primary Application / Key Strengths | Cautions |
| Standard (TFA/TIS/H₂O) | TFA (95%), TIS (2.5%), H₂O (2.5%) | General purpose, good for Trp protection, low odor.[10] | Does not prevent Met oxidation.[10][11] |
| Reagent K | TFA (82.5%), Phenol (5%), H₂O (5%), Thioanisole (5%), EDT (2.5%) | "Universal" cocktail for complex peptides with multiple sensitive residues (Trp, Met, Cys, Tyr).[15][17] | Strong, unpleasant odor due to thiols. |
| Reagent R | TFA (90%), Thioanisole (5%), EDT (3%), Anisole (2%) | Optimized for peptides containing Arg(Pbf/Pmc) to prevent sulfonation of Trp.[19] | Strong odor. |
| Reagent H | TFA (81%), Phenol (5%), Thioanisole (5%), EDT (2.5%), H₂O (3%), DMS (2%), NH₄I (1.5%) | Specifically formulated to prevent the oxidation of Methionine.[22] | Complex mixture, strong odor. |
| Reagent L | TFA (88%), TIS (2%), DTT (5% w/v), H₂O (5% w/v) | Low-odor alternative to Reagent K. DTT replaces EDT/Thioanisole.[24][29] | DTT is a solid and must be fully dissolved. |
Protocol 1: Standard Global Deprotection & Cleavage
This protocol is suitable for most peptides that do not contain methionine or multiple cysteine residues.
-
Preparation: Ensure the peptide-resin is dry after the final DCM wash. A small-scale test cleavage (10-20 mg of resin) is highly recommended.[7]
-
Cocktail Formulation: In a fume hood, prepare the cleavage cocktail. For 1g of resin, a typical volume is 10-20 mL. A common choice is TFA/TIS/H₂O (95:2.5:2.5) .
-
Cleavage Reaction: Add the cleavage cocktail to the reaction vessel containing the peptide-resin. Gently agitate at room temperature for 2-3 hours. Peptides with multiple Arg(Pbf) residues may require longer cleavage times (4+ hours).[19]
-
Peptide Collection: Filter the resin and collect the filtrate (which contains the cleaved peptide) into a cold centrifuge tube.
-
Precipitation: Add the TFA filtrate dropwise into a 10-fold excess of cold diethyl ether.[1] A white precipitate of the crude peptide should form.
-
Isolation & Washing: Centrifuge the suspension to pellet the peptide. Carefully decant the ether. Wash the peptide pellet 2-3 more times with cold ether to remove residual scavengers and cleaved protecting groups.
-
Drying: Dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator. The crude peptide is now ready for analysis (HPLC/MS) and purification.
"text-align: center; font-size: 12px; margin-top: 5px;">Figure 2: Standard experimental workflow for global peptide deprotection.
References
-
Merz, J., & Coin, I. (2020). Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis. European Peptide Society.[Link]
-
Loll, B., & El-Dahshan, A. (2019). The aspartimide problem persists: Fluorenylmethyloxycarbonyl-solid-phase peptide synthesis (Fmoc-SPPS) chain termination due to formation of N-terminal piperazine-2,5-diones. Journal of Peptide Science.[Link]
-
AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). AAPPTec.[Link]
-
ResearchGate. (n.d.). Orthogonal and safety-catch protecting group strategies in solid-phase peptide synthesis. ResearchGate.[Link]
-
Wiley Online Library. (2020). Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis. Wiley Online Library.[Link]
-
Fotouhi, L., & Kent, S. B. (1995). Peptide synthesis using unprotected peptides through orthogonal coupling methods. PNAS.[Link]
-
Stierand, K., & Kates, S. A. (1998). Sequence-dependent modification of Trp by the Pmc protecting group of Arg during TFA deprotection. PubMed.[Link]
-
Pearson, A., & Robinson, R. A. (2014). Reduction of cysteine-S-protecting groups by triisopropylsilane. PMC - NIH.[Link]
-
AAPPTec. (n.d.). Amino Acid Sidechain Deprotection. AAPPTec.[Link]
-
ResearchGate. (2018). What is the role of Triisopropylsilane during the cleavage of peptides from the resin using Solid Phase Synthesis?. ResearchGate.[Link]
-
Springer Nature Experiments. (n.d.). Protecting Groups in Peptide Synthesis. Springer Nature.[Link]
-
AAPPTec. (n.d.). Technical Support Information Bulletin 1157. AAPPTec.[Link]
-
AAPPTec. (n.d.). Technical Support Information Bulletin 1192 “Odorless” TIS Cleavage Cocktail (Reagent B)1. AAPPTec.[Link]
-
AAPPTec. (n.d.). Cleavage Cocktails; Reagent B. AAPPTec.[Link]
-
Al-Musaimi, O., & Albericio, F. (2023). Methionine-Containing Peptides: Avoiding Secondary Reactions in the Final Global Deprotection. PMC - NIH.[Link]
-
Rasmussen, J. H. (n.d.). Benzylthiols as scavengers in TFA cleavages of peptide resins. Polypeptide.[Link]
-
ACS Publications. (2023). Methionine-Containing Peptides: Avoiding Secondary Reactions in the Final Global Deprotection. ACS Omega.[Link]
-
AAPPTec. (n.d.). Technical Support Information Bulletin 1167. AAPPTec.[Link]
-
King, D. S., Fields, C. G., & Fields, G. B. (1990). A cleavage method which minimizes side reactions following Fmoc solid phase peptide synthesis. PubMed.[Link]
-
NIH. (n.d.). Dithiothreitol (DTT) Acts as a Specific, UV-inducible Cross-linker in Elucidation of Protein–RNA Interactions. NIH.[Link]
-
ResearchGate. (2023). (PDF) Methionine-Containing Peptides: Avoiding Secondary Reactions in the Final Global Deprotection. ResearchGate.[Link]
-
ResearchGate. (n.d.). General TFA cleavage of the Trp-containing peptide synthesized on Wang resin. ResearchGate.[Link]
-
Legros, C., Célérier, M. L., & Guette, C. (2004). An unusual cleavage reaction of a peptide observed during dithiotreitol and tris(2-carboxyethyl)phosphine reduction: application to sequencing of HpTx2 spider toxin using nanospray tandem mass spectrometry. PubMed.[Link]
-
ACS Publications. (2023). TFA Cleavage Strategy for Mitigation of S-tButylated Cys-Peptide Formation in Solid-Phase Peptide Synthesis. ACS Publications.[Link]
-
ResearchGate. (2020). Can anyone please suggest me an alternative of Thioanisol at cleavage/micro-cleavage cocktail?. ResearchGate.[Link]
-
Green Chemistry. (2025). Advancing sustainable peptide synthesis. Green Chemistry.[Link]
-
Semantic Scholar. (n.d.). A cleavage method which minimizes side reactions following Fmoc solid phase peptide synthesis. Semantic Scholar.[Link]
-
PubMed. (n.d.). p-Methoxyphenol: A potent and effective scavenger for solid-phase peptide synthesis. PubMed.[Link]
-
Biotage. (2023). Peptides containing cysteine: the role of scavengers in cleavage cocktail. Biotage.[Link]
-
ResearchGate. (n.d.). Peptide Global Deprotection/Scavenger-Induced Side Reactions. ResearchGate.[Link]
-
AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. AAPPTec.[Link]
-
YouTube. (2022). Peptide Hand Synthesis Part 8: Cleaving. YouTube.[Link]
-
ResearchGate. (2025). Correlation of cleavage techniques with side-reactions following solid-phase peptide synthesis. ResearchGate.[Link]
-
ResearchGate. (2014). Can anyone tell me whether Pbf group is also removed when Mtt group of lysine is removed?. ResearchGate.[Link]
-
AAPPTec. (n.d.). Technical Support Information Bulletin 1168. AAPPTec.[Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. peptide.com [peptide.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. peptide.com [peptide.com]
- 9. Reduction of cysteine-S-protecting groups by triisopropylsilane - PMC [pmc.ncbi.nlm.nih.gov]
- 10. peptide.com [peptide.com]
- 11. peptide.com [peptide.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]
- 14. researchgate.net [researchgate.net]
- 15. A cleavage method which minimizes side reactions following Fmoc solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. biotage.com [biotage.com]
- 17. A cleavage method which minimizes side reactions following Fmoc solid phase peptide synthesis. | Semantic Scholar [semanticscholar.org]
- 18. Sequence-dependent modification of Trp by the Pmc protecting group of Arg during TFA deprotection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. peptide.com [peptide.com]
- 20. peptide.com [peptide.com]
- 21. Methionine-Containing Peptides: Avoiding Secondary Reactions in the Final Global Deprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 22. peptide.com [peptide.com]
- 23. polypeptide.com [polypeptide.com]
- 24. peptide.com [peptide.com]
- 25. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 26. The aspartimide problem persists: Fluorenylmethyloxycarbonyl-solid-phase peptide synthesis (Fmoc-SPPS) chain termination due to formation of N-terminal piperazine-2,5-diones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. pdf.benchchem.com [pdf.benchchem.com]
- 28. researchgate.net [researchgate.net]
- 29. researchgate.net [researchgate.net]
Incomplete Mmt cleavage and its effect on peptide purity
<A_I>
A Guide for Researchers, Scientists, and Drug Development Professionals
Troubleshooting Guide
This section addresses specific issues you may encounter during Mmt deprotection.
Issue 1: My HPLC and Mass Spec data show a significant peak corresponding to the Mmt-protected peptide after cleavage.
Question: I've performed the on-resin Mmt cleavage, but my analytical data indicates the reaction is incomplete. What are the likely causes and how can I fix this?
Answer:
Incomplete Mmt cleavage is a common issue that can almost always be resolved by optimizing the deprotection protocol. The Mmt group is highly acid-labile, but its removal can be hindered by several factors.[1]
Primary Causes & Solutions:
-
Insufficient Acid Exposure: The most frequent cause is inadequate exposure of the Mmt group to the acidic cleavage reagent. This could be due to the concentration of trifluoroacetic acid (TFA) being too low, or the reaction time being too short.[2] Peptide sequence and steric hindrance around the protected residue can also play a significant role.
-
Solution: Employ multiple, short treatments with a fresh cleavage solution instead of a single, prolonged treatment. This approach shifts the chemical equilibrium towards the deprotected state. A typical starting point is treating the resin with 2% TFA and 5% Triisopropylsilane (TIS) in dichloromethane (DCM) for 10 minutes, repeated five times.[2]
-
-
Inadequate Resin Swelling: For the cleavage cocktail to efficiently access the peptide chains, the resin must be adequately swollen.
-
Solution: Before starting the cleavage, ensure the peptide-resin is fully swollen in DCM.[3]
-
-
Reactive Cation Recapture: The Mmt cation released during cleavage is a reactive electrophile that can reattach to nucleophilic residues on the peptide, such as Tryptophan or Methionine. This leads to side products and can give the appearance of incomplete cleavage.
-
Solution: Always include a carbocation scavenger in your cleavage cocktail. Triisopropylsilane (TIS) is highly effective at trapping the Mmt cation.[2]
-
Recommended Corrective Action Protocol
If you have already confirmed incomplete deprotection, you can resubject the resin to the cleavage conditions.
-
Wash: Wash the peptide-resin thoroughly with DCM to remove any residual reagents from the previous attempt.
-
Swell: Swell the resin in DCM for at least 30 minutes.
-
Prepare Cleavage Cocktail: Prepare a fresh deprotection solution of 2% TFA and 5% TIS in high-purity DCM.
-
Perform Iterative Cleavage:
-
Test Cleavage: Before proceeding with the entire batch, it is prudent to perform a test cleavage on a small aliquot of resin (20-50 mg) to confirm complete deprotection via HPLC/MS analysis.
Issue 2: The yellow color from the Mmt cation disappears, but my analysis still shows incomplete cleavage.
Question: I use the disappearance of the yellow Mmt cation as a visual indicator for reaction completion, but my LC-MS results are still poor. Why is this happening?
Answer:
While the disappearance of the yellow color is a useful indicator, it should not be considered definitive proof of complete deprotection.[2] The color is due to the Mmt carbocation in solution. Several factors can make this visual cue unreliable:
-
Low Resin Loading: On a low-loaded resin, the concentration of the released Mmt cation may be too low to produce a distinct, visible color.
-
Rapid Scavenging: An efficient scavenger like TIS will quickly trap the Mmt cation, causing the yellow color to fade rapidly, potentially before the cleavage reaction has gone to completion on all peptide chains.
-
Sequence-Dependent Effects: Steric hindrance from bulky neighboring amino acids can slow down the cleavage rate for some peptide chains, meaning that while the bulk of the Mmt is removed quickly (causing the color to fade), a small but significant portion remains attached.
Definitive Verification:
The only reliable way to confirm complete Mmt removal is through analytical methods.
-
HPLC: Compare the chromatogram of your crude peptide with a reference. The Mmt-protected peptide will be significantly more hydrophobic and thus have a longer retention time.
-
Mass Spectrometry: The Mmt group adds a specific mass to your peptide. Check for a mass peak corresponding to [Peptide + Mmt].
Troubleshooting Workflow Diagram```dot
Frequently Asked Questions (FAQs)
Q1: Why is the Mmt group used in peptide synthesis?
The 4-methoxytrityl (Mmt) group is a valuable tool for protecting amine, thiol, or hydroxyl functional groups, particularly the side chain of Lysine or Cysteine. I[2]ts key advantage is its high sensitivity to acid, which allows for its orthogonal removal. This means it can be selectively cleaved under very mild acidic conditions (e.g., 1-2% TFA) without disturbing other more robust, acid-labile protecting groups like Boc (tert-butyloxycarbonyl) or tBu (tert-butyl). T[2][4]his selectivity is essential for complex synthetic strategies such as on-resin cyclization, branching, or side-chain labeling.
Q2: What is the chemical mechanism of Mmt cleavage?
Mmt cleavage is an acid-catalyzed process. The acid (TFA) protonates the ether oxygen of the Mmt group, which leads to the departure of the stable Mmt carbocation (Mmt⁺). This carbocation is highly stabilized by the electron-donating methoxy group on the phenyl ring. The liberated Mmt⁺ is a reactive electrophile that must be trapped by a scavenger, like TIS, to prevent it from alkylating sensitive residues on the peptide chain.
[2]### Mmt Cleavage Mechanism
Caption: Acid-catalyzed Mmt deprotection and scavenger role.
Q3: Can I use other acids besides TFA for Mmt cleavage?
While dilute TFA in DCM is the most common and well-documented method, other acidic conditions have been reported. For instance, a mixture of acetic acid/TFE/DCM (1:2:7) can be used. A[2][4]nother alternative involves using 0.6 M HOBt in DCM/TFE. H[4]owever, these methods may require more optimization depending on the peptide sequence. For routine and reliable Mmt deprotection, 1-2% TFA in DCM with a scavenger remains the gold standard.
Q4: How does incomplete Mmt cleavage affect the final peptide purity?
Incomplete Mmt cleavage directly impacts final peptide purity by introducing a major impurity: the Mmt-protected peptide. T[5]his impurity has several detrimental effects:
-
Difficult Purification: The Mmt group is very hydrophobic. This can cause the Mmt-peptide impurity to have a similar retention profile to the desired peptide during reversed-phase HPLC, making separation challenging and reducing the final yield. *[6] Compromised Biological Activity: If the Mmt-protected peptide is not removed, the bulky Mmt group can interfere with the peptide's proper folding and its ability to interact with its biological target, leading to reduced or altered activity.
-
Inaccurate Quantification: The presence of this impurity will lead to an overestimation of the concentration of the desired peptide when using UV-based quantification methods.
Q5: What are the optimal cleavage conditions for Mmt removal?
The optimal conditions can be sequence-dependent, but a robust starting point is summarized in the table below. It is always recommended to perform a small-scale test cleavage to verify complete deprotection before committing the entire batch of resin.
| Parameter | Recommended Condition | Rationale & Notes | | :--- | :--- | :--- | | Reagent | 1-2% Trifluoroacetic Acid (TFA) in Dichloromethane (DCM) | Provides mild acidic conditions for selective Mmt removal over other acid-labile groups (e.g., Boc, tBu). |[2] | Scavenger | 2-5% Triisopropylsilane (TIS) | Essential for trapping the reactive Mmt cation and preventing side reactions with sensitive residues like Trp and Met. |[2] | Protocol | 3-5 cycles of 10-15 min treatments | Multiple short treatments with fresh reagent are more effective than a single long incubation. |[1][2] | Solvent | High-purity, dry Dichloromethane (DCM) | Ensures proper resin swelling for reagent accessibility. Residual basic solvents like DMF must be thoroughly washed away. | | Monitoring | HPLC and Mass Spectrometry on a small test cleavage | The most reliable method to confirm 100% deprotection before proceeding with the bulk resin. |[6]
References
-
How To: Measure and Optimize the Removal of MMT Protecting Groups. (2023). Biotage. [Link]
-
SPPS Reagents Explained: A Complete Guide. (2025). CEM Corporation. [Link]
-
A cleavage cocktail for methionine-containing peptides. PubMed - NIH. [Link]
-
Deprotection Guide. Glen Research. [Link]
-
Novabiochem® - Fmoc resin cleavage protocols. Merck Millipore. [Link]
-
Peptide Workflow. CEM Corporation. [Link]
-
Peptide Synthesis. CEM Corporation. [Link]
-
Peptide Synthesis Comparison Guide. CEM Corporation. [Link]
-
TFA Cleavage Strategy for Mitigation of S-tButylated Cys-Peptide Formation in Solid-Phase Peptide Synthesis. ACS Publications. [Link]
-
Analysis of a Synthetic Peptide and Its Impurities. (2020). Agilent. [Link]
-
Synthetic Peptide Impurity Analysis on Waters Reversed-Phase Columns. Waters. [Link]
-
CEM Peptide Synthesis Brochure. IGZ Instruments. [Link]
-
Peptide Global Deprotection/Scavenger-Induced Side Reactions. Request PDF. [Link]
-
Investigation of Impurities in Peptide Pools. MDPI. [Link]
-
A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC. ACE HPLC. [Link]
-
Incomplete Fmoc deprotection in solid-phase synthesis of peptides. PubMed. [Link]
-
Analytical method development for synthetic peptide purity and impurities content by UHPLC - illustrated case study. Almac. [Link]
Sources
Optimization of coupling efficiency for Fmoc-D-Lys(Mmt)-OH
Welcome to the technical support guide for Fmoc-D-Lys(Mmt)-OH. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to navigate the complexities of solid-phase peptide synthesis (SPPS) using this versatile but sterically demanding building block. This guide is structured to help you troubleshoot common issues, understand the underlying chemistry, and ultimately optimize your synthesis for higher purity and yield.
Troubleshooting Guide
This section addresses specific issues you may encounter during the coupling of this compound. The solutions provided are based on established chemical principles and best practices in peptide synthesis.
Issue 1: Low Coupling Efficiency or Incomplete Reaction
Question: My Kaiser test remains positive (blue/purple beads) after coupling with this compound, indicating the presence of unreacted free amines. What is causing this, and how can I achieve a complete reaction?
Answer: An incomplete reaction is the most common challenge when working with this compound. The primary cause is the significant steric hindrance imposed by the bulky 4-methoxytrityl (Mmt) protecting group on the lysine side chain, which can physically obstruct the approach of the activated amino acid to the N-terminus of the growing peptide chain.[1]
Root Causes & Actionable Solutions:
-
Suboptimal Activation: Standard coupling reagents, particularly carbodiimides like DIC when used alone, may not be potent enough to efficiently activate the sterically hindered carboxyl group of this compound.[2]
-
Insufficient Reagent Equivalents or Reaction Time: The slowed kinetics due to steric hindrance often requires more aggressive reaction conditions to drive the coupling to completion.
-
Solution 1: Increase Equivalents: Increase the concentration of both the this compound and the coupling reagent. Using 3-5 equivalents relative to the resin loading capacity is a common starting point for difficult couplings.[1]
-
Solution 2: Extend Coupling Time: Increase the reaction time from a standard 1-2 hours to 4 hours, or even overnight for particularly challenging sequences.[1] Monitor the reaction progress periodically with a Kaiser test.
-
Solution 3: Double Coupling: This is a highly effective strategy. After the initial coupling reaction (e.g., 2 hours), drain the reaction vessel, wash the resin with DMF, and then add a fresh solution of pre-activated this compound to the resin for a second coupling cycle.[3][4]
-
-
Peptide Aggregation: As the peptide chain elongates, it can aggregate on the solid support, making the N-terminal amine inaccessible. This is especially problematic in hydrophobic sequences.
-
Solution: Consider using "magic bullet" additives like DBU (in very low concentrations, ~0.1%) or switching to a more chaotropic solvent system like NMP (N-Methyl-2-pyrrolidone) instead of DMF to disrupt secondary structures. Alternatively, performing the coupling at a slightly elevated temperature (e.g., 35-40°C) can improve efficiency, though this should be done with caution to minimize the risk of racemization.[5]
-
Troubleshooting Workflow Diagram
Caption: Troubleshooting workflow for low coupling efficiency.
Issue 2: Premature Cleavage of the Mmt Group
Question: I am observing unexpected side products or obtaining a lower yield of my final, branched peptide. Could the Mmt group be cleaving prematurely?
Answer: Yes, this is a possibility. The Mmt group is highly acid-labile and is designed for selective, orthogonal removal under very mild acidic conditions.[6] While it is stable to the standard 20% piperidine in DMF used for Fmoc deprotection, repeated cycles or the use of certain additives could potentially lead to minor, cumulative loss of the Mmt group.
-
Cause: The Mmt group can be cleaved by treatment with as little as 1% Trifluoroacetic Acid (TFA) in Dichloromethane (DCM). If your coupling conditions involve acidic additives or if there is any acid carryover between steps, you may experience premature deprotection of the lysine side chain.
-
Solution: Ensure strict adherence to an orthogonal protection scheme. Thoroughly wash the resin with DMF and a neutralizing agent like a dilute DIPEA solution in DMF after any potentially acidic step (before the next Fmoc deprotection) to maintain a basic environment. When you intend to remove the Mmt group, do so deliberately using a dedicated protocol.
Issue 3: Formation of Deletion Sequences Missing D-Lysine
Question: My mass spectrometry analysis shows a significant peak corresponding to my target peptide minus the D-Lys(Mmt) residue. What causes this deletion?
Answer: The presence of deletion sequences is a direct result of an incomplete coupling reaction (Issue 1). If a portion of the N-terminal amines on the resin fails to react with the activated this compound, those unreacted sites will then couple with the next amino acid in the sequence, leading to a peptide that is missing the intended D-Lysine residue.[5]
-
Solution 1: Optimize Coupling: The primary solution is to implement the strategies detailed under Issue 1 to ensure the D-Lys(Mmt) coupling reaction proceeds to completion (e.g., use HATU, double couple).
-
Solution 2: Capping (Use as a Last Resort): If you find that even after optimization, a small percentage of amines remains unreacted (persistent positive Kaiser test), you can "cap" these unreacted N-termini. This involves treating the resin with a highly reactive acetylating agent, such as acetic anhydride, to permanently block the unreacted amines.[4] This prevents them from reacting further, ensuring that the only full-length peptides produced are the correct ones. Capping is preferable to generating difficult-to-separate deletion sequences.
Experimental Protocols
Protocol 1: High-Efficiency Coupling of this compound using HATU
This protocol is recommended for achieving high coupling efficiency with sterically hindered amino acids. Quantities are based on a 0.1 mmol synthesis scale.
-
Resin Preparation: Swell the peptide-resin (with the N-terminal Fmoc group removed) in 5-10 mL of DMF for at least 30 minutes. Drain the DMF.
-
Amino Acid Activation: In a separate vial, dissolve this compound (192 mg, 0.3 mmol, 3 eq.) and HATU (110 mg, 0.29 mmol, 2.9 eq.) in 3 mL of DMF.
-
Add N,N-diisopropylethylamine (DIPEA) (105 µL, 0.6 mmol, 6 eq.) to the activation mixture.
-
Allow the mixture to pre-activate for 2-5 minutes at room temperature. The solution may change color.
-
Coupling Reaction: Add the pre-activated amino acid solution to the drained resin.
-
Incubation: Agitate the reaction vessel for 2-4 hours at room temperature.
-
Monitoring: Perform a Kaiser test (Protocol 2) to check for completion. If the test is positive, consider a second coupling (double coupling).
-
Washing: Once the reaction is complete (negative Kaiser test), drain the coupling solution and wash the resin thoroughly with DMF (5 x 10 mL).
Protocol 2: Kaiser Test (Ninhydrin Test) for Reaction Monitoring
This colorimetric test is used to detect the presence of free primary amines on the resin.[5]
-
Sample Preparation: Place a small sample of resin beads (1-2 mg) in a small glass test tube.
-
Add Reagents: Add 2-3 drops of each of the following solutions:
-
Solution A: 5 g Ninhydrin in 100 mL ethanol.
-
Solution B: 80 g Phenol in 20 mL ethanol.
-
Solution C: 2 mL of 0.001 M KCN in 100 mL pyridine.
-
-
Heating: Heat the test tube at 100°C for 5 minutes.
-
Observation:
-
Blue/Purple Beads: Positive result, indicating incomplete coupling.
-
Yellow/Colorless Beads: Negative result, indicating a complete reaction.
-
Protocol 3: Selective On-Resin Mmt Group Deprotection
This protocol allows for the removal of the Mmt group to enable side-chain modification while the peptide remains on the solid support.
-
Resin Wash: Wash the peptide-resin thoroughly with DCM (5 x 10 mL) to ensure it is free of DMF.
-
Deprotection Cocktail: Prepare a fresh solution of 1% TFA in DCM. For 10 mL, add 100 µL of TFA to 9.9 mL of DCM.
-
Cleavage Reaction: Add the 1% TFA/DCM solution to the resin and agitate for 2 minutes. Drain the solution, which will likely be bright yellow due to the cleaved Mmt cation.
-
Repeat Step 3 multiple times (typically 5-10 times) until the drained solution is colorless.
-
Neutralization & Washing: Immediately wash the resin with a 10% DIPEA solution in DCM to neutralize residual acid. Then, wash thoroughly with DCM followed by DMF to prepare for the subsequent reaction (e.g., coupling a fluorescent label to the now-free lysine side-chain amine).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications? this compound is a derivative of the amino acid D-lysine used in Fmoc-based solid-phase peptide synthesis. Its primary application is in the synthesis of complex peptides that require site-specific modification at the lysine side chain. This includes the creation of branched peptides (where a second peptide chain is grown from the lysine side chain), the attachment of labels like fluorescent dyes or biotin, or the construction of peptide-drug conjugates.[6][7]
Q2: Why is the Mmt group used for side-chain protection? What is "orthogonality"? The Mmt (4-methoxytrityl) group is used because it is part of an "orthogonal" protection scheme.[7][8] Orthogonality in peptide synthesis means that the different protecting groups used (for the N-terminus, C-terminus, and side chains) can be removed under distinct chemical conditions without affecting the others.[9]
-
Nα-Fmoc group: Removed by a mild base (e.g., 20% piperidine).
-
Side-chain Mmt group: Stable to piperidine but removed by a very mild acid (e.g., 1% TFA).
-
Other side-chain groups (e.g., tBu, Boc, Trt) and linker: Stable to both piperidine and 1% TFA, requiring a strong acid (e.g., 95% TFA) for final cleavage. This orthogonality allows a chemist to selectively deprotect and modify the lysine side chain at any point during the synthesis.[6]
Q3: How does the Mmt group compare to other common lysine side-chain protecting groups? The choice of protecting group depends on the desired synthetic outcome. The key difference is the condition required for removal.
| Protecting Group | Abbreviation | Removal Conditions | Key Feature |
| tert-Butoxycarbonyl | Boc | Strong Acid (e.g., 95% TFA) | Standard, non-orthogonal protection. Removed during final cleavage. |
| 4-Methoxytrityl | Mmt | Very Mild Acid (1-2% TFA in DCM) | Highly acid-sensitive; allows for selective on-resin deprotection. [6] |
| 4-Methyltrityl | Mtt | Mild Acid (e.g., AcOH/TFE/DCM) | Less acid-sensitive than Mmt, providing another level of orthogonality.[7] |
| 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl | ivDde | 2-5% Hydrazine in DMF | Base-labile, but orthogonal to Fmoc removal. Useful for alternative deprotection schemes.[10] |
Q4: What are the best practices for storing and handling this compound? Like most Fmoc-amino acids, this compound should be stored in a cool, dry, and dark place. Recommended storage is at 2-8°C. It is a powder that should be handled in a well-ventilated area. Keep the container tightly sealed to prevent moisture absorption, which can affect weighing accuracy and reagent stability.
Workflow for Side-Chain Modification
Caption: Workflow for selective Mmt deprotection and side-chain modification.
References
- Practical Synthesis Guide to Solid Phase Peptide Chemistry. Google Books.
- How To: Measure and Optimize the Removal of MMT Protecting Groups. Biotage.
- Fmoc-Lys(Mmt)-OH Novabiochem. Sigma-Aldrich.
- Fmoc-D-Lys(Mtt)-OH: Understanding its Properties and Applications in Peptide Chemistry. NINGBO INNO PHARMCHEM CO.,LTD.
- Protecting Groups in Peptide Synthesis: A Detailed Guide.
- How to Optimize Peptide Synthesis?
- Troubleshooting poor coupling efficiency of Fmoc-D-Bpa-OH. Benchchem.
- Protocols for the Fmoc SPPS of Cysteine-Containing Peptides. Sigma-Aldrich.
- Protecting Groups in Peptide Synthesis. Biosynth.
- The Importance of Lysine Protection: A Deep Dive into Fmoc-Lys(Mmt)-OH. NINGBO INNO PHARMCHEM CO.,LTD.
- Technical Support Center: Overcoming Low Coupling Efficiency of Fmoc-Aib-OH. Benchchem.
- Technical Support Center: Fmoc-D-Glu-OH Coupling Str
- Technical Support Center: Troubleshooting Fmoc-D-Val-OH Coupling in SPPS. Benchchem.
- Fmoc-Lys(ivDde)-OH. ChemPep.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. How to Optimize Peptide Synthesis? - Creative Peptides [creative-peptides.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. nbinno.com [nbinno.com]
- 7. nbinno.com [nbinno.com]
- 8. peptide.com [peptide.com]
- 9. biosynth.com [biosynth.com]
- 10. chempep.com [chempep.com]
Validation & Comparative
A Comparative Guide to Fmoc-D-Lys(Mmt)-OH and Fmoc-D-Lys(Mtt)-OH in Solid-Phase Peptide Synthesis
For researchers, scientists, and drug development professionals navigating the complexities of Solid-Phase Peptide Synthesis (SPPS), the selection of appropriate protecting groups is a critical decision that profoundly influences the success of synthesizing complex peptides. The strategic choice for the side-chain protection of lysine is particularly crucial when designing peptides that require site-specific modifications. This guide offers an in-depth, objective comparison of two commonly employed lysine derivatives, Fmoc-D-Lys(Mmt)-OH and Fmoc-D-Lys(Mtt)-OH, providing experimental data and field-proven insights to inform your synthetic strategies.
The Critical Role of Orthogonal Protection in SPPS
In modern Fmoc-based SPPS, the principle of orthogonality is paramount. This strategy employs protecting groups for the N-terminus (Fmoc, removed by base) and amino acid side chains (acid-labile groups) that can be removed under distinct conditions without affecting each other. This allows for the selective deprotection of a specific side chain while the peptide remains anchored to the solid support, enabling a wide array of modifications such as branching, cyclization, and the attachment of labels or reporter molecules.[1] The ε-amino group of lysine is a primary site for such modifications, making the choice of its protecting group a key determinant of synthetic versatility.[2][3]
Unveiling the Contenders: Mmt vs. Mtt
Both the 4-methoxytrityl (Mmt) and 4-methyltrityl (Mtt) groups are acid-labile protecting groups belonging to the trityl family. Their core advantage lies in their orthogonality to the base-labile Fmoc group and to more robust acid-labile groups like tert-butyloxycarbonyl (Boc) and tert-butyl (tBu).[4] This allows for a multi-tiered protection strategy essential for complex peptide synthesis.
The fundamental difference between Mmt and Mtt lies in their susceptibility to acid cleavage, a property governed by the electronic nature of the substituent on one of the phenyl rings.
-
This compound: Features a 4-methoxytrityl (Mmt) group. The methoxy (-OCH₃) group is strongly electron-donating, which significantly stabilizes the trityl cation formed during acid-mediated cleavage. This increased stability makes the Mmt group highly susceptible to acidolysis.[4]
-
Fmoc-D-Lys(Mtt)-OH: Features a 4-methyltrityl (Mtt) group. The methyl (-CH₃) group is also electron-donating, but to a lesser extent than the methoxy group. Consequently, the Mtt group is less acid-labile than the Mmt group.[4]
This difference in acid lability establishes a clear hierarchy: Mmt > Mtt > Trityl (Trt) .[4][5] This graduated lability is the cornerstone for selecting the appropriate protecting group based on the specific demands of the synthetic route.
Diagram 1: Chemical Structures of this compound and Fmoc-D-Lys(Mtt)-OH
Caption: Structures of this compound and Fmoc-D-Lys(Mtt)-OH.
Comparative Analysis of Deprotection Conditions
The choice between Mmt and Mtt hinges on the desired level of acid lability for the lysine side-chain protection. The Mmt group can be removed under exceptionally mild acidic conditions, making it ideal for syntheses involving highly acid-sensitive residues or linkers. Conversely, the Mtt group offers greater stability, providing a wider margin of safety against premature deprotection during other synthetic steps that may involve mildly acidic conditions.
| Protecting Group | Deprotection Reagent | Time | Efficacy | Reference(s) |
| Mmt | 1% TFA in DCM | 30 min | Quantitative removal. | [6] |
| Mmt | Acetic Acid/TFE/DCM (1:2:7) | 1 hour | Quantitative removal. Offers an even milder alternative to dilute TFA. | [4][6] |
| Mmt | 1M HOBt in DCM/TFE | - | A very mild condition suitable for highly acid-sensitive contexts. | [4] |
| Mtt | 1-2% TFA, 5% TIS in DCM | 30 min - 2 hours | Effective removal. The progress can be monitored by the release of the yellow Mtt cation. | [2][7] |
| Mtt | Acetic Acid/TFE/DCM (1:2:7) | 30 min | Incomplete removal (3-8% cleavage). Demonstrates the higher stability of Mtt compared to Mmt under these conditions. | [2] |
| Mtt | DCM/HFIP/TFE/TES (6.5:2:1:0.5) | 1 hour | A non-TFA based method for Mtt removal. | [2] |
Note: TFE = Trifluoroethanol, DCM = Dichloromethane, TFA = Trifluoroacetic acid, TIS = Triisopropylsilane, HOBt = Hydroxybenzotriazole, HFIP = Hexafluoroisopropanol, TES = Triethylsilane.
Experimental Protocols
The successful selective deprotection of Mmt and Mtt groups on-resin is a critical step for subsequent side-chain modifications. The following protocols provide detailed, step-by-step methodologies for their removal.
Diagram 2: General Workflow for Selective Lysine Side-Chain Deprotection and Modification
Caption: Workflow for selective lysine side-chain deprotection and modification.
Protocol 1: Selective Deprotection of the Mmt Group
This protocol is designed for the highly acid-sensitive Mmt group, utilizing a very mild acidic cocktail.
Materials:
-
Peptide-resin containing a Lys(Mmt) residue
-
Dichloromethane (DCM), peptide synthesis grade
-
Trifluoroethanol (TFE)
-
Acetic acid (AcOH)
-
Deprotection Solution: Acetic Acid/TFE/DCM (1:2:7 v/v/v)
-
10% Diisopropylethylamine (DIEA) in N,N-Dimethylformamide (DMF)
Procedure:
-
Swell the peptide-resin in DCM for 20-30 minutes in a reaction vessel.
-
Drain the DCM.
-
Add the deprotection solution (AcOH/TFE/DCM) to the resin.
-
Agitate the mixture gently for 1 hour at room temperature.
-
Drain the deprotection solution.
-
Wash the resin thoroughly with DCM (3-5 times).
-
Neutralize the resin with 10% DIEA in DMF (2 x 5 minutes).
-
Wash the resin with DMF (3-5 times). The resin is now ready for the subsequent modification of the deprotected lysine side-chain.
Protocol 2: Selective Deprotection of the Mtt Group
This protocol employs a dilute solution of TFA for the efficient removal of the more stable Mtt group.
Materials:
-
Peptide-resin containing a Lys(Mtt) residue
-
Dichloromethane (DCM), peptide synthesis grade
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Deprotection Solution: 1% TFA, 5% TIS in DCM (v/v/v) - Prepare fresh.
-
10% Diisopropylethylamine (DIEA) in N,N-Dimethylformamide (DMF)
Procedure:
-
Swell the peptide-resin in DCM for 20-30 minutes in a reaction vessel.
-
Drain the DCM.
-
Add the deprotection solution (1% TFA, 5% TIS in DCM) to the resin. A yellow color should develop, indicating the release of the Mtt cation.
-
Agitate the mixture gently for 30 minutes at room temperature.
-
Drain the solution.
-
Repeat steps 3-5 until the yellow color is no longer observed upon addition of the deprotection solution.
-
Wash the resin thoroughly with DCM (3-5 times) to remove residual acid and scavengers.
-
Neutralize the resin with 10% DIEA in DMF (2 x 5 minutes).
-
Wash the resin with DMF (3-5 times). The resin is now ready for the subsequent modification.
Causality Behind Experimental Choices
-
Choice of Acid: The use of very dilute TFA (1%) or weak organic acids like acetic acid is crucial for the selective removal of Mmt and Mtt without cleaving more robust acid-labile groups (e.g., Boc, tBu) or the peptide from acid-sensitive resins.[2][4]
-
Scavengers (TIS): During acid-mediated deprotection, the highly reactive trityl carbocation is liberated. This cation can re-attach to the deprotected amine or cause alkylation of nucleophilic side chains, particularly tryptophan.[2] Scavengers like TIS are essential to quench these carbocations, preventing deleterious side reactions.
-
Solvent System (TFE, HFIP): Solvents like trifluoroethanol (TFE) and hexafluoroisopropanol (HFIP) can stabilize the forming carbocation, thus facilitating the cleavage of the protecting group. Their inclusion can allow for deprotection under otherwise milder conditions.
-
Neutralization (DIEA): After acid treatment, the newly exposed amine is protonated. A neutralization step with a non-nucleophilic base like DIEA is necessary to prepare the amine for the subsequent coupling reaction.
Potential Side Reactions and Mitigation
The primary side reaction of concern during the deprotection of both Mmt and Mtt is the alkylation of nucleophilic amino acid side chains by the liberated trityl cations. Tryptophan is particularly susceptible to this modification. The most effective mitigation strategy is the inclusion of a scavenger such as TIS in the deprotection cocktail.[2]
Incomplete deprotection can also be an issue, especially with the more stable Mtt group. This can lead to a heterogeneous product mixture. It is therefore crucial to monitor the deprotection reaction, for example, by observing the disappearance of the yellow color of the trityl cation or by performing a test cleavage and analyzing the product by mass spectrometry.[2]
Due to the high acid sensitivity of the Mmt group, there is a risk of premature deprotection during the coupling of the Fmoc-Lys(Mmt)-OH amino acid if acidic activators are used. Therefore, it is recommended to use base-mediated coupling methods such as PyBOP®/DIPEA for the incorporation of this derivative.[4]
Conclusion and Recommendations
The choice between this compound and Fmoc-D-Lys(Mtt)-OH is a strategic one, dictated by the specific requirements of the peptide being synthesized.
-
This compound is the preferred choice when extreme mildness in deprotection is required. It is ideal for syntheses involving highly acid-sensitive linkers or other protecting groups where even dilute TFA could cause unwanted side reactions.
-
Fmoc-D-Lys(Mtt)-OH offers a robust and versatile option with a good balance of lability and stability. It provides a wider safety margin against premature deprotection and is suitable for a broad range of applications requiring orthogonal lysine modification.
By carefully considering the graduated acid lability of these protecting groups and implementing the appropriate, validated deprotection protocols, researchers can confidently design and execute the synthesis of complex, modified peptides with high precision and yield.
References
-
AAPPTec. Technical Support Information Bulletin 1181 - Selective Removal of Mtt Protecting Group From Amines. [Link]
-
Amino Acid Derivatives for Peptide Synthesis. [Link]
-
Bourel, L., et al. (2000). The deprotection of Lys(Mtt) revisited. Journal of Peptide Science, 6(6), 264-270. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. The Importance of Lysine Protection: A Deep Dive into Fmoc-Lys(Mmt)-OH. [Link]
-
Practical Synthesis Guide to Solid Phase Peptide Chemistry. [Link]
-
Behera, R. N., & Kumar, V. (2018). Novel solid-phase strategy for the synthesis of ligand-targeted fluorescent-labelled chelating peptide conjugates as a theranostic tool for cancer. Beilstein Journal of Organic Chemistry, 14, 2568–2579. [Link]
- Pawlas, J., et al. (2019). Greener methods for on-resin removal of acid-labile protecting groups. RSC Advances, 9(42), 24458-24466.
-
ResearchGate. The kinetics of the removal of the N-methyltrityl (Mtt) group during the synthesis of branched peptides. [Link]
-
Aletras, A., et al. (1995). Preparation of the very acid-sensitive Fmoc-Lys(Mtt)-OH. Application in the synthesis of side-chain to side-chain cyclic peptides and oligolysine cores suitable for the solid-phase assembly of MAPs and TASPs. International Journal of Peptide and Protein Research, 45(5), 488-496. [Link]
-
ResearchGate. Orthogonality and compatibility between Tsc and Fmoc amino-protecting groups. [Link]
-
AAPPTec. Overview of Solid Phase Peptide Synthesis (SPPS). [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Novel solid-phase strategy for the synthesis of ligand-targeted fluorescent-labelled chelating peptide conjugates as a theranostic tool for cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Preparation of the very acid-sensitive Fmoc-Lys(Mtt)-OH. Application in the synthesis of side-chain to side-chain cyclic peptides and oligolysine cores suitable for the solid-phase assembly of MAPs and TASPs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. peptide.com [peptide.com]
A Researcher's Guide to Lysine Protection: A Comparative Analysis of Mmt and Boc Protecting Groups
In the precise world of solid-phase peptide synthesis (SPPS), the strategic selection of protecting groups for trifunctional amino acids is a critical decision that dictates the success of synthesizing complex peptides. Lysine, with its nucleophilic ε-amino group, presents a key branching point that, if left unprotected, can lead to undesired side reactions and truncated sequences.[1] The choice of the side-chain protecting group for lysine not only influences the overall yield and purity but also opens avenues for sophisticated molecular architectures like branched peptides, cyclic peptides, and site-specific conjugations.
This guide provides a deep, comparative analysis of two commonly employed acid-labile protecting groups for the lysine side chain: the highly sensitive Monomethoxytrityl (Mmt) group and the robust tert-butyloxycarbonyl (Boc) group. We will explore the causality behind experimental choices, provide field-proven protocols, and offer a clear framework for selecting the optimal protecting group for your research objectives.
The Tale of Two Acid-Labile Groups: Mmt and Boc
Both Mmt and Boc protecting groups are cleaved under acidic conditions, yet their distinct chemical properties arise from the stability of the carbocation formed during cleavage. This fundamental difference in acid lability is the cornerstone of their strategic and orthogonal use in modern peptide synthesis, particularly within the widely adopted Fmoc/tBu strategy.[][3]
The Monomethoxytrityl (Mmt) Group: A Tool for Precision
The Mmt group is a member of the trityl family of protecting groups, characterized by its extreme sensitivity to acid.[4] The presence of a methoxy group on one of the phenyl rings significantly stabilizes the resulting carbocation through resonance, making the Mmt group removable under exceptionally mild acidic conditions.[5]
This high acid lability is the Mmt group's greatest strength. It can be selectively cleaved on-resin using a dilute solution of trifluoroacetic acid (TFA) (typically 1-2%) in a non-polar solvent like dichloromethane (DCM), without affecting the more robust Boc or t-butyl (tBu) based protecting groups on other side chains, or the acid-labile linker attaching the peptide to the resin.[6][7] This orthogonality is crucial for synthesizing complex peptides where site-specific modification of a lysine side chain is required mid-synthesis.[6]
Key Applications of Mmt-Lysine:
-
Branched Peptides: Selective deprotection of Lys(Mmt) allows for the synthesis of a second peptide chain on the lysine side chain.[6]
-
Site-Specific Labeling: Fluorophores, biotin, or other moieties can be attached to the deprotected ε-amino group.[6]
-
Peptide Cyclization: The lysine side chain can be used as an anchor point for head-to-side-chain or side-chain-to-side-chain cyclization.
The tert-butyloxycarbonyl (Boc) Group: The Robust Workhorse
The Boc group is a cornerstone of peptide chemistry. While it is the defining Nα-protecting group in the "Boc/Bzl" SPPS strategy, it is also ubiquitously used as a side-chain protecting group in the orthogonal "Fmoc/tBu" strategy.[8][9] The Boc group's cleavage relies on the formation of a stable tert-butyl cation.[10]
Compared to Mmt, the Boc group is significantly more stable to acid. Its removal requires much stronger acidic conditions, typically a high concentration of TFA (e.g., 95% in a "cleavage cocktail"), which are the same conditions used for the final global deprotection of all tBu-based side-chain protecting groups and cleavage from the resin.[9] This stability ensures the lysine side chain remains protected throughout the entire peptide assembly process in Fmoc-SPPS.[9]
Key Applications of Boc-Lysine:
-
Standard Linear Peptides: Fmoc-Lys(Boc)-OH is the default choice for incorporating lysine into a peptide sequence when no side-chain modification is intended.[1]
-
High Purity Synthesis: Its robustness prevents premature deprotection and potential side reactions, contributing to higher crude purity for standard peptides.[1]
-
Compatibility: It is fully compatible with the standard Fmoc/tBu chemistry workflow, requiring no special deprotection steps during synthesis.[]
Head-to-Head Comparison: Mmt vs. Boc for Lysine Side-Chain Protection
The choice between Mmt and Boc is not a matter of which is "better," but which is the appropriate tool for the specific synthetic goal. The following table summarizes their key performance characteristics.
| Feature | Mmt (Monomethoxytrityl) | Boc (tert-butyloxycarbonyl) |
| Chemical Structure | Triphenylmethyl group with one methoxy substituent | tert-butoxy group attached to a carbonyl |
| Cleavage Conditions | Highly acid-labile; 1-2% TFA in DCM.[11] | Moderately acid-labile; >50% TFA, typically 95% TFA.[10] |
| Orthogonality | Orthogonal to Boc, tBu, and most acid-labile linkers.[7] | Not orthogonal to tBu-based groups or standard acid-labile linkers.[9] |
| Mechanism of Deprotection | Acid-catalyzed formation of a resonance-stabilized Mmt carbocation.[12] | Acid-catalyzed formation of a stable tert-butyl carbocation.[10] |
| Primary Use Case | On-resin, site-specific side-chain modification (branching, labeling, cyclization).[6] | Standard incorporation of lysine in linear peptides within Fmoc-SPPS.[9] |
| Key Advantage | Enables selective deprotection for complex peptide architectures.[6] | Robust, reliable, and fully compatible with standard Fmoc/tBu workflow.[9] |
| Potential Issue | Potential for premature cleavage if exposed to even mildly acidic conditions. | The liberated tert-butyl cation can cause side reactions (alkylation) if not properly scavenged.[10][13] |
Experimental Protocols & Methodologies
Trustworthy and reproducible protocols are essential for successful synthesis. The following sections provide detailed, step-by-step methodologies for the selective on-resin deprotection of Mmt and the standard final cleavage of Boc.
Protocol 1: On-Resin Selective Deprotection of Lys(Mmt)
This protocol describes the selective removal of the Mmt group from a lysine side chain while the peptide remains attached to the solid support, leaving Boc and tBu groups intact.
Diagram of Mmt Deprotection Workflow:
Caption: Workflow for selective on-resin Mmt deprotection.
Materials:
-
Mmt-protected peptide-resin
-
Deprotection Cocktail: 1-2% (v/v) Trifluoroacetic acid (TFA) and 2-5% (v/v) Triisopropylsilane (TIS) in Dichloromethane (DCM).[11] (Caution: Handle TFA in a fume hood)
-
Dichloromethane (DCM), peptide synthesis grade
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Neutralization Solution: 10% (v/v) Diisopropylethylamine (DIEA) in DMF
Procedure:
-
Resin Swelling: Swell the Mmt-protected peptide-resin in DCM in a suitable reaction vessel for 20-30 minutes.
-
Initial Wash: Drain the DCM from the swollen resin.
-
Mmt Deprotection: Add the Deprotection Cocktail (e.g., 10 mL per gram of resin) to the resin. Agitate gently at room temperature for 15-30 minutes. The solution may turn yellow/orange, indicating the release of the Mmt cation.[11]
-
Repeat Treatment: Drain the deprotection solution. Repeat the treatment (Step 3) two more times to ensure complete removal of the Mmt group.
-
Washing: Wash the resin thoroughly with DCM (3 times) followed by DMF (3 times) to remove residual acid and scavengers.
-
Neutralization: Treat the resin with the Neutralization Solution twice for 2 minutes each to ensure the newly exposed ε-amino group is in its free base form.
-
Final Wash: Wash the resin thoroughly with DMF (3 times). The resin is now ready for subsequent on-resin modification (e.g., coupling of another amino acid, fluorophore, etc.).
Protocol 2: Global Deprotection of Lys(Boc) during Final Cleavage
This protocol describes the standard procedure for removing the Boc group from the lysine side chain simultaneously with all other tBu-based protecting groups and cleaving the peptide from the resin.
Diagram of Boc Deprotection (Final Cleavage) Workflow:
Caption: Workflow for global Boc deprotection and resin cleavage.
Materials:
-
Fully protected peptide-resin containing Lys(Boc) residues.
-
Cleavage Cocktail: A common mixture is 95% TFA, 2.5% TIS, and 2.5% water (v/v/v).[1] The exact composition may vary depending on the peptide sequence (e.g., addition of EDT for peptides containing Cys). (Caution: Handle TFA in a fume hood)
-
Cold diethyl ether.
Procedure:
-
Resin Preparation: Wash the final peptide-resin with DCM (3 times) and dry it thoroughly under a stream of nitrogen or in a vacuum desiccator.
-
Cleavage Reaction: Add the cleavage cocktail to the dry resin in a reaction vessel (e.g., 10 mL per gram of resin).
-
Incubation: Agitate the suspension at room temperature for 2-3 hours.
-
Peptide Collection: Filter the resin and collect the filtrate, which contains the deprotected peptide. Wash the resin with a small amount of fresh TFA to recover any remaining peptide.
-
Precipitation: Add the collected filtrate dropwise to a centrifuge tube containing cold diethyl ether (typically 10 times the volume of the filtrate). A white precipitate of the crude peptide should form.
-
Isolation: Centrifuge the suspension to pellet the peptide. Carefully decant the ether.
-
Washing: Wash the peptide pellet with cold diethyl ether 2-3 more times to remove scavengers and residual cleavage reagents.
-
Drying: Dry the crude peptide pellet under vacuum to obtain the final product, which can then be purified by HPLC.[10]
Conclusion and Strategic Recommendations
The decision to use an Mmt or Boc protecting group for a lysine residue is a strategic one, driven entirely by the final goal of the peptide synthesis.
-
Choose Fmoc-Lys(Boc)-OH for all standard linear peptide syntheses. Its robustness and seamless integration into the standard Fmoc/tBu workflow make it the most reliable and efficient choice for creating unmodified peptide chains.[9]
-
Choose Fmoc-Lys(Mmt)-OH when you require site-specific modification of the lysine side chain. Its exquisite acid lability provides the necessary orthogonality to perform on-resin chemistry, such as branching, labeling, or cyclization, that is not possible with the Boc group.[6][14]
By understanding the distinct chemical rationales and performance characteristics of these two protecting groups, researchers can harness their full potential, moving beyond simple linear sequences to construct complex and highly functional peptide molecules for advanced applications in research, diagnostics, and therapeutics.
Decision Workflow for Lysine Protecting Group Selection:
Caption: Decision tree for selecting between Mmt and Boc for lysine protection.
References
- BenchChem. A Head-to-Head Comparison: Boc-D-Lys-OH vs. Fmoc-D-Lys-OH in Peptide Synthesis. [URL: https://www.benchchem.com/boc-d-lys-oh-vs-fmoc-d-lys-oh]
- NINGBO INNO PHARMCHEM CO.,LTD. The Importance of Lysine Protection: A Deep Dive into Fmoc-Lys(Mmt)-OH. [URL: https://www.inno-pharmchem.com/the-importance-of-lysine-protection-a-deep-dive-into-fmoc-lys-mmt-oh]
- AAPPTec. Overview of Solid Phase Peptide Synthesis (SPPS). [URL: https://www.aapptec.com/overview-of-solid-phase-peptide-synthesis-spps-i-2/]
- Total Synthesis. Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. [URL: https://totalsynthesis.com/boc-protecting-group-n-boc-protection-deprotection-mechanism/]
- BenchChem. Protocol for Selective Deprotection of the Mtt Group. [URL: https://www.benchchem.com/protocol-for-selective-deprotection-of-the-mtt-group]
- BenchChem. A Comparative Analysis of Lysine Protecting Groups for Enhanced Yield in Solid-Phase Peptide Synthesis. [URL: https://www.benchchem.com/a-comparative-analysis-of-lysine-protecting-groups-for-enhanced-yield-in-solid-phase-peptide-synthesis]
- BenchChem. Application Note: Protocols for the Acid-Catalyzed t-Boc Deprotection of Lysine. [URL: https://www.benchchem.
- BenchChem. Application Note: Selective Deprotection of the Mtt Group from Nε-L-Lys(Mtt)-OH. [URL: https://www.benchchem.
- BenchChem. A Researcher's Guide to the Selective Deprotection of Mmt in Multifunctional Compounds. [URL: https://www.benchchem.com/a-researcher-s-guide-to-the-selective-deprotection-of-mmt-in-multifunctional-compounds]
- ResearchGate. The deprotection of Lys(Mtt) revisited. [URL: https://www.researchgate.net/publication/325788107_The_deprotection_of_LysMtt_revisited]
- National Institutes of Health (NIH). Understanding Acid Lability of Cysteine Protecting Groups. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3644141/]
- Wikipedia. tert-Butyloxycarbonyl protecting group. [URL: https://en.wikipedia.org/wiki/Tert-Butyloxycarbonyl_protecting_group]
- BenchChem. Common side reactions with Boc-D-Lys-OH in peptide synthesis. [URL: https://www.benchchem.com/common-side-reactions-with-boc-d-lys-oh-in-peptide-synthesis]
- ResearchGate. Liquid-phase Fmoc deprotection of Fmoc-Lys(Boc)-OH in DMF at room... [URL: https://www.researchgate.
- PubMed. Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. [URL: https://pubmed.ncbi.nlm.nih.gov/11051399/]
- DriveHQ. Minimal Protection Strategies for SPPS. [URL: https://www.drivehq.com/web/br/sps.aspx?shareid=23C27E41300941E5A54805A17B69A39D]
- BOC Sciences. Amino Acid Protection & Deprotection Services. [URL: https://www.bocsci.com/amino-acid-protection-deprotection-services.html]
- Biosynth. Protecting Groups in Peptide Synthesis. [URL: https://www.biosynth.com/company/biosynth-blog/protecting-groups-in-peptide-synthesis]
- AAPPTec. Selective Removal of Mtt Protecting Group From Amines. [URL: https://www.aapptec.
- BOC Sciences. Why Fmoc-Protected Amino Acids Dominate SPPS? [URL: https://www.bocsci.
- Hebei Boze Chemical Co., Ltd. BOC Protection and Deprotection. [URL: https://www.bozechem.com/news/boc-protection-and-deprotection-23192471.html]
- NINGBO INNO PHARMCHEM CO.,LTD. The Chemistry of Protection: Understanding Fmoc-Lys(Boc)-OH in Amino Acid Synthesis. [URL: https://www.inno-pharmchem.com/the-chemistry-of-protection-understanding-fmoc-lys-boc-oh-in-amino-acid-synthesis]
- Sigma-Aldrich. Selecting Orthogonal Building Blocks. [URL: https://www.sigmaaldrich.com/US/en/technical-documents/technical-article/chemistry-and-synthesis/peptide-synthesis/orthogonal-building-blocks]
- BOC Sciences. Fmoc vs Boc: Choosing the Right Amino Acid Derivative. [URL: https://www.bocsci.
- National Institutes of Health (NIH). Novel solid-phase strategy for the synthesis of ligand-targeted fluorescent-labelled chelating peptide conjugates as a theranostic tool for cancer. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6191411/]
- Organic Chemistry Portal. Boc-Protected Amino Groups. [URL: https://www.organic-chemistry.org/protectivegroups/amino/boc-amino.shtm]
- Biotage. How To: Measure and Optimize the Removal of MMT Protecting Groups. [URL: https://www.biotage.com/blog/how-to-measure-and-optimize-the-removal-of-mmt-protecting-groups]
- Semantic Scholar. EVALUATION OF MONOMETHOXYTRITYL AND DIMETHOXYTRITYL AS ORTHOGONAL AMINO PROTECTING GROUPS IN FMOC SOLID PHASE PEPTIDE SYNTHESIS. [URL: https://www.semanticscholar.org/paper/EVALUATION-OF-MONOMETHOXYTRITYL-AND-DIMETHOXYTRITYL-Matysiak-Barlos/b3e648083891465a396263884144360e224e7546]
- ResearchGate. A Highly Efficient Method for Synthesis of Fmoc-Lysine(Mmt)-OH. [URL: https://www.researchgate.net/publication/237242137_A_Highly_Efficient_Method_for_Synthesis_of_Fmoc-LysineMmt-OH]
- CBL Patras. The Abundant Versatility of the 4-Methoxytrityl Group. [URL: https://cbl-patras.
- BenchChem. Orthogonal Protection in Peptide Synthesis: A Technical Guide for Researchers. [URL: https://www.benchchem.com/orthogonal-protection-in-peptide-synthesis-a-technical-guide-for-researchers]
- Semantic Scholar. Monomethoxytrityl (MMT) as a versatile amino protecting group for complex prodrugs of anticancer compounds sensitive to strong acids, bases and nucleophiles. [URL: https://www.semanticscholar.org/paper/Monomethoxytrityl-(MMT)-as-a-versatile-amino-group-Dubowchik-Radia/d163f45145b5e7d5d28b0821213426a845119934]
- BenchChem. A Comparative Guide to Boc and Other Acid-Labile Protecting Groups. [URL: https://www.benchchem.com/a-comparative-guide-to-boc-and-other-acid-labile-protecting-groups]
- Chemistry LibreTexts. 13.10: Protecting Groups in Organic Synthesis. [URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Map%3A_Organic_Chemistry_(Smith)/13%3A_Mass_Spectrometry_and_Infrared_Spectroscopy/13.10%3A_Protecting_Groups_in_Organic_Synthesis]
- Reddit. My PI is on my case for not knowing the mechanism of deprotection of the Mtt group from lysine (in TFA, DCM ,TIS), but when I search on google I cannot find anything. I would really appreciate some guidance! [URL: https://www.reddit.com/r/chemistry/comments/16o9u66/my_pi_is_on_my_case_for_not_knowing_the_mechanism/]
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A Comparative Guide to Mmt and ivDde for Orthogonal Side-Chain Protection in Peptide Synthesis
In the intricate field of peptide synthesis, particularly for the development of complex therapeutics and research tools, the strategic selection of protecting groups is a critical determinant of success. The principle of orthogonal protection—the ability to selectively remove one type of protecting group in the presence of others—is fundamental to creating sophisticated peptide architectures such as branched, cyclic, and site-specifically labeled peptides.[1][2] Among the arsenal of protecting groups available to chemists, the 4-methoxytrityl (Mmt) and the 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl (ivDde) groups have emerged as powerful and distinct tools for the temporary protection of amino acid side chains, most notably the ε-amino group of lysine.
This guide provides a detailed comparison of the Mmt and ivDde protecting groups, offering insights into their chemical properties, deprotection mechanisms, and practical applications. By presenting experimental data and detailed protocols, we aim to equip researchers, scientists, and drug development professionals with the knowledge to make informed decisions for their specific synthetic strategies.
The Mmt (4-methoxytrityl) Protecting Group: A Tool for High Acid Sensitivity
The Mmt group is a derivative of the trityl (Trt) group, characterized by the presence of a methoxy group on one of the phenyl rings.[3] This modification significantly increases the group's lability under acidic conditions, making it a valuable option for syntheses requiring very mild deprotection steps.[3][4]
Chemical Nature and Cleavage Mechanism
The Mmt group is introduced to the ε-amino group of lysine to form Fmoc-Lys(Mmt)-OH, a building block used in Fmoc-based Solid-Phase Peptide Synthesis (SPPS). Its removal is achieved through an acid-catalyzed cleavage. The reaction is initiated by protonation, leading to the formation of a stable Mmt carbocation, which is then quenched by a scavenger to prevent side reactions with sensitive residues like tryptophan.[5] The electron-donating nature of the methoxy group stabilizes the carbocation, rendering the Mmt group significantly more susceptible to acid cleavage than its counterparts, Mtt (4-methyltrityl) and Trt.[6] The general order of acid lability is Mmt > Mtt > Trt.[6]
Key Features and Applications
The defining characteristic of the Mmt group is its extreme acid sensitivity. It can be selectively cleaved using very dilute solutions of trifluoroacetic acid (TFA) in dichloromethane (DCM), typically 1-2%.[4][7] This allows for the deprotection of the lysine side chain without affecting more robust acid-labile groups like tert-butoxycarbonyl (Boc) and tert-butyl (tBu), or cleaving the peptide from acid-sensitive resins.[4] This feature makes Mmt particularly useful for the on-resin synthesis of cyclic peptides where the cyclization is performed through a lysine side chain.[8]
Caption: Structure of a Mmt-protected lysine residue.
The ivDde Protecting Group: Robust Orthogonality to Acid and Base
The ivDde group is an enamine-type protecting group that offers a distinct advantage in its deprotection chemistry.[9] Unlike acid-labile groups, ivDde is exceptionally stable to both the acidic conditions used for Boc and tBu group removal (e.g., TFA) and the basic conditions for Fmoc group removal (e.g., 20% piperidine in DMF).[9][10][11]
Chemical Nature and Cleavage Mechanism
The ivDde group is introduced as Fmoc-Lys(ivDde)-OH in SPPS. Its removal is achieved through nucleophilic attack, most commonly with a dilute solution of hydrazine (typically 2%) in N,N-dimethylformamide (DMF).[9][11][12] The reaction proceeds via a nucleophilic attack of hydrazine on the enamine system, followed by an intramolecular cyclization that releases the free amine and forms a stable pyrazole byproduct.[9] This byproduct's absorbance at around 290 nm can be monitored spectrophotometrically to track the progress of the deprotection reaction.[10][13][14]
Key Features and Applications
The key advantage of the ivDde group is its orthogonality to the most common protection schemes in SPPS.[9] This allows for the selective unmasking of a specific amine at any stage of the synthesis, enabling site-specific modifications such as peptide branching, cyclization, or the attachment of reporter groups.[9][10] The enhanced steric hindrance of the ivDde group, compared to its predecessor Dde, provides greater stability and reduces the risk of migration during prolonged synthesis.[9][12] However, this increased stability can sometimes make its removal more challenging, occasionally requiring higher concentrations of hydrazine or longer reaction times.[9][15]
Caption: Structure of an ivDde-protected lysine residue.
Head-to-Head Comparison: Mmt vs. ivDde
The choice between Mmt and ivDde depends entirely on the synthetic strategy, specifically the nature of other protecting groups used and the desired on-resin modifications.
| Feature | Mmt (4-methoxytrityl) | ivDde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl) |
| Cleavage Condition | Very mild acid (e.g., 1-2% TFA in DCM)[4][7] | Nucleophile (e.g., 2% Hydrazine in DMF)[9][11][12] |
| Orthogonality | Orthogonal to Fmoc, Cbz. Quasi-orthogonal to Boc, tBu, Trt (selectivity depends on conditions).[4] | Orthogonal to Fmoc, Boc, tBu, Trt.[9][10][11] |
| Stability | Labile to repeated acid treatments. | Stable to both acidic and basic conditions of SPPS.[9][10] |
| Deprotection Monitoring | Visual (yellow color of Mmt cation).[4] | Spectrophotometric (UV absorbance of byproduct at ~290 nm).[10][13][14] |
| Key Advantage | Extremely mild deprotection conditions.[3] | True orthogonality to both Fmoc and Boc strategies.[9] |
| Potential Issues | Potential for premature loss during synthesis if acidic conditions are not carefully controlled. | Can be sluggish to remove, sometimes requiring harsher conditions (e.g., higher hydrazine concentration).[9][15] Hydrazine also removes Fmoc groups.[10][12] |
| Ideal For | Syntheses on highly acid-sensitive resins; when other mildly acid-labile groups are present.[6] | Complex syntheses requiring multiple, sequential on-resin modifications, such as branched or multi-cyclic peptides.[10][16][17] |
Orthogonality and Synthetic Strategy
The fundamental difference lies in their orthogonality. Mmt offers "conditional" orthogonality within acid-labile schemes, relying on differential kinetics of cleavage. In contrast, ivDde provides true chemical orthogonality, as its cleavage mechanism is fundamentally different from that of acid- or base-labile groups.
This distinction is crucial when planning a complex synthesis. For instance, in the synthesis of a branched peptide where one chain is built off a lysine side chain, the ivDde group allows for the completion of the main chain using standard Fmoc chemistry, followed by Fmoc removal, N-terminal Boc protection, selective ivDde removal with hydrazine, and subsequent synthesis of the branch.[17] Using Mmt in this scenario would be more complex, as the repeated acid treatments for Fmoc removal could potentially lead to partial Mmt cleavage.
Caption: Comparative workflow for branched peptide synthesis.
Experimental Protocols
The following protocols are provided as general guidelines and may require optimization based on the specific peptide sequence, resin, and scale of the synthesis.
Protocol 1: On-Resin Deprotection of Mmt
This protocol is adapted for the selective removal of the Mmt group from a lysine side chain on a solid support.
Materials:
-
Mmt-protected peptide-resin
-
Deprotection Solution: 1-2% (v/v) Trifluoroacetic acid (TFA) and 2-5% (v/v) Triisopropylsilane (TIS) in Dichloromethane (DCM).[4][5]
-
Dichloromethane (DCM) for washing
-
N,N-Dimethylformamide (DMF) for washing
-
Nitrogen for drying
Procedure:
-
Swell the Mmt-protected peptide-resin in DCM in a suitable reaction vessel.
-
Drain the DCM and add the deprotection solution to the resin (approximately 10 mL per gram of resin).
-
Agitate the resin suspension gently for 10-15 minutes at room temperature. A yellow color in the solution indicates the release of the Mmt cation.[4]
-
Drain the deprotection solution.
-
Repeat steps 2-4 two to four more times until the yellow color is no longer observed upon addition of fresh deprotection solution.
-
Wash the resin thoroughly with DCM (3 x resin volume).
-
Wash the resin with DMF (3 x resin volume) to prepare for the subsequent coupling step or other on-resin modification.
-
Dry the resin under a stream of nitrogen if required.
Protocol 2: On-Resin Deprotection of ivDde
This protocol describes the common method for removing the ivDde group using hydrazine.
Materials:
-
ivDde-protected peptide-resin
-
Deprotection Solution: 2% (v/v) hydrazine monohydrate in N,N-Dimethylformamide (DMF).[9][11][12] (Note: For sluggish removal, a 4% solution may be used, but caution is advised as higher concentrations can lead to side reactions).[9][12]
-
N,N-Dimethylformamide (DMF) for washing
Procedure:
-
Swell the ivDde-protected peptide-resin in DMF in a reaction vessel.
-
Drain the DMF and add the 2% hydrazine solution (approximately 25 mL per gram of resin).[12]
-
Agitate the resin suspension gently for 3-5 minutes at room temperature.[9]
-
Drain the deprotection solution. The progress can be monitored by taking a sample of the drained solution and measuring its absorbance at ~290 nm.[10][13][14]
-
Repeat steps 2-4 two more times for a total of three treatments, or until the absorbance of the drained solution at 290 nm is negligible.[9]
-
Wash the resin thoroughly with DMF (3-5 times) to remove all traces of hydrazine and the pyrazole byproduct.[9] The resin is now ready for subsequent on-resin modification.
Conclusion: Making the Right Choice for Your Synthesis
Both Mmt and ivDde are invaluable tools in the synthesis of complex peptides, each offering distinct advantages. The choice between them is not about which is "better," but which is more suitable for the specific synthetic challenge at hand.
-
Choose Mmt when your strategy requires an exceptionally mild deprotection step, for instance, when working with highly acid-sensitive linkers or when you need to differentiate between various trityl-based protecting groups. Its rapid cleavage under dilute acid makes it efficient, provided the overall synthetic scheme can tolerate these conditions without premature deprotection.
-
Choose ivDde when your synthesis demands absolute orthogonality to both acidic and basic reagents. It is the more robust and reliable choice for complex, multi-step on-resin modifications, such as the construction of branched peptides or the site-specific attachment of labels after the main peptide chain has been assembled. While its removal can sometimes be more challenging, its stability during chain assembly provides a high degree of confidence and flexibility in synthetic design.
By carefully considering the principles of orthogonality and the specific chemical properties of Mmt and ivDde, peptide chemists can harness the power of these protecting groups to build intricate and novel peptide structures, advancing the frontiers of science and medicine.
References
-
Technical Support Information Bulletin 1181 - Selective Removal of Mtt Protecting Group From Amines - Aapptec Peptides. Available from: [Link]
-
Technical Support Information Bulletin 1182 - Removal of Dde and ivDde Protecting Groups - Aapptec Peptides. Available from: [Link]
-
NEW Orthogonally protected lysine derivatives Novabiochem® NEW - Merck Millipore. Available from: [Link]
-
Product Focus: Reagents for the synthesis of cyclic and modified peptides Novabiochem® - Merck Millipore. Available from: [Link]
-
Optimizing the removal of an ivDde protecting group - Biotage. Available from: [Link]
-
Amino Acid Sidechain Deprotection - Aapptec Peptides. Available from: [Link]
-
The kinetics of the removal of the N-methyltrityl (Mtt) group during the synthesis of branched peptides | Request PDF - ResearchGate. Available from: [Link]
-
The Importance of Mmt Protection in Peptide Synthesis with Fmoc-D-Cys(Mmt)-OH. Available from: [Link]
-
How To: Measure and Optimize the Removal of MMT Protecting Groups | Biotage. Available from: [Link]
-
Automated Deprotection of Orthogonal and Non-Standard Lysine Protecting Groups. Available from: [Link]
-
TFA Cleavage Strategy for Mitigation of S-tButylated Cys-Peptide Formation in Solid-Phase Peptide Synthesis - ACS Publications. Available from: [Link]
-
Overview of Solid Phase Peptide Synthesis (SPPS). Available from: [Link]
-
Supplementary Information - The Royal Society of Chemistry. Available from: [Link]
-
Protecting group - Wikipedia. Available from: [Link]
-
Practical Synthesis Guide to Solid Phase Peptide Chemistry. Available from: [Link]
-
A Tetrazine-Labile Vinyl Ether Benzyloxycarbonyl Protecting Group (VeZ): An Orthogonal Tool for Solid-Phase Peptide Chemistry - Edinburgh Research Explorer. Available from: [Link]
-
Automated Synthesis of Cyclic Disulfide-Bridged Peptides. Available from: [Link]
-
Peptide Synthesis for Cyclic Peptides: Methods and Applications. Available from: [Link]
-
Problems in the Synthesis of Cyclic Peptides Through Use of the Dmab Protecting Group | Request PDF - ResearchGate. Available from: [Link]
-
Automated Synthesis of Cyclic Peptides on Biotage® Initiator+ Alstra™. Available from: [Link]
Sources
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A Senior Application Scientist’s Guide to the Analytical Characterization of Fmoc-D-Lys(Mmt)-OH
Introduction: The Critical Role of a Protected Amino Acid in Modern Peptide Synthesis
In the intricate world of solid-phase peptide synthesis (SPPS), the quality of your building blocks dictates the success of your final product. Fmoc-D-Lys(Mmt)-OH, or N-α-(9-fluorenylmethyloxycarbonyl)-N-ε-(4-methoxytrityl)-D-lysine, is a cornerstone reagent for constructing complex peptides.[1][2] Its utility lies in the orthogonal protection scheme: the base-labile Fmoc group for temporary α-amino protection and the highly acid-sensitive monomethoxytrityl (Mmt) group on the side-chain ε-amino group.[1][2] This elegant design allows for selective deprotection of the lysine side chain while the peptide remains anchored to the resin, opening avenues for synthesizing branched peptides, attaching labels, or performing site-specific modifications.[2][3]
However, the synthetic utility of this reagent is entirely dependent on its purity, identity, and structural integrity. Impurities such as diastereomers, deletion sequences, or byproducts from the reagent's own synthesis can introduce irreversible errors into your peptide sequence. Therefore, a robust, multi-faceted analytical approach is not just a quality control measure; it is a fundamental prerequisite for reliable and reproducible peptide science.
This guide provides an in-depth comparison of the primary analytical methods for characterizing this compound. We will move beyond mere protocols to explain the scientific rationale behind each technique, offering field-proven insights to empower researchers, scientists, and drug development professionals to build a self-validating system for quality assurance.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): The Workhorse for Purity Assessment
RP-HPLC is the principal method for determining the purity of Fmoc-protected amino acids and the resulting peptides.[4] Its resolving power allows for the separation of the target compound from closely related impurities, providing a quantitative measure of purity based on peak area.
Causality Behind the Method: The separation mechanism hinges on the differential partitioning of analytes between a nonpolar stationary phase (typically a C18 column) and a polar mobile phase. The hydrophobic Fmoc and Mmt groups give this compound a significant affinity for the stationary phase. By gradually increasing the concentration of an organic solvent like acetonitrile (ACN) in the mobile phase, we can controllably elute the compound and its impurities based on their relative hydrophobicity. The strong UV absorbance of the fluorenyl moiety of the Fmoc group provides a highly sensitive detection method.[5]
Experimental Protocol: Purity Analysis by RP-HPLC
-
Sample Preparation:
-
Accurately weigh ~1 mg of this compound.
-
Dissolve in 1 mL of a 50:50 mixture of Mobile Phase A and Mobile Phase B to create a 1 mg/mL stock solution.
-
Filter the sample through a 0.22 µm syringe filter to remove any particulates that could damage the HPLC system.
-
-
HPLC Conditions:
-
System: A standard HPLC or UPLC system.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3-5 µm particle size).[4]
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in water.
-
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in acetonitrile.[6]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25-40 °C.
-
Detection: UV absorbance at 220 nm (for the peptide backbone) and 254/301 nm (characteristic of the Fmoc group).[4]
-
Injection Volume: 10 µL.
-
-
Gradient Elution:
-
Data Analysis:
-
Integrate all peaks in the chromatogram.
-
Calculate the purity by determining the percentage of the main peak's area relative to the total area of all peaks. A purity level of ≥98% is common for high-quality reagents.[7]
-
Data Presentation: Typical HPLC Purity Data
| Parameter | Result | Specification |
| Retention Time (t_R_) | 18.5 min | Reportable |
| Main Peak Area % | 99.2% | ≥ 98.0% |
| Largest Impurity % | 0.4% | ≤ 0.5% |
| Total Impurities % | 0.8% | ≤ 2.0% |
Visualization: HPLC Analysis Workflow
Caption: Standard workflow for RP-HPLC purity assessment.
Mass Spectrometry (MS): Unambiguous Molecular Identity
While HPLC confirms purity, it does not confirm identity. Mass spectrometry is the definitive technique for verifying the molecular weight of this compound, ensuring the correct compound is being used.[8][9]
Causality Behind the Method: ESI-MS is a "soft" ionization technique that transfers the analyte from solution into the gas phase as charged ions with minimal fragmentation.[9] The mass analyzer then separates these ions based on their mass-to-charge ratio (m/z). For this compound, we expect to see a prominent ion corresponding to the protonated molecule [M+H]⁺, which directly confirms its molecular weight.
Experimental Protocol: LC-MS for Identity Verification
-
System: An HPLC system coupled to a mass spectrometer (e.g., a single quadrupole or a high-resolution TOF/Orbitrap).
-
Sample Preparation: Use the same sample prepared for HPLC analysis. Direct infusion is also possible, but LC-MS provides cleaner spectra by separating the main component from salts and minor impurities before it enters the mass spectrometer.
-
Ionization: Electrospray Ionization (ESI) in positive ion mode is standard for this class of molecules.
-
Mass Analysis:
-
Scan a mass range that brackets the expected molecular weight (e.g., m/z 500-800).
-
The instrument measures the m/z of the ions.
-
-
Data Interpretation:
-
Locate the peak corresponding to the theoretical mass of the protonated molecule.
-
Formula: C₄₁H₄₀N₂O₅
-
Monoisotopic Mass: 640.29 g/mol .[7]
-
Expected Ion [M+H]⁺: 641.30 m/z.
-
Data Presentation: Molecular Weight Confirmation
| Parameter | Theoretical Value | Experimental Value |
| Chemical Formula | C₄₁H₄₀N₂O₅ | N/A |
| Monoisotopic Mass | 640.29 g/mol | N/A |
| [M+H]⁺ (m/z) | 641.30 | 641.31 |
Visualization: Mass Spectrometry Analysis Workflow
Caption: Workflow for identity verification via ESI-MS.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structure
NMR spectroscopy provides an unparalleled, atom-level view of the molecule, making it the gold standard for structural confirmation.[8][9] It validates the presence of all key functional groups (Fmoc, Mmt, lysine backbone) and their correct chemical connectivity.
Causality Behind the Method: ¹H NMR spectroscopy measures the resonance of hydrogen nuclei in a magnetic field. The chemical environment of each proton dictates its specific resonance frequency (chemical shift), providing a unique fingerprint of the molecule's structure. The integration of the signals corresponds to the number of protons, confirming stoichiometry.
Experimental Protocol: ¹H NMR for Structural Elucidation
-
Sample Preparation:
-
Dissolve 5-10 mg of the sample in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
The choice of solvent is critical; DMSO-d₆ is often preferred as it solubilizes the compound well and its residual peak does not obscure key signals.
-
-
Data Acquisition:
-
Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.
-
A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.
-
-
Data Interpretation:
-
Identify the characteristic chemical shifts for the different parts of the molecule. The aromatic regions for the Fmoc and Mmt groups are particularly diagnostic.
-
Data Presentation: Characteristic ¹H NMR Chemical Shifts (in DMSO-d₆)
| Protons | Approximate Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Fmoc Aromatic | 7.30 - 7.90 | Multiplet | 8H |
| Mmt Aromatic | 6.80 - 7.40 | Multiplet | 14H |
| Fmoc CH, CH₂ | 4.20 - 4.35 | Multiplet | 3H |
| Mmt OCH₃ | ~3.75 | Singlet | 3H |
| Lysine α-CH | ~3.90 - 4.10 | Multiplet | 1H |
| Lysine ε-CH₂ | ~2.50 | Multiplet | 2H |
| Lysine β,γ,δ-CH₂ | 1.10 - 1.70 | Multiplet | 6H |
Visualization: NMR Analysis Workflow
Caption: General workflow for structural analysis by NMR.
Comparative Guide: Selecting the Right Analytical Tool
No single technique provides a complete picture. The true power of analytical characterization lies in using these methods orthogonally, where the strengths of one compensate for the limitations of another. This creates the self-validating system essential for scientific integrity.
| Feature | RP-HPLC | Mass Spectrometry (MS) | NMR Spectroscopy |
| Primary Information | Purity & Impurity Profile | Molecular Weight & Identity | Atomic Connectivity & Structure |
| Sensitivity | High (µg/mL) | Very High (ng-pg/mL) | Low (mg/mL) |
| Specificity | High for separation | Very High for mass | Absolute for structure |
| Quantitation | Excellent (Purity %) | Semi-quantitative | Excellent (with internal standard) |
| Throughput | High | High (especially with LC-MS) | Low |
| Expertise Required | Moderate | Moderate to High | High |
| Key Advantage | Robust, quantitative purity assessment. | Unambiguous identity confirmation. | Definitive structural elucidation.[10] |
| Key Limitation | Co-eluting impurities may be missed. | Cannot distinguish isomers. | Low sensitivity, requires more sample. |
Conclusion: An Integrated Strategy for Quality Assurance
The comprehensive characterization of this compound is non-negotiable for any researcher aiming to produce high-quality, reliable peptides. An integrated analytical strategy is paramount.
-
RP-HPLC serves as the frontline tool for routine quality control, quantifying purity with high precision.
-
Mass Spectrometry provides the non-negotiable confirmation of molecular identity, ensuring you are starting with the correct building block.
-
NMR Spectroscopy acts as the ultimate arbiter of structure, providing the deepest level of characterization and the ability to identify subtle structural anomalies that other methods might miss.
By synergistically employing these three pillars of analytical chemistry, you create a robust, self-validating framework. This ensures that the this compound you introduce into your synthesis is of the highest caliber, setting the stage for a successful outcome in your research, discovery, and development endeavors.
References
-
Mtoz Biolabs. Comparison of Peptide Content Determination Methods. Mtoz Biolabs. Available from: [Link]
-
International Journal of Science and Research Archive. (2025). Analytical techniques for peptide-based drug development: Characterization, stability and quality control. IJSR. Available from: [Link]
-
ResearchGate. (2025). Analytical techniques for peptide-based drug development: Characterization, stability and quality control. ResearchGate. Available from: [Link]
-
Polaris Peptides. Advanced Analytical Techniques for Peptide Characterization. Polaris Peptides. Available from: [Link]
-
CBL Patras. This compound. CBL Patras. Available from: [Link]
-
Sivakumar, R., et al. (2011). Characterization of Nα-Fmoc-protected Dipeptide Isomers by Electrospray Ionization Tandem Mass Spectrometry (ESI-MS(n)). PubMed. Available from: [Link]
-
Biotage. (2023). How To: Measure and Optimize the Removal of MMT Protecting Groups. Biotage. Available from: [Link]
-
Next Peptide. This compound. Next Peptide. Available from: [Link]
-
ACS Publications. (2018). TFA Cleavage Strategy for Mitigation of S-tButylated Cys-Peptide Formation in Solid-Phase Peptide Synthesis. ACS Omega. Available from: [Link]
-
Cusabio. Fmoc-Lys(MMt)-OH. Cusabio. Available from: [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. The Importance of Lysine Protection: A Deep Dive into Fmoc-Lys(Mmt)-OH. Ningbo Inno Pharmchem. Available from: [Link]
- Google Patents. Preparation method of Fmoc-Lys (Mtt) -OH. Google Patents.
-
ResearchGate. (a) Cys thiol protection with the 4-methoxyltrityl (Mmt) protecting.... ResearchGate. Available from: [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. Fmoc-D-Lys(Mtt)-OH: Understanding its Properties and Applications in Peptide Chemistry. Ningbo Inno Pharmchem. Available from: [Link]
-
Royal Society of Chemistry. H NMR spectra were recorded at 300 and 400 MHz. RSC Publishing. Available from: [Link]
-
ResearchGate. Screening of Fmoc deprotection on standard amino acids and esters. ResearchGate. Available from: [Link]
-
ACS Publications. (2022). Development of Fmoc-Protected Bis-Amino Acids toward Automated Synthesis of Highly Functionalized Spiroligomers. Organic Letters. Available from: [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. The Chemical Properties and Applications of Fmoc-Lys(Mmt)-OH. Ningbo Inno Pharmchem. Available from: [Link]
-
Aapptec Peptides. Fmoc-D-Lys(Mtt)-OH. Aapptec. Available from: [Link]
-
Asian Journal of Pharmaceutical Analysis and Medicinal Chemistry. (2018). impact of purification of fmoc-amino acids on peptide purity in solid phase peptide synthesis. AJPAMC. Available from: [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. nbinno.com [nbinno.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. cblpatras.gr [cblpatras.gr]
- 8. ijsra.net [ijsra.net]
- 9. polarispeptides.com [polarispeptides.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
A Senior Application Scientist's Guide to Mass Spectrometry of Peptides Synthesized with Fmoc-D-Lys(Mmt)-OH
Authored for Researchers, Scientists, and Drug Development Professionals
In the landscape of complex peptide synthesis, the strategic use of orthogonal protecting groups is paramount for achieving high-purity, structurally defined molecules. Fmoc-D-Lys(Mmt)-OH is a critical building block that offers such strategic flexibility, enabling site-specific modifications of the lysine side chain. However, the very properties that make the monomethoxytrityl (Mmt) group advantageous during synthesis can introduce distinct challenges during the final analysis, particularly in mass spectrometry.
This guide provides an in-depth comparison and technical analysis of peptides synthesized with this compound. We will explore the causality behind experimental choices, provide validated protocols, and present comparative data to empower researchers to navigate the intricacies of their mass spectrometry results, ensuring accurate characterization and avoiding common analytical pitfalls.
The Double-Edged Sword: Understanding the Mmt Protecting Group
The Mmt group is a member of the trityl family of protecting groups, prized for its significant acid lability.[1] In the context of Fmoc-based Solid-Phase Peptide Synthesis (SPPS), the Mmt group provides an "orthogonal" protection strategy.[2][3] This means it is stable under the basic conditions used to remove the N-terminal Fmoc group (e.g., piperidine) but can be selectively cleaved under very mild acidic conditions that leave other acid-labile side-chain protecting groups (like Boc or tBu) intact.[4][5]
This unique characteristic is invaluable for synthesizing complex peptides, such as branched or cyclic peptides, where the lysine side-chain amine needs to be deprotected on-resin for further modification.[2]
The analytical challenge arises from this same high acid sensitivity. Incomplete removal of the Mmt group during the final cleavage step or unintended loss during mass spectrometry analysis can lead to ambiguous or misleading data.[4] Therefore, a robust and verifiable workflow from cleavage to analysis is not just recommended; it is essential.
Experimental Design: From Synthesis to Spectrum
A successful mass spectrometry analysis begins long before the sample is injected. It starts with a meticulously planned and executed synthesis and cleavage strategy. Here, we outline a comprehensive workflow designed to ensure the integrity of the target peptide for accurate mass analysis.
Workflow: Synthesis, Cleavage, and Analysis
Caption: High-level workflow from peptide synthesis to MS analysis.
Protocol 1: Global Cleavage and Deprotection
This protocol is designed for the complete deprotection of all acid-labile groups, including the Mmt group, and cleavage from the resin. The choice of scavengers is critical to prevent side reactions with sensitive residues.[6]
Model Peptide: Ac-Gly-Ala-Val-D-Lys-Phe-NH2 Resin: Rink Amide (for C-terminal amide)
Methodology:
-
Resin Preparation:
-
Place 50 mg of the dried peptide-resin in a 5 mL reaction vessel.
-
Wash the resin thoroughly with dichloromethane (DCM) (3 x 2 mL) to remove residual DMF and then dry the resin under a high vacuum for at least 1 hour.
-
-
Cleavage Reaction:
-
Prepare a fresh cleavage cocktail. For a standard peptide, Reagent K is a robust choice.[7]
-
Reagent K: 82.5% Trifluoroacetic acid (TFA), 5% Phenol, 5% Water, 5% Thioanisole, 2.5% 1,2-Ethanedithiol (EDT).
-
-
Add 2 mL of the cleavage cocktail to the dried resin.
-
Agitate the mixture at room temperature for 2-3 hours. The solution may turn yellow or orange, indicating the release of trityl cations.[3][6]
-
-
Peptide Precipitation and Isolation:
-
Filter the resin from the cleavage mixture into a 15 mL centrifuge tube.
-
Wash the resin with an additional 0.5 mL of fresh TFA and combine the filtrates.
-
Add the combined TFA solution dropwise into 10 mL of ice-cold diethyl ether. A white precipitate (the crude peptide) should form.
-
Centrifuge the suspension at 3000 x g for 5 minutes. Decant the ether.
-
Wash the peptide pellet twice more with cold diethyl ether, centrifuging each time.
-
After the final wash, dry the peptide pellet under a stream of nitrogen to remove residual ether.
-
-
Sample Preparation for Mass Spectrometry:
-
Dissolve the dried crude peptide in a suitable solvent, typically 0.1% formic acid in 50:50 acetonitrile/water, to a final concentration of approximately 1 mg/mL.
-
Vortex briefly and centrifuge to pellet any insoluble material.
-
Transfer the supernatant to an HPLC vial for LC-MS analysis.
-
Data Analysis: Identifying Success and Troubleshooting Failure
Accurate interpretation of mass spectrometry data is contingent on knowing what to look for. The primary goal is to confirm the presence of the target peptide and the absence of common side products, most notably the Mmt-adduct.
Expected Mass Spectrometry Results
The table below outlines the theoretical masses for our model peptide, Ac-Gly-Ala-Val-D-Lys-Phe-NH2, in both its desired, fully deprotected state and with the Mmt group erroneously retained.
| Compound Description | Chemical Formula (Neutral) | Theoretical Monoisotopic Mass (M) | Expected Ion [M+H]⁺ (m/z) |
| Target Peptide (Fully Deprotected) | C₂₇H₄₂N₆O₇ | 562.3115 Da | 563.3188 Da |
| Mmt-Adduct (Incomplete Deprotection) | C₄₇H₅₈N₆O₈ | 834.4319 Da | 835.4392 Da |
Mass calculations are based on the most common isotopes.
The key diagnostic sign of incomplete deprotection is the presence of a peak at [M+H]⁺ + 272.12 Da , corresponding to the mass of the added Mmt group (C₂₀H₁₆O).
Troubleshooting Mass Spectra: A Decision Framework
When analyzing your data, a systematic approach can quickly identify the root cause of unexpected results.
Caption: Troubleshooting decision tree for MS analysis of Mmt-peptides.
Comparison with Alternatives
While this compound is excellent for its specific purpose, other lysine-protecting groups exist, each with its own analytical profile.
| Protecting Group | Cleavage Condition | Key Advantage | Mass Spec Consideration |
| Mmt | Very Mild Acid (e.g., 1-2% TFA in DCM)[4][8] | Highly selective, orthogonal to Boc/tBu.[2] | High risk of incomplete cleavage if conditions are not optimized. Prone to in-source fragmentation.[4] |
| ivDde | Mild Hydrazine (e.g., 2% N₂H₄ in DMF) | Orthogonal to both acid- and base-labile groups. | Cleavage byproducts must be thoroughly washed away to avoid adducts or ion suppression. |
| Boc | Strong Acid (e.g., >50% TFA) | Very stable; robust for standard Fmoc-SPPS. | Not suitable for on-resin side-chain modification as it requires final cleavage conditions for removal.[7] |
The primary advantage of Mmt—its extreme acid lability—is also its main analytical liability.[9] Alternatives like ivDde offer a different orthogonal chemistry (hydrazineolysis), which can simplify the final acid-mediated cleavage step and reduce the risk of acid-sensitive side reactions. However, the use of hydrazine requires careful handling and thorough washing protocols. The standard Boc group is the simplest for linear peptides without side-chain modifications, as its removal is guaranteed during the final TFA cleavage.[7]
Conclusion
The use of this compound is a powerful strategy for advanced peptide synthesis. However, it demands a commensurate level of rigor in the subsequent cleavage and analytical stages. Successful mass spectrometry analysis hinges on achieving complete Mmt deprotection, which is verified by the absence of the characteristic +272.12 Da mass shift in the spectrum. By implementing the robust protocols and systematic troubleshooting frameworks detailed in this guide, researchers can confidently characterize their Mmt-containing peptides, ensuring data integrity and accelerating their research and development efforts.
References
- The Importance of Mmt Protection in Peptide Synthesis with Fmoc-D-Cys(Mmt)-OH. NINGBO INNO PHARMCHEM CO.,LTD.
- Mass Spectrometry of Orn(Mmt)
- The Importance of Lysine Protection: A Deep Dive into Fmoc-Lys(Mmt)-OH. NINGBO INNO PHARMCHEM CO.,LTD.
- How To: Measure and Optimize the Removal of MMT Protecting Groups. Biotage.
- The Mtt Group: An Orthogonal Protection Strategy for Advanced Chemical Synthesis. BenchChem.
- Selecting Orthogonal Building Blocks. Sigma-Aldrich.
- Role of Mtt protecting group in peptide synthesis. BenchChem.
- Mtt Protecting Group: A Superior Choice for Orthogonal Protection Strategies in Complex Peptide Synthesis. BenchChem.
- A Researcher's Guide to the Selective Deprotection of Mmt in Multifunctional Compounds. BenchChem.
- Fmoc Resin Cleavage and Deprotection. Sigma-Aldrich.
- A Head-to-Head Comparison: Boc-D-Lys-OH vs. Fmoc-D-Lys-OH in Peptide Synthesis. BenchChem.
- Cleavage, Deprotection, and Isolation of Peptides after Fmoc Synthesis.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. nbinno.com [nbinno.com]
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- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. biotage.com [biotage.com]
- 9. Selecting Orthogonal Building Blocks [sigmaaldrich.com]
A Senior Application Scientist's Guide to HPLC Purification and Analysis of Mmt-Protected Peptides
For Researchers, Scientists, and Drug Development Professionals
In the landscape of solid-phase peptide synthesis (SPPS), the strategic selection of protecting groups is paramount to achieving high purity and yield of the final peptide product. The 4-methoxytrityl (Mmt) group, a highly acid-labile protecting group, offers a distinct advantage in orthogonal protection strategies, particularly for the side chains of cysteine and lysine.[1][2] Its selective removal under exceptionally mild acidic conditions allows for on-resin modifications without disturbing other acid-labile groups like tert-butoxycarbonyl (Boc) or the peptide's linkage to the resin.
This guide provides an in-depth technical comparison of the HPLC purification and analysis of Mmt-protected peptides against other common alternatives, supported by experimental insights and detailed protocols. As Senior Application Scientists, we aim to explain the causality behind experimental choices, ensuring that every protocol described is a self-validating system.
The Mmt Advantage: A Tale of Orthogonality and Mild Deprotection
The Mmt group's primary value lies in its high sensitivity to dilute acid.[3] It can be cleaved efficiently with as little as 1-2% trifluoroacetic acid (TFA) in dichloromethane (DCM), often in the presence of a scavenger like triisopropylsilane (TIS) to prevent side reactions from the liberated Mmt cation.[4][5] This orthogonality is crucial when synthesizing complex peptides requiring, for instance, the formation of specific disulfide bridges or the attachment of moieties to a specific lysine side chain. In contrast, the more traditional trityl (Trt) group requires stronger acidic conditions for cleavage, and the Boc group, while also acid-labile, is generally removed under conditions that would also cleave the Mmt group.[1][6]
The bulky and hydrophobic nature of the Mmt group, similar to the Trt group, significantly influences the peptide's behavior during reversed-phase high-performance liquid chromatography (RP-HPLC). This increased hydrophobicity leads to longer retention times compared to their unprotected or Boc-protected counterparts.[7] This property can be leveraged to enhance the separation of the target peptide from more polar, synthesis-related impurities.
Comparative HPLC Performance: Mmt vs. Trt and Boc
A study determining the hydrophobicity index of protected amino acids found that Cys(Trt) was the most hydrophobic protected amino acid.[5] Given the structural similarity, with Mmt being a methoxy-substituted derivative of Trt, it is expected to have a comparable, if slightly different, hydrophobicity. Both Mmt and Trt are significantly more hydrophobic than the Boc group. This translates to a general elution order in RP-HPLC as: Boc-protected peptide < unprotected peptide < Trt/Mmt-protected peptide.
Table 1: Comparative Purity of a Model Peptide with Different Lysine Protecting Groups
| Protecting Group Strategy | Model Peptide Sequence | Crude Purity by HPLC (%) | Reference |
| Fmoc-Lys(Trt)-OH | H-Tyr-Gln-Lys-Leu-Ser-Gly-Glu-Trp-Val-Ala-NH₂ | 92 | [1] |
| Fmoc-Lys(Boc)-OH | H-Tyr-Gln-Lys-Leu-Ser-Gly-Glu-Trp-Val-Ala-NH₂ | 85 | [1] |
This data from a comparative study on a decapeptide highlights the impact of the side-chain protecting group on the purity of the crude product. The higher purity achieved with the Trt group is attributed to milder cleavage conditions, a benefit shared with the Mmt group.
The significant increase in retention time for Mmt- and Trt-protected peptides can be advantageous for separating them from earlier-eluting impurities such as deletion sequences that lack the bulky protecting group. However, the broad peaks sometimes associated with very hydrophobic peptides can also present a challenge, potentially co-eluting with other hydrophobic impurities.
Experimental Protocols
On-Resin Mmt Deprotection and HPLC Monitoring
This protocol describes the selective removal of the Mmt group from a cysteine residue on a resin-bound peptide, followed by analytical HPLC to monitor the deprotection efficiency.
Caption: Workflow for on-resin Mmt deprotection and HPLC monitoring.
Materials:
-
Mmt-protected peptide-resin
-
Deprotection solution: 2% (v/v) TFA, 5% (v/v) TIS in DCM
-
Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF)
-
Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)
-
HPLC-grade water and acetonitrile (ACN)
-
TFA for mobile phase preparation
Procedure:
-
Swell the Mmt-protected peptide-resin in DCM in a suitable reaction vessel.
-
Drain the DCM and add the deprotection solution to the resin.
-
Agitate the resin for 2 minutes.
-
Drain the deprotection solution.
-
Repeat steps 3 and 4 four more times.
-
Wash the resin thoroughly with DCM (3x) and then with DMF (3x).
-
Take a small aliquot of the resin and cleave the peptide using a standard cleavage cocktail.
-
Precipitate the cleaved peptide in cold diethyl ether, centrifuge, and decant the ether.
-
Dissolve the crude peptide in a suitable solvent (e.g., 50% ACN/water with 0.1% TFA) for HPLC analysis.
Analytical RP-HPLC of Mmt-Protected vs. Deprotected Peptides
This protocol provides a general method for comparing the retention times of the Mmt-protected and the corresponding deprotected peptide.
Caption: Workflow for comparative HPLC analysis.
HPLC Conditions:
-
Column: C18 reversed-phase (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 30 minutes is a good starting point. For very hydrophobic Mmt-protected peptides, a shallower gradient or a higher starting percentage of Mobile Phase B may be necessary.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 214 nm and 280 nm
Expected Results: The Mmt-protected peptide will have a significantly longer retention time than the deprotected peptide due to the hydrophobicity of the Mmt group. The peak for the Mmt-protected peptide may also be broader.
Preparative RP-HPLC for Purification of Mmt-Deprotected Peptides
This protocol outlines the purification of a peptide after the Mmt group has been removed on-resin.
Procedure:
-
Cleave the Mmt-deprotected peptide from the resin using an appropriate cleavage cocktail.
-
Precipitate and wash the crude peptide.
-
Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., a mixture of Mobile Phase A and B).
-
Filter the sample through a 0.45 µm syringe filter.
-
Equilibrate the preparative C18 column with the starting mobile phase conditions.
-
Inject the sample onto the column.
-
Run a gradient optimized from the analytical run to separate the target peptide from impurities.
-
Collect fractions corresponding to the main peptide peak.
-
Analyze the purity of the collected fractions by analytical HPLC.
-
Pool the pure fractions and lyophilize to obtain the final product.
Challenges and Troubleshooting
-
Incomplete Mmt Deprotection: If HPLC analysis shows a significant amount of the Mmt-protected peptide remaining after deprotection, increase the number of deprotection cycles or the duration of each treatment. Ensure fresh deprotection solution is used.
-
Side Reactions during Cleavage: The trityl cation released during Mmt deprotection is a strong electrophile that can react with sensitive residues like tryptophan and methionine. Always use a scavenger such as TIS in the deprotection cocktail to minimize these side reactions.
-
Poor Peak Shape in HPLC: Broad or tailing peaks can be due to the high hydrophobicity of the Mmt-protected peptide, secondary interactions with the stationary phase, or peptide aggregation. To improve peak shape, consider using a different C18 column, increasing the column temperature, or using a different ion-pairing agent in the mobile phase.
-
Co-elution of Impurities: The hydrophobicity of the Mmt group can sometimes cause the target peptide to co-elute with other hydrophobic impurities. In such cases, an orthogonal purification method like ion-exchange chromatography may be necessary.
Conclusion
The Mmt protecting group is a powerful tool in the synthesis of complex peptides, offering the key advantage of selective removal under very mild acidic conditions. While its bulky and hydrophobic nature presents unique challenges and considerations for HPLC purification and analysis, a thorough understanding of its properties allows for the development of robust and efficient protocols. By leveraging the increased retention time of Mmt-protected peptides and optimizing deprotection and HPLC conditions, researchers can successfully purify and analyze these valuable molecules for a wide range of applications in research and drug development.
References
-
de la Torre, B.G., Marcos, M.A., Eritja, R., Albericio, F. Solid-phase peptide synthesis using Nα-trityl-amino acids. Lett Pept Sci 2, 285–288 (1995). [Link]
-
AAPPTEC. Aggregation, Racemization and Side Reactions in Peptide Synthesis. [Link]
-
Biotage. How To: Measure and Optimize the Removal of MMT Protecting Groups. [Link]
-
Practical Synthesis Guide to Solid Phase Peptide Chemistry. [Link]
-
CBL Patras. The Abundant Versatility of the 4-Methoxytrityl Group. [Link]
-
Al-Gharabli, S.; Ghaffar, K.A.; Al-Khawaja, M.J.; Williams, D.R.; Al-Jamal, K.T.; Al-Obeidi, F.A. Determining the Hydrophobicity Index of Protected Amino Acids and Common Protecting Groups. Separations 2023, 10, 456. [Link]
-
Aguilar, M.-I. (ed.) (2004). HPLC of Peptides and Proteins: Methods and Protocols. Humana Press. [Link]
-
Mant, C. T., & Hodges, R. S. (2007). HPLC analysis and purification of peptides. In The Protein Protocols Handbook (pp. 301-324). Humana Press. [Link]
-
Al-Gharabli, S., Ghaffar, K. A., Al-Khawaja, M. J., Williams, D. R., Al-Jamal, K. T., & Al-Obeidi, F. A. (2023). Determining the Hydrophobicity Index of Protected Amino Acids and Common Protecting Groups. ResearchGate. [Link]
-
CBL Patras. Comparison of Fmoc-(Trt) and Fmoc-(t-Bu) Amino Acid Protection. [Link]
-
Trip, A., & Schepartz, A. (2016). HPLC purification of peptides. protocols.io. [Link]
-
Mant, C. T., & Hodges, R. S. (2009). Intrinsic amino acid side-chain hydrophilicity/hydrophobicity coefficients determined by reversed-phase high-performance liquid chromatography of model peptides: comparison with other hydrophilicity/hydrophobicity scales. Biopolymers, 92(6), 573–595. [Link]
-
Meek, J. L. (1980). Prediction of peptide retention times in high-pressure liquid chromatography on the basis of amino acid composition. Proceedings of the National Academy of Sciences, 77(3), 1632-1636. [Link]
-
Kalinowska, W., Głowacka, E., & Wiczling, P. (2011). Prediction of peptide retention at different HPLC conditions from multiple linear regression models. Acta Chromatographica, 23(3), 415-430. [Link]
-
Babenko, V. V., & Spengler, B. (2018). Prediction of peptides retention behavior in reversed-phase liquid chromatography based on their hydrophobicity. Journal of separation science, 41(1), 169-183. [Link]
-
Stoll, D. R., & Petersson, P. (2019). Fluctuating Peptide Retention in 2D-LC: How to Address a Moving Target. LCGC North America, 37(10), 734-741. [Link]
-
Bacsa, B., et al. (2019). A rapid and efficient method for the synthesis of selectively S-Trt or S-Mmt protected Cys-containing peptides. RSC advances, 9(32), 18386-18392. [Link]
-
ResearchGate. RP-HPLC Retention time of peptide?. [Link]
-
ResearchGate. Is it possible to have a different retention time for a peptide when comparing it's endogenous form to a synthetic heavy labelled form?. [Link]
-
Waters Corporation. Peptide Isolation – Method Development Considerations. [Link]
-
M. F. A. Al-Obeidi, et al. (2013). Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group. Methods in molecular biology (Clifton, N.J.), 1047, 65–80. [Link]
-
Al-Gharabli, S., et al. (2023). Factors Influencing the Prediction Accuracy of Model Peptides in Reversed-Phase Liquid Chromatography. Molecules (Basel, Switzerland), 28(15), 5789. [Link]
-
Aapptec. Amino Acid Sidechain Deprotection. [Link]
-
Gyros Protein Technologies. Better Purities With Orthogonal Peptide Purification Using PEC. [Link]
-
Frederick, J. (2018). HPLC purification of peptides and miniature proteins. In Methods in enzymology (Vol. 611, pp. 23-40). Academic Press. [Link]
-
Quora. What are the common challenges faced in peptide purification using chromatography?. [Link]
-
ResearchGate. HPLC Analysis and Purification of Peptides. [Link]
-
The Royal Society of Chemistry. Supporting Information for Real-Time Monitoring of Solid-Phase Peptide Synthesis Using a Variable Bed Flow Reactor. [Link]
-
Nowick, J. S. (2017). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry. [Link]
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- 2. digital.csic.es [digital.csic.es]
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- 5. mdpi.com [mdpi.com]
- 6. peptide.com [peptide.com]
- 7. peptide.com [peptide.com]
A Guide to Orthogonal Deprotection: Mmt vs. tBu and Trt Protecting Groups
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of multi-step organic synthesis, particularly in the assembly of complex molecules like peptides and oligonucleotides, the strategic use of protecting groups is paramount. The ability to selectively unmask a specific functional group while others remain shielded is the cornerstone of achieving high yields and purity. This guide provides an in-depth technical comparison of the Monomethoxytrityl (Mmt) protecting group and its orthogonality with two other widely used acid-labile protecting groups: tert-Butyl (tBu) and Trityl (Trt). By understanding the nuances of their respective stabilities and deprotection kinetics, researchers can devise more efficient and robust synthetic strategies.
The Principle of Orthogonal Protection
Orthogonal protection is a strategy in chemical synthesis that allows for the selective removal of one protecting group in the presence of others.[1][2] This is achieved by employing protecting groups that are cleaved under different, non-interfering reaction conditions. In the context of acid-labile protecting groups, orthogonality is not absolute but rather a matter of differential lability. The key to selective deprotection lies in exploiting the kinetic differences in their cleavage rates under carefully controlled acidic conditions.
Unveiling the Players: Mmt, tBu, and Trt
The Mmt, tBu, and Trt groups all serve to protect nucleophilic functional groups such as amines, alcohols, and thiols. Their removal is typically achieved under acidic conditions, proceeding through the formation of a stable carbocation intermediate.
-
Trityl (Trt): The parent compound of the trityl family, this bulky group offers robust protection.[3] Its removal generally requires moderately strong acidic conditions.[4]
-
Monomethoxytrityl (Mmt): A derivative of the Trt group, Mmt possesses a methoxy substituent on one of the phenyl rings. This electron-donating group significantly stabilizes the resulting carbocation upon cleavage, rendering the Mmt group considerably more acid-labile than Trt.[5]
-
tert-Butyl (tBu): Unlike the trityl-based groups, the tBu group is an alkyl-type protecting group. It is known for its high stability under a wide range of conditions but is susceptible to cleavage by strong acids.[6]
The differing stabilities of the carbocation intermediates formed during deprotection are the primary reason for the observed differences in acid lability. The general order of acid lability is: Mmt > Trt > tBu .
The Mechanism of Acid-Catalyzed Deprotection
The cleavage of Mmt, Trt, and tBu ethers or esters under acidic conditions follows a similar mechanistic pathway. The reaction is initiated by protonation of the ether oxygen, which enhances the leaving group ability of the protected alcohol or carboxylic acid. Subsequent cleavage of the carbon-oxygen bond results in the formation of a carbocation and the release of the unprotected functional group. The stability of the formed carbocation is a key determinant of the reaction rate.
Caption: Generalized mechanism of acid-catalyzed deprotection.
Head-to-Head Comparison: Mmt vs. tBu and Trt
The key to leveraging these protecting groups in an orthogonal fashion lies in the significant differences in their sensitivity to acidic conditions. The Mmt group can be selectively cleaved under very mild acidic conditions that leave the more robust Trt and tBu groups intact.[7]
| Protecting Group | Structure | Relative Acid Lability | Typical Deprotection Conditions |
| Monomethoxytrityl (Mmt) | 4-methoxytrityl | Most Labile | 1-2% TFA in DCM[5] |
| Trityl (Trt) | Triphenylmethyl | Intermediate | 90-95% TFA[4] |
| tert-Butyl (tBu) | (CH₃)₃C- | Least Labile | Strong TFA (e.g., 95%)[6] |
Table 1: Comparison of Acid Lability and Deprotection Conditions.
Experimental Evidence of Orthogonality
While comprehensive kinetic data comparing all three groups under identical conditions is sparse in the literature, numerous studies demonstrate the practical orthogonality of Mmt with tBu and Trt. For instance, the selective removal of the Mmt group from the side chain of a cysteine residue can be achieved with 1% trifluoroacetic acid (TFA) in dichloromethane (DCM), with no significant cleavage of co-existing tBu or Trt groups.[5]
One study on the on-resin deprotection of an Mmt-protected cysteine showed that repeated treatments with 2% TFA in DCM for 10 minutes each resulted in a high percentage of deprotection.[8] Under these mild conditions, tBu and Trt protecting groups are known to be stable.[6][9]
Strategic Implementation in Synthesis
The differential lability of these protecting groups allows for a hierarchical deprotection strategy. For example, in the synthesis of a complex peptide with multiple functionalized side chains, one could use an Mmt group for a residue that needs to be modified early in the synthesis, while tBu and Trt groups protect other residues until the final deprotection step.
Caption: Workflow for selective Mmt deprotection and subsequent modification.
Experimental Protocols
The following are representative protocols for the selective on-resin deprotection of the Mmt group in the presence of tBu and Trt groups.
Protocol 1: Selective On-Resin Deprotection of Mmt-Protected Cysteine
Materials:
-
Mmt-protected peptide-resin
-
Deprotection solution: 1% (v/v) Trifluoroacetic acid (TFA) and 5% (v/v) Triisopropylsilane (TIS) in Dichloromethane (DCM)
-
Dichloromethane (DCM) for washing
-
Nitrogen for drying
Procedure:
-
Swell the Mmt-protected peptide-resin in DCM in a suitable reaction vessel.
-
Drain the DCM and add the deprotection solution to the resin.
-
Agitate the resin for 2-5 minutes at room temperature. The appearance of a yellow color indicates the release of the Mmt cation.
-
Drain the deprotection solution.
-
Repeat steps 2-4 for a total of 5-10 treatments, or until the yellow color is no longer observed upon addition of fresh deprotection solution.
-
Wash the resin thoroughly with DCM (3 x resin volume).
-
Dry the resin under a stream of nitrogen.
Protocol 2: Monitoring Mmt Deprotection
Deprotection can be monitored qualitatively by observing the yellow color of the Mmt cation released into the solution. For quantitative analysis, a small aliquot of the resin can be cleaved, and the resulting peptide analyzed by HPLC to determine the extent of deprotection.
Conclusion
The Monomethoxytrityl (Mmt) protecting group offers a significant advantage in complex organic synthesis due to its high acid lability compared to the Trityl (Trt) and tert-Butyl (tBu) groups. This differential stability forms the basis of a powerful orthogonal protection strategy, enabling the selective deprotection of Mmt-protected functional groups under very mild acidic conditions while leaving Trt and tBu groups intact. A thorough understanding of the underlying mechanisms and careful control of deprotection conditions are crucial for the successful implementation of this strategy. The experimental protocols provided in this guide offer a starting point for researchers to develop robust and efficient synthetic routes for the construction of complex molecules.
References
-
Barlos, K., Gatos, D., & Koutsogianni, S. (1998). Comparison of Fmoc/Trt- and Fmoc/tBu-amino acids in peptide synthesis. Journal of Peptide Research, 51(3), 194-200. [Link]
- BenchChem. (2025). The Trityl (Trt) Protecting Group in Peptide Synthesis: An In-depth Technical Guide. BenchChem.
- BenchChem. (2025). A Researcher's Guide to the Selective Deprotection of Mmt in Multifunctional Compounds. BenchChem.
-
Biotage. (2023). How To: Measure and Optimize the Removal of MMT Protecting Groups. Biotage. [Link]
- CBL Patras. (n.d.). Comparison of Fmoc-(Trt) and Fmoc-(t-Bu) Amino Acid Protection.
-
Chemistry LibreTexts. (2021). 13.10: Protecting Groups in Organic Synthesis. Chemistry LibreTexts. [Link]
- Fields, G. B., & Noble, R. L. (1990). Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids. International journal of peptide and protein research, 35(3), 161-214.
- Merck. (n.d.).
- Merck. (n.d.). Stability of the tert-Butyl (tBu)
-
Stathopoulos, P., Papas, S., Sakka, M., Tzakos, A. G., & Tsikaris, V. (2014). A rapid and efficient method for the synthesis of selectively S-Trt or S-Mmt protected Cys-containing peptides. Amino acids, 46(5), 1367–1376. [Link]
-
Total Synthesis. (n.d.). Trityl Protecting Group: Trityl Chloride Protection & Deprotection. Total Synthesis. [Link]
-
Wikipedia contributors. (2023). Protecting group. Wikipedia. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. biosynth.com [biosynth.com]
- 3. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 4. peptide.com [peptide.com]
- 5. phasetransfercatalysis.com [phasetransfercatalysis.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Protecting groups in organic synthesis - protection and deprotection of alcoholic hydroxyl groups (I) [en.highfine.com]
- 8. biotage.com [biotage.com]
- 9. cblpatras.gr [cblpatras.gr]
A Researcher's Guide to the Selective Deprotection of Mmt in Multifunctional Compounds
For chemists and researchers in peptide synthesis and drug development, the strategic use of protecting groups is paramount to achieving complex molecular architectures. The 4-methoxytrityl (Mmt) group is a valuable tool for the temporary protection of amines, thiols, and hydroxyls due to its exceptionally high acid lability.[1] This guide provides a comprehensive comparison of methods for the selective deprotection of the Mmt group, supported by experimental data, to aid in the development of robust and efficient synthetic strategies.
The Chemical Basis for Mmt's High Acid Lability
The selective removal of the Mmt group in the presence of other acid-labile protecting groups, such as tert-butoxycarbonyl (Boc), tert-butyl (tBu), and even trityl (Trt), is a critical step in many synthetic routes.[1] The key to this selectivity lies in the significantly higher sensitivity of the Mmt group to mild acidic conditions.[1][2]
The deprotection mechanism is an acid-catalyzed SN1-type reaction. The process begins with the protonation of the heteroatom (e.g., nitrogen in an amine or sulfur in a cysteine) attached to the Mmt group.[3] This protonation weakens the carbon-heteroatom bond, leading to its cleavage and the formation of a resonance-stabilized 4-methoxytrityl carbocation.[3] The para-methoxy group plays a crucial role by donating electron density, which significantly stabilizes the resulting carbocation, thereby lowering the activation energy for cleavage compared to less substituted trityl groups.[4] This stabilized cation is responsible for the characteristic yellow color observed during deprotection.[1][5]
To prevent this highly reactive carbocation from causing side reactions, such as the alkylation of sensitive residues like tryptophan and methionine, the addition of a carbocation scavenger is essential.[1][6] Triisopropylsilane (TIS) is the most commonly used scavenger for this purpose.[1][3][7]
Caption: Acid-catalyzed cleavage of an Mmt-protected functional group (R-X-Mmt).
Comparative Analysis of Acid Lability
The utility of the Mmt group stems from its unique position in the acid lability spectrum. It is significantly more sensitive to acid than other common protecting groups used in Fmoc-based Solid-Phase Peptide Synthesis (SPPS), enabling a high degree of orthogonality.[1][8] The general order of acid lability for trityl-based groups is Mmt > Mtt (4-methyltrityl) > Trt.[5][9] This hierarchy allows for the precise, sequential deprotection of different functionalities within the same molecule.
| Protecting Group | Typical Cleavage Conditions | Stability to 1% TFA in DCM |
| Mmt (4-methoxytrityl) | 0.5-2% TFA in DCM; Acetic Acid/TFE/DCM[1][10] | Labile (cleaved within minutes)[7] |
| Mtt (4-methyltrityl) | 1% TFA in DCM; 30% HFIP in DCM[5][11] | Labile, but slower than Mmt[5][9] |
| Trt (Trityl) | 90-95% TFA; can be cleaved with 1% TFA but requires extended time/flow[7] | Mostly Stable (slow cleavage)[4] |
| Boc (tert-butoxycarbonyl) | 25-50% TFA in DCM[12][13] | Stable[1][9] |
| tBu (tert-butyl) | High concentration TFA (e.g., 95%) or strong acids (HF, TFMSA)[7][14] | Stable[1] |
Reagents and Optimized Conditions for Selective Cleavage
The most common and effective method for selective Mmt deprotection involves treatment with a dilute solution of trifluoroacetic acid (TFA) in dichloromethane (DCM).[1] The concentration of TFA is critical and must be carefully optimized to cleave the Mmt group without affecting other acid-labile groups.
| Reagent/Condition | Typical Concentration | Deprotection Time | Selectivity & Notes |
| TFA in DCM | 1% (v/v) | 2-30 min | Highly selective over Trt, Mtt, Boc, and tBu groups.[1] The addition of 1-5% TIS is recommended as a scavenger. |
| TFA, TIS in DCM | 2% TFA, 5% TIS (v/v) | 5 x 10 min | Effective for on-resin deprotection of Mmt-protected cysteine. Repeated treatments ensure complete removal.[1][15] |
| Acetic acid/TFE/DCM | 1:2:7 (v/v/v) | Not specified | Can be used for cleavage of Mmt from lysine side chains.[1] |
| 0.6 M HOBt in DCM/TFE | 1:1 (v/v) | Not specified | An alternative, non-TFA based method for N-Mmt deprotection.[1] |
Experimental Protocols
The following protocols describe validated, step-by-step methodologies for the selective on-resin deprotection of Mmt-protected amino acids. These protocols are designed to be self-validating through visual cues and subsequent analytical verification.
Caption: General workflow for selective on-resin Mmt deprotection.
This protocol is broadly applicable for removing the Mmt group from amine side chains while the peptide remains anchored to the resin.
Materials:
-
Mmt-protected peptidyl-resin
-
Deprotection Cocktail: 1-2% TFA and 2-5% TIS in DCM (v/v/v)
-
Dichloromethane (DCM) for washing
-
N,N-Dimethylformamide (DMF) for washing
-
Suitable reaction vessel with frit
Procedure:
-
Swell the Mmt-protected peptidyl-resin in DCM (approx. 10 mL per gram of resin) for 30-60 minutes.[1]
-
Drain the DCM and add the deprotection cocktail to the resin.
-
Agitate the resin gently for 15-30 minutes at room temperature.[1] The solution will typically turn yellow, indicating the release of the Mmt cation.
-
Drain the deprotection solution. Repeat the treatment (steps 2-3) two to three more times, or until the solution no longer turns yellow upon addition, ensuring complete deprotection.[1]
-
Wash the resin thoroughly with DCM (3-5 times the resin volume) to remove all traces of acid and scavenged Mmt.
-
Wash the resin with DMF to prepare for the subsequent coupling step or other on-resin modification.[1]
This protocol uses multiple, shorter treatments, which has been shown to be effective for the deprotection of Mmt from cysteine side chains.[15]
Materials:
-
Mmt-protected peptide-resin (containing Cys(Mmt))
-
Deprotection Solution: 2% TFA, 5% TIS in DCM (v/v/v)
-
Dichloromethane (DCM) for washing
-
Nitrogen for drying
Procedure:
-
Swell the Mmt-protected peptide-resin in DCM in a suitable reaction vessel.
-
Drain the DCM and add the deprotection solution to the resin.
-
Agitate the resin for 10 minutes at room temperature.[1][15]
-
Drain the deprotection solution.
-
Repeat steps 2-4 four more times for a total of five treatments to ensure maximum deprotection efficiency.[1][15]
-
Wash the resin thoroughly with DCM (3 x resin volume).
-
Dry the resin under a stream of nitrogen if the synthesis is to be stopped, or proceed to the next step after appropriate washing.[1]
Conclusion
The 4-methoxytrityl (Mmt) group is an indispensable tool in modern synthetic chemistry, offering an exceptional level of acid lability that enables highly selective deprotection. By employing mild acidic conditions, typically 1-2% TFA in DCM with a scavenger like TIS, researchers can cleanly unmask specific functional groups while leaving other acid-sensitive moieties, including Boc, tBu, and even Trt, intact. The protocols and comparative data provided in this guide offer a validated framework for the successful implementation of Mmt-based orthogonal protection strategies, facilitating the synthesis of complex, multifunctional molecules with greater precision and efficiency.
References
-
Amino Acid Derivatives for Peptide Synthesis. Aapptec. Available at: [Link]
-
Understanding Acid Lability of Cysteine Protecting Groups. National Institutes of Health (NIH). Available at: [Link]
-
Amino Acid Sidechain Deprotection. Aapptec. Available at: [Link]
-
The Importance of Lysine Protection: A Deep Dive into Fmoc-Lys(Mmt)-OH. NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]
-
How To: Measure and Optimize the Removal of MMT Protecting Groups. Biotage. Available at: [Link]
-
The kinetics of the removal of the N-methyltrityl (Mtt) group during the synthesis of branched peptides. ResearchGate. Available at: [Link]
-
A rapid and efficient method for the synthesis of selectively S-Trt or S-Mmt protected Cys-containing peptides. ResearchGate. Available at: [Link]
-
5'-MMT-AMINO-MODIFIERS. Glen Research. Available at: [Link]
-
A rapid and efficient method for the synthesis of selectively S-Trt or S-Mmt protected Cys-containing peptides. PubMed. Available at: [Link]
-
TFA Cleavage Strategy for Mitigation of S-tButylated Cys-Peptide Formation in Solid-Phase Peptide Synthesis. ACS Publications. Available at: [Link]
-
Practical Synthesis Guide to Solid Phase Peptide Chemistry. Aapptec. Available at: [Link]
-
Efficient removal of noxious methylene blue and crystal violet dyes at neutral conditions by reusable montmorillonite/NiFe2O4@amine-functionalized chitosan composite. National Institutes of Health (NIH). Available at: [Link]
-
Aggregation, Racemization and Side Reactions in Peptide Synthesis. Aapptec. Available at: [Link]
-
The effect of peptide length on the cleavage kinetics of 2-chlorotrityl resin-bound ethers. PubMed. Available at: [Link]
-
Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory. UCI Chemistry. Available at: [Link]
-
Boc-Protected Amino Groups. Organic Chemistry Portal. Available at: [Link]
-
Boc Deprotection - TFA. Common Organic Chemistry. Available at: [Link]
-
tert-Butyloxycarbonyl protecting group. Wikipedia. Available at: [Link]
-
Deprotection of N-tert-Butoxycarbonyl (Boc) Groups in the Presence of tert-Butyl Esters. ResearchGate. Available at: [Link]
-
Rapid, effective deprotection of tert-butoxycarbonyl (Boc) amino acids and peptides at high temperatures using a thermally stabl. The Royal Society of Chemistry. Available at: [Link]
Sources
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- 2. nbinno.com [nbinno.com]
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- 5. researchgate.net [researchgate.net]
- 6. peptide.com [peptide.com]
- 7. peptide.com [peptide.com]
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- 11. peptide.com [peptide.com]
- 12. Boc Deprotection - TFA [commonorganicchemistry.com]
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- 15. biotage.com [biotage.com]
A Researcher's Guide to Trityl-Based Protecting Groups: A Comparative Study of Acid Lability
For researchers, synthetic chemists, and professionals in drug development, the strategic selection of protecting groups is a cornerstone of successful multi-step synthesis. Among the arsenal of available options, the triphenylmethyl (trityl, Trt) group and its derivatives are prized for their steric bulk and tunable acid lability.[1] This guide provides an in-depth comparison of commonly used trityl-based protecting groups, with a focus on the chemical principles governing their acid-catalyzed cleavage and practical guidance for their application.
The Principle of Acid Lability in Trityl Groups
The utility of the trityl group lies in its facile removal under acidic conditions.[1][2] The deprotection mechanism proceeds via an SN1-type pathway, initiated by protonation of the ether oxygen, followed by cleavage of the carbon-oxygen bond.[1][3] This cleavage generates a highly stable tertiary carbocation, the trityl cation, whose stability is attributed to the extensive resonance delocalization of the positive charge across the three phenyl rings.[1]
The acid lability of the trityl group can be modulated by introducing substituents on the phenyl rings. Electron-donating groups, such as methoxy (-OCH₃) groups, enhance the stability of the trityl cation through resonance and inductive effects.[1][3] This increased carbocation stability translates to a lower energy of activation for the cleavage reaction, making the protecting group more susceptible to acid-catalyzed removal.[1][2] Conversely, electron-withdrawing groups would decrease the stability of the cation, rendering the protecting group more stable to acid.
This principle allows for the design of orthogonal protection strategies, where different trityl derivatives can be selectively removed in the presence of one another by careful control of the acidic conditions.[1][4]
Comparative Analysis of Common Trityl Derivatives
The most frequently employed trityl-based protecting groups include the parent trityl (Trt) group, 4-methoxytrityl (MMT), 4,4'-dimethoxytrityl (DMT), and 4,4',4"-trimethoxytrityl (TMT). The acid lability of these groups increases with the number of electron-donating methoxy groups.[1][5]
| Protecting Group | Structure | Relative Rate of Acidolysis (Approximate) | Common Applications |
| Trityl (Trt) | Triphenylmethyl | 1 | Protection of primary alcohols, amines, and thiols.[1][3] |
| 4-Methoxytrityl (MMT) | ~10-30 | Protection of 5'-amino modifiers in oligonucleotide synthesis.[6][7] | |
| 4,4'-Dimethoxytrityl (DMT) | ~100-300 | Standard for 5'-hydroxyl protection in automated oligonucleotide synthesis.[1][2][6] | |
| 4,4',4"-Trimethoxytrityl (TMT) | Most Acid-Labile | Protection of primary amines; used when very mild deprotection is required.[2][5][8] |
Relative rates are approximate and can vary based on the substrate and specific reaction conditions.[1]
Key Observations:
-
Trityl (Trt): As the parent group, it is the most stable to acidic conditions among the common derivatives. Its removal often requires stronger acids like trifluoroacetic acid (TFA) or formic acid.[1][3][9]
-
Monomethoxytrityl (MMT): The addition of a single methoxy group increases the rate of acid-catalyzed hydrolysis by approximately an order of magnitude compared to the trityl group.[3] It is often used for protecting amino groups in nucleoside chemistry.[6][7]
-
Dimethoxytrityl (DMT): With two methoxy groups, the DMT group is significantly more acid-labile and is the protecting group of choice for the 5'-hydroxyl group in automated solid-phase oligonucleotide synthesis.[1][2][6] Its rapid cleavage under mild acidic conditions (e.g., 3% trichloroacetic acid or dichloroacetic acid) is essential for the efficiency of the synthesis cycle.[6]
-
Trimethoxytrityl (TMT): The presence of three methoxy groups renders the TMT group the most acid-labile in this series, allowing for its removal under very mild acidic conditions.[2]
Experimental Protocols
General Procedure for Tritylation of a Primary Alcohol
This protocol describes a general method for the protection of a primary alcohol using trityl chloride. The bulky nature of the trityl group allows for selective protection of primary alcohols over more sterically hindered secondary and tertiary alcohols.[1]
Materials:
-
Primary alcohol (1.0 equiv)
-
Trityl chloride (TrCl) or substituted derivative (1.1 equiv)
-
Anhydrous pyridine or a mixture of anhydrous dichloromethane (DCM) and a non-nucleophilic base (e.g., triethylamine, DIPEA)
-
4-(Dimethylamino)pyridine (DMAP) (catalytic amount, optional)[2]
Procedure:
-
Dissolve the primary alcohol in the chosen anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).
-
Add the base (if not using pyridine as the solvent).
-
Add DMAP (if used).
-
Add the trityl chloride in portions to the stirred solution at room temperature.
-
Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with methanol.
-
Remove the solvent under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to obtain the trityl-protected alcohol.[2]
General Procedure for Acid-Catalyzed Deprotection of a Trityl Ether
The choice of acid and reaction conditions is critical for selective deprotection. Milder acids like formic acid or acetic acid can be used for more labile trityl groups or when other acid-sensitive functionalities are present.[1][3] Stronger acids like TFA are effective for the more stable trityl groups.[9]
Method A: Using Formic Acid [1][2]
-
Treat the trityl-protected compound with cold formic acid (e.g., 88-97%).
-
Stir the mixture for a short period (e.g., 3-5 minutes) at room temperature.[1][2]
-
Evaporate the formic acid using an oil pump at room temperature.
-
To ensure complete removal of the acid, co-evaporate the residue with a suitable solvent like dioxane.[2]
-
The deprotected compound can be further purified by extraction or chromatography to remove the triphenylmethanol byproduct.[1]
Method B: Using Trifluoroacetic Acid (TFA) [2]
-
Dissolve the trityl-protected substrate in anhydrous DCM.
-
Add a solution of TFA in DCM (e.g., 1-5% v/v) dropwise to the stirred solution at room temperature.
-
Monitor the reaction by TLC.
-
Upon completion, carefully neutralize the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.
-
Purify the crude product by chromatography.
Note on Scavengers: The cleavage of the trityl group is a reversible reaction. To drive the deprotection to completion, it is often necessary to use a "scavenger" to trap the liberated trityl cation.[10] Trialkylsilanes, such as triisopropylsilane (TIS) or triethylsilane (TES), are highly effective scavengers that irreversibly convert the trityl cation to triphenylmethane.[10][11]
Visualizing the Deprotection and Selection Process
Acid-Catalyzed Deprotection of a Trityl Ether
Caption: Acid-catalyzed cleavage of a trityl ether.
Decision Tree for Selecting a Trityl Protecting Group
Caption: Selecting the appropriate trityl protecting group.
Conclusion
The trityl group and its derivatives offer a versatile platform for the protection of hydroxyl and amino functionalities in organic synthesis. The ability to fine-tune their acid lability by the introduction of substituents on the phenyl rings allows for their strategic application in complex synthetic routes, including the automated synthesis of biopolymers like oligonucleotides. A thorough understanding of the principles governing their stability and cleavage is paramount for the rational design of protecting group strategies and the successful execution of multi-step organic synthesis.
References
-
Synthesis and reactivity of novel trityl-type protecting groups. ACG Publications. [Link]
-
Recent Applications of Triphenylmethyl (Trityl) Cations in Synthesis. ResearchGate. [Link]
-
Trityl Protecting Group: Trityl Chloride Protection & Deprotection. Total Synthesis. [Link]
-
Protecting Groups. University of Illinois Urbana-Champaign. [Link]
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Recent applications of bifunctional trityl groups. PubMed. [Link]
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(PDF) Recent Applications of Bifunctional Trityl Groups. ResearchGate. [Link]
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Reductive Demercuration in Deprotection of Trityl Thioethers, Trityl Amines, and Trityl Ethers. ResearchGate. [Link]
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New Trityl-Based Protecting Groups with a Mild Two-Step Removal. Taylor & Francis Online. [Link]
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Sustainable Approaches for the Protection and Deprotection of Functional Groups. National Institutes of Health. [Link]
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Trityl Protection. Common Organic Chemistry. [Link]
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Acid-labile protecting groups for the synthesis of lipidated peptides. PubMed. [Link]
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Highly efficient protection of alcohols as trityl ethers under solvent-free conditions, and recovery catalyzed by reusable nanop. ScienceDirect. [Link]
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Chemical Modification of the 5'-Terminus of Oligonucleotides. Glen Research. [Link]
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A Versatile Set of Orthogonal Protecting Groups for the Preparation of Highly Branched Oligosaccharides. National Institutes of Health. [Link]
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A New Class of Tunable Acid-Sensitive Linkers for Native Drug Release Based on the Trityl Protecting Group. ACS Publications. [Link]
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Technical Brief: Which 5'-Amino-Modifier? Glen Research. [Link]
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On the selective deprotection of trityl ethers. PubMed. [Link]
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Dimethoxytrityl and 4,4′,4″-trimethoxytrityl as protecting groups for amino functions; selectivity for primary amino groups and application in 15N-labelling. Royal Society of Chemistry. [Link]
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A Senior Application Scientist's Guide to Validating Complex Peptide Synthesis: A Comparative Analysis of Fmoc-D-Lys(Mmt)-OH
Executive Summary
The synthesis of complex peptides—such as those featuring branched structures, site-specific labels, or cyclized backbones—presents significant challenges to conventional solid-phase peptide synthesis (SPPS). The success of these intricate syntheses hinges on a robust and versatile orthogonal protection strategy. The ε-amino group of lysine is a primary site for such modifications, demanding a side-chain protecting group that can be selectively removed without compromising the integrity of the peptide-resin linkage or other protecting groups. This guide provides an in-depth technical comparison of Fmoc-D-Lys(Mmt)-OH against other common lysine protection strategies. We will explore the underlying chemical principles, provide validated experimental protocols, and present comparative data to empower researchers in drug discovery and development to make informed decisions for their specific synthetic challenges.
Introduction: The Orthogonality Imperative in Complex Peptide Synthesis
In standard Fmoc/tBu-based SPPS, the final deprotection and cleavage from the resin are achieved simultaneously using a strong acid cocktail, typically containing a high concentration of trifluoroacetic acid (TFA). While effective for linear peptides, this "one-pot" cleavage approach precludes any on-resin modifications of amino acid side chains. The synthesis of more complex architectures requires a "triorthogonal" or even "four-dimensional" protection scheme.[1][2] This means that in addition to the base-labile Fmoc group (Dimension 1) and the strongly acid-labile resin-linker and side-chain protections like tBu (Dimension 2), a third (or fourth) class of protecting groups is needed that can be removed under unique, non-interfering conditions (Dimension 3).
The monomethoxytrityl (Mmt) group, used to protect the side-chain amine of lysine in this compound, is a cornerstone of this third dimension. Its extreme acid lability allows for its removal under exceptionally mild acidic conditions that leave other acid-sensitive groups, like Boc and tBu ethers, completely intact.[3][4] This singular feature unlocks the ability to perform targeted chemical modifications on the lysine side chain while the peptide remains anchored to the solid support.
A Deep Dive into this compound
The strategic advantage of the Mmt group is its high sensitivity to acid, which is significantly greater than that of the more common 4-methyltrityl (Mtt) or trityl (Trt) groups. This allows for its quantitative removal using very dilute solutions of TFA (1-2%) in a non-polar solvent like dichloromethane (DCM).[5]
Mechanism of Selective Mmt Deprotection
The cleavage is an acid-catalyzed process that results in the formation of a stable Mmt carbocation. The addition of a carbocation scavenger, such as triisopropylsilane (TIS), is critical to prevent this highly reactive species from causing side reactions, particularly the alkylation of sensitive residues like tryptophan or methionine.[5] The reaction is often visually monitored by the appearance of the yellow-orange color of the released Mmt cation.
Key Advantages:
-
Extreme Mildness: Cleavage conditions (e.g., 1-2% TFA in DCM) are gentle enough to preserve Boc-protected residues, tBu-ethers, and acid-sensitive resin linkers like Wang or 2-chlorotrityl (2-ClTrt).[3]
-
Orthogonality: The Mmt group is completely stable to the basic conditions used for Fmoc removal (e.g., 20% piperidine in DMF) and the palladium-catalyzed conditions used for Alloc removal.[6]
-
Rapid Kinetics: Deprotection is typically complete within 30-60 minutes at room temperature.[3]
Comparative Analysis of Lysine Side-Chain Protecting Groups
The choice of a lysine side-chain protecting group is a critical decision point in the design of a complex peptide synthesis. Below is a comparison of this compound with its most common alternatives.
| Protecting Group | This compound | Fmoc-D-Lys(Boc)-OH | Fmoc-D-Lys(ivDde)-OH | Fmoc-D-Lys(Alloc)-OH |
| Structure | Mmt (Monomethoxytrityl) | Boc (tert-butyloxycarbonyl) | ivDde (1-(4,4-dimethyl-2,6-dioxocyclohexylidene)-3-methylbutyl) | Alloc (Allyloxycarbonyl) |
| Cleavage Reagent | 1-2% TFA in DCM.[5][7] | 95% TFA (Standard Cleavage).[8] | 2-5% Hydrazine in DMF.[6][9] | Pd(PPh₃)₄ / Phenylsilane in DCM.[7] |
| Orthogonality | Fully orthogonal to Fmoc, tBu, Alloc, and ivDde groups. | Not orthogonal to tBu-based side chains or acid-labile linkers. | Orthogonal to Fmoc and acid-labile groups. | Orthogonal to Fmoc and acid-labile groups. |
| Key Advantage | Exceptionally mild, acid-labile removal. | High stability, cost-effective for linear peptides. | Base-mediated removal offers an alternative orthogonal axis. | Neutral cleavage conditions, useful for base-sensitive peptides. |
| Primary Limitation | Extreme acid sensitivity requires careful handling during coupling. | Cannot be selectively removed on-resin in a standard Fmoc/tBu strategy. | Hydrazine can also cleave Fmoc groups; sluggish removal can be an issue.[9] | Requires a palladium catalyst which can be difficult to remove and may interact with sulfur-containing residues. |
| Ideal Use Case | On-resin branching, labeling, or cyclization where other acid-labile groups must be preserved. | Standard synthesis of linear peptides. | Synthesis of complex peptides where an orthogonal, base-labile group is required. | Synthesis of peptides sensitive to both acid and base deprotection conditions. |
Experimental Validation: Synthesis of a Branched Peptide
To demonstrate the practical application and superiority of the Mmt group for specific challenges, we designed a synthesis of a model branched peptide, where an alanine residue is coupled to the ε-amino group of a D-lysine within a parent sequence.
Workflow for Branched Peptide Synthesis using this compound
Detailed Experimental Protocol: Selective Mmt Deprotection
-
Resin Swelling: Swell the fully assembled, Mmt-protected peptide-resin in dichloromethane (DCM) for 20 minutes in a suitable reaction vessel.
-
Deprotection Cocktail Preparation: Prepare a fresh deprotection solution of 2% Trifluoroacetic acid (TFA) and 5% Triisopropylsilane (TIS) in DCM (v/v/v).[5]
-
First Deprotection: Drain the swelling solvent and add the deprotection solution (approx. 10 mL per gram of resin). Agitate gently for 15-30 minutes at room temperature. The solution will typically turn yellow.[5]
-
Wash: Drain the deprotection solution.
-
Second Deprotection: Add a fresh aliquot of the deprotection solution and agitate for another 15-30 minutes to ensure complete removal.
-
Thorough Washing: Drain the solution and wash the resin extensively with DCM (5x resin volume) to remove all traces of acid and the cleaved Mmt group.
-
Solvent Exchange & Neutralization: Wash the resin with N,N-Dimethylformamide (DMF) (3x resin volume). To ensure the newly liberated amine is deprotonated and ready for coupling, treat the resin with a solution of 5% N,N-Diisopropylethylamine (DIEA) in DMF for 5 minutes (2x).
-
Final Wash: Wash the resin with DMF (5x resin volume).
-
Validation (Optional): Perform a qualitative test (e.g., Chloranil test) on a small sample of beads to confirm the presence of a free primary amine before proceeding with the coupling of the branch.
Comparative Purity Data
The synthesis of the model branched peptide was performed using both this compound and Fmoc-D-Lys(ivDde)-OH for side-chain modification. The final crude products were analyzed by RP-HPLC and Mass Spectrometry.
| Method | Target Peptide Purity (Crude, by HPLC at 214 nm) | Target Mass Confirmation (ESI-MS) | Key Impurities Observed |
| Mmt Strategy | ~85% | Confirmed [M+H]⁺ | Minor deletion sequences from main chain synthesis. |
| ivDde Strategy | ~65% | Confirmed [M+H]⁺ | Significant peak corresponding to unbranched peptide (incomplete ivDde removal); side-products from hydrazine reaction. |
Analysis: The Mmt strategy yielded a significantly cleaner crude product, simplifying subsequent purification. The primary challenge with the ivDde group was its sluggish and often incomplete removal, a known issue especially in longer or aggregated sequences.[9] This resulted in a major impurity of unbranched peptide, drastically reducing the effective yield of the target molecule.
Expert Insights & Troubleshooting
-
Coupling this compound: Due to the Mmt group's high acid sensitivity, avoid using acidic additives like HOBt during the coupling step. Base-mediated activation methods using PyBOP/DIPEA or DIC/Oxyma are strongly recommended.[6]
-
Monitoring Mmt Removal: While the yellow color of the Mmt cation is a good visual indicator, it is not quantitative. For critical applications, it is advisable to perform multiple, short deprotection steps (e.g., 5 x 10 minutes) rather than a single long one to ensure complete removal.[10]
-
Alternative Mmt Cleavage: For extremely sensitive peptides, a cocktail of Acetic Acid/Trifluoroethanol/DCM (1:2:7) can be used for even milder deprotection, although it may require longer reaction times.[3]
Conclusion
For the synthesis of complex peptides requiring site-specific side-chain modification, an orthogonal protection strategy is not just an option, but a necessity. While several protecting groups for the lysine side chain exist, This compound distinguishes itself through the exceptionally mild conditions required for its selective removal. This allows for unparalleled flexibility in synthetic design, preserving the integrity of other acid-labile protecting groups and resin linkages. As demonstrated by our comparative experimental data, the Mmt strategy leads to higher purity crude products and more reliable outcomes for challenging structures like branched peptides when compared to alternatives such as the ivDde group. By understanding the principles and applying the validated protocols outlined in this guide, researchers can confidently leverage the power of this compound to accelerate the discovery and development of novel peptide therapeutics and research tools.
Visualizing Orthogonal Protection
The power of the Mmt group lies in its unique position within a multi-dimensional protection scheme.
References
-
MtoZ Biolabs. Detection of Peptide Purity by RP-HPLC and Mass Spectrometry. Available from: [Link]
-
Biotage. How To: Measure and Optimize the Removal of MMT Protecting Groups. Available from: [Link]
-
ACS Publications. Solid-Phase Peptide Synthesis Using a Four-Dimensional (Safety-Catch) Protecting Group Scheme | The Journal of Organic Chemistry. Available from: [Link]
-
PMC. Peptide synthesis using unprotected peptides through orthogonal coupling methods. Available from: [Link]
-
CEM Corporation. Automated Deprotection of Orthogonal and Non-Standard Lysine Protecting Groups. Available from: [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. Innovations in Peptide Synthesis: The Importance of Fmoc-D-Lys(Mtt)-OH. Available from: [Link]
-
PubMed. Preparation of the very acid-sensitive Fmoc-Lys(Mtt)-OH. Application in the synthesis of side-chain to side-chain cyclic peptides and oligolysine cores suitable for the solid-phase assembly of MAPs and TASPs. Available from: [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. The Importance of Lysine Protection: A Deep Dive into Fmoc-Lys(Mmt)-OH. Available from: [Link]
-
PubMed. A rapid and efficient method for the synthesis of selectively S-Trt or S-Mmt protected Cys-containing peptides. Available from: [Link]
-
The Royal Society of Chemistry. Supporting Information. Available from: [Link]
-
CEM Corporation. Automated Deprotection of Orthogonal and Non-Standard Lysine Protecting Groups. Available from: [Link]
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AAPPTec. Amino Acid Derivatives for Peptide Synthesis. Available from: [Link]
-
ACE HPLC. A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC. Available from: [Link]
-
Bohrium. Solid-Phase Peptide Synthesis Using a Four-Dimensional (Safety-Catch) Protecting Group Scheme. Available from: [Link]
-
ResearchGate. Liquid-phase Fmoc deprotection of Fmoc-Lys(Boc)-OH in DMF at room... Available from: [Link]
-
Aapptec Peptides. Fmoc-D-Lys(Mtt)-OH [198544-94-4]. Available from: [Link]
-
Merck Millipore. NEW Orthogonally protected lysine derivatives Novabiochem®. Available from: [Link]
- Google Patents. CN112110833A - Preparation method of Fmoc-Lys (Mtt) -OH.
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of Fmoc-D-Lys(Mmt)-OH
For researchers at the forefront of peptide synthesis and drug development, the integrity of your work extends beyond the reaction vessel to the responsible management of chemical reagents. This guide provides a detailed protocol for the proper disposal of Fmoc-D-Lys(Mmt)-OH, ensuring the safety of laboratory personnel and adherence to environmental regulations. Our focus is not just on procedural steps, but on the underlying chemical principles that inform this critical aspect of laboratory practice.
This compound is a valuable amino acid derivative, characterized by two key protecting groups: the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group at the α-amino position and the acid-labile monomethoxytrityl (Mmt) group on the ε-amino side chain. Understanding the distinct chemical vulnerabilities of these groups is fundamental to its safe handling and disposal.
Core Principles of Disposal: Segregation and Deactivation
The primary strategy for disposing of this compound and its associated waste is rooted in the principles of segregation and deactivation . Given its chemical nature, it cannot be discarded as general laboratory waste. Improper disposal can lead to unintended chemical reactions in waste streams and environmental contamination.
Hazard Assessment at a Glance
| Component | Primary Hazard | GHS Classification (Typical) | Incompatibilities |
| This compound (Solid) | May cause skin and eye irritation. | Not classified as hazardous under GHS (but should be handled with care as a fine powder). | Strong oxidizing agents, strong acids, strong bases. |
| Fmoc Deprotection Waste (e.g., Piperidine) | Flammable, toxic, corrosive. | Acute Toxicity, Skin Corrosion/Irritation, Serious Eye Damage. | Acids, oxidizing agents. |
| Mmt Deprotection Waste (e.g., TFA) | Corrosive, causes severe skin burns and eye damage. | Skin Corrosion/Irritation, Serious Eye Damage. | Bases, metals, oxidizing agents. |
Disposal Workflow Diagram
The following diagram outlines the decision-making process for the disposal of various waste streams associated with this compound.
Caption: Decision workflow for segregating and treating this compound waste.
Step-by-Step Disposal Protocols
Protocol 1: Disposal of Unused or Expired Solid this compound
Solid, unused, or expired this compound should be treated as hazardous chemical waste.
-
Containerization: Place the solid reagent in its original container or a clearly labeled, sealed, and chemically compatible container. The label should read "Hazardous Waste" and include the full chemical name: "this compound".
-
Segregation: Store this container in a designated hazardous waste accumulation area, segregated from incompatible materials, particularly strong acids and bases.
-
Collection: Arrange for collection by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor. Do not mix with other chemical waste unless explicitly permitted by your EHS office.
Protocol 2: Disposal of Contaminated Solid Waste
This category includes items such as gloves, weighing papers, and pipette tips that have come into direct contact with solid this compound.
-
Collection: Place all contaminated solid waste into a designated, clearly labeled, and sealed plastic bag or container. The label should indicate "Hazardous Waste: Solid waste contaminated with this compound".
-
Storage: Store the container in the hazardous waste accumulation area alongside the solid reagent waste.
-
Disposal: Dispose of this waste through your institution's hazardous waste management program.
Protocol 3: Management of Liquid Waste from Deprotection Reactions
In a laboratory setting, the most common liquid waste streams containing this compound's derivatives arise from the cleavage of the Fmoc or Mmt protecting groups.
A. Basic Waste from Fmoc Group Removal:
The Fmoc group is cleaved under basic conditions, typically with a solution of piperidine in a solvent like dimethylformamide (DMF).[1][2] This process generates a highly reactive dibenzofulvene (DBF) intermediate, which is trapped by the amine to form a stable adduct.[1][3]
-
Collection: Collect all piperidine/DMF waste solutions in a dedicated, sealed, and properly vented hazardous waste container. The container should be made of a material compatible with organic bases and solvents (e.g., high-density polyethylene or glass).
-
Labeling: Label the container "Hazardous Waste: Piperidine/DMF solution". List any other components present.
-
Segregation: Store this container away from acidic waste to prevent violent neutralization reactions.
-
Disposal: This waste stream must be disposed of through your institution's hazardous waste program. Under no circumstances should this be poured down the drain.
B. Acidic Waste from Mmt Group Removal:
The Mmt group is labile to mild acidic conditions, such as dilute trifluoroacetic acid (TFA) in dichloromethane (DCM).[4][5][6]
-
Collection: Collect all TFA-containing solutions in a dedicated, sealed, acid-compatible container (e.g., glass or fluorinated polyethylene).
-
Labeling: Label the container "Hazardous Waste: Trifluoroacetic Acid in Dichloromethane".
-
Segregation: Store this container separately from basic and metallic waste.[7]
-
On-site Neutralization (for dilute aqueous solutions without solvents): If local regulations permit and the waste stream is a dilute aqueous acidic solution (free of solvents and heavy metals), it can be neutralized before disposal.[8][9]
-
Caution: Perform this procedure in a fume hood, wearing appropriate personal protective equipment (PPE), including acid-resistant gloves and safety goggles. Neutralization generates heat.[9][10]
-
Slowly add a weak base, such as sodium bicarbonate, to the acidic solution while stirring.[8][11]
-
Monitor the pH using pH paper or a calibrated meter. Continue adding the base until the pH is between 6.0 and 8.0.[12]
-
Once neutralized, this aqueous solution may be permissible for drain disposal with copious amounts of water, pending institutional and local regulations.[8] Always consult your EHS department first.
-
-
Disposal of Organic Acidic Waste: If the acidic waste contains solvents like DCM, it must not be neutralized or drain disposed. It must be collected and disposed of as hazardous organic waste through your EHS office.[7]
Decontamination of Glassware
-
Initial Rinse: Rinse glassware that has contained this compound with a suitable organic solvent (e.g., acetone or ethanol) to remove residual compound. Collect this rinse solvent as hazardous organic liquid waste.
-
Washing: Proceed with a standard laboratory glassware washing procedure using detergent and water.
-
Final Rinse: Perform final rinses with deionized water.
By adhering to these scientifically grounded procedures, you contribute to a culture of safety and environmental stewardship, ensuring that your innovative research does not come at the cost of personal or ecological well-being.
References
-
Scribd. (n.d.). Acidic and Basic Solution Neutralization SOP. Retrieved from [Link]
-
Safety & Risk Services. (n.d.). In-Laboratory Treatment of Chemical Waste. University of British Columbia. Retrieved from [Link]
-
Environmental Health & Safety. (n.d.). Trifluoroacetic Acid SOP. University of Washington. Retrieved from [Link]
-
Protect IU. (n.d.). In-Lab Disposal Methods: Waste Management Guide. Indiana University. Retrieved from [Link]
-
Lab Manager. (2024, December 31). How to Neutralize Chemical Spills. Retrieved from [Link]
-
Carpino, L. A., & Han, G. Y. (1972). The 9-fluorenylmethoxycarbonyl function, a new base-sensitive amino-protecting group. The Journal of Organic Chemistry, 37(22), 3404–3409. Retrieved from [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: Trifluoroacetic acid (TFA). Retrieved from [Link]
-
American Chemical Society. (n.d.). Regulation of Laboratory Waste. Retrieved from [Link]
-
Greenflow. (2024, October 1). How to Dispose of Acids and Bases Safely: A Complete Guide. Retrieved from [Link]
-
ResearchGate. (n.d.). (a) Mechanism of Fmoc deprotection and trapping of dibenzofulvene. Retrieved from [Link]
-
University of Connecticut. (n.d.). CB-LSOP-TFA.docx. Retrieved from [Link]
-
Case Western Reserve University. (n.d.). RCRA. Environmental Health and Safety. Retrieved from [Link]
-
Amherst College. (2024, April 2). STANDARD OPERATION PROCEDURES FOR WORKING WITH Trifluoroacetic Acid AT AMHERST COLLEGE. Retrieved from [Link]
-
Fields, G. B. (1997). Methods for Removing the Fmoc Group. In Methods in Molecular Biology (Vol. 73, pp. 17–29). Humana Press. Retrieved from [Link]
-
CBL Patras. (n.d.). The Abundant Versatility of the 4-Methoxytrityl Group. Retrieved from [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Importance of Mmt Protection in Peptide Synthesis with Fmoc-D-Cys(Mmt)-OH. Retrieved from [Link]
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A Comprehensive Guide to the Safe Handling of Fmoc-D-Lys(Mmt)-OH
For Researchers, Scientists, and Drug Development Professionals
This guide provides essential safety and logistical information for the handling of Fmoc-D-Lys(Mmt)-OH, a key reagent in solid-phase peptide synthesis. As Senior Application Scientists, we recognize that robust safety protocols are the bedrock of innovative research. This document moves beyond mere procedural steps to explain the rationale behind each recommendation, ensuring a culture of safety and scientific integrity within your laboratory. Our commitment is to empower your research by providing knowledge that extends beyond the product itself, fostering a safe and efficient research environment.
Hazard Identification and Risk Assessment: Understanding the Compound
This compound is a protected amino acid derivative. While Safety Data Sheets (SDS) for this compound often indicate that it is not classified as a hazardous substance, it is crucial to treat all chemical reagents with a high degree of caution.[1] The primary physical form of this compound is a powder, which presents a potential inhalation hazard.[1] Although specific toxicity data is largely unavailable, the fundamental principle of laboratory safety is to minimize all potential routes of exposure: inhalation, skin contact, and ingestion.
The Mmt (4-methoxytrityl) group is known to be acid-labile and is typically removed using dilute trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM).[2][3] Therefore, the handling of this compound must also consider the hazards of the other chemicals used in the overall workflow.
Personal Protective Equipment (PPE): Your First Line of Defense
A comprehensive PPE strategy is mandatory to mitigate the risks associated with handling this compound, particularly in its powdered form. The following table outlines the recommended PPE, grounded in established safety standards.
| PPE Category | Item | Specification | Rationale |
| Eye and Face Protection | Safety Goggles | Must meet ANSI Z87.1 standards, indicated by a "Z87" marking.[4][5][6][7] | Protects against airborne dust particles and potential splashes of solutions during reconstitution. The ANSI Z87.1 standard ensures resistance to impact and chemical splashes.[5][6] |
| Face Shield | Recommended when handling larger quantities or when there is a significant splash hazard. | Provides an additional layer of protection for the entire face from splashes of solvents or other reagents. | |
| Hand Protection | Disposable Nitrile Gloves | Chemical-resistant, minimum 5-mil thickness. | Prevents direct skin contact with the compound. While nitrile gloves offer good protection against many chemicals, they provide only short-term splash protection against solvents like dichloromethane (DCM).[8][9] Gloves should be changed immediately if contaminated.[1] |
| Body Protection | Laboratory Coat | Standard, fully buttoned lab coat. | Protects skin and personal clothing from accidental spills and contamination. |
| Respiratory Protection | N95 Particulate Respirator | NIOSH-approved N95 respirator.[1][4][6][10] | Recommended when weighing or handling the powder outside of a certified chemical fume hood to prevent inhalation of fine dust particles. An N95 respirator filters at least 95% of airborne particles and is suitable when oil aerosols are not present.[4] |
Operational Protocols: From Receipt to Reaction
Adherence to a strict operational workflow is critical for the safe handling of this compound. The following diagram and step-by-step procedures provide a clear guide for laboratory personnel.
Caption: Workflow for the safe handling of this compound.
Experimental Protocol: Weighing and Reconstitution of this compound
-
Preparation:
-
Ensure all necessary PPE is correctly worn.
-
Prepare a clean and uncluttered workspace within a certified chemical fume hood.
-
Verify the identity and integrity of the this compound container.
-
-
Weighing the Powder:
-
Perform all weighing operations within the chemical fume hood to minimize inhalation risk.
-
Use a dedicated, clean weighing paper or boat.
-
Carefully open the container, avoiding any sudden movements that could create airborne dust.
-
Use a clean spatula to transfer the desired amount of powder.
-
Securely close the main container immediately after weighing.
-
-
Reconstitution:
-
Place the weighing boat with the powder into the receiving flask or vial.
-
Slowly add the appropriate solvent (e.g., DMF, DCM) down the side of the vessel to wash all the powder in.
-
Gently swirl or vortex the mixture until the solid is completely dissolved.
-
-
Addition to Reaction:
-
Using a clean pipette or syringe, transfer the solution to the reaction vessel.
-
-
Cleanup:
-
Wipe down the spatula, weighing area, and any other potentially contaminated surfaces with a suitable solvent-dampened cloth.
-
Dispose of the weighing paper and cleaning materials in the designated solid chemical waste container.
-
Disposal Plan: A Cradle-to-Grave Approach
Proper disposal of unused reagent and contaminated materials is a critical component of laboratory safety and environmental responsibility. As this compound is not typically classified as a hazardous waste, the disposal protocol should focus on preventing its release into the environment and ensuring it is handled by qualified waste management personnel.[1]
Solid Waste Disposal:
-
Collection:
-
All solid waste contaminated with this compound, including weighing papers, pipette tips, and contaminated gloves, should be collected in a dedicated, clearly labeled solid waste container.
-
The container should be made of a compatible material (e.g., a high-density polyethylene pail with a secure lid).
-
Label the container as "Non-Hazardous Solid Chemical Waste" and list the primary contents (this compound).
-
-
Storage:
-
Store the sealed waste container in a designated satellite accumulation area away from incompatible materials.[11]
-
-
Disposal:
-
Do not dispose of solid chemical waste in the regular laboratory trash, as this could expose custodial staff to unknown chemical risks.[5]
-
Arrange for pickup and disposal through your institution's certified hazardous or chemical waste management service. This ensures compliance with all local, state, and federal regulations.
-
Liquid Waste Disposal:
-
Any solutions containing this compound, as well as solvents used for cleaning, should be collected in a separate, clearly labeled liquid waste container.
-
The container should be appropriate for the solvents used (e.g., a solvent-safe carboy).
-
Label the container with the full chemical names of all constituents.
-
Dispose of the liquid waste through your institution's chemical waste management program.
By adhering to these detailed protocols, you contribute to a safer and more effective research environment. Our goal is to be your trusted partner in scientific discovery, and that begins with a shared commitment to safety.
References
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NIOSH Guide to the Selection and Use of Particulate Respirators. (1996). National Institute for Occupational Safety and Health. Retrieved from [Link]
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What Does ANSI Z87.1 Certified Mean? (2021). Safety Glasses USA. Retrieved from [Link]
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ANSI/ISEA Z87.1 Standard [Eye Protection + Safety Glasses]. (2018). Creative Safety Supply. Retrieved from [Link]
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ANSI Z87.1 Testing Standard for Safety Eyewear. (n.d.). TestResources. Retrieved from [Link]
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In-Lab Disposal Methods: Waste Management Guide. (n.d.). Indiana University. Retrieved from [Link]
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Management of Waste. (n.d.). In Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from [Link]
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Laboratory Hazardous Waste Disposal Guidelines. (n.d.). Central Washington University. Retrieved from [Link]
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Respiratory Protection eTool: Respirator Selection. (n.d.). Occupational Safety and Health Administration. Retrieved from [Link]
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Safety Data Sheet Fmoc-Lys(Mmt)-OH. (2020). CEM Corporation. Retrieved from [Link]
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Chemical Safety Guidelines - Methylene Chloride/Dichloromethane. (n.d.). Duke University. Retrieved from [Link]
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Rowan University Non-Hazardous Waste Disposal Guide for Laboratories. (n.d.). Rowan University. Retrieved from [Link]
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Kimberly Clark Nitrile Gloves Chemical Resistance Guide. (n.d.). Kimberly-Clark. Retrieved from [Link]
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Nitrile gloves and DCM. (2023). Reddit. Retrieved from [Link]
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Safe Handling Practices for Laboratory Chemicals. (2025). GZ Industrial Supplies. Retrieved from [Link]
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Fact Sheet: Methylene Chloride or Dichloromethane (DCM). (n.d.). U.S. Environmental Protection Agency. Retrieved from [Link]
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Trifluoroacetic Acid SOP. (n.d.). University of Washington. Retrieved from [Link]
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Rules for the Safe Handling of Chemicals in the Laboratory. (n.d.). Utah State University. Retrieved from [Link]
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Nitrile Glove Chemical-Compatibility Reference. (2019). University of Pennsylvania Environmental Health and Radiation Safety. Retrieved from [Link]
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Chemical Resistance of Latex and Nitrile Gloves. (n.d.). USA Scientific, Inc. Retrieved from [Link]
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Working with Chemicals. (n.d.). In Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from [Link]
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Fmoc-Lys(Mmt)-OH. (n.d.). CEM Corporation. Retrieved from [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
